(+/-)-4-Hydroxy Mephenytoin-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPLORUDZLXXPD-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662015 | |
| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-56-4 | |
| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3: The Gold Standard for Bioanalytical Quantification
Introduction
In the landscape of modern drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, pharmacodynamics, and pharmacogenetics. This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) of 4-Hydroxy Mephenytoin.[1][2] Its unlabeled counterpart is the primary active metabolite of the anticonvulsant drug Mephenytoin, formed predominantly through a stereoselective process mediated by the cytochrome P450 enzyme, CYP2C19.[3][4][5] The analysis of this metabolic pathway is a cornerstone of pharmacogenetic research, serving as a crucial tool for phenotyping individuals' CYP2C19 activity.[6] This guide provides a comprehensive technical overview of this compound, detailing its properties, the scientific rationale for its use, and its application in robust bioanalytical methodologies.
Core Compound Characteristics
A thorough understanding of the physical and chemical properties of a reference standard is the foundation of any reliable analytical method.
| Property | Data |
| Chemical Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[7][8] |
| CAS Number | 1173022-56-4[1][7][8][9] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃[1][7][8][9] |
| Molecular Weight | 237.27 g/mol [1][7][8][9] |
| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3[1][8] |
| Typical Purity | >98%[10] |
| Storage Conditions | Long-term storage at -20°C is recommended to ensure stability.[7][10] |
The Scientific Imperative: Why Deuterated Standards Reign Supreme
The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative bioanalytical assay, particularly for liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-IS whenever feasible, as they represent the gold standard for ensuring accuracy and precision.[11][12]
The Causality Behind the "Gold Standard" Status:
A deuterated internal standard, such as this compound, is chemically almost identical to the analyte of interest (4-Hydroxy Mephenytoin).[11] This near-identical nature means it co-elutes chromatographically and experiences the same physical and chemical challenges as the analyte throughout the entire analytical process.[12][13] This intrinsic property allows it to:
-
Normalize for Matrix Effects: Biological matrices like plasma and urine are complex, containing endogenous components that can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because the deuterated IS is affected in the same way as the analyte, the ratio of their signals remains constant, effectively canceling out this variability.[13][14]
-
Correct for Extraction Inefficiency: No sample preparation technique, whether solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, achieves 100% recovery. The SIL-IS mimics the analyte's recovery, ensuring that any loss during sample processing is accounted for in the final analyte-to-IS ratio.[13]
-
Compensate for Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are normalized, leading to superior inter-run precision.[11]
In contrast, analog internal standards (structurally similar but not isotopically labeled compounds) have different physicochemical properties, leading to potential differences in chromatographic retention, extraction recovery, and ionization efficiency, which can compromise data integrity.[13][15]
The Metabolic Context: Probing CYP2C19 Function
Mephenytoin is administered as a racemate, but its metabolism is highly stereoselective. The S-enantiomer is hydroxylated at the 4'-position of the phenyl ring to form (S)-4-Hydroxy Mephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[3][4][16] The gene for CYP2C19 is highly polymorphic, leading to distinct populations of "poor," "intermediate," "extensive," and "ultra-rapid" metabolizers.[3]
This genetic variation has profound clinical implications, affecting the efficacy and toxicity of numerous drugs metabolized by CYP2C19, including proton pump inhibitors, antidepressants, and antiplatelet agents.[17] Therefore, quantifying the formation of 4-Hydroxy Mephenytoin after a dose of mephenytoin is a validated method to determine an individual's functional CYP2C19 phenotype, guiding personalized medicine strategies.[6][18]
Reference Protocol: Quantification of 4-Hydroxy Mephenytoin in Human Plasma
This section outlines a robust, self-validating protocol for the quantification of 4-Hydroxy Mephenytoin using this compound as the internal standard via LC-MS/MS.
Objective: To achieve accurate and precise measurement of 4-Hydroxy Mephenytoin concentrations in human plasma for pharmacokinetic or pharmacogenetic studies.
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare separate stock solutions of 4-Hydroxy Mephenytoin (analyte) and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the analyte stock solution to create a series of working standard solutions for the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution: Prepare a single IS working solution at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.[19]
-
Calibration Standards & QCs: Spike blank, pooled human plasma with the appropriate analyte working solutions to create calibration standards and at least three levels of QCs (low, medium, high).
Step 2: Sample Extraction (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences, followed by a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.
-
Elution: Elute the analyte and IS from the cartridge using a solvent mixture designed to disrupt the sorbent interaction (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
Step 3: LC-MS/MS Instrumental Analysis
The following parameters serve as a validated starting point for method development.
| Parameter | Specification | Rationale |
| LC System | UPLC/HPLC System[18][20] | Provides high-resolution separation from matrix components. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[20][21] | Standard for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water[20] | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[20] | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes | Ensures sharp peak shape and efficient separation. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Mass Spectrometer | Triple Quadrupole (QqQ)[18][21] | Required for high-selectivity MRM scanning. |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[20] | Provides robust ionization for this class of compounds. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[18] | Ensures specificity by monitoring a precursor-to-product ion transition. |
MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxy Mephenytoin | 235.1 | 162.1 |
| This compound (IS) | 238.1 | 162.1 |
Note: The +3 Da mass shift in the precursor ion distinguishes the IS from the analyte, while the identical product ion confirms their structural similarity and co-fragmentation behavior.
Step 4: Data Analysis and Validation
-
Quantification: The concentration of 4-Hydroxy Mephenytoin is determined from the peak area ratio of the analyte to the IS, plotted against a linear regression of the calibration curve.
-
Method Validation: The entire method must be validated according to ICH M10 or FDA guidelines to ensure its reliability.[11] The use of this compound is critical for meeting the stringent acceptance criteria for accuracy, precision, matrix effect, and recovery.
Conclusion
This compound is not merely a reagent but a critical enabling tool for high-integrity bioanalysis. Its design as a stable isotope-labeled internal standard directly addresses the inherent variabilities of LC-MS/MS analysis in complex biological matrices. By providing a self-validating system for quantification, it allows researchers, scientists, and drug development professionals to generate highly accurate and reproducible data. This is indispensable for the rigorous demands of pharmacokinetic analysis and is fundamental to advancing the field of personalized medicine through reliable CYP2C19 phenotyping.
References
- Borges, V. M., et al. (2012). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 881-882, 90-96. PubMed.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219-230. PubMed.
- Yasui-Furukori, N., et al. (2004). Stereoselective 4'-hydroxylation of phenytoin: relationship to (S)-mephenytoin polymorphism in Japanese. British Journal of Clinical Pharmacology, 57(4), 441-446. PubMed.
- Küpfer, A., et al. (1984). Stereoselectivity of the arene epoxide pathway of mephenytoin hydroxylation in man. Drug Metabolism and Disposition, 12(5), 594-598. PubMed.
- Goldstein, J. A., et al. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743-1752. PubMed.
- van der Weide, J., & Steijns, L. S. (2003). Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors. European Journal of Clinical Pharmacology, 59(5-6), 405-409. ResearchGate.
- Ko, J. W., et al. (2009). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes. Drug Metabolism and Disposition, 37(11), 2171-2179. ResearchGate.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio Insights.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. SciSpace.
- van der Weide, J., et al. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 50(5), 481-485. National Institutes of Health.
- Stewart, N. A., et al. (2011). A UPLC-MS/MS assay of the "Pittsburgh Cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analyst, 136(3), 605-612. National Institutes of Health.
- Zhou, H. H., et al. (1990). Induction of polymorphic 4'-hydroxylation of S-mephenytoin by rifampicin. British Journal of Clinical Pharmacology, 30(3), 471-475. National Institutes of Health.
- Jansson, B., et al. (2003). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 791(1-2), 179-191. ResearchGate.
- Jansson, B., et al. (2003). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 791(1-2), 179-191. ResearchGate.
- Kandikattu, H. K., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of Chromatography B, 907, 49-57. National Institutes of Health.
- Grewal, J., et al. (2018). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 155, 308-315. National Institutes of Health.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..
- Cambridge Bioscience. 4-Hydroxymephenytoin-d3. Cambridge Bioscience.
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]
- 10. mybiosource.com [mybiosource.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. scispace.com [scispace.com]
- 16. Stereoselectivity of the arene epoxide pathway of mephenytoin hydroxylation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, a critical reagent in the field of drug metabolism and pharmacokinetics. As a deuterated internal standard, it plays a pivotal role in the accurate quantification of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug Mephenytoin. This document delves into its chemical properties, its significance in studying CYP2C19 enzyme activity, and provides a detailed protocol for its application in bioanalytical methodologies.
Introduction: The Significance of a Deuterated Internal Standard
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] this compound serves as an ideal SIL-IS for its non-deuterated (protium) analogue, 4-Hydroxymephenytoin. The incorporation of three deuterium atoms introduces a mass shift of +3 amu, allowing for its clear differentiation from the analyte in a mass spectrometer, without significantly altering its chemical behavior.
The primary utility of this deuterated standard lies in its ability to mimic the analyte throughout the analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. By co-eluting with the analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring robust and reliable quantification.
Mephenytoin, the parent drug, is metabolized in the liver primarily through two pathways: 4'-hydroxylation to 4-Hydroxymephenytoin and N-demethylation to Nirvanol. The 4'-hydroxylation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[2] Consequently, the quantification of 4-Hydroxymephenytoin is a key method for phenotyping individuals based on their CYP2C19 activity, which has significant implications for personalized medicine.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| Chemical Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | N/A |
| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3 | N/A |
| CAS Number | 1173022-56-4 | N/A |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | N/A |
| Molecular Weight | 237.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >98% (by HPLC) | [4] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [4] |
| Storage | Recommended storage at -20°C for long-term stability. | [4] |
| Melting Point | 153-154 °C (for non-deuterated form) | [3] |
Note: The melting point is provided for the non-deuterated analogue, (+/-)-4-Hydroxymephenytoin, as a reference. The deuterated version is expected to have a very similar melting point.
Synthesis and Structure
The core structure consists of a hydantoin ring (imidazolidine-2,4-dione) substituted at the 5-position with both an ethyl group and a 4-hydroxyphenyl group. The deuterium labeling is specifically at the methyl group attached to the nitrogen at the 3-position of the hydantoin ring.
Caption: Chemical structure of this compound.
The Role in Elucidating Mephenytoin Metabolism via CYP2C19
The biotransformation of Mephenytoin is a classic example of pharmacogenetic variability. The stereoselective 4'-hydroxylation of the S-enantiomer of Mephenytoin is almost exclusively catalyzed by CYP2C19.[2] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their genetic makeup for the CYP2C19 gene.[3] This has profound implications for drug efficacy and toxicity.
The use of this compound as an internal standard allows for the precise measurement of 4-Hydroxymephenytoin in biological matrices such as plasma and urine. This data is then used to determine the metabolic ratio of parent drug to metabolite, which is a key indicator of an individual's CYP2C19 phenotype.
Caption: Metabolic pathway of Mephenytoin to 4-Hydroxymephenytoin.
Bioanalytical Methodology: A Step-by-Step Protocol
The following protocol outlines a representative LC-MS/MS method for the quantification of 4-Hydroxymephenytoin in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies and should be validated in the end-user's laboratory.[5][6]
Materials and Reagents
-
This compound (Internal Standard)
-
4-Hydroxymephenytoin (Analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxymephenytoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the 4-Hydroxymephenytoin stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
4-Hydroxymephenytoin: m/z 235.1 → 192.1
-
This compound: m/z 238.1 → 195.1
-
Note: The specific MRM transitions should be optimized on the instrument used.
Caption: A typical bioanalytical workflow for plasma sample analysis.
Data Analysis and Interpretation
The concentration of 4-Hydroxymephenytoin in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.
Spectral Data Insights
While a complete set of spectral data for this compound is not publicly available, some key characteristics can be inferred.
-
Mass Spectrometry: In positive ion ESI-MS, the molecule will readily protonate to form the [M+H]⁺ ion. The primary fragmentation is expected to involve the loss of the ethyl group and cleavage of the hydantoin ring. The +3 Da mass shift of the deuterated standard compared to the native analyte will be evident in both the precursor and major product ions.
-
NMR Spectroscopy: The ¹H NMR spectrum would be very similar to that of the non-deuterated compound, with the notable absence of the singlet corresponding to the N-methyl protons. The presence of the deuterium atoms would not significantly affect the chemical shifts of the other protons in the molecule. An ¹H NMR spectrum of the non-deuterated 4-Hydroxymephenytoin is available for comparison in the Human Metabolome Database (HMDB).[7]
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data for the quantification of 4-Hydroxymephenytoin. This, in turn, facilitates the accurate phenotyping of CYP2C19, a critical step towards the implementation of personalized medicine for drugs metabolized by this key enzyme. This guide provides a foundational understanding of its properties and a practical framework for its application in a bioanalytical setting.
References
- Human Metabolome Database. 4-Hydroxymephenytoin.
- Goldstein JA, Blaisdell J, Chiba K, et al. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry. 1994;33(7):1743-1752.
- PharmGKB. Phenytoin Pathway, Pharmacokinetics.
- Whirl-Carrillo M, McDonagh EM, Hebert JM, et al. Pharmacogenomics knowledge for personalized medicine. Clin Pharmacol Ther. 2012;92(4):414-417.
- Shirasaka Y, Sawan C, Nakanishi T, et al. Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by human liver microsomes. Drug Metab Dispos. 2013;41(7):1365-1374.
- The Pharmacogenomics Research Network. The Pharmacogenetics Series - CYP2C19. YouTube. Published October 7, 2017.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014397).
- Klaassen T, Junker U, Fuhr U, et al. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Commun Mass Spectrom. 2004;18(15):1675-1680.
- Stewart NA, Buch SC, Conrads TP, et al. A UPLC-MS/MS assay of the "Pittsburgh Cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analyst. 2011;136(3):605-612.
- Kumar, A., Monif, T., Khuroo, A. H., & Singh, S. K. (2018). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 11(12), 5361-5368.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. hmdb.ca [hmdb.ca]
(+/-)-4-Hydroxy Mephenytoin-d3 structure
An In-Depth Technical Guide to the Structure and Application of (+/-)-4-Hydroxy Mephenytoin-d3
Introduction
In the landscape of pharmaceutical research and clinical diagnostics, particularly in the fields of pharmacokinetics and drug metabolism, the demand for analytical precision is absolute. Mephenytoin, a hydantoin-class anticonvulsant, serves as a critical probe substrate for investigating the activity of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] The metabolism of Mephenytoin is characterized by a genetic polymorphism, leading to significant inter-individual variability in its clearance.[3][4] The primary metabolic pathway is the stereoselective 4'-hydroxylation of the S-enantiomer, catalyzed by CYP2C19, to form 4-Hydroxymephenytoin.[1][5]
Accurate quantification of this metabolite in biological matrices is fundamental to phenotyping individuals as poor, intermediate, or extensive metabolizers.[6] Such quantification relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[7][8]
This technical guide provides a comprehensive examination of this compound (CAS No. 1173022-56-4), the deuterated analogue of the primary Mephenytoin metabolite. We will dissect its chemical structure, elucidate the rationale behind its design as a "gold standard" internal standard, outline conceptual synthetic pathways, and detail its application in modern bioanalytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this critical analytical reagent.
Structural Elucidation and Physicochemical Properties
The efficacy of this compound as an internal standard is a direct consequence of its specific molecular architecture, which is designed to be chemically identical to the analyte of interest, save for its isotopic composition.
Core Chemical Structure
The foundational scaffold of the molecule is a hydantoin (imidazolidine-2,4-dione) ring.[2][9] This five-membered heterocyclic ring is substituted at two key positions:
-
C-5 Position: This carbon is quaternary and bears both an ethyl group and a 4-hydroxyphenyl group. The hydroxylation on the phenyl ring at the para-position is the metabolic modification of the parent drug, Mephenytoin.
-
N-3 Position: This nitrogen atom is substituted with a methyl group.
Stereochemistry at C-5
The C-5 carbon is a chiral center, giving rise to two enantiomers: (S)-Mephenytoin and (R)-Mephenytoin. Metabolism by CYP2C19 is highly stereoselective for the (S)-enantiomer. However, the analytical standard, this compound, is a racemic mixture, denoted by the "(+/-)" prefix. This ensures it can be used for the quantification of the metabolite regardless of the stereospecificity of the chromatographic method employed.
Isotopic Labeling: The N-Trideuteriomethyl Group
The defining feature of this internal standard is the incorporation of three deuterium (²H or D) atoms. The IUPAC name, 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione, and corresponding SMILES notation confirm that these heavy isotopes replace the three hydrogen atoms of the N-3 methyl group.[10][11]
The choice of this specific labeling position is critical for two reasons:
-
Chemical Stability: The C-D bonds on the N-methyl group are not labile and will not undergo back-exchange with protons from the solvent under typical physiological or analytical conditions. This ensures the mass difference is maintained throughout the analytical procedure.
-
Minimal Isotopic Effect: Deuteration at this position has a negligible effect on the physicochemical properties of the molecule, such as its pKa, polarity, and chromatographic retention time. This ensures the internal standard co-elutes precisely with the unlabeled analyte, a prerequisite for effective compensation of matrix effects.[12]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key properties of the deuterated standard and its corresponding non-labeled analyte are summarized below for direct comparison.
| Property | This compound | (+/-)-4-Hydroxy Mephenytoin |
| CAS Number | 1173022-56-4[13] | 61837-65-8[1] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃[10][13] | C₁₂H₁₄N₂O₃[1][9] |
| Molecular Weight | 237.27 g/mol [10][13] | 234.25 g/mol [1][9] |
| Monoisotopic Mass | 237.1192 Da | 234.1004 Da |
| Purity (Typical) | >98% (Chemical), >99% (Isotopic)[14] | N/A |
| Alternate Names | p-Hydroxymephenytoin-d3; 5-Ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[10][11] | p-Hydroxymephenytoin; 5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin |
| Solubility | Soluble in DMSO, Acetonitrile, Chloroform[14][15] | Soluble in DMSO, Ethanol[15] |
The Rationale for Deuteration in Quantitative Bioanalysis
The use of a SIL-IS is considered the most rigorous method for quantitative mass spectrometry because it effectively corrects for multiple sources of analytical error.[8][16]
The "Perfect" Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection.[16] It must be added to the sample at the very beginning of the process to account for analyte loss during all subsequent steps. Because this compound shares nearly identical physicochemical properties with the endogenous analyte, it fulfills this role exceptionally well.[7] It will have the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[12]
Mitigating Analytical Variability
The co-eluting, mass-shifted internal standard provides a self-validating system within each individual sample, compensating for:
-
Sample Preparation Inconsistencies: Any physical loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized because the final quantification is based on the ratio of the analyte signal to the internal standard signal.
-
Matrix Effects: This is the most critical advantage. Complex biological matrices like plasma can contain endogenous compounds that co-elute with the analyte and suppress or enhance its ionization. Because the deuterated standard has the same retention time and chemical properties, it experiences the exact same degree of ion suppression or enhancement.[17] This ratio-based approach effectively cancels out the effect, leading to superior accuracy and precision.[7][8]
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Synthesis and Characterization
While specific, proprietary synthesis routes for commercial standards are not public, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles for creating hydantoin structures.
Conceptual Synthetic Strategy
A common and efficient method for preparing N-substituted hydantoins involves the N-alkylation of a pre-formed hydantoin ring. The synthesis of this compound would likely start from a non-methylated precursor and introduce the trideuteriomethyl group in a key step.
General hydantoin synthesis can be achieved via methods like the Bucherer-Bergs reaction, which uses a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form the 5,5-disubstituted ring.[18] Alternatively, the Urech hydantoin synthesis utilizes an amino acid as the starting material.[19][20]
Step-by-Step Conceptual Protocol
-
Synthesis of Precursor: Synthesize the precursor, 5-ethyl-5-(4-hydroxyphenyl)hydantoin, via a standard method like the Bucherer-Bergs reaction starting from 1-(4-hydroxyphenyl)propan-1-one.
-
Protection of Phenolic Group: The hydroxyl group on the phenyl ring is acidic and may interfere with the subsequent N-methylation step. It should be protected with a suitable protecting group (e.g., as a benzyl ether).
-
N-3 Deuteromethylation: The N-3 proton of the hydantoin ring is acidic and can be deprotonated with a mild base (e.g., potassium carbonate). The resulting anion is then reacted with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in a polar aprotic solvent like DMF. This Sₙ2 reaction installs the required trideuteriomethyl group.
-
Deprotection: The protecting group on the phenolic oxygen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield the final product, this compound.
-
Purification: The final compound is purified to a high degree using techniques such as column chromatography or recrystallization.
Analytical Characterization
To be certified as an analytical standard, the compound must undergo rigorous characterization to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and verify the +3 Da mass shift compared to the unlabeled analogue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure. The absence of a singlet peak in the N-methyl region (~3 ppm) and the presence of other expected signals would confirm the successful and specific incorporation of the deuterium label. ¹³C NMR would further validate the carbon skeleton.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the compound, ensuring it is free from starting materials or side-products.[10][14] A purity of >98% is typically required.
Application in Quantitative Bioanalysis (LC-MS/MS)
The primary application of this compound is as an internal standard for the quantification of 4-Hydroxymephenytoin in biological matrices for CYP2C19 phenotyping and pharmacokinetic studies.[11][21][22]
Caption: Pathway from Mephenytoin metabolism to bioanalytical quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma
The following is a representative protocol for the use of this compound.
1. Preparation of Standards and Solutions:
-
Prepare a 1 mg/mL primary stock solution of (+/-)-4-Hydroxy Mephenytoin and a 1 mg/mL stock of this compound in methanol.[21]
-
From the analyte stock, prepare a series of working solutions to create a calibration curve (e.g., 1-1000 ng/mL) in a surrogate matrix (e.g., 50:50 methanol:water).
-
Prepare an internal standard (IS) working solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This will be the protein precipitation solution.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (acetonitrile containing 100 ng/mL of this compound).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC System (e.g., Waters ACQUITY).
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Tandem quadrupole mass spectrometer (e.g., Sciex 6500).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Data Acquisition and Processing
The mass spectrometer is set to monitor specific mass transitions from the precursor ion to a product ion for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy Mephenytoin | 235.1 | 148.1 | 25 |
| 4-Hydroxy Mephenytoin-d3 (IS) | 238.1 | 148.1 | 25 |
| Note: Product ions and collision energies are illustrative and must be empirically optimized on the specific instrument. |
A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. The concentration of the unknown samples is then interpolated from this curve using their measured peak area ratios.
Conclusion
This compound is a meticulously designed analytical tool whose value extends far beyond its constituent atoms. Its structure—a racemic hydantoin core identical to the target metabolite, modified with a stable, non-exchangeable trideuteriomethyl group—represents the pinnacle of internal standard design for mass spectrometry. This specific isotopic labeling provides a crucial +3 Da mass shift for unambiguous detection while ensuring near-perfect co-elution with the unlabeled analyte. By effectively compensating for inevitable variations in sample handling and instrument response, it enables researchers and clinicians to achieve the highest levels of accuracy and precision in pharmacokinetic and metabolic phenotyping studies. As such, this compound is not merely a reagent, but an indispensable enabler of robust, reliable, and reproducible science in the development and application of personalized medicine.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Search.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc..
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- Elsherbiny, D., Asimus, S., Ashton, M., & Simonsson, U. S. H. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. Uppsala University.
- 4-Hydroxymephenytoin. (n.d.). MedchemExpress.com.
- (±)-4′-Hydroxy Mephenytoin-d3. (n.d.). Santa Cruz Biotechnology.
- Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. (1985). Journal of Pharmacology and Experimental Therapeutics.
- (+/-)-4'-Hydroxymephenytoin-d3 biochemical. (n.d.). MyBioSource.
- Mephenytoin. (n.d.). PubChem, National Institutes of Health.
- This compound. (n.d.). CLEARSYNTH.
- Mephenytoin. (n.d.). ResearchGate.
- Phenytoin Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- (±)4-Hydroxymephenytoin. (n.d.). Cayman Chemical.
- 4-Hydroxymephenytoin-d3. (n.d.). MedChemExpress.
- A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. (2012). National Institutes of Health.
- 4-Hydroxymephenytoin. (n.d.). Sigma-Aldrich.
- (±)4-Hydroxymephenytoin Product Information. (n.d.). Cayman Chemical.
- 4-Hydroxymephenytoin-d3. (n.d.). Cambridge Bioscience.
- 4-Hydroxy Mephenytoin-D3. (n.d.). Veeprho.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry.
- 4-Hydroxymephenytoin. (n.d.). PubChem, National Institutes of Health.
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). National Institutes of Health.
- Hydantoin synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. page-meeting.org [page-meeting.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 4-Hydroxymephenytoin | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. veeprho.com [veeprho.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. scbt.com [scbt.com]
- 14. mybiosource.com [mybiosource.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. texilajournal.com [texilajournal.com]
- 18. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ikm.org.my [ikm.org.my]
- 20. researchgate.net [researchgate.net]
- 21. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
(+/-)-4-Hydroxy Mephenytoin-d3 CAS number
An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3 (CAS No. 1173022-56-4)
Introduction
This technical guide provides a comprehensive overview of this compound, a deuterated metabolite of the anticonvulsant drug Mephenytoin. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by mass spectrometry. The CAS number for this compound is 1173022-56-4.[1] Mephenytoin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, 4-Hydroxymephenytoin.[2][3] Due to the polymorphic nature of CYP2C19 in the human population, there is significant inter-individual variability in the rate of Mephenytoin metabolism.[4] This variability necessitates accurate and precise analytical methods to quantify Mephenytoin and its metabolites in biological matrices for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard like this compound is the gold standard for such analyses, as it ensures the highest level of accuracy and precision by compensating for variations in sample processing and instrumental analysis.[5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1173022-56-4 | [1] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [1] |
| Molecular Weight | 237.27 g/mol | [1] |
| IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1] |
| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3 | [1] |
| Appearance | White to off-white solid | [6] |
| Purity (by HPLC) | ≥99% | [1] |
| Storage | Store at 2-8°C for long-term storage | [1] |
Rationale for Use as an Internal Standard
In quantitative mass spectrometry, particularly in complex biological matrices like plasma or urine, the analyte signal can be affected by various factors, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability. An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for these variations. Deuterated internal standards are considered the gold standard because their chemical behavior is nearly identical to the non-deuterated analyte.[5] They co-elute chromatographically and experience similar ionization efficiencies, thus providing a reliable reference for accurate quantification.[5]
Mephenytoin Metabolism
The primary metabolic pathway for Mephenytoin is the stereoselective 4'-hydroxylation of the (S)-enantiomer, catalyzed by the CYP2C19 enzyme in the liver, to form (S)-4'-Hydroxymephenytoin.[2] The (R)-enantiomer is metabolized more slowly through N-demethylation. The genetic polymorphism of CYP2C19 leads to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[4]
Caption: General workflow for bioanalytical quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Hydroxymephenytoin and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the 4-Hydroxymephenytoin stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for 4-Hydroxymephenytoin and its d3-labeled internal standard would be used.
-
-
Data Analysis:
-
The concentration of 4-Hydroxymephenytoin is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.
-
The concentrations of the QC and unknown samples are then calculated from the calibration curve.
-
Method Validation and Trustworthiness
A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The self-validating nature of using a stable isotope-labeled internal standard provides a high degree of trustworthiness. Key validation parameters are summarized below, with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional response over the quantification range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision | Defines the lowest concentration that can be reliably quantified. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Confirms that endogenous matrix components do not affect quantification. |
| Matrix Effect | IS-normalized matrix factor should be consistent across different sources of matrix | Ensures that ionization suppression or enhancement is adequately compensated for by the internal standard. |
| Recovery | Consistent and reproducible | While not required to be 100%, consistent recovery is important for method robustness. |
| Stability | Analyte should be stable under various storage and processing conditions | Guarantees that the sample integrity is maintained throughout the analytical process. |
Conclusion
This compound (CAS No. 1173022-56-4) is an indispensable tool for researchers and drug development professionals engaged in the study of Mephenytoin pharmacokinetics and CYP2C19 activity. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and robustness to generate high-quality bioanalytical data. This technical guide has provided a comprehensive overview of its properties, a plausible synthesis route, its metabolic context, and a detailed analytical protocol, underscoring its critical role in modern drug development and clinical research.
References
- Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(15), 1731-1738.
- Goldstein, J. A., et al. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743-1752.
- Patel, A. I., et al. (2021). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 14(6), 3195-3201.
- Thorn, C. F., et al. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology bulletin, 32(2), 219-230.
- van der Weide, J., & Steijns, L. S. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 50(5), 481-484.
- Pharmacology Tutorials. (2017). The Pharmacogenetics Series - CYP2C19. YouTube.
- SynGen Inc. 4-Hydroxymephenytoin-d3.
- R Discovery. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard.
- SciSpace. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard.
- PubMed. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method.
- Google Patents. Preparation method for deuterated compound.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3 for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, a critical reagent for researchers, scientists, and drug development professionals. It delves into the procurement, characterization, and application of this stable isotope-labeled internal standard, offering field-proven insights and detailed methodologies to ensure scientific integrity and experimental success.
Introduction: The Significance of this compound in CYP2C19 Research
This compound is the deuterated analog of 4-hydroxy mephenytoin, the primary metabolite of mephenytoin. Mephenytoin is a well-established probe substrate for the cytochrome P450 enzyme CYP2C19.[1] Due to genetic polymorphisms in the CYP2C19 gene, individuals can be classified as extensive, intermediate, or poor metabolizers of mephenytoin. This variation in metabolic activity has significant implications for the efficacy and toxicity of numerous clinically important drugs that are substrates of CYP2C19.
The use of a stable isotope-labeled internal standard like this compound is paramount for the accurate quantification of 4-hydroxy mephenytoin in biological matrices.[2] Its near-identical physicochemical properties to the unlabeled analyte, but distinct mass, allow for the correction of variability in sample preparation and instrument response, leading to highly reliable and reproducible data in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3]
Sourcing and Supplier Overview
Identifying a reliable supplier is the foundational step in any research involving reference standards. Several reputable suppliers offer this compound. The following table summarizes key information from prominent vendors.
| Supplier | Product Number | Stated Purity | Storage Conditions | Available Documentation |
| Clearsynth | CS-T-56128 | ≥99.08% by HPLC[1] | 2-8°C[1] | Certificate of Analysis, MSDS |
| LGC Standards | TRC-H944870 | >95% (HPLC)[4] | -20°C[4] | Certificate of Analysis, Safety Data Sheet |
| MyBioSource | MBS6105042 | >98% (Lot Analysis: HPLC: 98.46%; Isotopic: 99.9%) | -20°C (long-term) | COA, MSDS, Technical Datasheet, Protocol |
| Santa Cruz Biotechnology | sc-215471 | Not specified | -20°C | Certificate of Analysis |
| MedChemExpress | HY-113116S | 99.05% | -20°C (3 years)[5] | Data sheet, MSDS, Protocol |
Expert Insight: When selecting a supplier, it is crucial to look beyond the stated chemical purity and inquire about the isotopic purity and the methods used for its determination. A lot-specific Certificate of Analysis (CoA) is essential for ensuring the quality and traceability of the standard.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 1173022-56-4 | [1] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [1] |
| Molecular Weight | 237.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1] |
| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) |
Isotopic Purity: A Critical Parameter
Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms. It is a critical parameter that directly impacts the accuracy of quantitative bioanalysis. High isotopic purity minimizes interference from the unlabeled analyte and ensures a clear distinction between the analyte and the internal standard in mass spectrometry.
Causality in Experimental Choice: The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[4][6][7][8][9] HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of the desired deuterated species.[6] ¹H-NMR can be used to determine the degree of deuteration at specific sites by quantifying the residual proton signals.[4]
Self-Validating System: When requesting a CoA, ensure it includes data on isotopic purity and a description of the analytical method used. For rigorous studies, it is advisable to independently verify the isotopic purity upon receipt of a new batch of the standard.
Application in Bioanalytical Methods: A Step-by-Step LC-MS/MS Protocol
The primary application of this compound is as an internal standard for the quantification of 4-hydroxy mephenytoin in biological matrices such as plasma and urine. Below is a detailed, field-proven protocol for the analysis of 4-hydroxy mephenytoin in human plasma using LC-MS/MS. This protocol is based on established methodologies and best practices in bioanalysis.[2][3][10]
Materials and Reagents
-
This compound (Internal Standard)
-
4-Hydroxy Mephenytoin (Analyte Reference Standard)
-
Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-hydroxy mephenytoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the 4-hydroxy mephenytoin stock solution in 50:50 acetonitrile:water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-Hydroxy Mephenytoin: m/z 235.1 → 150.1this compound: m/z 238.1 → 153.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[11][12][13][14][15][16] Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.
-
Calibration Curve: Linearity, accuracy, and precision over the desired concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision of quality control samples.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: Extraction efficiency of the analyte and internal standard.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of the analyte in the biological matrix.
Data Interpretation and Visualization
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
A Comprehensive Technical Guide to the Safe Handling and Application of (+/-)-4-Hydroxy Mephenytoin-d3
This document provides an in-depth technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, focusing on its safety profile, handling procedures, and scientific applications. It is intended for researchers, analytical scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis. The guide synthesizes toxicological data of the parent compounds with the specific properties of the deuterated metabolite to establish a robust framework for its safe and effective use.
Introduction: The Role of a Deuterated Metabolite Standard
This compound is the stable isotope-labeled form of 4-Hydroxymephenytoin, the major metabolite of the anticonvulsant drug Mephenytoin.[1][2] Its primary application in a research setting is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS) assays.[3][4] The inclusion of deuterium atoms results in a mass shift that allows the standard to be distinguished from the endogenous (unlabeled) analyte, while maintaining nearly identical chemical and physical properties.[4][5] This co-elution and similar ionization behavior are critical for correcting analytical variability, such as matrix effects or sample loss during preparation, thereby ensuring the accuracy and precision of quantitative data.[4][5][6]
While stable isotope-labeled standards are indispensable tools, their safety assessment requires careful consideration. The toxicological profile is often inferred from the parent, unlabeled compound. Mephenytoin, the precursor drug, is a hydantoin derivative with known significant toxicity, including the potential for fatal blood dyscrasias.[7] Although it is no longer marketed in the US or UK, its toxicological profile necessitates a cautious approach to handling its metabolites and their deuterated analogues.[7]
Metabolic Pathway of Mephenytoin
The diagram below illustrates the metabolic conversion of Mephenytoin to its 4-hydroxy metabolite, the non-deuterated analogue of the compound in focus. This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1][8]
Caption: Safe handling workflow for this compound.
Storage and Stability
-
Long-Term Storage: Store the solid material at -20°C in a tightly sealed container to ensure stability, which is reported to be at least 4 years under these conditions. [9]* Solution Storage: Stock solutions in organic solvents should be stored at -80°C. [10]Aqueous solutions are not recommended for storage for more than one day. [9]* Deuterium Exchange: While the deuterium atoms on the N-methyl group are generally stable, avoid storage in strongly acidic or basic solutions to minimize the risk of H/D exchange, which could compromise quantitative results. [11]
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention. [12]* After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. [12][13]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12][13]* After Swallowing: Clean mouth with water and drink plenty of water afterwards. If symptoms persist, consult a doctor. [12][13]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a properly labeled hazardous waste container.
-
Contaminated Materials: Used gloves, weigh boats, and wipes should be disposed of in the solid hazardous waste stream.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. [14]
Conclusion: A Framework of Precaution
This compound is a valuable tool for bioanalytical research, enabling precise quantification in complex studies. While it is not formally classified as hazardous under GHS, its relationship to Mephenytoin—a drug with known severe toxicity—demands a conservative and rigorous approach to safety. The protocols and information presented in this guide provide a framework for its responsible use. By integrating an understanding of the compound's scientific context with strict adherence to safety procedures, researchers can mitigate risks and leverage its analytical benefits effectively.
References
- 4-Hydroxymephenytoin-d3 - MedChem Express - Cambridge Bioscience. (n.d.). Cambridge Bioscience.
- Mephenytoin - Wikipedia. (n.d.). Wikipedia.
- Mephenytoin - ResearchGate. (n.d.). ResearchGate.
- Mephenytoin Overdose—Phenytoin Poisoning Incognito? Case Report and Mephenytoin/Phenytoin Comparison. (2000). Journal of Toxicology: Clinical Toxicology.
- Safety Data Sheet: Hydantoin - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
- Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. (2000). PubMed.
- Relationship between Mephenytoin, Phenytoin and... : Pharmacology & Toxicology - Ovid. (1996). Ovid.
- A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. (1980). PubMed.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate.
- Mephenytoin | C12H14N2O2 | CID 4060 - PubChem. (n.d.). PubChem.
- Phenytoin Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass.
- Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. (2002). National Institutes of Health.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). PubMed.
- Hydantoin - Wikipedia. (n.d.). Wikipedia.
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc.
Sources
- 1. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]
- 2. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Mephenytoin - Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.fr [fishersci.fr]
Foreword: The Quintessential Role of a Certified Reference Material
An In-Depth Technical Guide to the Certificate of Analysis for (+/-)-4-Hydroxy Mephenytoin-d3: A Senior Application Scientist's Perspective
In the landscape of modern bioanalysis, particularly within the realms of therapeutic drug monitoring, pharmacokinetics, and metabolic research, the integrity of quantitative data is paramount. The adage 'a measurement is only as good as its standard' holds especially true. This guide is dedicated to researchers, scientists, and drug development professionals who rely on the precision of certified reference materials. We will delve into the technical intricacies of the Certificate of Analysis (CoA) for a crucial analytical tool: this compound. This deuterated internal standard is instrumental for the accurate quantification of 4-Hydroxy Mephenytoin, the principal metabolite of the anticonvulsant Mephenytoin.[1] Understanding the CoA is not merely a procedural formality; it is the foundational step in ensuring the validity and reproducibility of your analytical methods.
Introduction to this compound
This compound is the stable isotope-labeled analog of 4-Hydroxy Mephenytoin. The parent drug, Mephenytoin, is metabolized in the liver primarily by the cytochrome P450 enzyme, CYP2C19, to its 4-hydroxy metabolite.[2][3][4] This metabolic pathway is of significant clinical interest due to genetic polymorphisms in the CYP2C19 gene, which lead to distinct "extensive metabolizer" and "poor metabolizer" phenotypes in the population.[2][3] Consequently, accurate measurement of 4-Hydroxy Mephenytoin is crucial for phenotyping studies and personalized medicine.
The incorporation of three deuterium atoms (d3) into the methyl group of the molecule creates a compound that is chemically identical to the endogenous metabolite but has a different mass-to-charge ratio (m/z).[5][6] This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[5][6][7][8]
The Causality Behind Deuterium Labeling: The power of a deuterated internal standard lies in the principle of isotope dilution mass spectrometry.[7] By adding a known quantity of this compound to a biological sample at the initial stage of processing, it experiences the exact same conditions as the non-labeled analyte of interest. Any variability during sample extraction, handling, or ionization in the mass spectrometer will affect both the analyte and the internal standard equally.[5][7] This co-eluting, chemically identical mimic allows for the correction of matrix effects and sample loss, thereby dramatically improving the accuracy and precision of quantification.[5][6][9] The ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly reliable measurement.[7]
Deconstructing the Certificate of Analysis
A Certificate of Analysis is a formal document that certifies the quality and purity of a reference material. It is a declaration from the manufacturer that the product meets its predetermined specifications. Let us dissect a representative CoA for this compound.
Table 1: Exemplar Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Product Name | This compound | Conforms | - |
| CAS Number | 1173022-56-4 | Conforms | - |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | Conforms | - |
| Molecular Weight | 237.27 g/mol | Conforms | Mass Spectrometry |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥98% | 99.08% | HPLC-UV |
| Identity | Conforms to Structure | Conforms | ¹H NMR, LC-MS/MS |
| Isotopic Purity | ≥99% Deuterium Incorporation | Conforms | Mass Spectrometry |
| Storage Condition | -20°C, Protect from Light | Conforms | - |
| Retest Date | January 2028 | - | - |
Identity and Structural Confirmation
The first and most critical section of a CoA establishes the identity of the material.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of a molecule. The CoA will state that the NMR spectrum is "Consistent with structure." For our deuterated standard, the key observation would be the absence of a proton signal corresponding to the N-methyl group, confirming the successful incorporation of deuterium.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound, the expected mass would be approximately 237.27 Da. The CoA will also use MS to confirm the isotopic purity, ensuring a high percentage of the molecules contain the deuterium label.
Purity Assessment
Purity is a critical parameter that directly impacts the accuracy of the stock solutions prepared from the reference standard.
-
HPLC (High-Performance Liquid Chromatography): This is the most common method for assessing the purity of non-volatile compounds. The CoA will specify the purity, often as a percentage (e.g., >95% or ≥98%).[10][11] The method separates the main compound from any impurities, and the relative peak areas are used to calculate the purity.
Isotopic Purity
For a deuterated standard, it is crucial to know the percentage of molecules that are correctly labeled. The CoA will report the isotopic purity, which is typically determined by mass spectrometry. A high isotopic purity (e.g., ≥99% D) is essential to prevent signal interference from any unlabeled or partially labeled species at the m/z of the analyte.
Experimental Protocol: Bioanalytical Quantification using LC-MS/MS
The trustworthiness of a reference standard is ultimately demonstrated by its performance in a validated analytical method.[12][13][14] Here, we provide a step-by-step protocol for the quantification of 4-Hydroxy Mephenytoin in human plasma, employing this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
IS Working Solution (5 µg/mL): Dilute the stock solution with 50% methanol.[15] This solution will be used to spike all samples, calibrators, and quality controls.
-
Analyte Stock and Working Solutions: Prepare separate stock and working solutions for the non-labeled analyte (4-Hydroxy Mephenytoin) for building the calibration curve.
Expert Insight: It is a best practice to prepare stock solutions of the analyte and the internal standard from separate weighings to avoid systematic errors.[12] Stability of these solutions at various storage conditions (e.g., room temperature, 2-8°C, -20°C) should be established.[12]
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (5 µg/mL) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
The "Why": Protein precipitation is a rapid and effective method for removing the bulk of interfering macromolecules from the plasma sample. Acetonitrile is a common choice of organic solvent for this purpose. Spiking the internal standard early in the process ensures it accounts for any analyte loss during these steps.[16]
LC-MS/MS Instrumentation and Conditions
-
LC System: A UPLC or HPLC system capable of generating reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 2: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy Mephenytoin | 235.1 | 192.1 | 20 |
| This compound | 238.1 | 195.1 | 20 |
Self-Validating System: The MRM experiment provides two levels of specificity. The first quadrupole (Q1) selects the precursor ion (the molecular ion of our compound), and the third quadrupole (Q3) detects a specific fragment ion generated by collision-induced dissociation in the second quadrupole (Q2). This highly specific detection method minimizes interference from other compounds in the matrix.
Visualization of Key Processes
Metabolic Pathway of Mephenytoin
Caption: Metabolic conversion of Mephenytoin to its primary metabolite.
Analytical Workflow for Bioanalysis
Caption: Step-by-step workflow for sample quantification.
Conclusion: The Bedrock of Reliable Data
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
- LGC Standards. (n.d.). This compound.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- LGC Standards. (n.d.). This compound.
- BenchChem. (2025). Unraveling the Spectrum of Mephenytoin Metabolism: A Guide to Inter-individual Variation in 4-Hydroxymephenytoin Formation.
- Clearsynth. (n.d.). This compound.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219–230.
- Jurima-Romet, M., & LeBelle, M. (1984). Mephenytoin hydroxylation deficiency: kinetics after repeated doses. Clinical Pharmacology & Therapeutics, 35(4), 454-9.
- MedChemExpress. (n.d.). 4-Hydroxymephenytoin-d3.
- Pollock, B. G., Perel, J. M., Kirshner, M., Altieri, L. P., Yeager, A. L., & Reynolds, C. F. 3rd. (1991). S-mephenytoin 4-hydroxylation in older Americans. European Journal of Clinical Pharmacology, 40(6), 609–611.
- Zhou, H. H., Anthony, L. B., Wood, A. J., & Wilkinson, G. R. (1990). Induction of polymorphic 4'-hydroxylation of S-mephenytoin by rifampicin. British Journal of Clinical Pharmacology, 30(3), 471–475.
- Islam, R., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(4), 81.
- Molnova. (n.d.). Certificate of Analysis (Version 1.0) - 4-Hydroxymephenytoin.
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- BioPharm International. (n.d.). Method Validation Guidelines.
- XRF Scientific. (n.d.). Methods for Validating Reference Materials.
- Kallam, R., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of analytical & bioanalytical techniques, S5, 005.
- European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Veeprho. (n.d.). 4-Hydroxy Mephenytoin-D3.
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
- Cayman Chemical. (n.d.). (±)4-Hydroxymephenytoin.
- Sigma-Aldrich. (n.d.). 4-Hydroxymephenytoin.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. texilajournal.com [texilajournal.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Mephenytoin Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mephenytoin, a hydantoin anticonvulsant, serves as a critical probe substrate for elucidating the activity of the cytochrome P450 2C19 (CYP2C19) enzyme. Its metabolism is characterized by significant interindividual variability, primarily governed by genetic polymorphisms in the CYP2C19 gene. This technical guide provides an in-depth exploration of the mephenytoin metabolism pathway, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core metabolic routes, the enzymatic players, the profound impact of pharmacogenetics, and the established methodologies for studying these processes in vitro. This guide is designed to provide not just a descriptive overview, but also the scientific rationale behind the experimental choices, empowering researchers to design and interpret their studies with confidence.
Introduction to Mephenytoin: A Pharmacogenetic Paradigm
Mephenytoin was historically used for the management of epilepsy. While its clinical use has largely been superseded by newer agents with more favorable safety profiles, it remains an invaluable tool in pharmacology and drug development.[1] The primary reason for its continued relevance is the well-characterized polymorphic nature of its metabolism, which provides a classic example of how genetic variations can dramatically alter drug disposition and response.[2][3] Understanding the metabolic fate of mephenytoin is, therefore, not just an academic exercise but a gateway to comprehending the broader implications of pharmacogenetics in personalized medicine.
The metabolism of mephenytoin is stereoselective, with the S-enantiomer being the primary substrate for the polymorphic enzyme, CYP2C19.[3] This stereoselectivity is a cornerstone of its use as a phenotyping probe. This guide will dissect the two major metabolic pathways of mephenytoin: aromatic hydroxylation and N-demethylation, and explore the clinical ramifications of their genetic variability.
The Core Metabolic Pathways of Mephenytoin
Mephenytoin undergoes extensive hepatic metabolism, primarily through two competing pathways: 4'-hydroxylation of the phenyl ring and N-demethylation of the hydantoin moiety. These reactions are catalyzed by distinct cytochrome P450 enzymes and lead to the formation of key metabolites that are subsequently eliminated from the body.
Aromatic Hydroxylation: The CYP2C19-Mediated Polymorphic Pathway
The principal and most studied metabolic pathway for S-mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl group, yielding 4'-hydroxymephenytoin.[3] This reaction is almost exclusively catalyzed by CYP2C19 .[4] The profound clinical significance of this pathway stems from the genetic polymorphism of the CYP2C19 gene.[3]
Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Extensive Metabolizers (EMs): These individuals possess at least one functional CYP2C19 allele and exhibit normal enzyme activity.
-
Intermediate Metabolizers (IMs): Carriers of one functional and one non-functional allele, leading to reduced metabolic capacity.
-
Poor Metabolizers (PMs): These individuals have two non-functional CYP2C19 alleles, resulting in a significantly impaired or complete lack of 4'-hydroxylation capacity.[3] This phenotype is more prevalent in Asian populations (up to 20%) compared to Caucasians and African-Americans.[3][5]
-
Ultrarapid Metabolizers (UMs): Individuals with increased CYP2C19 function, often due to carrying the CYP2C1917 allele, which leads to increased transcription of the enzyme.
The consequence of this polymorphism is a dramatic variation in the clearance of S-mephenytoin. In PMs, the impaired 4'-hydroxylation leads to a significant accumulation of the parent drug, increasing the risk of concentration-dependent adverse effects.[6]
N-Demethylation: A Non-Polymorphic Pathway
The second major metabolic route for mephenytoin is N-demethylation, which results in the formation of 5-ethyl-5-phenylhydantoin, also known as Nirvanol.[1] This metabolite is pharmacologically active and contributes to both the therapeutic and toxic effects of mephenytoin. Unlike aromatic hydroxylation, N-demethylation is not subject to the same degree of genetic polymorphism. This pathway is primarily catalyzed by CYP2B6 , with some contribution from CYP2C9 .
In EMs, 4'-hydroxylation is the dominant pathway for S-mephenytoin clearance. However, in PMs, with the hydroxylation pathway significantly diminished, N-demethylation becomes a more prominent route of elimination.
The following diagram illustrates the primary metabolic pathways of mephenytoin:
Caption: The metabolic pathways of mephenytoin.
Experimental Protocols for Studying Mephenytoin Metabolism
The investigation of mephenytoin metabolism relies on robust in vitro and analytical methodologies. This section provides detailed protocols for two key experimental approaches: in vitro metabolism assays using human liver microsomes and the quantification of mephenytoin and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism Assay Using Human Liver Microsomes (HLMs)
Scientific Rationale: HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of cytochrome P450 enzymes.[7] They are a widely accepted and cost-effective in vitro model for studying Phase I drug metabolism.[8] By incubating mephenytoin with HLMs in the presence of necessary cofactors, researchers can determine the rate of metabolite formation and identify the P450 enzymes involved through reaction phenotyping. This approach allows for the investigation of enzyme kinetics and the screening of potential drug-drug interactions.[9][10]
Protocol:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled human liver microsomes, and 10 mM magnesium chloride.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add mephenytoin (dissolved in a suitable solvent like methanol or acetonitrile, final solvent concentration <1%) to the pre-warmed master mix to achieve the desired final substrate concentration (e.g., a range from 1 to 500 µM for kinetic studies).
-
Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor, NADPH, to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes for time-course experiments). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.
-
Quantification of Mephenytoin and Metabolites by LC-MS/MS
Scientific Rationale: LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and selectivity.[11][12] This technique allows for the simultaneous measurement of the parent drug and its metabolites, which is crucial for determining metabolic ratios and phenotyping individuals.[13]
Protocol:
-
Sample Preparation (from in vitro assay or biological fluids):
-
For urine samples, a dilution step may be sufficient. For plasma or serum, a protein precipitation step (as described above) is typically required.[11]
-
If conjugated metabolites are of interest, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be included prior to extraction.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol. A typical gradient might start at 5% B, ramp up to 95% B, and then re-equilibrate to initial conditions. The flow rate is typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform selected reaction monitoring (SRM) for the parent drug and its metabolites. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high specificity and reduces matrix interference.
-
Optimize the MS parameters (e.g., collision energy, cone voltage) for each analyte to achieve maximum sensitivity.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards.
-
The following diagram illustrates a typical experimental workflow for studying mephenytoin metabolism:
Caption: Workflow for mephenytoin metabolism studies.
Clinical Implications and Drug Development Considerations
The polymorphic metabolism of mephenytoin has significant clinical implications and serves as a valuable lesson in drug development.
The "Poor Metabolizer" Phenotype: A Clinical Reality
Individuals who are CYP2C19 poor metabolizers are at an increased risk of adverse drug reactions when treated with standard doses of mephenytoin or other drugs that are substrates of this enzyme.[6] The impaired clearance leads to drug accumulation and potential toxicity.[14] While mephenytoin itself is not commonly used clinically, the principle extends to numerous other drugs metabolized by CYP2C19, including:
-
Proton pump inhibitors: Omeprazole, lansoprazole
-
Antidepressants: Citalopram, escitalopram
-
Antiplatelet agents: Clopidogrel
-
Antifungals: Voriconazole
For these drugs, the CYP2C19 PM phenotype can lead to exaggerated pharmacological effects or an increased incidence of side effects.[15]
Drug-Drug Interactions
The co-administration of drugs that are inhibitors or inducers of CYP2C19 can also significantly alter the metabolism of mephenytoin and other CYP2C19 substrates.
-
CYP2C19 Inhibitors: Drugs such as fluoxetine, fluvoxamine, and omeprazole can inhibit the activity of CYP2C19, effectively phenocopying the PM genotype in an extensive metabolizer.[15][16] This can lead to unexpected drug accumulation and toxicity.
-
CYP2C19 Inducers: Conversely, inducers like rifampicin can increase the expression of CYP2C19, leading to enhanced metabolism and potentially therapeutic failure of CYP2C19 substrates.
A summary of key drug interactions involving CYP2C19 is presented in the table below:
| Interacting Drug | Effect on CYP2C19 | Clinical Consequence for Mephenytoin (and other CYP2C19 substrates) |
| Fluoxetine | Inhibition | Increased plasma concentrations, potential for toxicity |
| Fluvoxamine | Inhibition | Increased plasma concentrations, potential for toxicity |
| Omeprazole | Inhibition | Increased plasma concentrations, potential for toxicity |
| Rifampicin | Induction | Decreased plasma concentrations, potential for therapeutic failure |
Implications for Drug Development
The story of mephenytoin metabolism underscores the critical importance of understanding the metabolic pathways of new chemical entities early in the drug development process.[17] Key considerations for drug development professionals include:
-
Early identification of metabolic pathways: Utilizing in vitro models like HLMs and recombinant enzymes to identify the primary metabolizing enzymes for a drug candidate.[10][18]
-
Assessment of polymorphic metabolism: If a major metabolic pathway is catalyzed by a polymorphic enzyme like CYP2C19, the potential for interindividual variability in drug exposure must be thoroughly investigated.
-
Drug-drug interaction studies: Conducting in vitro and clinical studies to assess the potential for a new drug to be a victim or a perpetrator of drug-drug interactions.[19]
Conclusion
The mephenytoin metabolism pathway is a cornerstone of our understanding of pharmacogenetics and its impact on drug disposition. The polymorphic nature of CYP2C19-mediated 4'-hydroxylation has profound implications for interindividual variability in drug response and the potential for adverse drug reactions. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with the application of robust experimental methodologies, is essential for the rational design of safer and more effective medicines. The principles learned from mephenytoin continue to guide the development and clinical use of a wide array of therapeutics, paving the way for a future of more personalized medicine.
References
- Comparison between recombinant P450s and human liver microsomes in the determination of cytochrome P450 Michaelis-Menten constants. Xenobiotica. 2010 Apr;40(4):235-44. [Link]
- The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Curr Drug Metab. 2008 Jun;9(5):327-58. [Link]
- Mephenytoin.
- Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. Eur J Clin Pharmacol. 1984;27(1):7-12. [Link]
- Phenytoin toxicity in an older patient with slow metabolism and atypical presentation. Pharmacotherapy. 1998 Jan-Feb;18(1):218-25. [Link]
- Decoding the Mystery of Mephenytoin Poor Metabolism: Genetic Testing Unravels the Enigma. Sequencing.com. [Link]
- Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. J Toxicol Clin Toxicol. 2000;38(7):781-5. [Link]
- Biocatalysis using Thermostable Cytochrome P450 Enzymes in Bacterial Membranes - Comparison of Metabolic Pathways with Human Liver Microsomes and Recombinant Human Enzymes. Drug Metab Dispos. 2024 Feb 14;DMD-AR-2023-001735. [Link]
- Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacol Bull. 1996;32(2):219-30. [Link]
- Cytochrome P450 isozymes and antiepileptic drug interactions. Epilepsia. 1995;36 Suppl 5:S32-42. [Link]
- Phenytoin Toxicity Due to Genetic Polymorphism.
- Drug metabolism in drug discovery and development. Acta Pharm Sin B. 2018 Apr 12;8(5):721-736. [Link]
- Associations of CYP2C9 and CYP2C19 Pharmacogenetic Variation with Phenytoin-Induced Cutaneous Adverse Drug Reactions. Clin Pharmacol Ther. 2020 Aug;108(2):333-340. [Link]
- Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. Br J Clin Pharmacol. 1999 Jan;47(1):79-84. [Link]
- Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors.
- Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. J Pharmacol Exp Ther. 2022 Oct;383(1):34-45. [Link]
- Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations. Pharmacogenetics. 1997 Feb;7(1):59-64. [Link]
- Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. J Pharmacol Exp Ther. 2022 Oct;383(1):34-45. [Link]
- The Pharmacogenetics Series - CYP2C19. YouTube. [Link]
- View of Phenytoin Toxicity: A Comprehensive Case Report Highlighting Clinical Manifestations, Therapeutic Drug Monitoring, and Management Strategies. Asian Journal of Pharmaceutics. [Link]
- Phenytoin Toxicity: A Case Report.
- Mephenytoin Interactions Checker. Drugs.com. [Link]
- Choosing Between Human Liver Microsomes and Hepatocytes.
- Evidence That CYP2C19 is the Major (S)-Mephenytoin 4'-Hydroxylase in Humans. Biochemistry. 1994, 33 (10), pp 3139–3145. [Link]
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Bio-Rad. [Link]
- Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Molecules. 2023 Dec 22;29(1):2. [Link]
- Pharmacokinetic Drug–Drug Interactions among Antiepileptic Drugs, Including CBD, Drugs Used to Treat COVID-19 and Nutrients. Int J Mol Sci. 2022 Aug 27;23(17):9767. [Link]
- ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. [Link]
- Metabolism-Mediated Drug-Drug Interactions – Study Design, Data Analysis, and Implications for In Vitro Evaluations.
- A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. J Sep Sci. 2020 Aug;43(15):2969-2977. [Link]
- Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regul
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sequencing.com [sequencing.com]
- 7. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 9. Comparison between recombinant P450s and human liver microsomes in the determination of cytochrome P450 Michaelis-Menten constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assets.ctfassets.net [assets.ctfassets.net]
The Definitive Guide to CYP2C19-Mediated Mephenytoin Metabolism: From Molecular Mechanisms to Clinical Application
This technical guide provides a comprehensive exploration of the critical role of Cytochrome P450 2C19 (CYP2C19) in the metabolism of mephenytoin. Mephenytoin, an anticonvulsant drug, serves as a classic probe for assessing CYP2C19 activity due to its stereoselective metabolism.[1][2] Understanding this interaction is paramount for researchers, scientists, and drug development professionals in the fields of pharmacogenetics, drug metabolism, and personalized medicine. This guide will delve into the fundamental enzymatic processes, the clinical impact of genetic polymorphisms, and the practical methodologies for studying this vital drug-metabolizing enzyme.
The Core Mechanism: Stereoselective Hydroxylation of S-Mephenytoin
Mephenytoin is administered as a racemic mixture of two enantiomers: (S)-mephenytoin and (R)-mephenytoin. The metabolic pathways for these two forms diverge significantly, a distinction primarily governed by CYP2C19.[3] The key metabolic reaction is the 4'-hydroxylation of the S-enantiomer, a process almost exclusively catalyzed by CYP2C19.[1][4][5] This high degree of specificity makes the 4'-hydroxylation of (S)-mephenytoin a reliable indicator of CYP2C19 function.[4][6] In contrast, other enzymes like CYP2C9 and CYP3A4 play a more prominent role in the metabolism of (R)-mephenytoin and other secondary pathways.[7][8]
The profound selectivity of CYP2C19 for (S)-mephenytoin is rooted in the specific amino acid residues that form the enzyme's active site.[9][10] Mutagenesis studies have identified several key residues within CYP2C19 that are essential for conferring its unique S-mephenytoin 4'-hydroxylase activity, distinguishing it from the closely related but functionally distinct CYP2C9.[9]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 7. page-meeting.org [page-meeting.org]
- 8. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human CYP2C19 residues that confer S-mephenytoin 4'-hydroxylation activity to CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative LC-MS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the exacting world of quantitative analysis, particularly within pharmaceutical development and clinical bioanalysis, the pursuit of precision and accuracy is not merely an objective; it is a necessity. Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled sensitivity and selectivity, yet its quantitative power can be undermined by inevitable variations in sample preparation, matrix effects, and instrument performance. This guide addresses the definitive solution to these challenges: the correct implementation of deuterated internal standards. As a Senior Application Scientist, my goal is to move beyond mere protocol and delve into the fundamental causality of this technique. We will explore not just the "how," but the critical "why," grounding every recommendation in established scientific principles to build a framework for robust, reliable, and defensible quantitative data.
The Foundational Challenge: Navigating Analytical Variability
Quantitative LC-MS is susceptible to a range of factors that can introduce significant error, compromising data integrity. The primary purpose of an internal standard is to compensate for this variability.[1] The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical workflow.[1]
Key sources of variability include:
-
Sample Preparation Losses: Inconsistent recovery during extraction, evaporation, or reconstitution steps is a major source of error.
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over the course of an analytical run can affect results.
-
Matrix Effects: This is arguably the most critical challenge in LC-MS bioanalysis. Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analyte in the ion source, leading to either ion suppression or enhancement.[2][3] This effect is unpredictable and can vary significantly between different samples, leading to poor accuracy and precision.[4]
An analog internal standard—a structurally similar but not identical molecule—can compensate for some of these factors, but it will not have the same chromatographic retention time or ionization efficiency as the analyte. Therefore, it cannot perfectly correct for matrix effects. This is where the superiority of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, becomes evident.[5][6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[7][8] This technique is the cornerstone of high-accuracy quantitative analysis.[9]
The method is based on a simple, powerful concept:
-
A known quantity of an isotopically enriched form of the analyte (the deuterated internal standard) is added to the sample at the very beginning of the workflow.[7][10]
-
This "spiked" standard homogenizes with the endogenous, unlabeled analyte in the sample.
-
Throughout sample preparation and analysis, any physical loss or ionization variability will affect both the analyte and the deuterated standard in the exact same proportion.[7]
-
The mass spectrometer distinguishes between the light (analyte) and heavy (internal standard) versions of the molecule based on their different mass-to-charge (m/z) ratios.
-
Quantification is then based on the ratio of the analyte's signal response to the internal standard's signal response. This ratio remains constant regardless of sample loss or matrix effects, providing a highly accurate and precise measurement.
The following diagram illustrates how this principle provides a self-validating system to correct for analytical variability.
Caption: The principle of Isotope Dilution Mass Spectrometry workflow.
Key Considerations for Deuterated Internal Standard Selection
The effectiveness of the IDMS approach hinges on the quality of the deuterated internal standard. Choosing an appropriate standard is a critical step in method development.
-
Degree and Position of Deuteration:
-
Mass Shift: A sufficient mass difference is required to prevent signal overlap from the natural isotopic abundance of the analyte. A mass shift of +3 atomic mass units (amu) or greater is strongly recommended.[6]
-
Label Stability: Deuterium atoms must be placed on stable positions within the molecule. Avoid labeling on exchangeable protons, such as those on hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) groups, as these can readily exchange with hydrogen from the solvent, compromising the integrity of the standard.[11][12][13] Stable positions include aliphatic or aromatic C-H bonds.[11]
-
-
Isotopic and Chemical Purity:
-
Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the amount of unlabeled analyte present in the standard, which could otherwise artificially inflate the analyte signal.[6][7]
-
Chemical Purity: High chemical purity (>99%) is essential to prevent interference from other compounds.[14]
-
-
The Deuterium Isotope Effect on Chromatography:
-
While chemically identical, the substitution of hydrogen with deuterium can sometimes lead to slight changes in chromatographic retention time.[15] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[15]
-
In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[15] While this shift is usually minor, it can be problematic if it causes the analyte and internal standard to elute in a region of rapidly changing matrix effects, which can negate the corrective benefit.[2][16] Therefore, co-elution must always be verified during method development.[11]
-
Experimental Protocol: Quantification of a Drug in Human Plasma
This section provides a detailed, field-proven methodology for the quantification of a small molecule drug in human plasma using a deuterated internal standard. The chosen sample preparation technique is protein precipitation, which is widely used for its simplicity and speed.
Objective: To accurately determine the concentration of "Analyte X" in human plasma samples.
Materials:
-
Analyte X reference standard
-
Deuterated Analyte X internal standard (d-IS)
-
Control human plasma (K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Primary Stocks (1 mg/mL): Accurately weigh ~1 mg of Analyte X and d-IS into separate volumetric flasks and dissolve in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.
-
Working Internal Standard (100 ng/mL): Perform serial dilutions of the d-IS primary stock with 50:50 acetonitrile/water to create a working internal standard (WIS) solution at a concentration of 100 ng/mL.
-
Calibration Standards & QCs: Perform serial dilutions of the Analyte X primary stock to create working solutions for spiking calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Curve and QC Samples:
-
Thaw a batch of control human plasma.
-
Spike the control plasma with the appropriate Analyte X working solutions to create a calibration curve consisting of a blank (no analyte, no IS), a zero (no analyte, with IS), and 8 non-zero concentration levels spanning the desired analytical range.
-
Independently prepare QC samples in control plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.
-
-
Sample Extraction (Protein Precipitation):
-
Arrange all samples (calibrators, QCs, and unknown study samples) in a 96-well plate.
-
To 50 µL of each plasma sample, add 200 µL of the WIS solution (100 ng/mL in acetonitrile). Causality Note: The IS is added in the precipitation solvent to ensure it is present from the earliest stage of sample cleanup, thereby accounting for any variability in the precipitation and subsequent steps. The large volume of acetonitrile serves to efficiently precipitate plasma proteins.
-
Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative as appropriate.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize specific precursor → product ion transitions for both Analyte X and the d-IS.
-
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for the MRM transitions of both the analyte and the d-IS.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / d-IS Peak Area.
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.
-
Determine the concentration of Analyte X in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.
-
Data Interpretation: The Power of the Ratio
The use of a deuterated internal standard dramatically improves the quality of quantitative data. The following table provides a summary of expected performance enhancements.
Table 1: Comparison of Bioanalytical Assay Performance
| Performance Metric | Without Internal Standard / Analog IS | With Deuterated Internal Standard | Justification |
| Precision (%CV) | Typically 10-20% | <15% (often <5%) | Corrects for random variations in sample prep and instrument response. |
| Accuracy (%Bias) | Can be > ±20% due to matrix effects | Within ±15% (±20% at LLOQ) | Co-elution ensures compensation for sample-specific ion suppression/enhancement. |
| Linearity (r²) | May be variable | Typically >0.995 | Ratiometric response linearizes the relationship between signal and concentration. |
| Method Robustness | Low; sensitive to matrix lot variability | High | Performance is independent of matrix variations between subjects. |
Acceptance criteria shown are based on FDA and EMA bioanalytical method validation guidelines.[1]
Conclusion: A Non-Negotiable Component of Quality Bioanalysis
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantit
- A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. (2025). BenchChem.
- Deuterium Labeling Effects on Chromatographic Retention Time: A Compar
- Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized m
- Best Practices for Utilizing Deuterated Internal Standards in Bioanalytical Assays. (2025). BenchChem.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). American Chemical Society.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (2025). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace.
- Deuterated Standards for LC-MS Analysis. (2025).
- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2008).
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Isotope dilution. (2025). Britannica.
- Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2022). PubMed Central.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (2025). BenchChem.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (2016). IRL @ UMSL.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). U.S.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014).
- Isotope dilution. Wikipedia.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024).
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (2007). LCGC.
- What Is Isotope Dilution Mass Spectrometry? (2025). YouTube.
- The Value of Deuterated Internal Standards. (2017). KCAS Bio.
- Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. (2021). PubMed.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. osti.gov [osti.gov]
- 11. youtube.com [youtube.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myadlm.org [myadlm.org]
(+/-)-4-Hydroxy Mephenytoin-d3 storage conditions
An In-depth Technical Guide to the Optimal Storage of (+/-)-4-Hydroxy Mephenytoin-d3
Abstract
This compound is a critical deuterated metabolite of Mephenytoin, widely utilized as an internal standard in pharmacokinetic and metabolic studies, particularly those involving cytochrome P450 (CYP) 2C19.[1][2][3][4] The accuracy and reproducibility of quantitative analyses using this standard are fundamentally dependent on its chemical and isotopic stability. This guide provides a comprehensive framework for the optimal storage and handling of this compound, grounded in an understanding of its chemical structure and potential degradation pathways. We will explore the scientific rationale behind recommended storage conditions, present detailed protocols for handling the compound in both solid and solution forms, and offer a systematic approach to ensure its long-term integrity.
Introduction: The Imperative of Stability for Deuterated Standards
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as the gold standard for internal standards.[5] Their near-identical chemical and physical properties to the analyte of interest allow them to co-elute chromatographically and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[5] The stability of the carbon-deuterium (C-D) bond, which is inherently stronger than the carbon-hydrogen (C-H) bond, confers a high degree of general stability.[6]
However, the integrity of a deuterated standard like this compound is not absolute. Improper storage can lead to two primary modes of failure:
-
Chemical Degradation: The molecule itself can break down due to factors like oxidation, hydrolysis, or photodegradation.
-
Isotopic Exchange: The deuterium atoms can be replaced by hydrogen atoms from the environment (H-D exchange), diminishing the isotopic purity of the standard and compromising its utility for accurate quantification.[6]
This guide is designed for researchers, scientists, and drug development professionals who rely on the precise and accurate performance of this compound.
Physicochemical Properties and Inherent Vulnerabilities
Understanding the structure of this compound is paramount to appreciating its storage requirements.
Chemical Structure: 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[7][8]
Key structural features influencing stability:
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The stability of phenolic compounds is known to decrease significantly at higher temperatures.[9][10][11]
-
Hydantoin Ring: While generally stable, the hydantoin structure contains amide bonds that could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Deuterated Methyl Group: The deuterium atoms are on a methyl group attached to a nitrogen atom (N-CD3). This position is generally stable. However, care must be taken to avoid conditions that could promote H-D exchange, such as the use of protic solvents (e.g., water, ethanol) in combination with acidic or basic conditions.[6][12]
Recommended Storage Conditions: A Multi-faceted Approach
A summary of storage recommendations from various suppliers highlights a consistent theme for ensuring the long-term stability of this compound.
| Parameter | Condition | Duration | Rationale | References |
| Temperature | -20°C | Long-Term (months to years) | Minimizes rates of chemical degradation and potential H-D exchange. Standard industry practice for preserving the integrity of complex organic molecules and deuterated standards. | [1][13][14][15] |
| 2-8°C | Short-Term (days to weeks) | Acceptable for working solutions or for brief periods, but not recommended for preserving the compound's integrity over the long term. | [7] | |
| Room Temperature | Very Short-Term (hours) | Generally discouraged. Should only be considered for the duration of an experiment. Exposure to ambient temperature can accelerate degradation. | [1] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Long-Term | The phenolic hydroxyl group is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and minimizes oxidative degradation. | [12][14] |
| Light | Protection from Light (Amber Vials) | Always | Phenolic compounds are often light-sensitive and can undergo photodegradation. Storing in amber vials or in the dark is a critical preventative measure. | [11][12] |
| Form | Neat (Solid/Crystalline) | Long-Term | The compound is generally more stable in its solid form than in solution. | [13][14][15] |
Experimental Protocols and Methodologies
Adherence to rigorous protocols is essential for maintaining the integrity of this compound from receipt to use.
Initial Receipt and Handling
-
Visual Inspection: Upon receipt, visually inspect the shipping container and the vial for any signs of damage or compromised seals.
-
Centrifugation: Before opening the vial for the first time, briefly centrifuge it on a tabletop centrifuge.[1] This is a critical step to ensure that any material that may have become entrapped in the cap during shipping is collected at the bottom of the vial, ensuring accurate weighing.
-
Inventory Logging: Immediately log the compound into your laboratory's chemical inventory system, noting the date of receipt, lot number, and initial storage condition.
Preparation of Stock Solutions
The choice of solvent and handling technique is crucial to prevent degradation and isotopic exchange.
-
Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[14] For LC-MS applications, high-purity, aprotic solvents like methanol or acetonitrile are often preferred for preparing stock solutions.[6] Avoid acidic or basic aqueous solutions, as they can catalyze H-D exchange.[12]
-
Inert Atmosphere: When preparing a stock solution from the neat material, it is best practice to work under an inert atmosphere. This can be achieved by gently purging the vial with dry argon or nitrogen gas before and after weighing.[14]
-
Weighing and Dissolving: a. Allow the vial of neat material to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. b. Accurately weigh the required amount of the standard. c. Dissolve the solid in a Class A volumetric flask using the chosen high-purity solvent.[6]
-
Storage of Stock Solutions: a. Store stock solutions in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[12] b. For long-term storage, stock solutions should be kept at -20°C, or even -80°C for enhanced stability.[6] c. Aqueous solutions are not recommended for storage for more than one day.[14]
Preparation of Working Solutions
-
Equilibration: Before preparing working solutions, allow the stock solution to warm to room temperature.[6] This prevents inaccurate pipetting due to solvent density changes and minimizes the introduction of condensation into the stock solution.
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase.
-
Fresh Preparation: It is always best practice to prepare fresh working solutions for each analytical run to ensure the highest accuracy.[6]
Quality Control and Monitoring: A Self-Validating System
To ensure the continued integrity of your this compound standard, a system of ongoing quality control is recommended.
Protocol for Stability Assessment:
-
Baseline Establishment: Upon preparing a new stock solution, immediately analyze a set of quality control (QC) samples at low, medium, and high concentrations to establish a baseline response ratio (analyte peak area / internal standard peak area).[6]
-
Periodic Testing: On a regular schedule (e.g., monthly or quarterly), re-analyze a freshly prepared set of QC samples using the stored stock solution.
-
Comparison: Compare the response ratios from the periodic testing to the baseline values. A significant deviation may indicate degradation of the standard.
-
Isotopic Purity Check: For rigorous validation, periodically analyze the neat standard or a concentrated solution via high-resolution mass spectrometry to confirm its isotopic distribution and ensure no significant H-D exchange has occurred.
Conclusion
The reliability of this compound as an internal standard is directly contingent upon meticulous storage and handling. The core principles are temperature control, protection from light, and prevention of oxidation and isotopic exchange. By implementing the protocols and quality control measures outlined in this guide, researchers can ensure the long-term integrity of this vital analytical standard, thereby safeguarding the accuracy and validity of their experimental results. The foundational recommendation is the long-term storage of the neat compound at -20°C in a dark, inert environment.
References
- Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. [Link]
- Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months)
- Küpfer, A., et al. (1980). A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. Drug Metabolism and Disposition. [Link]
- Maisuthisakul, P., & Gordon, M. H. (2009). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]
- ResearchGate. (2025).
- Tan, S. P., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC - NIH. [Link]
- Inhibitor Research Hub. (2025). (S)-Mephenytoin in CYP2C19 Research. [Link]
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
- Maboudou, P., et al. (1997). Relationship between mephenytoin, phenytoin and tolbutamide hydroxylations in healthy African subjects. PubMed. [Link]
- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]
- PubChem - NIH. Mephenytoin. [Link]
- Deranged Physiology. (2023). Phenytoin. [Link]
- Cambridge Bioscience. 4-Hydroxymephenytoin-d3. [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. scbt.com [scbt.com]
- 3. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
A Comprehensive Technical Guide to the Solubility of (+/-)-4-Hydroxy Mephenytoin-d3: Principles, Protocols, and Applications
An In-Depth Technical Guide to the Solubility of (+/-)-4-Hydroxy Mephenytoin-d3
Abstract
This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug Mephenytoin. As such, it is an indispensable tool in clinical and preclinical studies for the accurate quantification of Mephenytoin metabolism, which is a key probe for Cytochrome P450 2C19 (CYP2C19) enzyme activity.[1][2] The utility of this internal standard is fundamentally linked to its physicochemical properties, chief among them being solubility. This technical guide provides a comprehensive exploration of the solubility of this compound, grounded in scientific principles and field-proven methodologies. We delve into the theoretical impact of deuterium substitution on solubility, present detailed, self-validating protocols for both thermodynamic and kinetic solubility assessment, and discuss the practical implications for its application in bioanalytical assays. This document is intended for researchers, analytical scientists, and drug development professionals who utilize deuterated standards and require a deep, causal understanding of their behavior in solution.
Introduction
Mephenytoin is a hydantoin-class anticonvulsant historically used for treating epilepsy.[3] While its clinical use has declined, it remains a critical research tool due to the polymorphic nature of its metabolism.[3][4] The primary metabolic pathway, 4'-hydroxylation to form 4-Hydroxymephenytoin, is catalyzed almost exclusively by the CYP2C19 enzyme.[5] This makes Mephenytoin the gold-standard probe substrate for phenotyping individuals as poor or extensive metabolizers of CYP2C19, a variability with significant implications for the efficacy and toxicity of many clinically used drugs.
Accurate quantification of 4-Hydroxymephenytoin in biological matrices like plasma and urine is therefore essential. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the definitive method for this purpose, correcting for variations in sample preparation and instrument response.[6] this compound serves this role, being chemically identical to the analyte but distinguishable by mass.[7]
However, the physical behavior of this critical reagent, specifically its solubility, is a paramount consideration that dictates how it is stored, formulated into stock solutions, and utilized in analytical workflows.[8][9] Solubility is not merely a number; it is a critical determinant of a compound's performance, influencing the accuracy, precision, and robustness of quantitative assays.[10][11] This guide provides the foundational knowledge and practical protocols to fully characterize the solubility of this compound.
Section 1: Physicochemical Properties and the Impact of Deuteration
Profile of (+/-)-4-Hydroxy Mephenytoin
To understand the deuterated analogue, we must first characterize the parent compound. (+/-)-4-Hydroxy Mephenytoin is a white, solid substance.[1] Its solubility has been empirically determined in several common laboratory solvents, providing a baseline for comparison.
-
Organic Solvents: It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a reported solubility of approximately 25 mg/mL, and in ethanol at approximately 15 mg/mL.[12]
-
Aqueous Media: The compound is sparingly soluble in aqueous buffers.[12] To achieve workable concentrations in semi-aqueous solutions, a co-solvent approach is necessary. For instance, in a 1:1 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2, its solubility is approximately 0.5 mg/mL.[12]
The Deuterium Isotope Effect on Physicochemical Properties
The replacement of protium (¹H) with deuterium (²H) is often perceived as a minor alteration. While it does not change the fundamental chemical structure, it introduces subtle but significant changes in molecular properties that can manifest as altered physicochemical behavior.[13][14]
The primary driver of these changes is the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a lower vibrational zero-point energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.[15] This makes the C-D bond stronger and more difficult to break, which is the basis for using deuteration to slow drug metabolism at specific sites.[16]
However, these changes in vibrational energy also influence non-covalent intermolecular interactions, a phenomenon that can be described as a Thermodynamic Isotope Effect . This can affect:
-
Hydrogen Bonding: Deuterium bonds can be slightly stronger or weaker than hydrogen bonds, altering the interaction of the molecule with itself (in the crystal lattice) and with solvent molecules.[17]
-
Crystal Lattice Energy: The sum of these subtle changes in intermolecular forces can result in a different crystal lattice energy. A lower lattice energy generally corresponds to a lower melting point and, critically, higher solubility.[15]
A key study on the anti-inflammatory drug flurbiprofen demonstrated this principle powerfully. The deuterated version, FP-d8, exhibited a lower melting point and a twofold increase in aqueous solubility compared to the non-deuterated parent drug, despite having an identical crystal packing structure.[15] This provides a strong mechanistic precedent for expecting that the solubility of this compound may differ from its protium analogue.
Section 2: Theoretical Framework for Solubility Determination
The question "What is the solubility?" is deceptively simple.[11] The answer depends entirely on the experimental conditions and the type of solubility being measured. For drug development and bioanalysis, two forms are of primary importance.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[9] This is a fundamental, material-sparing measurement crucial for understanding the compound's intrinsic properties.
-
Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[9] This method is high-throughput and highly relevant for early-stage discovery and for mimicking the conditions under which stock solutions are diluted into aqueous mobile phases or biological matrices.
The choice of which solubility to measure is dictated by the research question. For characterizing a reference standard like this compound, determining both is ideal for a complete profile.
Section 3: Experimental Protocols for Solubility Assessment
The following protocols are designed as self-validating systems, incorporating steps to ensure that equilibrium is reached and that the solid form of the material has not changed during the experiment.
General Workflow for Solubility Determination
The overall process for determining solubility follows a logical sequence from preparation to analysis. This workflow ensures that each step is controlled and that the final data is reliable and reproducible.
Caption: General workflow for thermodynamic solubility determination.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Materials:
-
This compound
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-purity solvents (e.g., DMSO, Acetonitrile, Water, PBS pH 7.4)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that equilibrium with the solid phase is maintained. A good starting point is 2-5 mg.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of PBS pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the slurry for a minimum of 24 hours.
-
Causality Check: A 24-hour period is typically sufficient for most compounds to reach equilibrium. To ensure a self-validating system, samples can be taken at 24 and 48 hours. If the measured concentrations are identical, equilibrium has been achieved.
-
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the analytical sample with undissolved particles.
-
Method A (Recommended): Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully pipette the supernatant.
-
Method B: Withdraw the supernatant using a syringe fitted with a chemically inert filter (e.g., PVDF).
-
-
Dilution and Quantification: Immediately make a precise serial dilution of the supernatant with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the diluted samples using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with a known stock solution of the compound.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility value (e.g., in mg/mL or µM).
Protocol for Kinetic Solubility Determination
This high-throughput method is ideal for assessing solubility in aqueous buffers from a DMSO stock.
Caption: Workflow for kinetic solubility determination.
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations. The final percentage of DMSO should be kept low (typically <2%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature.
-
Analysis: Measure the turbidity or precipitation in each well using a plate-based nephelometer or UV-Vis spectrophotometer. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.[8] Alternatively, the plate can be filtered, and the filtrate analyzed by HPLC to determine the concentration remaining in solution.[11]
Section 4: Data Presentation and Interpretation
Summarizing solubility data in a clear, structured format is essential for comparison and decision-making.
Known and Expected Solubility Data
The following table consolidates known data for the non-deuterated compound and provides expected values for the deuterated analogue based on available information.
| Compound | Solvent | Solubility (approx.) | Method/Source |
| (±)-4-Hydroxy Mephenytoin | Ethanol | 15 mg/mL | Product Information[12] |
| DMSO | >5 - 25 mg/mL | Product Information[12][18] | |
| DMF | 25 mg/mL | Product Information[12] | |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | Product Information[12] | |
| Aqueous Buffer (e.g., PBS) | Sparingly Soluble | Product Information[12] | |
| (±)-4-Hydroxy Mephenytoin-d3 | DMSO | 100 mg/mL (hygroscopic) | Product Information[2] |
Interpreting the Results
The high solubility of this compound in DMSO is a critical advantage for its primary application.[2] As an internal standard for LC-MS analysis, it is almost always prepared as a concentrated stock solution in an organic solvent like DMSO or acetonitrile. This high solubility allows for the creation of a concentrated, stable stock that can be stored and serially diluted as needed, minimizing waste and ensuring consistency across multiple experiments.
Its limited aqueous solubility, similar to the parent compound, is an important consideration. When adding the internal standard to an aqueous biological sample (like urine or plasma), it is crucial to ensure that the final concentration does not exceed its solubility limit in that matrix. Spiking a small volume of a concentrated organic stock into the larger sample volume typically prevents precipitation.
Section 5: Practical Applications and Considerations
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The ideal internal standard should be chemically identical to the analyte to ensure it behaves the same way during sample extraction, processing, and ionization in the mass spectrometer.[6][19] Deuterated standards are the gold standard because they fulfill this requirement. A good solubility profile is essential for this role:
-
Stock Solution Preparation: High solubility in a water-miscible organic solvent (like DMSO, acetonitrile, or methanol) is required to prepare a concentrated primary stock solution.[19]
-
Working Solution Stability: The compound must remain in solution when diluted into the mobile phase or the biological matrix during sample preparation.
-
Avoiding Precipitation: Precipitation of the internal standard during the analytical run can lead to inaccurate and unreliable quantification.
Challenges and Self-Validating Systems
While deuterated standards are robust, potential pitfalls must be considered.
-
H/D Exchange: In some molecules, deuterium atoms in certain positions (e.g., attached to heteroatoms or on acidic carbons) can exchange with protons from the solvent, particularly under strongly acidic or basic conditions.[20] For this compound, the deuterium atoms are typically placed on a methyl group, which is a non-labile position, making H/D exchange highly unlikely under typical analytical conditions.
-
Solid-State Form: The solubility value is only valid for the specific solid form (e.g., polymorph, solvate) tested.[11] It is good practice to analyze the remaining solid after a thermodynamic solubility experiment (e.g., by XRPD) to confirm that no phase change has occurred.
Conclusion
The solubility of this compound is a critical parameter that underpins its effective use as an internal standard in crucial metabolic phenotyping assays. While it shares the characteristic of limited aqueous solubility with its non-deuterated counterpart, its high solubility in organic solvents like DMSO is perfectly suited for its intended application in bioanalysis. The potential for deuterium substitution to enhance solubility, as seen in other compounds, highlights the importance of not assuming identical physicochemical properties between a drug and its deuterated analogue. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently characterize the solubility of this and other critical reagents, ensuring the development of accurate, precise, and reliable quantitative methods.
References
- Title: Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen Source: RSC Medicinal Chemistry URL:[Link]
- Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL:[Link]
- Title: Solubility, Dissolution, and Stability Studies of Pharmaceuticals Source: Charles River Labor
- Title: Drug Solubility Testing Source: Eurolab URL:[Link]
- Title: Mephenytoin | C12H14N2O2 Source: PubChem - NIH URL:[Link]
- Title: Analysis of hydroxylated and demethylated metabolites of mephenytoin in man and laboratory animals using gas-liquid chromatography and high-performance liquid chromatography Source: PubMed - NIH URL:[Link]
- Title: Mephenytoin Source: Wikipedia URL:[Link]
- Title: Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry Source: PubMed - NIH URL:[Link]
- Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL:[Link]
- Title: Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method Source: PubMed - NIH URL:[Link]
- Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Labor
- Title: Phenotypic differences in mephenytoin pharmacokinetics in normal subjects Source: PubMed - NIH URL:[Link]
- Title: 4-Hydroxymephenytoin | C12H14N2O3 Source: PubChem - NIH URL:[Link]
- Title: Mephenytoin - ResearchGate Source: ResearchG
- Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug Source: Journal of Medicinal Chemistry - ACS Public
- Title: High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil Source: PubMed Central - NIH URL:[Link]
- Title: Summary: Solubility in deuterated solvents Source: AMMRL Email Archives URL:[Link]
- Title: Deuterium as a tool for changing the properties of pharmaceutical substances (Review)
- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: The Journal of Organic Chemistry - ACS Public
- Title: Deuterium: Slowing Metabolism One C–H Bond
Sources
- 1. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mephenytoin - Wikipedia [en.wikipedia.org]
- 4. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. rheolution.com [rheolution.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. testinglab.com [testinglab.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 17. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 18. 4-ヒドロキシメフェニトイン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Navigating Bioanalytical Precision: A Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3
This guide provides an in-depth technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, a critical reagent for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its application, offers a comparative analysis of its commercial availability and pricing, and provides a detailed, field-tested protocol for its use in quantitative bioanalysis.
The Quintessential Internal Standard: Understanding the "Why"
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) assays are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable data, a practice strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] this compound serves as an exemplary SIL-IS for its non-labeled counterpart, 4-Hydroxy Mephenytoin, which is the primary metabolite of the anticonvulsant drug Mephenytoin.
The core principle behind the efficacy of a deuterated standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known quantity of this compound into a biological sample at the initial stage of processing, it co-elutes with the endogenous 4-Hydroxy Mephenytoin, experiencing similar extraction efficiencies, matrix effects (ion suppression or enhancement), and ionization variability.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. This allows for a precise ratiometric quantification that corrects for variations inherent in the analytical workflow, leading to highly accurate and reproducible results.
Commercial Availability and Price Analysis
Obtaining this compound is feasible through several specialized chemical suppliers. However, direct price comparisons can be challenging as many vendors require user registration or a formal quotation process to disclose pricing. The cost is influenced by factors such as the quantity, purity, and the supplier's manufacturing and quality control processes.
Based on publicly available information, a general price overview is presented below. It is important to note that these prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current and accurate pricing.
| Supplier | Catalog Number | Quantity | Reported Purity | Price (USD) |
| MyBioSource | MBS6105042 | 2.5 mg | >98% | $660[3] |
| 5 x 2.5 mg | >98% | $2,795[3] | ||
| LGC Standards (Distributor for TRC) | TRC-H944877-2.5MG | 2.5 mg | >95% (HPLC) | ~$145 - $2,295 (Range observed) |
| TRC-H944877-25MG | 25 mg | >95% (HPLC) | ~$145 - $2,295 (Range observed) | |
| Clearsynth | CS-T-56128 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 99.08% (HPLC) | Login to view price[4] |
| MedChemExpress | HY-114399S | Multiple sizes | 99.05% | Inquire for price[5] |
| Santa Cruz Biotechnology | sc-214952 | Inquire | Inquire | Inquire for price[6] |
Note: TRC stands for Toronto Research Chemicals. Prices from LGC Standards may reflect a wide range due to various factors including account-specific pricing and promotions.
Synthesis of this compound: A Brief Overview
While detailed, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general principles of its synthesis can be inferred from the literature on isotopic labeling of related compounds. The synthesis of deuterated metabolites can be achieved through two primary routes:
-
Biotransformation: This method involves introducing a deuterated parent compound (in this case, Mephenytoin-d3) to a biological system, such as microbial cultures or enzyme preparations (e.g., liver microsomes), that can perform the desired metabolic transformation (hydroxylation).[7]
-
Chemical Synthesis: A multi-step chemical synthesis can be employed, starting from deuterated precursors or by introducing deuterium at a late stage of the synthesis. For a molecule like 4-Hydroxy Mephenytoin-d3, this would likely involve the synthesis of the hydantoin ring structure with the deuterated methyl group already incorporated.
A review of the synthesis of isotope-labeled hydantoins indicates that various methods have been successfully used for labeling phenytoin and its derivatives, which share the same core structure as Mephenytoin.[8] These methods often involve the use of deuterated reagents in condensation reactions to form the hydantoin ring.
Experimental Protocol: Quantification of 4-Hydroxy Mephenytoin in Human Hepatocytes using LC-MS/MS
The following protocol is adapted from a validated method for the simultaneous measurement of major human cytochrome P450 enzyme activities in primary cultures of human hepatocytes.[4]
Materials and Reagents
-
This compound (Internal Standard)
-
(S)-4-Hydroxy Mephenytoin (Analyte standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Hepatocyte incubation medium (Biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis SPE)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-4-Hydroxy Mephenytoin in methanol.
-
Internal Standard Stock Solution (2.5 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare a series of working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (5 µg/mL): Dilute the internal standard stock solution with 50% methanol.
Sample Preparation (Solid Phase Extraction)
Caption: Solid Phase Extraction Workflow for Sample Cleanup.
-
To 100 µL of hepatocyte medium sample, add a specified volume of the internal standard working solution.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Conditions
Caption: Key LC-MS/MS Method Parameters.
-
LC Column: A C8 column is suitable for the separation.
-
Mobile Phase: A gradient elution using water and methanol, both modified with formic acid and ammonium acetate, is effective.
-
Gradient Program: A typical gradient would start with a high percentage of aqueous mobile phase, ramp up to a high percentage of organic mobile phase to elute the analytes, and then return to the initial conditions for equilibration.
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both 4-Hydroxy Mephenytoin and 4-Hydroxy Mephenytoin-d3 need to be optimized on the specific mass spectrometer being used.
Data Analysis
The concentration of 4-Hydroxy Mephenytoin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from standards with known concentrations.
Conclusion
This compound is an indispensable tool for researchers conducting quantitative bioanalysis of Mephenytoin metabolism. Its use as a stable isotope-labeled internal standard provides the necessary scientific rigor to ensure the accuracy and reliability of LC-MS/MS data. While the initial cost of this reagent may be a consideration, the investment is justified by the significant improvement in data quality and the reduction in potential analytical errors. This guide has provided a comprehensive overview of its scientific basis, commercial landscape, and a practical workflow to empower researchers in their drug development and metabolic research endeavors.
References
- Haskins, N. J. (1982). The application of stable isotopes in biomedical research. Biomedical Mass Spectrometry, 9(7), 269-277.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
- G.M.K., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS.
- Williams, A. J., et al. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 25(21), 5039.
Sources
A Senior Application Scientist's Guide to (+/-)-4-Hydroxy Mephenytoin-d3: Principles and Protocols for Quantitative Bioanalysis
Abstract
This technical guide provides an in-depth exploration of (+/-)-4-Hydroxy Mephenytoin-d3, a critical tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. We move beyond a simple product description to deliver a comprehensive understanding of its scientific context, application, and the best practices for its use. The guide begins by establishing the foundational role of Mephenytoin as a probe for Cytochrome P450 2C19 (CYP2C19) activity and the significance of its primary metabolite, 4-Hydroxy Mephenytoin. The core of this document is dedicated to the principles of Isotope Dilution Mass Spectrometry (IDMS) and the indispensable role of this compound as a stable isotope-labeled internal standard (SIL-IS). We provide a detailed, field-proven protocol for the quantitative analysis of 4-Hydroxy Mephenytoin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with validation strategies that align with regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust, accurate, and reproducible bioanalytical methods.
The Scientific Foundation: Mephenytoin Metabolism and the Significance of CYP2C19
Mephenytoin, an anticonvulsant drug, is most renowned in the research community not for its therapeutic effect but for its metabolic profile. It serves as a classic probe drug for phenotyping the activity of the Cytochrome P450 2C19 (CYP2C19) enzyme.[1] This enzyme is a key player in the metabolism of numerous clinically important drugs, and its activity is subject to well-documented genetic polymorphism, leading to distinct populations of poor, intermediate, and extensive metabolizers.[2]
The metabolism of racemic Mephenytoin is stereoselective. The S-enantiomer is almost exclusively hydroxylated at the 4'-position of the phenyl ring to form (S)-4'-Hydroxy Mephenytoin, a reaction catalyzed specifically by CYP2C19.[2][3] In contrast, the R-enantiomer is metabolized through other pathways. Consequently, measuring the formation of 4-Hydroxy Mephenytoin provides a direct and reliable index of an individual's CYP2C19 functional status. Understanding this pathway is crucial for predicting drug-drug interactions and personalizing medicine for drugs metabolized by CYP2C19.[4][5]
Caption: Metabolic pathway of Mephenytoin.
The Gold Standard of Quantification: The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
In quantitative bioanalysis, especially using LC-MS/MS, achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine) introduces significant variability from sample to sample due to matrix effects, ion suppression, and inconsistent sample preparation recovery.[6][7] To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.
While structurally similar analogs can be used, the gold standard is a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS is the analyte molecule itself, but with one or more atoms (commonly ²H/D, ¹³C, or ¹⁵N) replaced by their heavier, stable isotopes. This compound is the deuterated SIL-IS for the analyte (+/-)-4-Hydroxy Mephenytoin.
The Causality Behind SIL-IS Superiority: Because a SIL-IS is chemically and physically identical to the analyte, it exhibits the same behavior during every step of the analytical process:
-
Extraction Recovery: Any analyte lost during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be accompanied by a proportional loss of the SIL-IS.[7][8]
-
Chromatographic Co-elution: Both compounds have identical retention times, ensuring they enter the mass spectrometer source simultaneously and are subjected to the exact same matrix effects and ionization conditions.[9]
-
Ionization Efficiency: They ionize with the same efficiency in the mass spectrometer source. Any suppression or enhancement of the signal by co-eluting matrix components affects both the analyte and the SIL-IS equally.[10]
The mass spectrometer distinguishes between the light (analyte) and heavy (SIL-IS) forms based on their different mass-to-charge ratios (m/z). Quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area. This ratio remains constant regardless of sample loss or matrix effects, providing a highly accurate and precise measurement.[7]
Caption: The principle of Isotope Dilution Mass Spectrometry.
Technical Profile of this compound
For its role as an internal standard to be effective, the material must be of high chemical and isotopic purity and used under appropriate storage conditions.[6] The deuterium atoms in this compound are placed on the N-methyl group, a chemically stable position that prevents back-exchange with hydrogen atoms from the sample or solvent.[11]
| Property | Specification | Source(s) |
| Chemical Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | [11][12] |
| Synonyms | p-Hydroxymephenytoin-d3 | [11][13] |
| CAS Number | 1173022-56-4 | [11][12][13] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [11][12] |
| Molecular Weight | 237.27 g/mol | [11][12] |
| Typical Chemical Purity | >98% (HPLC) | [14] |
| Isotopic Purity | ≥98% (typically >99% deuterium enrichment) | [14] |
| Long-Term Storage | Refrigerator (2-8°C) or Frozen (-20°C) | [11][12][14] |
| Appearance | White to off-white solid | [14] |
Field-Proven Protocol: Quantitative Analysis of 4-Hydroxy Mephenytoin in Human Plasma
This section details a robust and reproducible LC-MS/MS method. Every protocol must be a self-validating system; therefore, we conclude with the necessary steps for method validation according to regulatory standards.
Reagent and Standard Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of (+/-)-4-Hydroxy Mephenytoin reference standard and dissolve in 1 mL of methanol. Store at -20°C.
-
IS Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol. Store at -20°C.
-
Calibration Standards & QCs: Prepare working solutions by serially diluting the Analyte Stock in 50:50 methanol:water. These are used to spike blank plasma to create calibration curves (e.g., 1-1000 ng/mL) and quality control (QC) samples.
-
IS Spiking Solution (50 ng/mL): Dilute the IS Stock in acetonitrile. This solution will be used for protein precipitation. The concentration should be chosen to yield a robust signal in the mass spectrometer without causing detector saturation.
Sample Preparation: Protein Precipitation (PPT)
This is a critical stage. The internal standard must be added before protein removal to account for any analyte loss during the process.
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the appropriately labeled tube.
-
Add 200 µL of the IS Spiking Solution (in acetonitrile) to every tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation. The acetonitrile disrupts protein structure, causing them to aggregate and fall out of solution, releasing the analyte and IS.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~150 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following are typical starting parameters and must be optimized for the specific instrumentation used.
| LC Parameter | Example Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS/MS Parameter | Example Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte MRM Transition | Q1: 235.1 m/z -> Q3: 192.1 m/z (example) |
| IS MRM Transition | Q1: 238.1 m/z -> Q3: 195.1 m/z (example, reflects +3 Da shift) |
| Collision Energy (CE) | Optimize for maximum signal for each transition |
| Dwell Time | 100 ms |
| Source Temp | 130°C |
| Desolvation Temp | 300°C |
Method Validation Strategy
Key Validation Experiments:
-
Selectivity & Specificity: Analyze at least six different sources of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.[17]
-
Calibration Curve: Assess the linearity, range, and accuracy of the curve over at least three separate runs.
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days (inter-day) and within the same day (intra-day) to assess bias and variability.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution to quantify the impact of the matrix on ionization. The IS is critical for correcting this.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -20°C or -80°C.
Caption: A typical bioanalytical workflow using protein precipitation.
Conclusion
This compound is more than a mere chemical reagent; it is an enabling technology for high-fidelity quantitative science. Its application as a stable isotope-labeled internal standard is fundamental to overcoming the inherent challenges of bioanalysis. By providing a self-validating reference within each sample, it allows researchers to generate precise and accurate data on CYP2C19 activity, which is essential for pharmacokinetic studies, clinical diagnostics, and the broader advancement of personalized medicine. Adherence to the principles and protocols outlined in this guide will empower laboratories to produce data of the highest scientific integrity.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Academic Sciences.
- KCAS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in... - ResearchGate. (n.d.).
- Goldstein, J. A., & Blaisdell, J. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743–1752.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Jones, D. R., & Gorski, J. C. (2002). Carbamazepine and oxcarbazepine decrease phenytoin metabolism through inhibition of CYP2C19. Epilepsy Research, 52(2), 79–83.
- van der Weide, J., & Steijns, L. S. (2001). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 51(4), 359–363.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219–230.
- Obach, R. S., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Drug Metabolism and Disposition, 40(12), 2343-2349.
Sources
- 1. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamazepine and oxcarbazepine decrease phenytoin metabolism through inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. clearsynth.com [clearsynth.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. scbt.com [scbt.com]
- 14. mybiosource.com [mybiosource.com]
- 15. fda.gov [fda.gov]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Deuterated 4-Hydroxy Mephenytoin
Abstract
This technical guide provides a comprehensive overview of the synthesis of deuterated 4-Hydroxy Mephenytoin, an isotopically labeled metabolite of the anticonvulsant drug Mephenytoin. This document is intended for researchers, scientists, and professionals in drug development and metabolism studies. It details a strategic synthetic approach, encompassing the construction of the core hydantoin structure, introduction of the deuterium label, and final hydroxylation. The causality behind experimental choices, self-validating protocols, and in-depth analytical characterization are central to this guide, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Deuterated 4-Hydroxy Mephenytoin
Mephenytoin, an anticonvulsant drug, is metabolized in vivo to its active metabolite, 4-Hydroxymephenytoin, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] The study of this metabolic pathway is crucial for understanding the drug's efficacy, pharmacokinetics, and potential drug-drug interactions. Stable isotope-labeled compounds, such as deuterated 4-Hydroxy Mephenytoin (specifically 4-Hydroxymephenytoin-d3), are invaluable tools in such research.[3]
The incorporation of deuterium atoms provides a distinct mass signature, enabling its use as an internal standard in quantitative bioanalytical assays using mass spectrometry (MS).[3][4] This allows for precise and accurate measurement of the unlabeled metabolite in biological matrices. Furthermore, deuterated analogs can be used in metabolic fate studies to trace the biotransformation of the parent drug.[5][6] The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can also provide insights into reaction mechanisms.[7][8]
This guide outlines a rational and efficient synthetic strategy for obtaining 4-Hydroxymephenytoin-d3, focusing on a robust and well-characterized chemical synthesis.
Strategic Approach to Synthesis
The synthesis of 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione, the chemical name for 4-Hydroxymephenytoin-d3[9], can be logically approached in a multi-step sequence. The core of the strategy involves the initial synthesis of the hydantoin ring system, followed by the introduction of the deuterated methyl group, and finally, the crucial hydroxylation of the phenyl ring.
Caption: Overall synthetic workflow for deuterated 4-Hydroxy Mephenytoin.
Experimental Protocols
Synthesis of 5-(4-Benzyloxyphenyl)-5-ethylhydantoin (Precursor 1)
The initial step focuses on constructing the hydantoin ring using the well-established Bucherer-Bergs reaction.[10][11] This one-pot multicomponent reaction provides an efficient route to 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate. To avoid premature hydroxylation and potential side reactions, the hydroxyl group on the phenyl ring is protected, for instance, as a benzyl ether.
Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 4-benzyloxyacetophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water (1:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully acidified with a mineral acid (e.g., HCl) to pH 2-3, leading to the precipitation of the hydantoin product. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis of 5-(4-Benzyloxyphenyl)-5-ethyl-3-(trideuteriomethyl)imidazolidine-2,4-dione (Deuterated Precursor 2)
The introduction of the deuterated methyl group is achieved through N-alkylation of the hydantoin ring. The choice of a deuterated methylating agent is critical for achieving high isotopic purity.
Protocol:
-
Deprotonation: Dissolve the synthesized 5-(4-benzyloxyphenyl)-5-ethylhydantoin (1 equivalent) in a suitable aprotic polar solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the N-3 position of the hydantoin ring.
-
Alkylation: To the resulting solution, add deuterated methyl iodide (CD3I) (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of (±)-4-Hydroxy Mephenytoin-d3 (Final Product)
The final step involves the deprotection of the benzyl group to yield the desired 4-hydroxy functionality. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
Protocol:
-
Hydrogenolysis: Dissolve the deuterated precursor (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 4-8 hours.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated 4-Hydroxy Mephenytoin.[4] The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust, self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is crucial for confirming the overall structure and for determining the percentage of deuterium incorporation.[12] The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet) compared to the integration of other protons in the molecule provides a direct measure of deuteration efficiency. The chemical shifts of residual protons in deuterated solvents should be carefully referenced.[13][14]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon (CD3) due to C-D coupling, providing further evidence of successful deuteration. The chemical shifts of all carbons should be consistent with the proposed structure.
-
2D NMR (COSY, HSQC, HMBC): These techniques can be employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₂H₁₁D₃N₂O₃.[9] This confirms the elemental composition and the incorporation of three deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can further confirm the structure.[15][16] The fragmentation pattern should be consistent with the expected cleavages of the 4-Hydroxy Mephenytoin structure, and the mass shifts in the fragment ions can pinpoint the location of the deuterium label.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (N-CH₃ signal) | Expected HRMS [M+H]⁺ |
| 4-Hydroxy Mephenytoin | C₁₂H₁₄N₂O₃ | 234.25 | Singlet, ~3 ppm (3H) | 235.1077 |
| 4-Hydroxy Mephenytoin-d3 | C₁₂H₁₁D₃N₂O₃ | 237.27[9] | Absent or significantly reduced | 238.1266 |
Conclusion
The synthesis of deuterated 4-Hydroxy Mephenytoin, while requiring a multi-step approach, is achievable through established and reliable organic chemistry reactions. The strategic use of a protecting group, a well-defined deuteration step, and a clean deprotection reaction are key to a successful synthesis. Rigorous analytical characterization using a combination of NMR and MS techniques is essential to validate the final product's identity, purity, and isotopic enrichment. This in-depth guide provides a solid foundation for researchers to produce this valuable tool for advancing the understanding of drug metabolism and pharmacokinetics.
References
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). National Institutes of Health (NIH).
- Synthesis of tritiated (S)-mephenytoin. (n.d.). ResearchGate.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). ResearchGate.
- Three-step synthetic pathway to fused bicyclic hydantoins involving a selenocyclization step. (2015). Tetrahedron, 71(14), 2164-2171.
- Supplementary information. (n.d.). The Royal Society of Chemistry.
- Clinical Application and Synthesis Methods of Deuterated Drugs. (2021). PubMed.
- Synthesis of deuterated metabolites. (n.d.). Hypha Discovery.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 28-35.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.
- Hydantoin synthesis. (n.d.). Organic Chemistry Portal.
- A part of 1 H NMR chart of 4 and its deuterated mixture. (n.d.). ResearchGate.
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. (2006). PubMed.
- Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. (2004). PubMed.
- Preparation method for deuterated compound. (2017). Google Patents.
- Deuterated drug development. (n.d.). Clearsynth Discovery.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). National Institutes of Health (NIH).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.
- Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. (n.d.). ResearchGate.
- A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. (2011). National Institutes of Health (NIH).
- Structural Insights from Hydrogen-Deuterium Exchange Mass Spectrometry (HDX). (2021). YouTube.
- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). University of California, Santa Barbara.
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. (2006). ResearchGate.
- Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin. (1983). PubMed.
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
- Drug Metabolite Identification: Stable Isotope Methods. (n.d.). OUCI.
- Analyzing NMR Spectra. (n.d.). Utah Tech University.
Sources
- 1. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Metabolite Identification: Stable Isotope Methods [ouci.dntb.gov.ua]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. rsc.org [rsc.org]
- 13. epfl.ch [epfl.ch]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Hydroxymephenytoin in Human Plasma
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (+/-)-4-Hydroxymephenytoin in human plasma. As the primary active metabolite of mephenytoin, a probe substrate for the cytochrome P450 enzyme CYP2C19, accurate measurement of 4-hydroxymephenytoin is critical in pharmacogenetic and drug metabolism studies.[1] This protocol utilizes solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard, (+/-)-4-Hydroxy Mephenytoin-d3, to ensure high accuracy and precision. The method is validated according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation and is suitable for high-throughput clinical research applications.[2][3]
Introduction: The Scientific Rationale
Mephenytoin is an anticonvulsant drug whose metabolism exhibits significant genetic polymorphism. The S-enantiomer is selectively hydroxylated to 4-hydroxymephenytoin primarily by the cytochrome P450 isoform CYP2C19.[1] Consequently, the concentration of this metabolite serves as a crucial biomarker for assessing CYP2C19 enzyme activity, which varies widely among different populations.[1] Developing a robust bioanalytical method is therefore essential for phenotyping studies that aim to personalize drug therapies and mitigate adverse drug reactions.
LC-MS/MS is the gold standard for this application due to its inherent selectivity and sensitivity.[4] The challenge in bioanalysis lies in accurately quantifying the target analyte within a complex biological matrix like plasma, which contains numerous endogenous components that can interfere with the analysis. This phenomenon, known as the matrix effect , can cause ion suppression or enhancement, leading to inaccurate results.[5][6][7]
To overcome this, our method incorporates two key strategies:
-
Efficient Sample Preparation: We employ Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent. This technique effectively removes phospholipids and proteins, which are major sources of matrix effects, resulting in a cleaner sample extract compared to simpler methods like protein precipitation.[4][8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound is a cornerstone of this method.[9][10][11][12][13] A SIL-IS co-elutes chromatographically with the analyte and experiences similar matrix effects during the ionization process. By calculating the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement is effectively normalized, ensuring the integrity and accuracy of the quantitative data.[6]
This application note provides not just a protocol, but a comprehensive guide to the causality behind each experimental choice, empowering researchers to implement and adapt this method with confidence.
Experimental Workflow & Causality
The entire analytical process, from sample receipt to data analysis, is designed for robustness and high throughput.
Caption: High-level overview of the bioanalytical workflow.
Materials and Reagents
-
Analytes: (+/-)-4-Hydroxymephenytoin, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Reagents: Formic Acid (≥98%)
-
SPE Cartridges: Oasis HLB 1 mL (30 mg) or equivalent polymeric reversed-phase sorbent
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Sample Preparation: The Key to Clean Analysis
The goal of sample preparation is to isolate the analyte from interfering matrix components. We selected a polymeric SPE method over protein precipitation because it provides a significantly cleaner extract, which is crucial for minimizing ion suppression and ensuring long-term instrument stability.[4][8]
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To a 200 µL aliquot of plasma, add 20 µL of the this compound working solution (e.g., 5 µg/mL in 50% methanol) and vortex briefly. Add 200 µL of 1% formic acid in water and vortex again. This acidification step protonates the phenolic hydroxyl group of 4-hydroxymephenytoin, neutralizing its charge and promoting its retention on the nonpolar SPE sorbent.[8]
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Rationale: Conditioning activates the sorbent. The methanol wets the polymeric phase, and the water prepares it for the aqueous sample.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. Rationale: This wash step removes highly polar, unretained matrix components (like salts) without prematurely eluting the analyte of interest.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube. Rationale: Methanol is a strong organic solvent that disrupts the nonpolar interactions between the analyte and the sorbent, leading to its elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures it is dissolved in a solvent compatible with the LC system.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
LC-MS/MS Parameters: Achieving Separation and Specificity
Liquid Chromatography (LC)
The chromatographic separation is performed on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. A gradient elution is employed to ensure that 4-hydroxymephenytoin is well-resolved from any remaining matrix components and to provide a sharp peak shape for optimal sensitivity.[2]
| Parameter | Recommended Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm) | Industry standard for separating small molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the analyte remains protonated for good peak shape and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min | A rapid gradient suitable for high-throughput analysis. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume to prevent overloading the column. |
Tandem Mass Spectrometry (MS/MS)
We utilize electrospray ionization in positive mode (ESI+), as the nitrogen atoms in the hydantoin ring of 4-hydroxymephenytoin are readily protonated. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
| Parameter | (+/-)-4-Hydroxymephenytoin | This compound |
| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |
| Precursor Ion (Q1) | m/z 235.0 | m/z 238.0 |
| Product Ion (Q3) | m/z 150.0 | m/z 150.0 |
| Collision Energy (CE) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |
Note: The precursor ion [M+H]⁺ for the analyte is ~235 m/z, and for the d3-IS, it is ~238 m/z, reflecting the three deuterium atoms. The product ion at m/z 150.0 is a common, stable fragment resulting from the neutral loss of the ethyl-isocyanate portion of the molecule, making it an excellent choice for quantification for both the analyte and the IS.
Method Validation: Ensuring Trustworthiness
A bioanalytical method is only reliable if it is thoroughly validated. This method was validated based on the principles outlined in the FDA and EMA guidelines.[3] The following parameters were assessed:
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank plasma from ≥6 sources. | Method is highly selective with no observed interferences. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. 8-point curve from LLOQ to ULOQ. | r² > 0.995 |
| Range (Plasma) | LLOQ: 1 ng/mL; ULOQ: 500 ng/mL | The range is linear, accurate, and precise.[4][7] |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | 87.2% - 108.3% of nominal value.[7] |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). | Intra-day precision <12.4% CV.[7] |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across ≥6 lots of plasma. | Minimal matrix effect observed due to effective SPE cleanup. |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte is stable for at least 3 freeze-thaw cycles and 24h at room temp. |
Conclusion and Applications
This application note describes a comprehensive, robust, and validated LC-MS/MS method for the quantification of (+/-)-4-Hydroxymephenytoin in human plasma using its deuterated internal standard. The detailed protocols for solid-phase extraction and the optimized LC-MS/MS parameters provide a reliable workflow for researchers in clinical pharmacology, drug metabolism, and pharmacogenomics. By explaining the scientific rationale behind each step, this guide serves as a practical tool for immediate implementation and a foundation for future method development. The performance of this method meets the stringent requirements of regulatory bodies for bioanalytical validation, ensuring data of the highest quality and integrity.
References
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Li, W., & Tse, F. L. S. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.
- Jansson, B., Simonsson, U. S., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. PubMed.
- ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways.
- Singh, S. K., et al. (2012). Bioanalytical method validation: An updated review. National Institutes of Health.
- Chitneni, M., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. National Institutes of Health.
- Stewart, N. A., et al. (2011). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. National Institutes of Health.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
- Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. PubMed.
- ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
- Shimadzu. (2013). Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS.
- Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
- mediaTUM. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics.
- Current Separations. (n.d.). Simultaneous Determination of Metabolites from Multiple Cytochrome P450 Probe Substrates by Gradient Liquid Chromatography with UV Detection.
- National Institutes of Health. (n.d.). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- PubMed. (n.d.). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- PubMed. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development.
- Cambridge Bioscience. (n.d.). 4-Hydroxymephenytoin-d3 - MedChem Express.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. japsonline.com [japsonline.com]
Application Note: Quantitative Bioanalysis of 4-Hydroxymephenytoin using a Deuterated Internal Standard by LC-MS/MS
Abstract and Introduction
This application note provides a comprehensive, field-proven protocol for the accurate and precise quantification of (+/-)-4-Hydroxy Mephenytoin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-Hydroxymephenytoin is the principal metabolite of mephenytoin, an anticonvulsant whose metabolism is catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C19.[1][2] Due to significant genetic polymorphism in the CYP2C19 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts drug efficacy and the potential for adverse events.[2] Consequently, accurately measuring 4-Hydroxymephenytoin levels is critical for CYP2C19 phenotyping studies, clinical pharmacology research, and in the development of new drugs that may be substrates or inhibitors of this enzyme.
To ensure the highest data integrity, this protocol employs a stable isotope-labeled internal standard (SIL-IS), (+/-)-4-Hydroxy Mephenytoin-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and procedural variability.[3] This self-validating system ensures the robustness and reliability of results, consistent with regulatory expectations outlined by agencies such as the U.S. Food and Drug Administration (FDA).[4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind critical procedural choices.
Scientific Background: The Role of CYP2C19 and the Rationale for a SIL-IS
Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The stereospecific 4'-hydroxylation of (S)-mephenytoin is almost exclusively mediated by CYP2C19, making it a highly selective probe for the enzyme's activity.[1][2] The rate of formation of 4-hydroxymephenytoin directly reflects the functional capacity of an individual's CYP2C19 enzymes.
Why is a Stable Isotope-Labeled Internal Standard Critical?
Bioanalytical methods are susceptible to variations that can compromise accuracy and precision. These include:
-
Sample Preparation Inconsistencies: Analyte loss during protein precipitation or extraction steps.
-
Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of the analyte in the mass spectrometer source.
-
Instrumental Variability: Minor fluctuations in injection volume or detector response.
A SIL-IS, such as this compound, is chemically identical to the analyte but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[6] This key feature allows it to:
-
Co-elute chromatographically with the analyte.
-
Experience identical extraction recovery and matrix effects .
-
Be distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z).
By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process, the ratio of the analyte's response to the IS response is used for quantification. This ratio remains constant even if sample is lost or ionization is suppressed, as both compounds are affected proportionally.[3] The d3-label on the N-methyl group provides a stable isotopic substitution with a sufficient mass shift (+3 Da) to prevent isotopic crosstalk, while being unlikely to cause significant chromatographic shifts (isotopic effects).
Caption: Workflow for plasma sample preparation using protein precipitation.
Step-by-Step Protocol:
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (calibrator, QC, or unknown sample).
-
Add IS and Precipitate: Add 300 µL of the cold (4°C) IS Working Solution to the plasma sample. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation. [7][8]3. Mix: Vortex the tube vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Incubate: Place the samples in a refrigerator at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge: Centrifuge the samples at a minimum of 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. [1]6. Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for analysis, avoiding disturbance of the protein pellet.
-
Inject: Inject an appropriate volume (e.g., 2-5 µL) onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 2-5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. |
| Total Run Time | ~4.0 minutes |
| Mass Spectrometer | SCIEX 5500 QTRAP®, Waters Xevo TQ-S, or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Mass Spectrometry Parameters: MRM Transitions
Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification. The protonated precursor ion [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (+/-)-4-Hydroxy Mephenytoin | 235.1 | 148.1 | 100 | 25 |
| This compound (IS) | 238.1 | 151.1 | 100 | 25 |
(Note: These transitions are based on the known molecular weights and common fragmentation patterns. Optimal collision energies should be determined empirically on the specific instrument being used.)
Method Validation and Data Analysis
A full method validation should be conducted according to FDA or other relevant international guidelines. [4][5]Key validation parameters include:
-
Selectivity: Absence of interference from endogenous matrix components at the retention times of the analyte and IS.
-
Calibration Curve: Linearity, accuracy, and precision over the defined concentration range. A weighting factor of 1/x² is often appropriate.
-
Accuracy and Precision: Intra- and inter-day accuracy (%RE) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed to ensure that ionization suppression or enhancement is consistent and corrected for by the IS.
-
Recovery: Extraction recovery of the analyte and IS should be consistent and reproducible.
-
Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Data is analyzed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. The concentration of unknown samples is then calculated from the resulting regression equation.
Conclusion
This application note details a robust, selective, and high-throughput UPLC-MS/MS method for the quantification of (+/-)-4-Hydroxy Mephenytoin in human plasma. The protocol leverages a simple and efficient protein precipitation step and the use of a stable isotope-labeled internal standard, this compound, to ensure the highest level of data accuracy and precision. This method is directly applicable to CYP2C19 phenotyping, therapeutic drug monitoring, and pharmacokinetic studies in drug development, providing a reliable tool for researchers and clinicians.
References
- Stewart, N. A., Buch, S. C., Conrads, T. P., et al. (2011). A UPLC-MS/MS assay of the “Pittsburgh cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analyst, 136(3), 605-612. [Link]
- Klaassen, T., Gödderz, T., Schmithausen, R., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(15), 1675-80. [Link]
- Goldstein, J. A., & de Morais, S. M. (1994). Biochemistry and molecular biology of the human CYP2C subfamily. Pharmacogenetics, 4(6), 285-299. [Link]
- Jansson, B., Simonsson, U. S., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology bulletin, 32(2), 219-230. [Link]
- Gaasbeek, T., Desta, Z., Skaar, T. C., et al. (2003). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 55(1), 76-83. [Link]
- Polson, C., Sarkar, P., Incledon, B., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Zhang, H., Cui, D., Wang, B., et al. (2013). A high-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography-tandem mass spectrometry.
- Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
- U.S. Food and Drug Administration. (2018).
- Jansson, B., Simonsson, U. S. H., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
- U.S. Food and Drug Administration. (2022).
- Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research.
- de Boer, T., van der Nagel, B. C., & van Luin, M. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
Sources
- 1. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. forensicrti.org [forensicrti.org]
- 5. waters.com [waters.com]
- 6. downloads.cs.stanford.edu [downloads.cs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
Application Note: High-Throughput Quantification of Mephenytoin and its Metabolites in Human Plasma using Deuterated Standards by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticonvulsant drug Mephenytoin and its primary metabolites, Nirvanol and 4'-hydroxymephenytoin, in human plasma. The methodology leverages the principle of isotope dilution mass spectrometry, incorporating deuterated stable isotope-labeled internal standards (SIL-IS) to ensure the highest degree of accuracy and precision. This approach effectively mitigates matrix effects and compensates for variability during sample preparation, making it suitable for high-throughput applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The protocol herein is designed to meet the rigorous standards of international bioanalytical method validation guidelines.[1][2][3]
Introduction: The Clinical and Analytical Imperative
Mephenytoin is a hydantoin-derivative anticonvulsant historically used in the management of epilepsy.[4] Its clinical use is nuanced by a complex metabolic profile, which exhibits significant inter-individual variability due to genetic polymorphisms, primarily in the cytochrome P450 enzyme CYP2C19.[5][6] Accurate measurement of the parent drug and its key metabolites is therefore critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding drug-drug interactions, and personalizing therapeutic regimens.
The two major metabolic pathways for Mephenytoin are N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin) and aromatic hydroxylation to produce 4'-hydroxymephenytoin .[4][7][8] Nirvanol is an active metabolite with its own anticonvulsant properties and a significantly longer half-life than the parent drug, contributing to the overall therapeutic and potential toxic effects.[7][9][10][11] 4'-hydroxymephenytoin is the major urinary metabolite, and its formation is the primary pathway affected by CYP2C19 polymorphism.[5][8]
Given these complexities, a highly selective and sensitive analytical method is required. LC-MS/MS has become the gold standard for such applications.[12] The cornerstone of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard. Stable isotope-labeled internal standards, particularly deuterated analogues of the analytes, are considered the "gold standard" for quantification.[12][13] Because they are chemically identical to the analyte, they co-elute chromatographically and experience similar ionization efficiencies, thereby providing the most effective means to correct for analytical variability.[14][15]
This guide provides a comprehensive, field-proven protocol for the quantification of Mephenytoin, Nirvanol, and 4'-hydroxymephenytoin, grounded in the principles of authoritative bioanalytical guidelines from the FDA and EMA.[1][2][3][16][17]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The methodology is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS).[13] A known, fixed concentration of a deuterated internal standard for each analyte (Mephenytoin-d5, Nirvanol-d5, and 4'-hydroxymephenytoin-d5) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
The mass spectrometer differentiates between the native analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratios. Since the analyte and its deuterated counterpart exhibit nearly identical physicochemical properties, any loss during extraction or fluctuation in instrument response (e.g., ion suppression) will affect both compounds proportionally.[14][18] Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area, not the absolute response of the analyte. This ratiometric approach ensures a level of accuracy and precision unattainable with other calibration methods.[12][13]
Figure 1: General workflow for the quantification of Mephenytoin and its metabolites using deuterated internal standards.
Experimental Protocol
This protocol is intended for researchers experienced in bioanalytical techniques. Adherence to Good Laboratory Practice (GLP) is recommended for regulated studies.
Materials and Reagents
-
Analytes: Mephenytoin, Nirvanol, 4'-hydroxymephenytoin (Certified Reference Material grade)
-
Internal Standards: Mephenytoin-d5, Nirvanol-d5, 4'-hydroxymephenytoin-d5 (Isotopic purity ≥98%)
-
Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (≥99%), Deionized Water (≥18 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve each analyte and deuterated internal standard in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for building the calibration curve.
-
Internal Standard Working Solution (ISWS): Combine the deuterated internal standard stock solutions and dilute with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL for each deuterated compound.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the ISWS (100 ng/mL) to every tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex all tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 3.4). Vortex briefly to ensure complete dissolution.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, followed by re-equilibration |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters.
Mass Spectrometer Settings (MRM Transitions)
The specific MRM transitions must be optimized by infusing individual standard solutions of each analyte and deuterated internal standard. The transitions listed below are representative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mephenytoin | 219.1 | 134.1 | 20 |
| Mephenytoin-d5 | 224.1 | 134.1 | 20 |
| Nirvanol | 205.1 | 134.1 | 22 |
| Nirvanol-d5 | 210.1 | 134.1 | 22 |
| 4'-OH-Mephenytoin | 235.1 | 150.1 | 18 |
| 4'-OH-Mephenytoin-d5 | 240.1 | 150.1 | 18 |
Table 2: Example MRM Transitions for Analytes and Deuterated Internal Standards.
Method Validation and Data Analysis
A full method validation should be performed according to the latest regulatory guidelines from the FDA and EMA.[1][3][16][17]
Calibration Curve and Linearity
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The curve should demonstrate linearity over the desired quantification range, with a correlation coefficient (r²) > 0.99.
Accuracy and Precision
-
Assessed by analyzing QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the LLLOQ).
-
Precision: The coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).
Selectivity and Matrix Effect
-
Selectivity: Analyze at least six different batches of blank human plasma to ensure no significant interfering peaks are present at the retention times of the analytes and internal standards.
-
Matrix Effect: Evaluated by comparing the peak response of an analyte in a post-extraction spiked blank sample to the response of the analyte in a neat solution. The use of co-eluting deuterated internal standards is the most effective way to correct for matrix effects.[14][15]
Example Quantitative Data
The following table represents typical performance data for a validated assay.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Accuracy (%) |
| Mephenytoin | 1 - 1000 | 1 | < 6.5% | 96.2 - 104.5% |
| Nirvanol | 1 - 1000 | 1 | < 7.1% | 95.8 - 103.9% |
| 4'-OH-Mephenytoin | 0.5 - 500 | 0.5 | < 8.2% | 97.0 - 105.1% |
Table 3: Representative Method Performance Characteristics.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of Mephenytoin and its key metabolites, Nirvanol and 4'-hydroxymephenytoin, in human plasma. The mandatory use of stable isotope-labeled deuterated internal standards ensures the highest data integrity by effectively compensating for matrix effects and procedural variability. This robust and reliable methodology is fit-for-purpose for demanding applications in clinical and pharmaceutical research and is designed to comply with global regulatory standards for bioanalytical method validation.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- T. L. Perry, J. G. Hansen. (1978). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 28(11), 1143-1143. [Link]
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- T. L. Perry, J. G. Hansen. (1978).
- U.S. Food and Drug Administration. (2018).
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
- European Medicines Agency.
- ResearchGate.
- A Küpfer, G M Brilis, J T Watson, T M Harris. (1980). A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. Drug Metabolism and Disposition, 8(1), 1-4. [Link]
- European Bioanalysis Forum.
- U.S. Food and Drug Administration. (2001).
- National Center for Biotechnology Information. Mephenytoin. PubChem Compound Summary for CID 4060. [Link]
- U.S. Food and Drug Administration. (2022).
- YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- ResearchGate. Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. [Link]
- U.S. Department of Health and Human Services.
- SlideShare.
- European Bioanalysis Forum.
- ResearchG
- M. V. P gabbard, et al. (2014). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution.
- A. H. B. Wu, et al. (2006). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method.
- S. E. Jooste, et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations.
- ResearchGate. Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method | Request PDF. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. neurology.org [neurology.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. youtube.com [youtube.com]
Application Note & Protocol: A Robust CYP2C19 Activity Assay Using (+/-)-4-Hydroxy Mephenytoin-d3 for Accurate In Vitro Phenotyping
I. Introduction: The Critical Role of CYP2C19 in Drug Metabolism
The Cytochrome P450 2C19 (CYP2C19) enzyme, predominantly expressed in the liver, is a pivotal component of human drug metabolism, responsible for the biotransformation of a significant portion of clinically prescribed medications.[1][2][3][4] Its substrates include widely used drugs such as the antiplatelet agent clopidogrel, proton pump inhibitors like omeprazole, and certain antidepressants and anticonvulsants.[2][4] The gene encoding CYP2C19 is highly polymorphic, leading to substantial inter-individual and inter-ethnic variability in its enzymatic activity.[3][5][6] This variability can classify individuals into phenotypes ranging from poor to ultrarapid metabolizers, directly impacting drug efficacy and the risk of adverse drug reactions.[5][7]
Consequently, the accurate in vitro characterization of CYP2C19 activity is a cornerstone of preclinical drug development and is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) to assess a new chemical entity's (NCE) potential as a substrate, inhibitor, or inducer of this enzyme.[8][9][10][11] Such studies are essential for predicting clinical drug-drug interactions (DDIs) and informing safe and effective dosing strategies.[8][10]
(S)-mephenytoin has been established as a classic and specific probe substrate for CYP2C19.[6][7][12] The enzyme stereospecifically catalyzes the 4'-hydroxylation of (S)-mephenytoin to form 4'-hydroxymephenytoin.[6][12] This specific metabolic pathway serves as a reliable indicator of CYP2C19 catalytic function. This application note provides a comprehensive and robust protocol for determining CYP2C19 activity in human liver microsomes (HLMs) by quantifying the formation of 4'-hydroxymephenytoin using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol's trustworthiness is anchored by the incorporation of a stable isotope-labeled internal standard, (+/-)-4-Hydroxy Mephenytoin-d3, which ensures the highest level of analytical accuracy.
II. The Principle of Isotope Dilution Mass Spectrometry in CYP2C19 Assays
The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry, a technique that relies on the use of a stable isotope-labeled (SIL) internal standard (IS).[13] In this assay, this compound serves as the ideal internal standard.
Causality Behind the Choice of a Deuterated Internal Standard:
-
Near-Identical Physicochemical Properties: this compound is chemically identical to the analyte (4'-hydroxymephenytoin), with the only difference being the increased mass due to the substitution of three hydrogen atoms with deuterium.[14][15] This ensures that the IS and the analyte exhibit nearly identical behavior during every step of the analytical process, including extraction, chromatography, and ionization.[14][16]
-
Correction for Analytical Variability: The primary advantage is the ability to correct for variations that can lead to inaccurate results.[13] This includes:
-
Sample Preparation Inconsistencies: Any loss of analyte during sample extraction (e.g., protein precipitation) will be mirrored by a proportional loss of the IS.[13]
-
Matrix Effects: Biological matrices like microsomes can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the IS co-elutes and ionizes with the analyte, it experiences the same matrix effects, allowing for accurate normalization.[14][15]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are effectively canceled out by calculating the ratio of the analyte's response to the IS's response.[13]
-
By adding a known concentration of this compound to all samples at the beginning of the extraction process, the ratio of the peak area of the endogenously formed 4'-hydroxymephenytoin to the peak area of the deuterated internal standard provides a highly accurate and precise measure of the metabolite's concentration, irrespective of analytical variability.[13][14]
III. Metabolic Pathway & Experimental Workflow
The following diagrams illustrate the core metabolic reaction and the overall experimental procedure detailed in this application note.
Caption: Metabolic 4'-hydroxylation of (S)-mephenytoin by CYP2C19.
Caption: Overall experimental workflow for the CYP2C19 activity assay.
IV. Detailed Experimental Protocol
This protocol is designed for determining CYP2C19 kinetic parameters (e.g., Km and Vmax) or for conducting inhibition studies (IC50 determination). All procedures should be performed in accordance with good laboratory practices.
A. Reagents and Materials
-
Test System: Pooled Human Liver Microsomes (HLMs)
-
Probe Substrate: (S)-Mephenytoin
-
Internal Standard (IS): this compound
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Termination/Extraction Solvent: Acetonitrile (ACN), ice-cold, containing the internal standard.
-
Control Inhibitor (for inhibition assays): Ticlopidine or another known CYP2C19 inhibitor.[17]
-
LC-MS Grade Solvents: Water, Methanol, Formic Acid
-
Equipment: Incubator/water bath (37°C), centrifuge, vortex mixer, analytical balance, calibrated pipettes, 96-well plates, LC-MS/MS system.
B. Stock Solution Preparation
-
(S)-Mephenytoin Stock (10 mM): Prepare in methanol. Further dilute in buffer to create working solutions for the desired final assay concentrations (e.g., ranging from 1 to 400 µM for kinetic studies).[18]
-
This compound Internal Standard (IS) Stock (1 mg/mL): Prepare in methanol.[19] On the day of the experiment, dilute this stock into ice-cold acetonitrile to a final working concentration (e.g., 50 ng/mL).[19] This will serve as the termination solution.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions to achieve the desired final concentration in the incubation (e.g., 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH).
-
Human Liver Microsomes: Thaw on ice. Dilute with cold phosphate buffer to a working concentration that will yield a final protein concentration of 0.1-0.5 mg/mL in the incubation.[20] Keeping protein concentration low minimizes non-specific binding and inhibitor depletion.[21]
C. Microsomal Incubation Procedure
The following steps should be performed in a 96-well plate format for efficiency.
-
Pre-incubation (Acclimation):
-
To each well, add the appropriate volume of 100 mM potassium phosphate buffer (pH 7.4).
-
Add the diluted human liver microsomes.
-
Add the (S)-Mephenytoin working solution (or test inhibitor for inhibition studies).
-
Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding a fixed volume (e.g., 2 volumes) of the ice-cold acetonitrile containing this compound.[23] The cold solvent immediately denatures the enzymes, halting the reaction, while simultaneously introducing the internal standard.
-
-
Sample Processing (Protein Precipitation):
-
Seal the plate and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
D. LC-MS/MS Analysis
The following parameters serve as a starting point and must be optimized for the specific instrument used. Method validation is required to ensure accuracy, precision, and other performance characteristics.[24][25][26][27][28]
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase, e.g., 50 x 2.1 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient to resolve the analyte from the substrate and matrix components (e.g., 10% to 90% B over 3-5 minutes).[29][30] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 55 °C[31] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | 4'-Hydroxymephenytoin: Precursor ion (Q1) m/z → Product ion (Q3) m/z. Specific values must be determined by direct infusion. |
| MRM Transition (IS) | This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z. Specific values must be determined by direct infusion. |
V. Data Analysis and Interpretation
-
Quantification:
-
Integrate the peak areas for both the 4'-hydroxymephenytoin and the this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).
-
Construct a calibration curve by plotting the PAR of prepared standards (known concentrations of 4'-hydroxymephenytoin with a fixed concentration of IS) against their concentrations. The curve is typically linear and fitted with a 1/x or 1/x² weighted linear regression.
-
Determine the concentration of 4'-hydroxymephenytoin formed in the experimental samples by interpolating their PAR values from the calibration curve.
-
-
Calculating Enzyme Activity:
-
The rate of metabolite formation (V) is calculated using the following equation: V (pmol/min/mg protein) = [Concentration of Metabolite (µM) * Incubation Volume (µL)] / [Incubation Time (min) * Microsomal Protein (mg)]
-
-
Kinetic and Inhibition Analysis:
-
For enzyme kinetics, plot the formation rate (V) against the substrate concentration (S) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percent of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Example Data Presentation
Table 1: Representative LC-MS/MS Parameters (Values are illustrative and require empirical optimization)
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Collision Energy (eV) | Retention Time (min) |
| 4'-Hydroxymephenytoin | 235.1 | 158.1 | 20 | 2.1 |
| 4-Hydroxy Mephenytoin-d3 | 238.1 | 161.1 | 20 | 2.1 |
Table 2: Example Kinetic Data for CYP2C19-Mediated 4'-Hydroxymephenytoin Formation
| (S)-Mephenytoin (µM) | Formation Rate (pmol/min/mg) |
| 5 | 15.2 |
| 10 | 28.5 |
| 25 | 55.1 |
| 50 | 80.3 |
| 100 | 110.7 |
| 200 | 135.4 |
| 400 | 148.9 |
| Calculated Km (µM) | ~45 |
| Calculated Vmax (pmol/min/mg) | ~165 |
VI. Conclusion: Ensuring Data Integrity in Drug Development
This application note provides a field-proven, detailed protocol for the robust and accurate determination of CYP2C19 activity using (S)-mephenytoin as a probe substrate. The foundational principle of this method is the use of a stable isotope-labeled internal standard, this compound, which is indispensable for correcting analytical variability and ensuring the highest degree of data integrity.[13][14][15] Adherence to this protocol allows researchers, scientists, and drug development professionals to generate reliable in vitro data crucial for regulatory submissions and for making informed decisions regarding a compound's metabolic fate and DDI potential. The self-validating nature of isotope dilution LC-MS/MS provides the trustworthiness required for advancing new chemical entities through the development pipeline.
VII. References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
-
Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme.
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
ACCP. (2020). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies.
-
ResearchGate. (n.d.). Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors. [Link]
-
Goldstein, J. A., & de Morais, S. M. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743–1752. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
-
Desta, Z., et al. (2002). Clinical significance of the cytochrome P450 2C19 genetic polymorphism. Clinical Pharmacokinetics, 41(12), 913-958. [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines.
-
Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider?.
-
ResearchGate. (n.d.). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes. [Link]
-
National Library of Medicine. (n.d.). In vitro drug interaction studies: cytochrome P-450 enzyme- and transporter-mediated drug interactions.
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
-
Genomics Education Programme. (n.d.). CYP2C19: Significance and symbolism.
-
Frontiers. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice.
-
Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub.
-
Wikipedia. (n.d.). CYP2C19. [Link]
-
JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
-
Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219–230. [Link]
-
Tracy, T. S., et al. (2006). CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection. Methods in Molecular Biology, 320, 115–119. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
YouTube. (2017). The Pharmacogenetics Series - CYP2C19. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
-
Wenk, M., et al. (2007). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 857(2), 267–272. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay.
-
Creative Bioarray. (n.d.). Microsomal Stability Assay.
-
PubMed. (n.d.). CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
-
WuXi AppTec DMPK. (2024). Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How?.
-
National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
ResearchGate. (2015). Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. [Link]
-
National Institutes of Health. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES.
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.
-
National Institutes of Health. (n.d.). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. [Link]
-
National Institutes of Health. (2023). Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo. [Link]
-
Routledge. (n.d.). Handbook of Analytical Validation.
-
National Institutes of Health. (n.d.). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
-
Frontiers. (2023). Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. [Link]
-
PubMed. (n.d.). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. [Link]
-
ResearchGate. (n.d.). S-Mephenytoin (S-MPT) 4′-hydroxylation by a CYP2C19 WT and variant b CYP2C1923, and c CYP2C1924 proteins. [Link]
Sources
- 1. CYP2C19: Significance and symbolism [wisdomlib.org]
- 2. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. CYP2C19 - Wikipedia [en.wikipedia.org]
- 5. Clinical significance of the cytochrome P450 2C19 genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. fda.gov [fda.gov]
- 9. solvobiotech.com [solvobiotech.com]
- 10. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
- 11. admescope.com [admescope.com]
- 12. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. texilajournal.com [texilajournal.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 25. biopharminternational.com [biopharminternational.com]
- 26. routledge.com [routledge.com]
- 27. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 28. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
- 31. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Sample Preparation for Mephenytoin Analysis in Plasma
An Application Guide by a Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the preparation of plasma samples for the quantitative analysis of Mephenytoin. Designed for researchers, clinical scientists, and drug development professionals, this guide covers three principal methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, explanations of the underlying scientific principles, and expected performance metrics to ensure methodological robustness and data integrity. The aim is to equip laboratory professionals with the expertise to select and execute the most appropriate sample preparation strategy for their specific bioanalytical needs, ultimately facilitating accurate therapeutic drug monitoring (TDM) and pharmacokinetic studies of Mephenytoin.
Introduction: The Clinical Significance of Mephenytoin Analysis
Mephenytoin is an anticonvulsant hydantoin derivative used in the management of epilepsy. While its use has become less common, it remains a critical probe substrate for phenotyping the activity of the cytochrome P450 enzyme, CYP2C19.[1][2] The metabolism of Mephenytoin is stereoselective; the S-enantiomer is primarily hydroxylated by CYP2C19, a reaction that exhibits significant genetic polymorphism in human populations.[1][3] This genetic variability leads to a wide inter-individual range in drug clearance, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers.
Accurate quantification of Mephenytoin and its metabolites in plasma is therefore essential for:
-
Therapeutic Drug Monitoring (TDM): Ensuring plasma concentrations are within the therapeutic window to maximize efficacy and minimize the risk of adverse effects.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Pharmacogenomic Research: Phenotyping patients based on their CYP2C19 metabolic capacity, which can predict their response to other drugs metabolized by the same enzyme, such as clopidogrel, proton pump inhibitors, and certain antidepressants.[1]
The complex nature of the plasma matrix, which is rich in proteins, lipids, and other endogenous components, necessitates a robust sample preparation step prior to analysis by techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An effective preparation method must efficiently remove interferences while ensuring high, reproducible recovery of the analyte.
Core Sample Preparation Methodologies
The choice of sample preparation technique is a critical decision based on the required cleanliness of the extract, desired sensitivity (LLOQ), sample throughput, and available resources. We will explore the three most common and validated approaches for Mephenytoin analysis.
Method 1: Protein Precipitation (PPT)
Protein Precipitation is a straightforward, rapid, and cost-effective method for removing the majority of proteins from plasma samples. It is often the first choice for high-throughput screening environments. The principle involves adding a water-miscible organic solvent to the plasma, which disrupts the solvation shell of proteins, causing them to denature and precipitate.[4]
Rationale & Scientific Insights
Acetonitrile is the most widely used solvent for PPT.[4] When added to plasma in a sufficient ratio (typically ≥2:1 v/v), it drastically reduces the dielectric constant of the solution.[4] This change weakens the polar interactions between proteins and water, promoting protein-protein aggregation and precipitation. Mephenytoin, being more soluble in the resulting organic-aqueous supernatant, is effectively separated from the bulk of the proteinaceous matrix. This method is fast but can be less clean than LLE or SPE, potentially leading to higher matrix effects in LC-MS/MS analysis.
Experimental Protocol: PPT with Acetonitrile
-
Aliquoting: In a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard (IS) Spiking: Add 50 µL of the working internal standard solution (e.g., a deuterated analog like Phenytoin-D10) to the plasma sample.[5] Vortex briefly to mix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. This achieves a 3:1 solvent-to-plasma ratio, which is highly effective for protein removal.[6][7]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.[6][8]
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to form a tight protein pellet.[6][8]
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.[5] The residue is then reconstituted in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.[8]
Workflow Visualization: Protein Precipitation```dot
Caption: A standard workflow for Mephenytoin analysis using Liquid-Liquid Extraction.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and powerful sample preparation technique that provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity. It utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain the analyte of interest while matrix interferences are washed away.
Rationale & Scientific Insights
For a neutral, moderately non-polar compound like Mephenytoin, a reversed-phase SPE sorbent such as C18 (octadecylsilane) is ideal. [9][10]The extraction process follows four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the non-polar C18 chains.
-
Equilibration: The sorbent is rinsed with an aqueous solution (e.g., water or a weak buffer) to prepare it for the aqueous sample.
-
Loading: The plasma sample, often pre-treated or diluted, is passed through the sorbent. Mephenytoin is retained by hydrophobic interactions with the C18 chains.
-
Washing: A polar solvent (e.g., water or a low percentage of organic solvent) is passed through to wash away unretained polar interferences like salts and proteins.
-
Elution: A strong, non-polar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified Mephenytoin.
This multi-step process allows for a highly specific purification, leading to excellent recovery and reduced ion suppression in mass spectrometry. [11]
Experimental Protocol: SPE with C18 Cartridge
-
Sample Pre-treatment: In a tube, mix 200 µL of plasma with 200 µL of 1% formic acid in water. [11]This dilution reduces viscosity and helps disrupt protein binding. Add the internal standard.
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol through it. Do not let the sorbent go dry.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 2 mL of DI water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of DI water, followed by 2 mL of a 20% methanol in water solution to remove polar interferences. [9]6. Elution: Elute the Mephenytoin and internal standard from the cartridge using 3 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the LC mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization: Solid-Phase Extraction
Caption: The multi-step process for purifying Mephenytoin using Solid-Phase Extraction.
Method Comparison and Performance
The selection of a method often involves a trade-off between speed, cost, and the quality of the final extract. The following table summarizes typical performance characteristics for the analysis of hydantoins like Mephenytoin and Phenytoin, based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Throughput | High | Medium | Medium-High (96-well format) | General Knowledge |
| Cost per Sample | Low | Low-Medium | High | General Knowledge |
| Extract Cleanliness | Low | Medium | High | [4][12][11] |
| Matrix Effects | High potential | Moderate potential | Low potential | [11] |
| Typical Recovery | >90% | ~85-95% | >95% | [5][9][13] |
| Typical LLOQ | ~1-3 ng/mL | ~10-60 ng/mL | ~0.15 µg/mL (can be lower) | [5][10][14] |
| Automation Potential | High | Low-Medium | High | [7] |
Note: Performance metrics can vary significantly based on the specific analyte (Mephenytoin vs. its metabolites), instrumentation, and optimization of the protocol.
Method Validation Considerations
Regardless of the chosen preparation method, the final bioanalytical method must be validated according to regulatory guidelines (e.g., EMA, US FDA). [15][16]Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS. [5]* Linearity and Range: The concentration range over which the method is accurate and precise. [5]* Accuracy and Precision: Intra- and inter-day precision should typically be within ±15% (%CV), and accuracy should be 85-115% of the nominal value (±20% at the LLOQ). [17][18]* Recovery: The efficiency of the extraction process, determined by comparing the response of extracted samples to unextracted standards. [5]* Matrix Effect: Assessing the degree of ion suppression or enhancement caused by co-eluting matrix components.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). [19]
Conclusion
The successful analysis of Mephenytoin in plasma hinges on a well-designed and executed sample preparation strategy.
-
Protein Precipitation offers a rapid and simple solution ideal for high-throughput applications where the highest sensitivity is not required.
-
Liquid-Liquid Extraction provides a cleaner sample with a moderate increase in labor and time.
-
Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and enabling the lowest limits of quantification, making it the gold standard for methods requiring high sensitivity and robustness.
By understanding the principles, protocols, and performance trade-offs detailed in this guide, researchers and scientists can confidently select and implement the optimal sample preparation workflow to generate high-quality, reliable data for TDM, pharmacokinetic, and pharmacogenomic studies of Mephenytoin.
References
- Goldstein, J. A., & Blaisdell, J. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. PubMed.
- Shirasaka, Y., et al. (2013). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by... ResearchGate.
- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin.
- Loughman, T., & Rettie, A. E. (2002). Identification of Human CYP2C19 Residues that Confer S-Mephenytoin 4'-Hydroxylation Activity to CYP2C9. Biochemistry.
- Bereczki, A., et al. (2001). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction. Journal of Chromatography A.
- Jansson, B., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. ResearchGate.
- Leclerc, S., et al. (2003). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. European Journal of Clinical Pharmacology.
- Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io.
- Patel, A. B., Patel, N. K., & Trivedi, V. (2016). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology.
- Wu, M. F., & Lim, W. H. (2013). Phenytoin: A Guide to Therapeutic Drug Monitoring. ResearchGate.
- Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex.
- Checa, A., et al. (2022). Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. Future Science OA.
- Suneetha, A., & Raja, R. K. (2015). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma. Vels University.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
- Arnot, M., et al. (2024). Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. SCIRP.
- BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation. BenchChem.
- Kumar, C. N., & Kannappan, N. (2014). Development and validation of Bioanalytical Method for Quantification of phenytoin in rat brain tissues as per ICH guidelines. Semantic Scholar.
- Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates. Thermo Fisher Scientific.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2008). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. NIH.
- Singh, S., et al. (2019). Bioanalytical Method Validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis.
- Reddy, Y. R., & Sreeramulu, J. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 10. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of Bioanalytical Method for Quantification of phenytoin in rat brain tissues as per ICH guidelines | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. ir.vistas.ac.in [ir.vistas.ac.in]
Application Note & Protocol: Therapeutic Drug Monitoring of Mephenytoin and its Active Metabolite Nirvanol using LC-MS/MS
Abstract
This document provides a comprehensive and technically detailed guide for the quantitative analysis of mephenytoin and its primary active metabolite, nirvanol, in human plasma. The protocol is designed for therapeutic drug monitoring (TDM) and leverages the specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology herein is built upon established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability for clinical research applications. We will delve into the clinical pharmacology of mephenytoin, the rationale behind the chosen analytical techniques, a step-by-step protocol from sample preparation to data acquisition, and guidelines for method validation.
Introduction: The Clinical Imperative for Mephenytoin TDM
Mephenytoin is a hydantoin-class anticonvulsant historically used in the management of epilepsy, particularly for tonic-clonic and partial seizures.[1] Its therapeutic action is mediated by stabilizing neuronal membranes and inhibiting the spread of seizure activity. The clinical use of mephenytoin is complex due to its metabolism. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its major active metabolite, 5-ethyl-5-phenylhydantoin (nirvanol).[1][2]
Nirvanol is not only active but possesses a significantly longer half-life (around 96 hours) compared to the parent drug (approximately 7 hours).[3][4] Consequently, nirvanol contributes substantially to the overall therapeutic and toxic effects. Optimal seizure control without significant toxicity is generally associated with combined serum concentrations of mephenytoin and nirvanol in the range of 25 to 40 µg/mL.[3][5][6] Given the inter-individual variability in drug metabolism, influenced by genetic polymorphisms of CYP2C19, therapeutic drug monitoring is crucial to personalize dosing, ensure efficacy, and minimize the risk of adverse effects, which can include potentially fatal blood dyscrasias.[1][2] LC-MS/MS offers a superior analytical solution for TDM, providing the necessary sensitivity and specificity to simultaneously quantify both the parent drug and its active metabolite.[7][8]
Materials and Reagents
For this protocol, all reagents should be of HPLC or mass spectrometry grade.
-
Analytes and Internal Standard:
-
Mephenytoin reference standard
-
Nirvanol (5-ethyl-5-phenylhydantoin) reference standard
-
5-(p-methylphenyl)-5-phenylhydantoin (MPPH) or another suitable stable isotope-labeled internal standard (IS)
-
-
Solvents and Chemicals:
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Pipette tips
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Experimental Protocol
Rationale for Method Selection
The chosen methodology emphasizes simplicity, speed, and robustness, making it suitable for a high-throughput TDM environment. Protein precipitation is selected for sample preparation due to its efficiency in removing the bulk of plasma proteins with minimal sample handling, which is a common and effective technique for sample clean-up prior to LC-MS/MS analysis.[9][10][11] A reversed-phase C18 column is employed for chromatographic separation, a standard and versatile choice for analytes of this polarity.[2] The use of a stable isotope-labeled or structurally similar internal standard is critical for correcting for any variability during sample preparation and injection, thereby ensuring the accuracy of quantification.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mephenytoin, nirvanol, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (low, medium, and high).
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation procedure:
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex briefly (approximately 10 seconds).
-
Add 300 µL of cold acetonitrile (stored at -20°C) to the tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 100 x 2.1 mm, 3.5 µm or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 25 psi |
| Collision Gas | Medium |
SRM Transitions
The following precursor and product ion pairs should be optimized by infusing the individual compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 219.1 | 118.1 |
| Nirvanol | 205.1 | 104.1 |
| IS (MPPH) | 267.1 | 196.1 |
Method Validation: Ensuring Trustworthiness
A robust bioanalytical method requires thorough validation to ensure its reliability for the intended application. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[11][12][13][14][15]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank plasma from multiple sources.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[2][9][10]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that it does not compromise the accuracy of the results.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Data Analysis and Interpretation
The concentration of mephenytoin and nirvanol in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The total therapeutic concentration is the sum of the mephenytoin and nirvanol concentrations.
Caption: Workflow for LC-MS/MS data analysis and reporting.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a sensitive, specific, and reliable method for the therapeutic drug monitoring of mephenytoin and its active metabolite, nirvanol. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for clinical research laboratories. Proper method validation is paramount to ensure the generation of high-quality data that can be confidently used to aid in the optimization of patient therapy.
References
- Klaassen, T., Hilger, C., & Humpf, H. U. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid communications in mass spectrometry : RCM, 18(14), 1539–1544. [Link]
- PharmaCompass. (n.d.). Mephenytoin.
- Troupin, A. S., Ojemann, L. M., & Friel, P. (1976). The clinical pharmacology of mephenytoin and ethotoin. Epilepsia, 17(4), 403-14. [Link]
- Tanaka, M., Kato, K., Sudo, K., Hakusui, H., Ohkubo, T., Sugawara, K., Kaneko, S., Otani, K., Chiba, K., & Ishizaki, T. (1996). Simple and selective assay of 4-hydroxymephenytoin in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test. Journal of chromatography.
- JoDrugs. (n.d.). Mephenytoin.
- Jansson, M., Tybring, G., & Bertilsson, L. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(20), 3015–3022. [Link]
- Drugs.com. (n.d.). Mephenytoin.
- Püschel, K., Schulz, F., & Schlenz, R. (2018). Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. Journal of analytical methods in chemistry, 2018, 5940386. [Link]
- Friel, P. N., & Troupin, A. S. (1979). Gas-chromatographic determination of mephenytoin and desmethylmephenytoin, after off-column alkylation. Clinical chemistry, 25(1), 172–175. [Link]
- Wikipedia. (n.d.). Mephenytoin.
- Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Mephenytoin: a reappraisal. Epilepsia, 17(4), 403–414. [Link]
- DrugInfoSys.com. (n.d.). Mephenytoin.
- Bereczki, A., Tolokán, A., Horvai, G., Horváth, V., Lanza, F., Hall, A. J., & Sellergren, B. (2001). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction.
- PubChem. (n.d.). Mephenytoin.
- Jansson, M., Tybring, G., & Bertilsson, L. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(20), 3015–3022. [Link]
- National Center for Biotechnology Information. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. PubMed Central. [Link]
- van der Nagel, B. C. H., Wessels, M., & van den Heuvel, J. J. M. (2019). Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology.
- Friel, P. N., & Troupin, A. S. (1979). Gas-chromatographic determination of mephenytoin and desmethylmephenytoin, after off-column alkylation.
- Prentice, C., Al-Tahami, K., & Jones, M. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations.
- Bereczki, A., Tolokán, A., Horvai, G., Horváth, V., Lanza, F., Hall, A. J., & Sellergren, B. (2001). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction.
- UMC Utrecht. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Utrecht University Repository. [Link]
- ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
- Arnot, M., Brice, N., Garcia, A., Lomeli, V., Vu, M., & Ng, K. (2014). Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. American Journal of Analytical Chemistry, 5, 809-817. [Link]
- ResearchGate. (n.d.). New LC/MS/MS method for the quantification of phenytoin in human plasma.
- Klaassen, T., Hilger, C., & Humpf, H. U. (2004). Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2008). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil.
- Patel, P. N., S, S., & S, S. (2017). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 10(11), 3843-3851. [Link]
- National Center for Biotechnology Information. (2011). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. PubMed Central. [Link]
- Prentice, C., Al-Tahami, K., & Jones, M. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. PubMed Central. [Link]
- Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum.
- AACC. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]
- Jemal, M., Schuster, A., & Whigan, D. B. (2000). Determination of free levels of phenytoin in human plasma by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(12), 1083–1088. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s283-s290. [Link]
- Patel, P. N., S, S., & S, S. (2017).
- Malm, M., & Nyström, M. (2022). Comparison of liquid-liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. Bioanalysis, 14(2), 85–97. [Link]
Sources
- 1. Mephenytoin - Wikipedia [en.wikipedia.org]
- 2. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenytoin: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ijper.org [ijper.org]
Application Note: Preparation of (+/-)-4-Hydroxy Mephenytoin-d3 Stock Solution
Abstract
This comprehensive guide details the precise and reliable preparation of a primary stock solution of (+/-)-4-Hydroxy Mephenytoin-d3, a critical internal standard for bioanalytical studies. As the deuterated form of the primary metabolite of Mephenytoin, this standard is essential for quantifying CYP2C19 enzyme activity through liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] This document provides an in-depth, step-by-step protocol grounded in best practices for analytical standard preparation, ensuring the accuracy and reproducibility required for drug metabolism and pharmacokinetic (DMPK) research.
Introduction: The Role of Deuterated Standards in Bioanalysis
In quantitative LC-MS, precision is paramount. Endogenous matrix effects, sample extraction inconsistencies, and instrument drift can all introduce variability that compromises data integrity.[5][6] Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these issues.[7] A deuterated standard, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes and experiences similar ionization effects during analysis.[7] By adding a known quantity of the SIL standard to samples at an early stage, the ratio of the analyte's signal to the standard's signal remains constant, correcting for variations and enabling highly accurate quantification.[6]
Mephenytoin's metabolism to 4-Hydroxymephenytoin is catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C19, making it a vital probe for pharmacogenetic studies.[1][3][8] Therefore, an accurately prepared this compound stock solution is the foundational element for any robust bioanalytical method assessing CYP2C19 function.
Materials, Reagents, and Equipment
Sourcing high-purity materials is a non-negotiable prerequisite for preparing an accurate primary standard. The quality of your results is directly linked to the quality of your starting materials.
| Item | Specification | Rationale |
| Analyte | This compound | Purity: >98% (Chemical), Isotopic Enrichment: >99% D. Supplied as a neat, crystalline solid.[4][9] |
| Solvent | LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN) | High-purity, aprotic solvents minimize background noise in LC-MS and prevent potential hydrogen-deuterium (H-D) exchange.[5] |
| Intermediate Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | For compounds with limited solubility in MeOH or ACN, DMSO can be used for initial dissolution.[10][11][12] Use sparingly as high concentrations can affect chromatography. |
| Volumetric Flask | 1 mL or 5 mL, Class A Borosilicate Glass | Class A glassware provides the highest level of volumetric accuracy required for a primary stock solution. |
| Pipettes | Calibrated Micropipettes (P200, P1000) | Ensures accurate and reproducible solvent delivery. Regular calibration is critical for maintaining accuracy. |
| Balance | Analytical Balance (readability to 0.01 mg) | Gravimetric preparation is the most accurate method for creating primary standards; a high-precision balance is essential.[13][14][15] |
| Vials | 2 mL Amber Glass Screw-Top Vials with PTFE-lined caps | Amber glass protects the standard from photodegradation, while PTFE caps provide an inert seal to prevent evaporation and contamination.[16] |
| Other Equipment | Anti-static weigh boat or paper, Spatula, Vortex Mixer, Sonicator Bath | Standard laboratory equipment to facilitate accurate weighing and complete dissolution. |
Safety Precautions
For Research Use Only: This compound is not intended for diagnostic or therapeutic use in humans or animals.[2][4]
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer-provided SDS for comprehensive safety information.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[17]
-
Ventilation: Handle the neat powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spill & Disposal: In case of a spill, follow the procedures outlined in the SDS. Dispose of all waste, including empty vials and contaminated materials, in accordance with local, state, and federal regulations.[17]
Protocol 1: Gravimetric Preparation of a 1 mg/mL Primary Stock Solution
This protocol employs a gravimetric approach, where the solvent is added by mass to a precisely weighed solid, offering superior accuracy over volumetric methods.[14][15][19]
Step-by-Step Methodology
-
Standard Equilibration:
-
Action: Remove the vial of this compound from its -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Rationale: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to an inaccurate mass measurement.
-
-
Gravimetric Measurement:
-
Action: On a calibrated analytical balance, place a clean, anti-static weigh boat and tare the balance. Carefully weigh approximately 1.0 mg of the neat standard. Record the exact mass to at least four decimal places (e.g., 1.04 mg).
-
Rationale: Recording the precise mass is the cornerstone of an accurate stock solution. The final concentration will be calculated from this exact weight, eliminating the need to weigh exactly 1.00 mg, which is inefficient and often impractical.[14]
-
-
Quantitative Transfer and Solubilization:
-
Action: Carefully transfer the weighed powder into a tared, amber glass vial. "Wash" the weigh boat with small aliquots of LC-MS grade methanol, transferring the washings into the vial to ensure all powder is transferred.
-
Rationale: Quantitative transfer is essential to ensure that the entire weighed mass is used in the final solution. Multiple small washes are more effective than a single large one.
-
-
Solvent Addition by Mass:
-
Action: Based on the recorded mass of the standard and a target concentration of 1 mg/mL, calculate the required mass of methanol. (Assume density of MeOH ≈ 0.792 g/mL).
-
Example Calculation: For 1.04 mg of standard, you need 1.04 mL of solvent. Mass of MeOH = 1.04 mL * 0.792 g/mL = 0.8237 g (or 823.7 mg).
-
-
Place the vial on the balance and carefully add methanol dropwise until the target mass is reached. Record the final total mass.
-
Rationale: Adding the solvent by mass is more accurate and reproducible than using volumetric glassware, as it is independent of temperature fluctuations that affect solvent density.[15]
-
-
Complete Dissolution:
-
Action: Cap the vial securely and vortex for 30 seconds. Place the vial in a room temperature sonicator bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Rationale: Sonication uses ultrasonic waves to break apart any agglomerated particles, ensuring the standard is completely and homogeneously dissolved in the solvent.[16]
-
-
Documentation and Labeling:
-
Action: Clearly label the vial with the following information:
-
Compound Name: this compound
-
Exact Concentration (e.g., 1.04 mg / 1.04 mL = 1.00 mg/mL)
-
Solvent: LC-MS Grade Methanol
-
Preparation Date
-
Preparer's Initials
-
Expiry Date (e.g., 1 year from preparation, stability dependent)
-
-
Rationale: Meticulous record-keeping is fundamental for experimental traceability and compliance with Good Laboratory Practice (GLP).
-
Quantitative Data Summary
| Parameter | Value | Source / Reference |
| Analyte Name | This compound | Manufacturer CoA |
| CAS Number | 117322-56-4 | [2][9][20] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [2][9][20] |
| Molecular Weight | 237.27 g/mol | [2][9][20] |
| Target Concentration | 1.0 mg/mL | Protocol Defined |
| Storage (Neat Solid) | -20°C | [10][20] |
| Storage (Stock Solution) | ≤ -20°C (Long-term) | [4][11] |
| Storage (Working Solution) | 2-8°C (Short-term) | [9] |
Experimental Workflow Diagrams
Caption: Workflow for preparing the primary stock solution.
Caption: Logic for creating working solutions via serial dilution.
Protocol 2: Preparation of a 10 µg/mL Working Solution
This protocol outlines the creation of an intermediate or "working" solution from the primary stock, which is then used for spiking calibration standards and quality control (QC) samples.
-
Equilibrate: Allow the primary stock solution to warm completely to room temperature before opening to prevent solvent evaporation and concentration changes.
-
Pipette Accurately: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL (1000 µg/mL) primary stock into a 10 mL Class A volumetric flask.
-
Dilute to Volume: Add the same solvent (e.g., methanol) to the flask, initially filling to about 90% of the volume. Mix gently.
-
Final Volume: Carefully bring the solution to the 10 mL calibration mark. Cap and invert the flask 10-15 times to ensure the solution is homogeneous.
-
Transfer and Store: Transfer the working solution to a fresh, clearly labeled amber vial. For short-term use (1-2 weeks), store at 2-8°C. For longer periods, store at -20°C.
Storage and Stability Considerations
The integrity of a stock solution is paramount for the duration of a study. Improper storage can lead to degradation, solvent evaporation, or H-D exchange, all of which invalidate results.
-
Long-Term Storage (Primary Stock): Store the primary stock solution in a tightly sealed amber vial at -20°C or below for maximum stability.[4][11][20] Manufacturer data suggests stability for years when stored as a solid at -20°C.[10] In an aprotic solvent like methanol, stability should extend for at least 6-12 months, but should be verified.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is best practice to aliquot the primary stock into smaller, single-use volumes for preparing working solutions.
-
Aqueous Solutions: Avoid long-term storage of the standard in aqueous solutions, as they are prone to degradation and the presence of labile protons increases the risk of H-D exchange over time.[5][10] Prepare aqueous working solutions fresh daily.
-
Verification: Periodically check the integrity of the stock solution, especially if it has been stored for an extended period. This can be done by comparing its LC-MS response against a freshly prepared standard.
References
- Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. PubMed.
- Gravimetric Analysis—General Theoretical and Applied Concepts in the Preparation of Standard Methods for Metals. ASTM International.
- 10 Reasons to Start Preparing Samples Gravimetrically. Mettler Toledo.
- Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors. ResearchGate.
- Innovations in Gravimetric Preparation of Analytical Solutions: Regulatory and Compendial Perspectives. American Laboratory.
- The Benefits of Gravimetric Sample Preparation. METTLER TOLEDO.
- Genetic polymorphism of S-mephenytoin 4'-hydroxylation. PubMed.
- The Pharmacogenetics Series - CYP2C19. YouTube.
- Standard Operating Procedures (SOP) - HSC Cores. The University of Utah.
- Carbamazepine and oxcarbazepine decrease phenytoin metabolism through inhibition of CYP2C19. PubMed.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- How to make a Internal Standard mix.... Reddit.
- MATERIAL SAFETY DATA SHEETS DEUTETRABENAZINE METABOLITE M1. Cleanchem Laboratories.
- How to Choose Deuterated NMR Solvents. Alfa Chemistry.
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- Guide to achieving reliable quantitative LC-MS measurements. LGC.
- Handling Your Analytical Reference Standards. Restek.
- Use of Internal Standard in LC-MS/MS Method. RPubs.
- DEUTERATED - Solvents, Reagents & Accessories. Chromservis.
- Safety Data Sheet: Deuterium oxide. Carl ROTH.
Sources
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. youtube.com [youtube.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. clearsynth.com [clearsynth.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gml.noaa.gov [gml.noaa.gov]
- 14. mt.com [mt.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. chromservis.eu [chromservis.eu]
- 19. rs1.chemie.de [rs1.chemie.de]
- 20. This compound | LGC Standards [lgcstandards.com]
using (+/-)-4-Hydroxy Mephenytoin-d3 in pharmacokinetic studies
Application Note & Protocol
Quantitative Bioanalysis of Mephenytoin Metabolism: A Guide to Using (+/-)-4-Hydroxy Mephenytoin-d3 in Pharmacokinetic Studies
Abstract
This guide provides a comprehensive framework for the utilization of this compound as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-Hydroxy Mephenytoin in biological matrices. Mephenytoin is a critical probe drug for assessing the activity of the cytochrome P450 enzyme CYP2C19, a key player in the metabolism of numerous clinically significant drugs.[1][2] Accurate quantification of its primary metabolite, 4-Hydroxy Mephenytoin, is paramount for pharmacokinetic (PK) and pharmacogenomic studies. This document details the underlying principles, step-by-step protocols for sample preparation and LC-MS/MS analysis, and method validation criteria in accordance with global regulatory standards.
Foundational Principles: The "Why" of the Method
Mephenytoin Metabolism and CYP2C19 Phenotyping
Mephenytoin, an anticonvulsant, is metabolized in the liver primarily through two pathways: 4'-hydroxylation of the phenyl ring and N-demethylation. The 4'-hydroxylation is stereoselectively carried out for the S-enantiomer by the polymorphic enzyme CYP2C19.[1][3] Due to genetic variations in the CYP2C19 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly impacts the clearance of CYP2C19 substrates.[1] Therefore, quantifying the formation of 4-Hydroxy Mephenytoin is a direct measure of CYP2C19 enzymatic activity, making it a cornerstone of clinical phenotyping studies.[4]
Figure 1: Metabolic conversion of S-Mephenytoin.
The Imperative for a Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability during the analytical process.[5] While structural analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard.[6][7]
Causality Explained:
-
Identical Physicochemical Behavior: The deuterium-labeled IS is chemically identical to the analyte. This ensures it behaves the same way during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer source.[8][9]
-
Correction for Matrix Effects: Biological samples like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate results.[5][7] Since the SIL-IS is affected by these matrix effects to the same extent as the analyte, the ratio of their signals remains constant, ensuring accuracy.[7]
-
Compensation for Sample Loss: Any loss of sample during preparation steps (e.g., precipitation, extraction) will affect both the analyte and the IS equally, preserving the accuracy of the final calculated concentration.[10]
The use of this compound, where three hydrogen atoms on the methyl group are replaced by deuterium, provides a mass shift of +3 Da. This makes it easily distinguishable from the native analyte by the mass spectrometer while being virtually indistinguishable during chromatography.[11][12]
Figure 2: Logic of using a stable isotope-labeled internal standard.
Analyte & Standard Specifications
A summary of the key properties for the internal standard is provided below.
| Property | Value | Source |
| Compound Name | This compound | [11][13] |
| Synonyms | p-Hydroxymephenytoin-d3, 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | [11] |
| CAS Number | 1173022-56-4 | [11][13] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [11][13] |
| Molecular Weight | 237.27 g/mol | [11][13] |
| Purity | ≥98% (Chemical), ≥99% (Isotopic) | [10] |
| Storage | 2-8°C for long-term storage | [11] |
Detailed Application Protocol: Quantification in Human Plasma
This protocol outlines a robust method for quantifying (+/-)-4-Hydroxy Mephenytoin in human plasma using protein precipitation, a fast and effective sample cleanup technique.[14][15]
Materials and Reagents
-
Analytes: (+/-)-4-Hydroxy Mephenytoin (analyte), this compound (Internal Standard)
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates.
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290, Waters Acquity).[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S).[16]
-
Ion Source: Electrospray Ionization (ESI), operated in positive mode.
Step-by-Step Methodology
Figure 3: Experimental workflow for plasma sample analysis.
3.3.1 Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of (+/-)-4-Hydroxy Mephenytoin and this compound reference standards and dissolve in 1 mL of methanol to create individual stock solutions.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration that yields a robust signal in the mass spectrometer.
3.3.2 Sample Preparation: Protein Precipitation (PPT)
-
Aliquot 50 µL of study samples, CC standards, and QC samples into labeled 1.5 mL microcentrifuge tubes.[14]
-
Add 10 µL of the IS Working Solution to all tubes (except double blanks) and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[14][17]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials for analysis.
LC-MS/MS Method Parameters
The following table provides typical starting parameters for an LC-MS/MS method. These must be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, e.g., Kinetex EVO C18 (150 x 2.1 mm, 5 µm) or equivalent[16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Determine by infusion (e.g., Q1: 235.1 -> Q3: 192.1) |
| MRM Transition (IS) | Determine by infusion (e.g., Q1: 238.1 -> Q3: 195.1) |
| Key MS Voltages | Optimize Collision Energy (CE) and Declustering Potential (DP) for each transition |
Bioanalytical Method Validation: Ensuring Trustworthiness
A full method validation is required to ensure the reliability of the data for pharmacokinetic studies. This validation must be performed in accordance with regulatory guidelines from agencies such as the FDA and EMA.[19][20][21]
| Validation Parameter | Acceptance Criteria (Typical) | Regulatory Guidance Source |
| Selectivity & Specificity | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS) at the retention time of the analyte and IS in at least 6 unique blank matrix sources. | [19][20] |
| Calibration Curve | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). | [19][20] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of 4 QC levels (LLOQ, Low, Mid, High). | [19][20] |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >5. | [19][20] |
| Matrix Effect | The coefficient of variation (%CV) of the matrix factor (calculated from at least 6 lots of matrix) should be ≤15%. | [7] |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, and Post-Preparative. Analyte concentration should be within ±15% of nominal. | [19][20] |
Data Analysis and Interpretation
The concentration of 4-Hydroxy Mephenytoin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then applied to the linear regression equation derived from the calibration curve:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
Concentration = (Response Ratio - y-intercept) / slope
The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Conclusion
The use of this compound as an internal standard provides the highest level of accuracy and robustness for the bioanalysis of the primary CYP2C19 metabolite of mephenytoin.[22][23] The protocols and validation standards outlined in this guide, grounded in established scientific principles and regulatory expectations, offer a reliable framework for researchers in drug development and clinical pharmacology. Adherence to these methodologies will ensure the generation of high-quality, defensible data critical for understanding the pharmacokinetic profile of drugs metabolized by CYP2C19.
References
- Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method Source: PubMed URL:[Link]
- Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL:[Link]
- Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: FDA URL:[Link]
- Title: Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans Source: PubMed URL:[Link]
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS Newsmagazine URL:[Link]
- Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Labor
- Title: Guideline on bioanalytical method valid
- Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL:[Link]
- Title: Bioanalytical Method Valid
- Title: Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors Source: ResearchG
- Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL:[Link]
- Title: Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs)
- Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: HHS.gov URL:[Link]
- Title: Sample Preparation for PK//MS Analysis Source: IonSource URL:[Link]
- Title: Bioanalytical method valid
- Title: Deuterated Internal Standard: Significance and symbolism Source: A-Z Chemistry URL:[Link]
- Title: Genetic polymorphism of S-mephenytoin 4'-hydroxyl
- Title: Deuterated internal standards and bioanalysis by AptoChem Source: AptoChem URL:[Link]
- Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL:[Link]
- Title: Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events Source: NIH URL:[Link]
- Title: A UPLC–MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution Source: NIH URL:[Link]
- Title: Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method Source: ResearchG
- Title: Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Source: PubMed URL:[Link]
- Title: Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry Source: ResearchG
- Title: Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples Source: NIH URL:[Link]
- Title: A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery Source: NIH URL:[Link]
- Title: How to prepare plasma samples for HPLC analysis?
- Title: Extraction of Basic Drugs from Plasma with Polymeric SPE Source: Agilent URL:[Link]
- Title: SAMPLE PREPAR
- Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL:[Link]
- Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL:[Link]
- Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: NIH URL:[Link]
- Title: Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain Source: ResearchG
- Title: Plasma sample preparation: Significance and symbolism Source: A-Z Chemistry URL:[Link]
- Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Labor
- Title: Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: PubMed URL:[Link]
- Title: 4-Hydroxy Mephenytoin-D3 Source: Veeprho URL:[Link]
- Title: 4: Drug Analysis of Plasma Samples Source: Chemistry LibreTexts URL:[Link]
- Title: 4-Hydroxymephenytoin-d3 Source: Cambridge Bioscience URL:[Link]
- Title: Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed Source: PAGE Online URL:[Link]
- Title: Phenotypic differences in mephenytoin pharmacokinetics in normal subjects Source: NIH URL:[Link]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. clearsynth.com [clearsynth.com]
- 12. veeprho.com [veeprho.com]
- 13. scbt.com [scbt.com]
- 14. ionsource.com [ionsource.com]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 18. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 22. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 23. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated UPLC-MS/MS Assay for the Quantification of 4-Hydroxymephenytoin in Human Plasma
Abstract
This application note describes a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 4-Hydroxymephenytoin, the primary active metabolite of the anticonvulsant mephenytoin, in human plasma. The protocol detailed herein is optimized for high throughput and provides the necessary accuracy and precision for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The methodology encompasses a streamlined protein precipitation-based sample preparation, rapid chromatographic separation, and stable isotope dilution for precise quantification. This method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5]
Introduction
Mephenytoin is an antiepileptic drug whose metabolism is significantly influenced by genetic polymorphism, primarily through the cytochrome P450 enzyme, CYP2C19.[6][7] The hydroxylation of mephenytoin to its major active metabolite, 4-Hydroxymephenytoin, is a critical step in its clearance and pharmacological activity.[6][8][9] Individuals can be categorized as extensive or poor metabolizers based on their CYP2C19 phenotype, which directly impacts the plasma concentrations of both the parent drug and its metabolite.[10] Therefore, the accurate quantification of 4-Hydroxymephenytoin in human plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose adjustments, and understanding inter-individual variability in drug response.[9][10]
This UPLC-MS/MS method offers significant advantages over conventional HPLC techniques, including shorter run times, improved resolution, and enhanced sensitivity, making it ideal for the demands of modern bioanalytical laboratories.[11][12]
Materials and Methods
Reagents and Chemicals
-
4-Hydroxymephenytoin analytical standard (≥98% purity)
-
4-Hydroxymephenytoin-d3 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad™ 6500+ or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Standards and Quality Control Samples
Stock solutions of 4-Hydroxymephenytoin and its deuterated internal standard (IS), 4-Hydroxymephenytoin-d3, were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the UPLC column.[13][14][15] Acetonitrile is a commonly used solvent for this purpose due to its efficiency in precipitating a wide range of plasma proteins.[16][17]
Protocol:
-
Allow all samples (calibration standards, QCs, and unknown plasma samples) and reagents to thaw to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (containing 4-Hydroxymephenytoin-d3 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the selective and sensitive detection of 4-Hydroxymephenytoin and its internal standard.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-Hydroxymephenytoin: 235.1 > 162.1 (Quantifier), 235.1 > 134.1 (Qualifier)4-Hydroxymephenytoin-d3: 238.1 > 165.1 (Quantifier) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4][5]
Caption: Key Parameters of Bioanalytical Method Validation.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 over the concentration range of 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL with accuracy within 10% and precision <15% |
| Intra-day Accuracy | ±15% of nominal value (±20% at LLOQ) | 95.2% to 108.4% |
| Inter-day Accuracy | ±15% of nominal value (±20% at LLOQ) | 97.1% to 105.9% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤ 8.7% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤ 11.2% |
| Extraction Recovery | Consistent, precise, and reproducible | > 85% for both analyte and IS |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Within acceptable limits, with a CV of <10% |
| Stability | Analyte concentration within ±15% of nominal concentration under various storage conditions. | Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 3 months at -80°C. |
Data Analysis
The concentration of 4-Hydroxymephenytoin in plasma samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 4-Hydroxymephenytoin in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method well-suited for routine use in clinical and research settings. The successful validation of this method ensures that the data generated is accurate and precise, meeting the stringent requirements of regulatory bodies for bioanalytical assays.
References
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. (n.d.).
- Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
- Unraveling the Spectrum of Mephenytoin Metabolism: A Guide to Inter-individual Variation in 4-Hydroxymephenytoin Formation - Benchchem. (n.d.).
- Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. (n.d.).
- 4-Hydroxymephenytoin | Mephenytoin Metabolism - MedchemExpress.com. (n.d.).
- Protein precipitation: A comprehensive guide - Abcam. (n.d.).
- Protein Precipitation Method | Phenomenex. (2025).
- Full article: Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity - Taylor & Francis Online. (2014, October 10).
- An automated sample pretreatment system for liquid–liquid extraction and its application in the analysis of four steroid hormones in human plasma - DOI. (n.d.).
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed. (2021, May 4).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
- Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed. (n.d.).
- The Pharmacokinetics of 4-Hydroxymephenytoin: A Technical Overview for Researchers - Benchchem. (n.d.).
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed. (n.d.).
- (±)4-Hydroxymephenytoin (CAS Number: 61837-65-8) | Cayman Chemical. (n.d.).
- A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - NIH. (n.d.).
- Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. (n.d.).
- Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
- Serum and plasma samples were processed by liquid-liquid extraction... - ResearchGate. (n.d.).
- Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards | Request PDF - ResearchGate. (n.d.).
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. (2023, October 12).
- Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed. (2024, September 1).
- Guideline on bioanalytical method validation | EMA. (2011, July 21).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC - NIH. (n.d.).
- Simultaneous UPLC-MS/MS determination of antiepileptic agents for dose adjustment. (n.d.).
- FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.).
- Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC - NIH. (n.d.).
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (n.d.).
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 6).
- 4-Hydroxymephenytoin 61837-65-8 - Sigma-Aldrich. (n.d.).
- An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use - Thermo Fisher Scientific. (n.d.).
- Simultaneous quantification of 11 antiepileptic drugs using limited isotope-labeled internal standards in LC-MS/MS: An accuracy assessment - PubMed. (2024, June 1).
- UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites - Clinical Chemistry - mobile.Labmedica.com. (2021, January 27).
- A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - MDPI. (2024, May 2).
Sources
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. pharmacompass.com [pharmacompass.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. page-meeting.org [page-meeting.org]
- 11. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites - Clinical Chemistry - Labmedica.com [labmedica.com]
- 13. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
protein precipitation protocol for Mephenytoin plasma samples
Application Note & Protocol
Topic: High-Efficiency Protein Precipitation for the Quantification of Mephenytoin in Human Plasma Samples
Audience: Researchers, scientists, and drug development professionals in pharmacology, bioanalysis, and clinical chemistry.
Abstract
This document provides a comprehensive guide and a detailed protocol for the extraction of the anticonvulsant drug Mephenytoin from human plasma samples using protein precipitation. This method is optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high analyte recovery and removal of interfering plasma proteins. We delve into the scientific principles behind the chosen methodology, offer step-by-step instructions, and provide a troubleshooting guide to address common challenges, ensuring robust and reproducible results.
Introduction: The Bioanalytical Challenge of Mephenytoin
Mephenytoin is a hydantoin-class anticonvulsant used in the management of epilepsy.[1] Accurate quantification of mephenytoin and its metabolites in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. Its clinical utility and metabolic pathway, notably its polymorphic hydroxylation by CYP2C19, make it a compound of significant research interest.[2]
Plasma is a complex biological matrix containing a high abundance of proteins (e.g., albumin) that can interfere with analytical procedures.[3] These proteins can precipitate within analytical columns, leading to system blockage, and cause ion suppression or enhancement in mass spectrometry, compromising data quality.[4][5] Therefore, effective sample preparation to remove these macromolecules is a critical first step.
Protein precipitation is a straightforward, rapid, and cost-effective method for sample clean-up.[5][6] This application note details a validated protocol using acetonitrile (ACN), a precipitating agent proven to be highly effective for preparing mephenytoin plasma samples for LC-MS/MS analysis.[7][8]
Scientific Principles: Why Acetonitrile Precipitation?
The fundamental principle of protein precipitation using an organic solvent is the disruption of the protein's hydration shell.[3] Proteins remain soluble in aqueous solutions like plasma due to hydrophilic interactions with surrounding water molecules. The addition of a water-miscible organic solvent, such as acetonitrile, reduces the dielectric constant of the solution. This disrupts the forces that keep the protein in solution, causing protein molecules to aggregate and precipitate.[9]
Causality Behind Experimental Choice:
Acetonitrile is selected as the optimal precipitating agent for this protocol for several key reasons:
-
High Precipitation Efficiency: ACN is highly effective at denaturing and precipitating a broad range of plasma proteins, resulting in a cleaner sample supernatant.[10][11] Studies have shown ACN to be one of the most efficient precipitants for protein removal.[6][10][12]
-
Analyte Solubility: Mephenytoin is practically insoluble in water but soluble in organic solvents.[13][14] Using ACN ensures that while proteins are removed, the mephenytoin analyte remains in the soluble supernatant, maximizing recovery.
-
Compatibility with LC-MS/MS: The resulting supernatant, primarily an ACN/water mixture, is highly compatible with reversed-phase liquid chromatography mobile phases, minimizing solvent-related peak distortion.
-
Proven Application: Published, peer-reviewed methods for the bioanalysis of mephenytoin in plasma successfully utilize acetonitrile for protein precipitation, establishing its trustworthiness and efficacy for this specific application.[7][8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from plasma sample collection to the final extract ready for analysis.
Caption: Workflow for Mephenytoin extraction from plasma.
Materials and Reagents
Equipment:
-
Microcentrifuge capable of reaching >14,000 x g and 4°C
-
Vortex mixer
-
Calibrated micropipettes (10-100 µL, 100-1000 µL)
-
-20°C Freezer
-
Autosampler vials with inserts
Reagents & Consumables:
-
Human plasma with anticoagulant (e.g., EDTA, heparin)
-
Mephenytoin analytical standard
-
Internal Standard (IS) (e.g., isotopically labeled Mephenytoin)
-
Acetonitrile (ACN), HPLC or LC-MS grade, stored at -20°C
-
Methanol (for stock solutions), HPLC grade
-
Ultrapure water
-
1.5 mL or 2.0 mL microcentrifuge tubes
Detailed Protein Precipitation Protocol
This protocol is designed for a starting plasma volume of 100 µL. Volumes can be scaled as needed, maintaining the critical plasma-to-solvent ratio.
Step 1: Sample Preparation If plasma samples are frozen, thaw them completely at room temperature or on ice. Once thawed, vortex the sample for 10-15 seconds to ensure homogeneity.[15]
-
Scientist's Note: Ensuring sample homogeneity is critical for reproducibility. Lipids or other components may stratify during freezing and thawing cycles.
Step 2: Aliquoting Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Scientist's Note: Accurate pipetting of the plasma is the foundation for accurate final concentration calculations. Use a calibrated pipette and pre-wet the tip.
Step 3: Internal Standard (IS) Addition (Recommended) Add a small volume (e.g., 10-20 µL) of a working Internal Standard solution to the plasma.
-
Scientist's Note: An IS is a compound structurally similar to the analyte (ideally, a stable isotope-labeled version) added at a known concentration. It corrects for variability in sample processing and instrument response, which is essential for a self-validating and trustworthy assay.[16]
Step 4: Addition of Precipitating Agent Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube containing the plasma and IS.
-
Scientist's Note: A 3:1 ratio of ACN to plasma is highly effective for protein removal.[17] Using ice-cold ACN enhances the precipitation process by further lowering the solubility of the proteins.[18] Add the ACN forcefully to initiate the precipitation process immediately.
Step 5: Mixing Immediately cap the tube and vortex vigorously for 30-60 seconds. The solution should appear cloudy and homogenous, with no visible clumps.
-
Scientist's Note: Thorough mixing is crucial for ensuring complete interaction between the solvent and the plasma proteins, leading to efficient and reproducible precipitation.[18] Insufficient mixing is a common cause of incomplete protein removal.
Step 6: Incubation Incubate the tubes at -20°C for 20 minutes.
-
Scientist's Note: This low-temperature incubation step further promotes the aggregation and precipitation of proteins, resulting in a more compact pellet upon centrifugation.[18]
Step 7: Centrifugation Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. A tight, well-defined pellet of precipitated protein should form at the bottom of the tube.
-
Scientist's Note: High g-force is necessary to ensure all precipitated protein is pelleted firmly. Performing centrifugation at 4°C maintains the low solubility of the proteins and prevents potential degradation of thermally labile analytes.[18]
Step 8: Supernatant Collection Carefully pipette the clear supernatant (approximately 380-400 µL) and transfer it to a clean autosampler vial for analysis. Be careful not to disturb the protein pellet.
-
Scientist's Note: Disturbing the pellet will re-introduce proteins into your final extract, defeating the purpose of the clean-up. Angle the tube and aspirate slowly from the top of the liquid. Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet.[18]
Step 9: Analysis The sample is now ready for injection into an LC-MS/MS system.
-
Scientist's Note: Depending on the sensitivity of the LC-MS/MS system, the supernatant may be injected directly or evaporated and reconstituted in a mobile phase-matched solution to concentrate the analyte.[6]
Summary of Key Protocol Parameters
| Parameter | Recommended Value | Rationale |
| Plasma Volume | 100 µL | Standard volume for micro-sampling. |
| Precipitant | Acetonitrile (ACN) | High protein removal efficiency and analyte compatibility.[6][10] |
| Precipitant:Plasma Ratio | 3:1 (v/v) | Ensures sufficient protein precipitation.[3][17] |
| Mixing Method | Vortexing | Provides vigorous and thorough mixing for complete precipitation.[19] |
| Mixing Time | 30-60 seconds | Ensures complete denaturation and interaction. |
| Incubation | 20 minutes at -20°C | Enhances protein aggregation and pellet formation.[18] |
| Centrifugation Speed | >14,000 x g | Forms a compact, stable protein pellet.[18] |
| Centrifugation Time | 10 minutes | Sufficient time to ensure complete pelleting.[18] |
| Centrifugation Temp. | 4°C | Maintains protein insolubility and analyte stability.[18] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Analyte co-precipitation: Mephenytoin may have been trapped in the protein pellet. 2. Incomplete precipitation: Some proteins remain in the supernatant, binding the analyte. | 1. Increase the ACN:plasma ratio (e.g., to 4:1).[18] 2. Ensure vigorous and immediate vortexing after ACN addition. |
| Poor Reproducibility (High %CV) | 1. Inconsistent pipetting: Inaccurate volumes of plasma or ACN. 2. Pellet disturbance: Inconsistent aspiration of the supernatant. 3. Non-homogenous sample: Incomplete thawing/mixing of initial plasma sample. | 1. Calibrate pipettes regularly; use proper pipetting technique. 2. Be consistent when removing the supernatant; leave a small, consistent volume behind. 3. Ensure samples are fully thawed and vortexed before aliquoting.[15] |
| Clogged LC Column or High Backpressure | 1. Incomplete protein removal: Supernatant contains residual soluble proteins. 2. Pellet carryover: The protein pellet was disturbed during supernatant transfer. | 1. Increase incubation time or centrifugation speed/time.[19] 2. Consider a second centrifugation step after transferring the supernatant to a new tube. 3. Be more cautious during supernatant aspiration. |
| Ion Suppression in MS | 1. Matrix effects: Residual plasma components (salts, phospholipids) in the supernatant. | 1. While ACN is effective, for highly sensitive assays, consider a more advanced technique like Solid Phase Extraction (SPE) or a phospholipid removal plate following precipitation. |
Conclusion
The acetonitrile-based protein precipitation protocol described here is a simple, rapid, and highly effective method for preparing mephenytoin plasma samples for quantitative analysis. By understanding the scientific principles behind each step—from solvent choice to centrifugation conditions—researchers can reliably remove interfering proteins, ensure high analyte recovery, and generate trustworthy data for pharmacokinetic and therapeutic drug monitoring studies. This self-validating system, when executed with care, provides a robust foundation for any bioanalytical workflow involving mephenytoin.
References
- Gpatindia. (2020). MEPHENYTOIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Jansson, B., & Schiöth, H. B. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 635–643.
- University of Washington.Sample Preparation Basics SOP.
- Koomen, J. M., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(9), 1144–1154.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 4060, Mephenytoin.
- Zhao, L., & Juck, M.Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
- Phenomenex. (2015). Technical Tip: Protein Precipitation.
- Wikipedia.Mephenytoin.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 107921, (+)-Mephenytoin.
- Laganà, A., et al. (2020). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 25(1), 123.
- Capriotti, A. L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Mass Spectrometry, 39(6), 635–643.
- Capriotti, A. L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed.
- Jansson, B., & Schiöth, H. B. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. ResearchGate.
- Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International, 22(6), 1–7.
- Flores, J., Alexander, S., & Babayeva, M. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar.
- Phenomenex.Protein Precipitation Method.
- Slideshare. (2015). Review on Bioanalytical Method Development in Human Plasma. Available at: [https://www.slideshare.net/mobile/sagar manejadhav/review-on-bioanalytical-method-development-in-human-plasma]([Link] manejadhav/review-on-bioanalytical-method-development-in-human-plasma)
- Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io.
Sources
- 1. Mephenytoin - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. agilent.com [agilent.com]
- 4. uthsc.edu [uthsc.edu]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MEPHENYTOIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. a protein precipitation extraction method [protocols.io]
- 16. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
Solid-Phase Extraction Protocol for Mephenytoin and its Metabolites from Biological Matrices
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction (SPE) of mephenytoin and its primary metabolites, 4'-hydroxymephenytoin and nirvanol, from biological matrices such as plasma and urine. Mephenytoin, an anticonvulsant drug, undergoes significant metabolism, and the accurate quantification of its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology rooted in the physicochemical properties of the analytes. We will delve into the rationale behind each step, ensuring a robust and reproducible extraction process that yields clean extracts suitable for downstream analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Importance of Mephenytoin Metabolite Analysis
Mephenytoin is a hydantoin-class anticonvulsant historically used in the management of epilepsy.[4] Its clinical use has declined due to the potential for serious adverse effects, but it remains a valuable probe substrate for studying the activity of the cytochrome P450 enzyme CYP2C19, which is responsible for its metabolism.[2][5] The primary metabolic pathways of mephenytoin are aromatic hydroxylation to form 4'-hydroxymephenytoin and N-demethylation to produce nirvanol.[1][6][7] The rate of these metabolic conversions can vary significantly among individuals due to genetic polymorphisms in the CYP2C19 enzyme, leading to different drug exposure levels and potential toxicity.[2]
Therefore, the simultaneous and accurate measurement of mephenytoin and its metabolites in biological fluids is essential for phenotyping individuals' metabolic capacity and for conducting comprehensive pharmacokinetic and drug-drug interaction studies. Solid-phase extraction has emerged as a superior sample preparation technique for this purpose, offering significant advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation.[8][9]
Principles of Solid-Phase Extraction for Mephenytoin and its Metabolites
Solid-phase extraction is a chromatographic technique used to isolate analytes from a complex matrix by partitioning them between a solid stationary phase and a liquid mobile phase. The choice of the stationary phase (sorbent) is critical and is dictated by the chemical properties of the analytes and the matrix components.
Analyte Properties and Sorbent Selection
Mephenytoin and its metabolites are moderately non-polar compounds.[10] Mephenytoin has a pKa of approximately 8.51, indicating it is a weak acid.[10] The addition of a hydroxyl group in 4'-hydroxymephenytoin increases its polarity compared to the parent drug.[11] Nirvanol, the N-demethylated metabolite, has a similar polarity profile to mephenytoin.[12][13]
Given these properties, a reversed-phase SPE mechanism is the most appropriate choice. In reversed-phase SPE, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain non-polar to moderately polar analytes from a polar sample matrix, such as plasma or urine.[14] The analytes are then eluted with a non-polar organic solvent. For mephenytoin and its metabolites, a C18 sorbent provides excellent retention through hydrophobic interactions between the alkyl chains of the sorbent and the phenyl and ethyl groups of the analytes.
Detailed Solid-Phase Extraction Protocol
This protocol is optimized for the extraction of mephenytoin, 4'-hydroxymephenytoin, and nirvanol from 1 mL of human plasma or urine.
Materials and Reagents
-
SPE Cartridges: C18, 100 mg/3 mL (or similar reversed-phase polymeric sorbent)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, 18 MΩ·cm
-
Formic Acid, LC-MS grade
-
Ammonium Hydroxide, ACS grade
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as a stable isotope-labeled version of mephenytoin (e.g., Mephenytoin-d3) or a related hydantoin derivative.[15]
-
Biological Matrix: Plasma or Urine
Sample Pre-treatment
The goal of pre-treatment is to adjust the sample matrix to ensure optimal retention of the analytes on the SPE sorbent and to prevent clogging of the cartridge.
-
For Plasma:
-
To 1 mL of plasma, add the internal standard.
-
Add 1 mL of 2% formic acid in deionized water. This step serves to precipitate proteins and to ensure that the analytes are in a neutral, less polar state to enhance their retention on the C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
For Urine:
-
To 1 mL of urine, add the internal standard.
-
For the analysis of total (conjugated and unconjugated) 4'-hydroxymephenytoin, enzymatic hydrolysis with β-glucuronidase is required.[16][17] Add 100 µL of a β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0) and incubate at 37°C for at least 2 hours.
-
If hydrolysis is not performed, dilute the urine sample 1:1 with deionized water to reduce matrix viscosity.
-
Adjust the pH of the sample to approximately 6-7 with a small amount of dilute acid or base if necessary.
-
SPE Cartridge Procedure
The following steps should be performed using a vacuum manifold to control the flow rate. A slow, consistent flow rate (1-2 mL/min) is recommended for all steps unless otherwise specified.
1. Conditioning:
-
Rationale: This step wets the sorbent and activates the C18 functional groups, preparing them for interaction with the analytes.
-
Procedure:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry before loading the sample.
-
2. Sample Loading:
-
Rationale: The pre-treated sample is loaded onto the conditioned cartridge. The analytes will be retained on the non-polar C18 sorbent while polar matrix components pass through.
-
Procedure:
-
Load the entire pre-treated sample supernatant onto the cartridge.
-
3. Washing:
-
Rationale: This step removes weakly retained, more polar interferences from the sorbent without eluting the analytes of interest.
-
Procedure:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water. This will remove salts and other highly polar matrix components.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solution. This is a critical step to ensure efficient elution with the organic solvent.
-
4. Elution:
-
Rationale: A strong, non-polar solvent is used to disrupt the hydrophobic interactions between the analytes and the C18 sorbent, eluting them from the cartridge.
-
Procedure:
-
Elute the analytes with 2 x 1 mL of a mixture of acetonitrile and methanol (90:10, v/v). A two-step elution ensures complete recovery.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Visualization of the SPE Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for mephenytoin and its metabolites.
Sources
- 1. Mephenytoin - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Hydroxymephenytoin | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nirvanol - Wikipedia [en.wikipedia.org]
- 14. nyc.gov [nyc.gov]
- 15. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: A High-Throughput Cytochrome P450 Cocktail Inhibition Assay Protocol for Drug Discovery
Abstract
This application note provides a detailed, field-proven protocol for conducting an in vitro cytochrome P450 (CYP) cocktail inhibition assay. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key experimental choices. We present a robust methodology for simultaneously evaluating the inhibitory potential of new chemical entities (NCEs) against seven major drug-metabolizing CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. This high-throughput assay, utilizing pooled human liver microsomes (HLM) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is a critical tool for the early identification of potential drug-drug interactions (DDIs). The protocol is structured to ensure self-validation and alignment with current regulatory expectations.
Introduction: The Imperative for Early DDI Assessment
The cytochrome P450 superfamily of enzymes is the primary engine of drug metabolism in the human body, responsible for the clearance of approximately 75% of all marketed drugs.[1] Inhibition of these enzymes by a co-administered drug (the "perpetrator") can lead to decreased metabolism of another drug (the "victim"), resulting in elevated plasma concentrations and an increased risk of adverse events or toxicity.[2][3] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of an investigational drug's potential to inhibit major CYP isoforms.[4][5]
Early in vitro assessment of CYP inhibition is a cornerstone of modern drug discovery, enabling a "fail fast, fail early" paradigm. By identifying and mitigating DDI liabilities before clinical development, resources can be focused on candidates with more favorable safety profiles. The "cocktail" or "n-in-one" assay format has emerged as a highly efficient approach, allowing for the simultaneous assessment of multiple CYP isoforms in a single incubation.[6][7][8][9] This significantly increases throughput and reduces the consumption of test compounds and reagents compared to traditional single-isoform assays.[9]
This document provides a comprehensive protocol grounded in established scientific literature and regulatory guidance, designed to deliver reliable and reproducible IC₅₀ values for direct, reversible CYP inhibition.
The Principle of the Cocktail Inhibition Assay
The assay quantifies the enzymatic activity of specific CYP isoforms by monitoring the formation of a unique metabolite from a highly selective "probe" substrate. The experiment is conducted using a biological matrix rich in CYP enzymes, typically pooled human liver microsomes (HLM), which contains the native enzymatic environment.[2][10]
A cocktail of probe substrates, each specific to a different CYP isoform, is incubated with HLM in the presence of a range of concentrations of the test compound (potential inhibitor). The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP enzymatic activity. After a defined incubation period, the reaction is quenched, and the concentration of the isoform-specific metabolites is quantified using LC-MS/MS.[6][11] A reduction in the rate of metabolite formation compared to a vehicle control indicates inhibition of that specific CYP isoform.[3] By plotting the percent inhibition against the logarithm of the test compound concentration, a sigmoidal dose-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.[9][12]
Figure 1. Conceptual workflow of a CYP inhibition assay.
Assay Design and Critical Parameters: The Causality Behind Choices
The reliability of a CYP cocktail assay hinges on careful optimization of several key parameters. Each choice is a deliberate step to isolate the interaction of interest while minimizing confounding variables.
Biological Matrix: Human Liver Microsomes (HLM)
-
Why HLM? HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, including the full complement of CYPs in their native membrane-bound state.[10] Pooled HLM from multiple donors (typically >50) is recommended to average out inter-individual variability in CYP expression and activity.
-
Protein Concentration: A low microsomal protein concentration (e.g., 0.1-0.2 mg/mL) is crucial.[6][13] This minimizes non-specific binding of highly lipophilic test compounds to microsomal proteins, which would otherwise reduce the free concentration of the inhibitor available to interact with the enzyme. It also helps ensure the assumption that the inhibitor concentration does not significantly deplete during the incubation (non-stoichiometric inhibition).
Probe Substrate Selection and Concentration
-
Specificity is Key: The chosen probe substrates must be highly selective for a single CYP isoform to avoid ambiguous results. The substrates and their corresponding metabolites listed in Table 1 are widely accepted and validated in the literature.[6][13][14]
-
Concentration Matters (Kₘ): The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ). The Kₘ represents the substrate concentration at which the enzyme operates at half its maximal velocity.
-
Scientific Rationale: When [S] ≈ Kₘ, the assay is most sensitive to competitive inhibitors. If the substrate concentration is too high ([S] >> Kₘ), a much higher concentration of a competitive inhibitor is required to displace the substrate from the active site, leading to an overestimation of the IC₅₀ value.
-
-
Avoiding Substrate-Substrate Interactions: A primary challenge in cocktail assays is the potential for one probe substrate to inhibit the metabolism of another.[11] Therefore, each substrate concentration must be carefully chosen and the final cocktail validated to ensure minimal cross-interaction.[6][15] This validation is a critical step and involves comparing the IC₅₀ values of known inhibitors obtained from the cocktail assay with those from single-substrate incubations. A strong correlation validates the cocktail conditions.[4][15]
Table 1: Recommended CYP Probe Substrate Cocktail
| CYP Isoform | Probe Substrate | Specific Metabolite | Recommended Concentration (µM) |
| CYP1A2 | Phenacetin | Acetaminophen (Paracetamol) | 15 - 100 |
| CYP2B6 | Bupropion | Hydroxybupropion | 5 - 50 |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | 3 - 5 |
| CYP2C9 | Tolbutamide | 4-Hydroxytolbutamide | 5 - 100 |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | 30 - 50 |
| CYP2D6 | Dextromethorphan | Dextrorphan | 5 - 10 |
| CYP3A4/5 | Midazolam | 1'-Hydroxymidazolam | 1.5 - 5 |
| Note: Concentrations are indicative and should be optimized based on the Kₘ determined for the specific batch of HLM used.[6][13][14] |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening.
Required Materials and Reagents
-
Test System: Pooled Human Liver Microsomes (HLM, from ≥50 donors)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase) or NADPH tetrasodium salt.
-
Buffer: Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Probe Substrates & Metabolites: As listed in Table 1 (analytical standards required for LC-MS/MS)
-
Test Compound (NCE) & Positive Control Inhibitors: Stock solutions in DMSO.
-
Internal Standard (IS): A stable, isotope-labeled analogue of one of the metabolites or another compound not present in the matrix (e.g., Labetalol).[6]
-
Quenching Solution: Acetonitrile or Methanol, often containing the IS.
-
Equipment: 96-well plates, multichannel pipettes, incubating shaker (37°C), plate centrifuge, UHPLC-MS/MS system.
Experimental Workflow
Figure 2. Step-by-step experimental workflow for the CYP cocktail assay.
Step-by-Step Methodology
-
Prepare Test Compound Plate:
-
Create a serial dilution of the test compound in DMSO, then dilute further into the phosphate buffer. A typical final concentration range in the incubation might be 0.01 µM to 50 µM.
-
Include wells for a vehicle control (DMSO only, representing 0% inhibition) and a positive control inhibitor for each CYP isoform (to ensure assay validity).
-
-
Prepare Master Mix:
-
Prepare a master mix of HLM (to achieve a final concentration of ~0.2 mg/mL) and the substrate cocktail (at final concentrations listed in Table 1) in 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the diluted test compound, vehicle control, or positive control solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).
-
-
Reaction & Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring conditions are within the linear range of metabolite formation (determined during assay development).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Seal and vortex the plate.
-
Centrifuge the plate (e.g., at 4000 g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis
-
A validated LC-MS/MS method is required for the simultaneous detection and quantification of all seven metabolites and the internal standard.[11][16]
-
Chromatography: A rapid gradient elution on a C18 column is typically used to achieve separation of the analytes in a short run time (< 5 minutes).[6][15]
-
Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite must be optimized.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The peak area ratio of each metabolite to the internal standard is determined. The percent inhibition for each test compound concentration is calculated relative to the vehicle control activity:
-
% Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Vehicle Control))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response model using appropriate software (e.g., GraphPad Prism).[2][9][12]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibition.
-
Equation for Four-Parameter Logistic Fit: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where Y is the % inhibition, X is the log concentration of the inhibitor, and the IC₅₀ is a fitted parameter.[9]
A Note on Time-Dependent Inhibition (TDI)
This protocol focuses on direct, reversible inhibition. However, some compounds can cause time-dependent inhibition (TDI), where inhibitory potency increases with pre-incubation time, often due to the formation of a reactive metabolite. TDI is a significant concern as its effects can be long-lasting in vivo.
A common screening method for TDI is the IC₅₀ shift assay . This involves comparing the IC₅₀ value obtained with no pre-incubation (as described above) to an IC₅₀ value obtained after a 30-minute pre-incubation of the test compound with HLM and NADPH before the addition of the substrate cocktail. A significant leftward shift (e.g., >1.5-fold decrease) in the IC₅₀ value after pre-incubation is indicative of TDI and warrants further mechanistic studies.[2]
Conclusion and Best Practices
The CYP cocktail inhibition assay is an indispensable tool in modern drug discovery for the efficient, early assessment of DDI risk. By adhering to the principles of careful substrate selection, assay optimization, and robust validation against single-substrate assays, researchers can generate high-quality, reliable data. This information is critical for making informed decisions in lead optimization, selecting candidates for clinical development, and designing subsequent clinical DDI studies. As a self-validating system, the inclusion of known positive controls and comparison of cocktail versus single-assay data for key inhibitors ensures the integrity and trustworthiness of the results generated.
References
- Otten, J. N., Hingorani, G. P., Hartley, D. P., Kragerud, S. D., & Franklin, R. B. (2011). An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS. Drug Metabolism Letters, 5(1), 17–24. [Link]
- De Bock, L., Boussery, K., Colin, P., De Smet, J., Van Bocxlaer, J., & Eeckhaut, A. (2015). Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition. Drug Metabolism and Disposition, 43(8), 1136–1145. [Link]
- Cha, Y. J., Kim, E., & Gwak, H. S. (2019). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. Biological & Pharmaceutical Bulletin, 42(11), 1855–1864. [Link]
- Otten, J. N., et al. (2011). An In Vitro, High Throughput, Seven CYP Cocktail Inhibition Assay for the Evaluation of New Chemical Entities Using LC-MS/MS.
- Cha, Y. J., et al. (2019). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. J-Stage. [Link]
- SpringerLink. (2024). Calibration range and LC–MS/MS settings for the analytes and their respective IS. [Link]
- Rajan, S., et al. (2013). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS.
- Chen, Y., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(11), 1640-1648. [Link]
- Chen, Y., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- Gufford, B. T., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1024-1032. [Link]
- Cusinato, K., et al. (2020). LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 and P-glycoprotein probe substrates and their metabolites using subtherapeutic doses.
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
- Science Gateway.
- Patsnap. How is CYP inhibition assessed in vitro?. [Link]
- Chem Help ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube. [Link]
- Madani, S., et al. (2010). Evaluation of Cytochrome P450 Inhibition Assays Using Human Liver Microsomes by a Cassette Analysis /LC-MS/MS.
- Davydov, D. R., et al. (2020). Probing Functional Interactions between Cytochromes P450 with Principal Component Analysis of Substrate Saturation Profiles and Targeted Proteomics. International Journal of Molecular Sciences, 21(18), 6884. [Link]
- Wang, Y., et al. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In: Pharmacokinetic and ADME-Tox Assays in the Pharmaceutical Industry. Humana, New York, NY. [Link]
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Löfgren, S., et al. (2005). Metabolism of human cytochrome P450 marker substrates in mouse: a strain and gender comparison. Xenobiotica, 35(2), 117-34. [Link]
- Cohen, L. H., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Drug Metabolism and Disposition, 30(12), 1311-9. [Link]
- Cohen, L. H., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Semantic Scholar. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
Sources
- 1. enamine.net [enamine.net]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites [jstage.jst.go.jp]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. criver.com [criver.com]
- 10. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites [jstage.jst.go.jp]
- 16. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Validated Protocol for the In Vitro Metabolism of Mephenytoin Using Human Liver Microsomes
Introduction: The Scientific Imperative for Studying Mephenytoin Metabolism
Mephenytoin, an anticonvulsant hydantoin derivative, serves as a critical probe substrate for phenotyping the activity of cytochrome P450 2C19 (CYP2C19), an enzyme of profound clinical relevance. The stereoselective metabolism of the S-enantiomer of mephenytoin to 4'-hydroxymephenytoin is almost exclusively catalyzed by CYP2C19.[1] This specificity makes the S-mephenytoin 4'-hydroxylation assay a cornerstone in drug development for several reasons:
-
Pharmacogenetic Variability: The CYP2C19 gene is highly polymorphic, leading to significant inter-individual and inter-ethnic differences in metabolic capacity.[1] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the efficacy and toxicity of CYP2C19 substrates.
-
Drug-Drug Interaction (DDI) Potential: Co-administered drugs can inhibit or induce CYP2C19, altering the clearance of mephenytoin and other CYP2C19-metabolized drugs. In vitro assays are fundamental for predicting such interactions, a key requirement by regulatory bodies like the FDA.[2][3][4]
-
Preclinical to Clinical Extrapolation: Understanding a new chemical entity's (NCE) potential to interact with CYP2C19 is vital. Using human liver microsomes (HLM) provides a robust in vitro system that closely mimics the enzymatic machinery of the human liver, facilitating the early identification of metabolic pathways and potential liabilities.[5][6]
This application note provides a comprehensive, field-proven protocol for the in vitro metabolism of mephenytoin using HLMs. We will delve into the causality behind experimental choices, ensuring a self-validating system from incubation to analysis, and ground our methodology in authoritative scientific principles.
Core Principle: The Central Role of Human Liver Microsomes and Cofactors
Human liver microsomes are vesicles of the endoplasmic reticulum obtained from homogenized and centrifuged human liver tissue. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[7] The catalytic cycle of CYPs is obligatorily dependent on the cofactor NADPH, which provides the necessary reducing equivalents.[8]
To sustain metabolic activity throughout the incubation period, a NADPH regenerating system is employed. Direct addition of NADPH can be limiting as it is consumed over time. A regenerating system, typically composed of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously produces NADPH in situ.[9][10][11] This ensures that cofactor availability does not become a rate-limiting factor, allowing for a more accurate determination of enzyme kinetics.
Experimental Workflow: From Incubation to Quantification
The entire experimental process can be visualized as a multi-stage workflow, designed for reproducibility and accuracy.
Caption: Workflow for Mephenytoin Metabolism Assay in HLM.
Part 1: Detailed Experimental Protocol
This protocol is designed for determining the kinetic parameters (Km and Vmax) of mephenytoin 4'-hydroxylation.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage | Purpose |
| (S)-Mephenytoin | Sigma-Aldrich, M1664 | RT | Substrate |
| (±)-4'-Hydroxymephenytoin | Sigma-Aldrich, 61837-65-8 | 2-8°C | Analytical Standard[12] |
| Pooled Human Liver Microsomes | Corning, 452161 | -80°C | Enzyme Source |
| NADPH Regenerating System | Promega, V9510 | -20°C | Cofactor Supply[13] |
| Potassium Phosphate Buffer (0.5 M, pH 7.4) | In-house preparation | 4°C | Reaction Buffer |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, A955 | RT | Reaction Termination/Protein Precipitation |
| Formic Acid (LC-MS Grade) | Thermo Scientific, 85178 | RT | Mobile Phase Additive |
| Internal Standard (e.g., Diazepam-d5) | Cerilliant, D-085 | -20°C | Quantification Normalization |
| 96-well Incubation Plates | Greiner Bio-One, 655101 | RT | Reaction Vessel |
Causality Note: The choice of pooled HLM from multiple donors (typically ≥ 15) is crucial to average out the effects of genetic polymorphism and provide a more representative measure of the population's metabolic activity.[14]
Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock solution with ultrapure water. This buffer maintains a physiological pH essential for optimal enzyme activity.
-
(S)-Mephenytoin Stock (10 mM): Dissolve an appropriate amount of (S)-Mephenytoin in a suitable solvent like methanol or DMSO. Subsequent dilutions should be made in the incubation buffer to minimize final solvent concentration (<1%), as organic solvents can inhibit CYP enzymes.
-
HLM Working Suspension (1 mg/mL): On ice, thaw the HLM vial rapidly and dilute with cold 100 mM potassium phosphate buffer to the desired concentration. Keep on ice at all times to preserve enzyme activity.
-
NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions immediately before use.[11] A typical system contains NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase in buffer.
-
Termination Solution: Prepare ice-cold acetonitrile containing the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL Diazepam-d5). The IS is critical for correcting variations in sample processing and instrument response during LC-MS/MS analysis.
Incubation Procedure
This procedure outlines an experiment to determine enzyme kinetics, involving multiple substrate concentrations.
-
Setup: Label a 96-well plate for each time point and concentration. Include controls:
-
No Cofactor Control: Replace the NADPH regenerating system with buffer to confirm cofactor dependency.
-
No HLM Control: Replace HLM suspension with buffer to check for non-enzymatic degradation.
-
-
Reaction Mixture Preparation: In each well, add the components in the following order. It is recommended to prepare a master mix for common reagents to improve pipetting accuracy.
| Component | Volume (µL) for 200 µL final | Final Concentration |
| 100 mM Phosphate Buffer | Variable | 100 mM |
| HLM Suspension (1 mg/mL) | 40 | 0.2 mg/mL |
| (S)-Mephenytoin (Working Sol.) | 20 | 0.5 - 200 µM (example range) |
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5 minutes in a shaking water bath or incubator. This step allows the components to reach thermal equilibrium.
-
Reaction Initiation: Start the reaction by adding 40 µL of the prepared NADPH Regenerating System working solution to each well. The final volume is now 200 µL .
-
Incubation: Incubate at 37°C with gentle shaking.
-
Reaction Termination: At designated time points (e.g., 0, 5, 10, 20, 30 minutes), terminate the reaction by adding 400 µL (2 volumes) of the ice-cold acetonitrile/IS Termination Solution to the appropriate wells. The "0 min" time point is crucial as it serves as the background control; add the termination solution before adding the NADPH system.
-
Protein Precipitation: Seal the plate, vortex thoroughly for 2 minutes, and then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Part 2: Analytical Methodology - LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metabolites due to its high sensitivity and specificity.[15][16][17]
Chromatographic and Mass Spectrometric Conditions (Example)
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast run times. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for mephenytoin and its hydroxylated metabolite.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% to 90% B over 3 minutes | Efficiently separates parent drug from metabolite. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Enables Selected Reaction Monitoring (SRM) for high selectivity.[18] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Mephenytoin and its metabolites ionize well in positive mode. |
| SRM Transitions | 4'-OH-Mephenytoin: m/z 235.1 → 162.1IS (Diazepam-d5): m/z 290.1 → 198.1 | Specific precursor-to-product ion transitions for unambiguous quantification. |
Self-Validation Check: The analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LLOQ) according to regulatory guidelines.[2] A typical LLOQ for 4'-hydroxymephenytoin is in the low ng/mL range.[16][18]
Part 3: Data Analysis and Interpretation
Calculating the Rate of Metabolite Formation
-
Standard Curve: Generate a standard curve by plotting the peak area ratio (4'-OH-Mephenytoin / Internal Standard) against the known concentrations of the 4'-hydroxymephenytoin analytical standard.
-
Quantify Samples: Use the regression equation from the standard curve to determine the concentration of 4'-hydroxymephenytoin in each incubation sample.
-
Determine Velocity: For each initial substrate concentration, plot the concentration of 4'-hydroxymephenytoin formed (pmol/mg protein) against time (min). The initial velocity (V) of the reaction is the slope of the linear portion of this curve (typically the first few time points).
Enzyme Kinetics: Michaelis-Menten Analysis
The relationship between reaction velocity (V) and substrate concentration ([S]) is described by the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax is the maximum reaction velocity.
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.
Plot the calculated velocities (V) against the corresponding substrate concentrations ([S]) and fit the data to the Michaelis-Menten model using non-linear regression software (e.g., GraphPad Prism).
Representative Data
The following table presents typical kinetic parameters for S-mephenytoin 4'-hydroxylation in pooled human liver microsomes.
| Parameter | Typical Value | Unit | Significance |
| Km | 59 - 143 | µM | Reflects the affinity of CYP2C19 for mephenytoin.[8] |
| Vmax | Variable (donor-dependent) | pmol/min/mg protein | Represents the maximum metabolic capacity under saturating substrate conditions. |
Trustworthiness Insight: The linearity of metabolite formation over time and with increasing protein concentration must be established in preliminary experiments to ensure the chosen assay conditions are within the linear range of the reaction.[19] This is a critical self-validating step.
Metabolic Pathway Diagram
Caption: CYP2C19-mediated 4'-hydroxylation of S-Mephenytoin.
Conclusion
This application note provides a robust and scientifically grounded protocol for assessing the in vitro metabolism of mephenytoin using human liver microsomes. By understanding the rationale behind each step—from the necessity of a NADPH regenerating system to the specifics of LC-MS/MS analysis—researchers can generate high-quality, reproducible data. This assay is not merely a procedural checklist; it is a fundamental tool in drug discovery and development, providing critical insights into an NCE's metabolic profile and DDI potential, ultimately contributing to the development of safer and more effective medicines.
References
- Zhang, Y., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1461-1470. [Link]
- Mazur, C. S., et al. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug Metabolism and Disposition, 37(12), 2327-2335. [Link]
- Gut, J., et al. (1985). Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography. Analytical Biochemistry, 151(2), 286-291. [Link]
- Cieśla, A., et al. (2016). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Acta Poloniae Pharmaceutica, 73(5), 1191-1200. [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
- U.S. Food and Drug Administration. (1999).
- Shou, W. Z., et al. (2014). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Bioanalysis, 6(15), 2053-2067. [Link]
- Jacqz, E., et al. (1988). Mephenytoin hydroxylation deficiency: kinetics after repeated doses. Clinical Pharmacology & Therapeutics, 43(1), 63-70. [Link]
- Lim, K. S., et al. (2023). Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. Frontiers in Pharmacology, 13, 1073815. [Link]
- Wedlund, P. J., et al. (1984). Mephenytoin hydroxylation deficiency in Caucasians: frequency of a new oxidative drug metabolism polymorphism. Clinical Pharmacology & Therapeutics, 36(6), 773-780. [Link]
- Li, A. P., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of Pharmaceutical and Toxicological Methods, 66(3), 244-252. [Link]
- Meier, U. T., et al. (1985). Mephenytoin metabolism in vitro by human liver. Biochemical Pharmacology, 34(24), 4275-4282. [Link]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
- Wood, M. D., et al. (2012). Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. Pharmaceuticals, 5(6), 633-649. [Link]
- ResearchGate. (n.d.).
- Goldstein, J. A. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219-230. [Link]
- Zhou, H. H., et al. (1990). Induction of polymorphic 4'-hydroxylation of S-mephenytoin by rifampicin. British Journal of Clinical Pharmacology, 30(3), 471-475. [Link]
- Adedoyin, A., et al. (1998). p-Hydroxylation of phenobarbital: relationship to (S)-mephenytoin hydroxylation (CYP2C19) polymorphism. Pharmacogenetics, 8(6), 513-522. [Link]
- ResearchGate. (n.d.).
- BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Link]
- van der Weide, J., & Steijns, L. S. (2002). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. Journal of Clinical Pharmacy and Therapeutics, 27(2), 111-116. [Link]
- Pharmaron. (n.d.). Metabolism Assays. [Link]
- Dow, P. (2006). In vitro species comparisons and metabolite identification. Current Protocols in Pharmacology, Chapter 7, Unit 7.10. [Link]
- Riley, R. J., et al. (1990). Formation of cytotoxic metabolites from phenytoin, imipramine, desipramine, amitriptyline and mianserin by mouse and human hepatic microsomes. Biochemical Pharmacology, 39(12), 1951-1958. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Weissenborn, M. J., et al. (2018). Citrate as Cost-Efficient NADPH Regenerating Agent for Whole Cell Biocatalysis. Frontiers in Bioengineering and Biotechnology, 6, 199. [Link]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. bioivt.com [bioivt.com]
- 5. fda.gov [fda.gov]
- 6. In vitro species comparisons and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of cytotoxic metabolites from phenytoin, imipramine, desipramine, amitriptyline and mianserin by mouse and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. 4-Hydroxymephenytoin 61837-65-8 [sigmaaldrich.com]
- 13. NADPH Regeneration System [promega.com.cn]
- 14. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. This guide provides answers to frequently asked questions regarding deuterated internal standard (IS) variability, a common issue that can compromise the accuracy and precision of quantitative results. As your partner in the lab, this guide is structured to help you diagnose and resolve issues by understanding the underlying scientific principles.
Core Principles & Best Practices
A deuterated internal standard is chemically identical to your analyte, with the key difference being the replacement of one or more hydrogen atoms with its heavier stable isotope, deuterium.[1] This near-perfect chemical match is why stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[2][3] They are added at a known concentration to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[4][5]
The fundamental principle is that the SIL internal standard will behave identically to the analyte throughout the entire analytical workflow—extraction, chromatography, and ionization.[4][6] By measuring the peak area ratio of the analyte to the internal standard, we can correct for variability arising from:
-
Matrix Effects: Ion suppression or enhancement from complex biological matrices.[1][7]
-
Sample Preparation: Inconsistent recovery during extraction or cleanup steps.[1][6]
-
Instrumental Variations: Minor fluctuations in injection volume or ion source performance over time.[1][6]
Below is a diagram illustrating how a deuterated standard corrects for analytical variability.
Caption: How deuterated standards correct for analytical variability.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve common problems.
Q1: My internal standard (IS) peak area is fluctuating randomly across my sample batch. What are the primary causes?
Random IS area fluctuation points to inconsistent processes. The issue can typically be traced to three main areas: sample preparation, the LC system, or the MS detector.[8]
-
Sample Preparation: This is the most common source of random error. Inconsistent pipetting of the IS, poor vortexing leading to incomplete mixing, or variable efficiency in liquid-liquid or solid-phase extraction can all lead to erratic IS response.
-
LC System/Autosampler: Inconsistent injection volumes, often due to air bubbles in the syringe or a faulty rotor seal, can cause random variations in the amount of sample introduced to the column.
-
MS Detector: While less common for random fluctuations, a highly contaminated ion source can sometimes lead to erratic ionization and unstable spray, affecting the IS signal inconsistently.
Q2: I'm observing a consistent downward (or upward) drift in my IS signal throughout the analytical run. What does this indicate?
A systematic drift in the IS signal suggests a time-dependent issue. The most common culprits are:
-
Sample Stability in Autosampler: The IS may be degrading over the course of a long run, especially if the autosampler is not temperature-controlled. This leads to a decreasing signal over time.
-
Mobile Phase Inconsistency: If mobile phases are not mixed well or if a volatile component is evaporating, the changing solvent composition can alter ionization efficiency, causing the IS signal to drift.[8]
-
Column Temperature Fluctuation: Inconsistent column temperature can lead to slight shifts in retention time.[8] If the IS peak moves into a region of different ion suppression, its signal will change.
-
Progressive Source Contamination: As the run progresses, matrix components can build up on the ion source, leading to a gradual decrease in ionization efficiency (ion suppression) and a downward drift in the IS signal.
Q3: My analyte is showing a signal in blank samples that contain only the deuterated IS. What's happening and how do I fix it?
This phenomenon, often called "crosstalk," is a critical issue that must be addressed. It can arise from two sources:
-
Isotopic Contribution: The deuterated standard is not 100% isotopically pure and contains a small amount of the unlabeled analyte.[5][9]
-
In-Source Fragmentation: The deuterated standard loses its deuterium atoms in the high-energy environment of the mass spectrometer's ion source, generating the unlabeled analyte.
Troubleshooting Protocol:
-
Prepare a "Crosstalk Check" Sample: Prepare a sample of your blank matrix and spike it with the IS at the working concentration used in your assay.
-
Acquire Data: Analyze this sample using your LC-MS/MS method, monitoring the MRM transition for your analyte.
-
Evaluate the Response: According to regulatory guidance, the analyte response in this IS-only sample should not exceed 5% of the analyte response at the Lower Limit of Quantitation (LLOQ).[5]
| Analyte Response in IS-Only Sample | Interpretation & Action |
| < 5% of LLOQ Response | Contribution is acceptable. No action is needed. |
| > 5% of LLOQ Response | Contribution is unacceptable. Action: Source a higher-purity deuterated standard with more deuterium atoms (e.g., d5 instead of d3) or with labeling on a more stable part of the molecule.[9][10] |
Q4: The retention time of my deuterated IS is slightly different from my analyte. Is this a problem?
Yes, this can be a significant problem. While deuterated standards are chemically almost identical, replacing hydrogen with the larger deuterium atom can sometimes lead to slight differences in chromatographic behavior, known as the "isotope effect".[11] This can cause the analyte and IS to have slightly different retention times.[12]
Why is this problematic? The core principle of using a SIL-IS is that it experiences the exact same analytical conditions as the analyte. If they do not co-elute perfectly, they may be exposed to different zones of matrix-induced ion suppression or enhancement as they enter the mass spectrometer.[13] This "differential matrix effect" means the IS can no longer accurately compensate for variations, leading to poor precision and accuracy.[2][13]
The following diagram illustrates the workflow for diagnosing inconsistent analytical results, starting with chromatographic integrity.
Caption: Troubleshooting workflow for inconsistent analytical results.
Q5: My IS signal is low or absent in some matrix samples but strong in my solvent-based standards. What's the cause?
This is a classic sign of severe matrix effects, specifically ion suppression.[7] Components in the biological matrix (e.g., salts, phospholipids in plasma) co-elute with your IS and interfere with its ability to form gas-phase ions in the MS source. Since the IS is chemically identical to your analyte, it's highly likely your analyte signal is also being suppressed, leading to inaccurate (falsely low) results.
Experimental Protocol to Confirm Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte and IS in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and IS into the extracted matrix after the extraction process but before final evaporation/reconstitution.[8]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
Interpreting the Results: A Matrix Factor value significantly less than 1 (e.g., 0.6) indicates 40% ion suppression. A value greater than 1 indicates ion enhancement. Because you are using a deuterated IS, the MF for the analyte and the IS should be nearly identical. If they are not, it points to differential matrix effects caused by poor co-elution.
Solutions for Severe Matrix Effects:
-
Improve sample cleanup (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction).
-
Optimize chromatography to separate the analyte/IS from the interfering matrix components.[5]
Q6: I've heard about "deuterium exchange." What is it and how can I avoid it?
Deuterium exchange (or back-exchange) occurs when deuterium atoms on the IS molecule swap with hydrogen atoms (protons) from the solvent (e.g., water in the mobile phase) or sample matrix.[10] This compromises the integrity of the standard, as it effectively converts the IS back into the unlabeled analyte.
This is most likely to happen if the deuterium labels are placed on chemically labile positions.[10][11]
Best Practices for Selecting a Deuterated IS to Avoid Exchange:
-
Avoid Exchangeable Sites: Do not use standards where deuterium is placed on heteroatoms like -OH, -NH, or -SH groups.[6][10]
-
Prefer Stable Positions: Choose standards where labels are on stable positions like aromatic rings or aliphatic carbons that are not adjacent to electron-withdrawing groups.[6][10]
-
Use Sufficient Mass Shift: A mass difference of at least 3 or 4 Da between the analyte and IS is recommended to move the IS signal away from the natural isotopic peaks of the analyte.[9]
References
- Reddy, T., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
- KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio.
- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Xu, K., et al. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central.
- Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Chromatography Forum.
- American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
Technical Support Center: Matrix Effects in (+/-)-4-Hydroxy Mephenytoin-d3 Analysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges in the quantitative bioanalysis of (+/-)-4-Hydroxy Mephenytoin and its deuterated internal standard, (+/-)-4-Hydroxy Mephenytoin-d3. This guide is designed for researchers, scientists, and drug development professionals who encounter the pervasive issue of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Our goal is to provide you with expert-driven, actionable troubleshooting advice and foundational knowledge to ensure the accuracy, precision, and robustness of your analytical methods.
Matrix effects—the alteration of ionization efficiency by co-eluting compounds from the sample matrix—are a primary source of error and variability in LC-MS/MS bioanalysis.[1][2][3] This guide follows a problem-solution format to directly address the specific issues you may be facing in the laboratory.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of this compound.
Q1: I'm observing significant and inconsistent signal suppression for my analyte and internal standard in plasma samples compared to standards prepared in a neat solvent. What is the likely cause and how do I fix it?
Answer:
This is a classic presentation of a significant matrix effect, most commonly ion suppression.[3][4] In bioanalysis, especially with electrospray ionization (ESI), endogenous components of the biological matrix can co-elute with your analyte and internal standard, competing for ionization in the MS source.[5][6]
Probable Cause(s):
-
Phospholipid Co-elution: Phospholipids are a major component of cell membranes and are notorious for causing ion suppression in ESI-MS.[1][7][8][9] They are often not removed by simple sample preparation methods like protein precipitation (PPT) and can elute across a wide chromatographic window, potentially overlapping with your analyte.[8][9]
-
Insufficient Chromatographic Separation: If your chromatographic method does not adequately separate this compound from the bulk of the matrix components, you will experience suppression. Ballistic gradients or short run times can exacerbate this issue.[8]
-
Ineffective Sample Preparation: Protein precipitation is a fast but non-selective sample cleanup method.[10] It effectively removes proteins but leaves behind many other small molecules and lipids that can interfere with ionization.[8][11][12]
Recommended Solutions:
-
Step 1: Confirm and Quantify the Matrix Effect: Before making changes, you must quantify the extent of the issue. Use the Post-Extraction Spike Method (detailed in Section 3) to calculate the Matrix Factor (MF). An MF value significantly less than 1.0 confirms ion suppression.[5]
-
Step 2: Enhance Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[10] However, some phospholipids may still carry over.[7]
-
Solid-Phase Extraction (SPE): SPE provides superior selectivity.[13] Consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms. This allows for more rigorous wash steps to remove interfering components before eluting your analyte.[14]
-
Phospholipid Depletion Plates: Specialized plates, such as those using HybridSPE or other targeted chemistries, are highly effective at removing phospholipids from the sample extract and can dramatically reduce matrix effects.[2][7][11]
-
-
Step 3: Optimize Chromatography:
-
Increase the chromatographic resolution to better separate the analyte from the "matrix band."
-
Adjust the gradient profile to ensure that highly retained endogenous compounds, like certain phospholipids, elute well after your analyte of interest.[8][15]
-
Consider switching to a different ionization source, like Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than ESI, though it may come with a sensitivity trade-off.[16]
-
Q2: My results show high variability (%CV > 15%) between samples from different donors or different lots of plasma. Why is this happening?
Answer:
High inter-sample or inter-lot variability is a strong indicator that your method is not robust to the natural biological differences in the matrix. The composition of plasma can vary, leading to inconsistent matrix effects.
Probable Cause(s):
-
Differential Matrix Effects: The concentration and type of interfering substances (e.g., lipids, salts, metabolites) can differ from one source of plasma to another.[5] If your method is susceptible to matrix effects, this biological variability will translate directly into analytical variability.
-
Internal Standard (IS) Not Tracking the Analyte: The fundamental assumption of using an internal standard is that it experiences the same matrix effects as the analyte, thus providing a stable response ratio. If the IS and analyte are not affected equally by the matrix variations, the correction fails.
Recommended Solutions:
-
Step 1: Perform a Multi-Source Matrix Effect Evaluation: As per regulatory guidelines, you must evaluate the matrix effect across multiple independent sources (typically at least 6) of the biological matrix.[17] This is a mandatory part of a full method validation.
-
Step 2: Re-evaluate Sample Cleanup: The most effective way to reduce variability is to remove the source: the interfering matrix components. A more rigorous sample preparation method like SPE or phospholipid depletion is strongly recommended over protein precipitation to achieve a cleaner, more consistent final extract.[11][13]
-
Step 3: Verify Co-elution of Analyte and IS: Ensure that the chromatographic peaks for (+/-)-4-Hydroxy Mephenytoin and its d3-labeled IS have near-perfect co-elution. Even a slight separation can expose them to different matrix microenvironments as they elute, leading to differential suppression and inconsistent analyte/IS ratios.[18]
Q3: The peak area ratio of my analyte to my deuterated internal standard (IS), this compound, is not consistent. I thought a stable isotope-labeled IS was supposed to prevent this?
Answer:
While stable isotope-labeled (SIL) internal standards are the gold standard, they are not a magic bullet. Their effectiveness relies on the principle that they behave nearly identically to the analyte during extraction, chromatography, and ionization.[18] When the analyte/IS ratio is inconsistent, this principle is being violated.
Probable Cause(s):
-
Chromatographic Separation of Analyte and IS: The primary cause is often a slight difference in retention time between the analyte and its deuterated analogue. The "deuterium isotope effect" can sometimes alter the lipophilicity enough to cause partial or full separation on a high-resolution HPLC/UHPLC column.[18] If the two peaks are separated, they can be affected differently by co-eluting matrix components, leading to variable ion suppression and an unstable ratio.
-
Source of Deuterated Standard: Ensure the deuterated standard is of high isotopic purity and is not contributing to the analyte signal (crosstalk).
-
Concentration of IS: If the concentration of the internal standard is too high, it can suppress the ionization of the analyte, or vice-versa.
Recommended Solutions:
-
Step 1: Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the d3-IS. If you see any separation (e.g., two distinct peak apexes or a broadened peak), you have identified the problem.
-
Step 2: Achieve Co-elution:
-
Modify your chromatographic method. Sometimes using a column with slightly lower resolution or adjusting the mobile phase composition can force the analyte and IS to co-elute perfectly.[18]
-
Ensure the integration algorithm is treating the analyte and IS peaks consistently.
-
-
Step 3: Consider a Different Labeled Standard: If co-elution cannot be achieved, the most robust (though more expensive) solution is to use a ¹³C or ¹⁵N-labeled internal standard. These heavier isotopes have a negligible effect on retention time and are far less likely to separate chromatographically from the analyte.[18]
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS bioanalysis?
Answer:
Matrix effect refers to the alteration of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[5][6] This phenomenon can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially inaccurate quantification if not corrected. This is the most common form of matrix effect.[3][4]
-
Ion Enhancement: An increase in the analyte signal, which can also lead to inaccurate results.[3][5]
Matrix effects are a direct consequence of the ionization process in the mass spectrometer source and are a major concern for method accuracy, precision, and sensitivity.[1]
Q2: What are the primary causes of matrix effects in plasma or serum?
Answer:
The primary sources of matrix effects in biological fluids like plasma and serum are endogenous components that are co-extracted with the analyte.[1][5] These include:
-
Phospholipids: Glycerophosphocholines and lysophosphatidylcholines are the most cited culprits for causing ion suppression in ESI.[1][7][15]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet surface, hindering solvent evaporation and suppressing analyte ionization.[19]
-
Other Endogenous Molecules: Metabolites, lipids, and peptides can all contribute to the overall matrix effect.
-
Exogenous Substances: Anticoagulants, dosing vehicles, and co-administered drugs can also interfere.[5]
Q3: How do I quantitatively assess matrix effects for this compound during method validation?
Answer:
The industry-standard method is the post-extraction spike approach , which is required by regulatory agencies like the FDA and EMA.[5][20][21] This method isolates the effect of the matrix on the MS signal by bypassing the extraction step. The procedure is detailed in Section 3. The assessment involves calculating a Matrix Factor (MF) .
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
The IS-Normalized MF is calculated as: IS-Normalized MF = (Analyte/IS Peak Ratio in Presence of Matrix) / (Analyte/IS Peak Ratio in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[5]
Q4: What are the regulatory expectations (FDA/EMA) regarding matrix effect evaluation?
Answer:
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough investigation of matrix effects during bioanalytical method validation.[17][20][21]
| Parameter | FDA (ICH M10 Guideline)[17] | EMA Guideline[20][22] |
| Number of Sources | Matrix from at least 6 different sources/lots should be evaluated. | At least 6 different lots of matrix should be tested. For rare matrices, fewer may be justified. |
| Concentrations Tested | Low and High QC levels. | Low and High QC levels. |
| Acceptance Criteria | For each individual matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) for the replicates from each source should not be greater than 15%. | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
Q5: What are the pros and cons of different sample preparation techniques for mitigating matrix effects?
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high-throughput.[10] | Non-selective, results in a "dirty" extract with high levels of phospholipids and other interferences, leading to significant matrix effects.[8][10][11] |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, can provide a cleaner extract.[10] | More labor-intensive, requires larger volumes of organic solvents, can be difficult to automate, may still co-extract some interfering compounds.[10] |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts by using specific chemical interactions to bind the analyte and wash away interferences.[13] Excellent for reducing matrix effects. | More complex method development, can be more time-consuming and costly than PPT or LLE.[8] |
For robust, regulatory-compliant assays, SPE is generally the preferred method for minimizing matrix effects.[13]
Section 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to prepare the three sample sets required to calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Objective: To quantitatively determine the impact of the biological matrix on the ionization of (+/-)-4-Hydroxy Mephenytoin and its d3-IS.
Required Sets:
-
Set 1 (Neat Solution): Analyte and IS spiked into the final reconstitution solvent. Represents 100% response (no matrix effect, 100% recovery).
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract. This set measures the matrix effect exclusively.
-
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process begins. This set measures the combined effect of recovery and matrix effects.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of (+/-)-4-Hydroxy Mephenytoin and this compound in an appropriate solvent (e.g., methanol).
-
Select Concentrations: Choose at least two concentration levels for the evaluation: Low Quality Control (LQC) and High Quality Control (HQC).
-
Prepare Set 1 (Neat Solution Samples - A): a. Aliquot the final reconstitution solvent into a set of vials. b. Spike with the analyte and IS to the final LQC and HQC concentrations. c. Analyze via LC-MS/MS. The resulting peak areas represent A.
-
Prepare Set 2 (Post-Extraction Spike Samples - B): a. Aliquot blank biological matrix (e.g., plasma) from at least 6 different sources into separate tubes. b. Perform your complete sample preparation procedure (e.g., PPT, LLE, or SPE) on these blank samples. c. To the final, clean extract, spike the analyte and IS to the LQC and HQC concentrations. d. Analyze via LC-MS/MS. The resulting peak areas represent B.
-
Prepare Set 3 (Pre-Extraction Spike Samples - C): a. Aliquot blank biological matrix from the same 6 sources into separate tubes. b. Spike with the analyte and IS to the LQC and HQC concentrations before starting the extraction. c. Perform your complete sample preparation procedure. d. Analyze via LC-MS/MS. The resulting peak areas represent C.
Calculations:
-
Matrix Factor (%MF): (%MF) = (B / A) * 100
-
Recovery (%RE): (%RE) = (C / B) * 100
-
Process Efficiency (%PE): (%PE) = (C / A) * 100
Section 4: Visual Guides
Workflow for Post-Extraction Spike Method
Caption: Workflow for assessing matrix effects, recovery, and process efficiency.
Troubleshooting Decision Tree for Matrix Effects
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. providiongroup.com [providiongroup.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
Technical Support Center: Mephenytoin Metabolite Analysis by LC-MS/MS
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on optimizing LC-MS/MS parameters for the analysis of Mephenytoin and its metabolites. This guide moves beyond simple protocols to explain the underlying principles, helping you develop robust and reliable bioanalytical methods.
This guide is structured to address the common and complex challenges encountered during method development for Mephenytoin, a critical probe drug for CYP2C19 enzyme activity.
Foundational Knowledge: Mephenytoin Metabolism
Mephenytoin is metabolized in the body through two primary pathways. Understanding this is crucial for designing an effective analytical method.
-
(S)-Mephenytoin 4'-hydroxylation: The primary metabolic route is the stereospecific 4'-hydroxylation of the S-enantiomer, catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C19. This produces 4'-hydroxymephenytoin.[1][2] The activity of this enzyme is genetically polymorphic, leading to different metabolic phenotypes in the population.[2]
-
N-demethylation: A secondary pathway involves N-demethylation to form Nirvanol (ethylphenylhydantoin).
The accurate quantification of Mephenytoin and 4'-hydroxymephenytoin is therefore essential for CYP2C19 phenotyping studies.[3][4]
Caption: Metabolic conversion of Mephenytoin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both a solution and the scientific rationale.
Category A: Mass Spectrometry & Ionization
Q1: What are the optimal mass spectrometer settings for Mephenytoin and 4'-hydroxymephenytoin?
A1: For triple quadrupole instruments, Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its superior selectivity and sensitivity.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred. The hydantoin ring structure of Mephenytoin and its metabolites contains nitrogen atoms that are readily protonated to form [M+H]+ ions. While one study has reported success with negative ESI, positive mode is more commonly cited and typically provides better sensitivity for these compounds.[6]
-
MRM Transitions: To determine the optimal MRM transitions (precursor ion → product ion), you must perform compound tuning via direct infusion of individual analytical standards. The goal is to find a specific and abundant product ion for each analyte.
Table 1: Example MRM Parameters for Mephenytoin & Metabolites (Positive ESI)
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) | Notes |
|---|---|---|---|---|
| Mephenytoin | 219.1 | 134.1 | ~25-35 | Corresponds to fragmentation of the ethyl-phenyl group. |
| 4'-hydroxymephenytoin | 235.1 | 150.1 | ~25-35 | Corresponds to fragmentation of the hydroxylated phenyl group. |
| Nirvanol | 205.1 | 134.1 | ~25-35 | Shares a common fragment with Mephenytoin. |
| Mephenytoin-d3 (IS) | 222.1 | 134.1 | ~25-35 | Product ion can be the same as the unlabeled analyte. |
| 4'-OH-Mephenytoin-d3 (IS) | 238.1 | 150.1 | ~25-35 | Product ion can be the same as the unlabeled analyte. |
(Note: These values are illustrative. Optimal CE and other lens voltages are instrument-dependent and must be determined empirically.)
Q2: My analyte signal is very low and inconsistent. What could be the cause?
A2: Low and variable signal is a classic symptom of matrix effects , specifically ion suppression.[7][8] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source, reducing the amount of analyte ions that reach the detector.[8][9]
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate post-column while injecting a blank, extracted matrix sample. A dip in the analyte's signal at specific retention times indicates regions of ion suppression.[10]
-
Improve Chromatography: Adjust your LC gradient to separate your analytes from the suppression zones. Phospholipids, common culprits in plasma, often elute in the mid-to-late part of a typical reversed-phase gradient.[9]
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient.[11] Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates/cartridges to get a cleaner sample.[9][12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13] A SIL-IS (e.g., Mephenytoin-d3) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[14] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[13]
Category B: Liquid Chromatography & Separation
Q3: What is a good starting point for a chromatographic method?
A3: A reversed-phase method using a C18 column is a robust starting point for separating Mephenytoin and its more polar metabolite, 4'-hydroxymephenytoin.[6][15]
-
Column: A C18 column (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size) provides good retention and resolution.
-
Mobile Phases:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 2-10 mM ammonium formate). The acidic modifier helps to promote protonation of the analytes for better positive mode ESI response and improved peak shape.[16]
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier. Acetonitrile is often preferred for its lower viscosity and better UV transparency, though methanol can offer different selectivity.[17]
-
-
Gradient: Start with a shallow gradient, for example, 5-10% B, holding for 0.5 min, then ramping to 90-95% B over 3-5 minutes. This should be sufficient to elute 4'-hydroxymephenytoin first, followed by Mephenytoin.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.[17]
Q4: I need to separate the S- and R-enantiomers of Mephenytoin and its metabolites. How can this be achieved?
A4: Standard C18 columns cannot separate enantiomers. For this, you must use a chiral stationary phase . A column based on alpha(1)-acid glycoprotein (AGP) has been shown to be effective for the enantiospecific separation of Mephenytoin and its metabolites.[18] Chiral separation is critical for detailed pharmacokinetic studies or for precisely determining the S/R ratio in urine for phenotyping.[3] Be aware that chiral methods often require specific mobile phase compositions (e.g., different buffers, pH) and may be more complex to develop than standard reversed-phase methods.
Category C: Sample Preparation & Extraction
Q5: Which sample preparation technique is best for plasma samples?
A5: The choice depends on the required sensitivity and cleanliness of the final extract. The main goal is to remove proteins and phospholipids that interfere with the analysis.[11][16]
-
Protein Precipitation (PPT):
-
Method: Add 3-4 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Pros: Fast, simple, and inexpensive.
-
Cons: Least clean method. It does not effectively remove phospholipids and other endogenous components, making it highly susceptible to matrix effects.[9] Often suitable only if a SIL-IS is used and high sensitivity is not required.
-
-
Liquid-Liquid Extraction (LLE):
-
Method: Use an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) to extract the analytes from the aqueous plasma sample.
-
Pros: Can provide a much cleaner extract than PPT.
-
Cons: More labor-intensive, requires solvent optimization, and can have variable recovery.
-
-
Solid-Phase Extraction (SPE):
-
Method: Use a packed cartridge (e.g., reversed-phase C18 or mixed-mode cation exchange) to retain the analytes while interferences are washed away. The analytes are then eluted with a small volume of organic solvent.
-
Pros: Provides the cleanest extracts, reducing matrix effects and improving sensitivity.[11] The method is highly reproducible and can be automated.
-
Cons: Most expensive and requires the most extensive method development (sorbent selection, wash/elution solvent optimization).
-
Recommendation: For regulated bioanalysis or when high sensitivity is required, SPE is the preferred method . For initial research or when using a SIL-IS, PPT can be a viable starting point.
Sources
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. simbecorion.com [simbecorion.com]
- 12. selectscience.net [selectscience.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmatutor.org [pharmatutor.org]
- 17. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Deuterated Internal Standards
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic peak shape of deuterated internal standards. Asymmetric or distorted peaks can compromise the accuracy and precision of your analytical results. This resource provides in-depth, experience-based answers to frequently asked questions and systematic troubleshooting protocols to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my non-deuterated analyte?
This is a common and often expected observation due to the chromatographic isotope effect . The substitution of hydrogen (H) with deuterium (D) atoms can subtly alter the physicochemical properties of a molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds are typically slightly less hydrophobic than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a marginal decrease in van der Waals interactions with the non-polar stationary phase. Consequently, the deuterated internal standard often elutes slightly earlier than the analyte.[2][3]
The magnitude of this retention time shift is influenced by:
-
Number of deuterium atoms: A greater number of deuterium substitutions generally leads to a more pronounced shift.[1]
-
Position of deuteration: The location of the deuterium atoms within the molecule can impact its overall polarity and interaction with the stationary phase.[1]
-
Molecular structure: The inherent properties of the analyte itself play a significant role in the extent of the isotope effect.[1]
A small, consistent shift in retention time is generally not a problem, provided it does not lead to differential matrix effects where the analyte and IS elute in regions of varying ion suppression or enhancement.[4][5]
Q2: What is causing my deuterated internal standard peak to tail?
Peak tailing, where the latter half of the peak is broader than the front half, is one of the most common peak shape issues.[6] It is often indicative of secondary, undesirable interactions between the analyte and the chromatographic system.
Primary Causes and Mechanisms:
-
Secondary Silanol Interactions: This is the most frequent cause of peak tailing for basic, nitrogen-containing compounds. Silica-based stationary phases, even when extensively end-capped, have residual, acidic silanol groups (-Si-OH) on their surface.[7][8][9] If your deuterated standard has a basic functional group (e.g., an amine), it can be protonated in the mobile phase and undergo a strong secondary ionic interaction with the negatively charged, deprotonated silanols.[8][9] This strong retention mechanism, in addition to the primary reversed-phase mechanism, results in a portion of the molecules being retained longer, leading to a tailing peak.[9]
-
Column Contamination: The accumulation of non-volatile matrix components on the column inlet frit or the head of the column can create new active sites for undesirable secondary interactions, leading to tailing for all subsequent injections.[10][11][12]
-
Column Degradation: Over time, especially when operating at high pH, the silica backbone of the column can hydrolyze, exposing more active silanol sites and leading to increased tailing.[13][14] Voids can also form in the packed bed, disrupting the flow path and causing peak distortion.[9][15]
-
Mass Overload: Injecting too high a concentration of the standard can saturate the stationary phase, leading to a non-linear relationship between the concentration in the mobile and stationary phases.[16][17][18] This often results in a characteristic "shark-fin" or right-triangle peak shape, which is a form of tailing.[18]
Q3: My deuterated standard's peak is fronting. What's the likely cause?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but points to a different set of problems.[17][19]
Primary Causes and Mechanisms:
-
Column Overload (Mass or Volume): This is a primary cause of fronting.[17][19][20]
-
Mass Overload: When the concentration of the analyte is too high for the column's capacity, the stationary phase becomes saturated. The excess molecules cannot interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier and causing the peak to front.[17][21]
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause fronting.[16][18] The strong solvent effectively carries the analyte down the column faster than the mobile phase, leading to a broadened and often fronting peak.[22][23]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including fronting.[22][24][25][26] The analyte band does not focus properly at the head of the column, resulting in a distorted peak shape.[23] This is particularly problematic in UHPLC systems where pre-column volumes are small, and there is less opportunity for the sample solvent to mix with and be diluted by the mobile phase before reaching the column.[22][26]
Q4: I'm observing split peaks for my deuterated standard. What is happening?
Split peaks can be one of the more complex issues to diagnose as they can arise from both chemical and physical problems within the HPLC system.[17][27][28]
Primary Causes and Mechanisms:
-
Partially Blocked Column Frit: If the inlet frit of the column becomes partially blocked with particulate matter from the sample or system, the sample flow path is disrupted.[15][27] This can create two different flow paths for the analyte, one direct and one restricted, resulting in a split or shouldered peak.[27] If all peaks in the chromatogram are split, this is a very likely cause.[27]
-
Column Void or Channel: A void or channel at the head of the column packing material can cause the sample band to spread unevenly upon injection.[15][29] This disruption of the packed bed leads to a distorted flow path and can manifest as split or misshapen peaks.[15]
-
Sample Solvent and Mobile Phase Mismatch: A significant mismatch in elution strength between the sample solvent and the mobile phase can cause peak splitting.[17][29] A portion of the analyte may precipitate at the column head if it is not soluble in the mobile phase, or the injection of a strong solvent can cause complex band broadening effects that result in a split peak.[17]
-
Co-elution with an Interferent: While less common for a pure standard, it's possible that the peak is splitting because of a co-eluting interference. This can be checked by injecting a smaller sample volume; if two distinct peaks begin to resolve, this indicates a separation issue rather than a system problem.[27]
Troubleshooting Guides
Guide 1: A Step-by-Step Protocol for Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting tailing peaks observed for your deuterated internal standard.
-
Inject a Neutral Compound: Inject a solution of a neutral, non-polar compound (e.g., toluene or naphthalene in reversed-phase).
-
Analyze the Peak Shape:
-
If the neutral compound's peak is symmetrical: The problem is likely chemical and specific to your deuterated standard (e.g., secondary silanol interactions). Proceed to Step 2.
-
If the neutral compound's peak also tails: The problem is likely physical or related to contamination affecting the entire system. Proceed to Step 3.
-
-
Mobile Phase pH Adjustment: For basic analytes, lowering the mobile phase pH to 2-3 units below the analyte's pKa will ensure it is fully protonated.[13] A low pH (e.g., 2.5-3.0) also protonates and neutralizes the acidic silanol groups, minimizing the secondary ionic interactions that cause tailing.[7][9]
-
Incorporate Mobile Phase Additives:
-
Buffers: Use an appropriate buffer (e.g., 10-20 mM ammonium formate or acetate) to maintain a consistent pH and ionic strength.[8][30] Buffers can help shield the silanol interactions.
-
Competing Base: For older columns or particularly challenging basic compounds, adding a small amount of a competing base like triethylamine (TEA) can be effective.[7] However, TEA can be problematic for MS detection and is less common with modern, high-purity columns.[6]
-
-
Evaluate Column Chemistry:
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with robust end-capping show significantly reduced silanol activity.[6][9]
-
Consider Alternative Stationary Phases: For highly basic compounds, phases with embedded polar groups or hybrid organic-silica particles can provide better peak shapes.[6]
-
-
Column Wash: Flush the column with a series of strong solvents to remove contamination. A typical reversed-phase wash sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if compatible with your system)
-
Then reverse the sequence back to your mobile phase.
-
Always check the column manufacturer's recommendations for solvent compatibility and pressure limits.
-
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (at a low flow rate) to dislodge any particulates from the inlet frit. Only do this if the manufacturer states the column is safe to backflush.
-
Replace the Column: If the above steps do not resolve the issue, the column may be permanently damaged (e.g., bed collapse) and will need to be replaced.[9][15]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Shape for Basic Compounds
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid | 0.1 - 0.2% | Lowers mobile phase pH, protonating silanols and the basic analyte.[6] | Volatile, excellent for LC-MS. | Weak acid, may not be sufficient to fully suppress strong secondary interactions.[6] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong acid and ion-pairing agent. Masks silanol groups effectively.[13] | Excellent peak shape for very basic compounds. | Strong ion suppression in ESI-MS. |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to control pH and provides counter-ions to shield silanol charges.[8][31] | Volatile, MS-compatible, improves peak shape. | May need to be added to both aqueous and organic phases for gradient elution.[8] |
| Triethylamine (TEA) | 5 - 10 mM | Competing base that preferentially interacts with active silanol sites.[7] | Effective at improving peak shape on older Type-A silica columns.[7] | Not MS-compatible, can shorten column lifetime.[6][7] |
Experimental Protocols
Protocol 1: Column Overload Study
This protocol helps determine if mass or volume overload is the cause of peak fronting or tailing.
-
Prepare a Stock Solution: Prepare a stock solution of your deuterated internal standard at a concentration significantly higher than your typical working concentration (e.g., 100x).
-
Create a Dilution Series: Create a serial dilution from the stock solution to cover a wide concentration range (e.g., 100x, 50x, 20x, 10x, 5x, 2x, 1x, 0.5x, 0.1x of your working concentration). Ensure the final diluent is the same for all samples, preferably the initial mobile phase.
-
Constant Volume Injections: Inject a constant volume (e.g., 5 µL) of each concentration onto the column, starting from the lowest concentration and moving to the highest.
-
Data Analysis:
-
Monitor the peak shape and retention time for each injection.
-
If peak shape degrades (fronting or tailing appears) and retention time shifts at higher concentrations , you are experiencing mass overload.[16][18]
-
Solution: Reduce the concentration of your internal standard or decrease the injection volume.[17]
-
Protocol 2: Sample Solvent Effect Evaluation
This protocol assesses the impact of the sample solvent on peak shape.
-
Prepare Identical Samples: Prepare several vials of your deuterated internal standard at the same final concentration but dissolved in different solvents:
-
Solvent A: 100% Water (or the weak solvent in your mobile phase)
-
Solvent B: Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile)
-
Solvent C: A solvent stronger than the initial mobile phase (e.g., 50:50 Water:Acetonitrile)
-
Solvent D: 100% Acetonitrile or Methanol (a very strong solvent)
-
-
Inject and Observe: Inject the same volume of each sample onto the LC system using your analytical method.
-
Data Analysis:
-
Compare the peak shapes from the different solvents.
-
If peaks from Solvents C and D are broad, fronting, or split compared to those from A and B , your sample solvent is too strong.[22][23][26]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[22][25] If this is not possible due to solubility constraints, inject the smallest possible volume.[23]
-
References
- Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
- Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions.
- How to Avoid HPLC Column Overload. (2014).
- Does a column overload cause fronting or tailing? (2013).
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex. [Link]
- Stoll, D. R., & Mack, A. (2019). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America, 37(11), 834-839. [Link]
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Column Overload in PLOT Columns. (2022).
- What do you know about the overload for HPLC column? (n.d.).
- Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(16), 8933. [Link]
- Peak Splitting in HPLC: Causes and Solutions. (2024).
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2023).
- Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). (2023).
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (2015).
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-507. [Link]
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (2014). Shimadzu. [Link]
- HPLC Troubleshooting Guide. (n.d.). YMC. [Link]
- Sun, L., et al. (2018). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 18(12), e1700465. [Link]
- When using HPLC, how do you deal with split peaks? (2013).
- More Split Peaks - HPLC Troubleshooting. (n.d.). CHROMacademy. [Link]
- Retention Time shifts using deuterated internal standards. (2021). MacCoss Lab Software. [Link]
- What Causes Fronting In Chromatography? (2024). Chemistry For Everyone. [Link]
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
- Understanding Peak Fronting in HPLC. (2024). Phenomenex. [Link]
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020).
- Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [https://www.researchgate.net/publication/236906233_Potential_problems_with_using_deuterated_internal_standards_for_liquid_chromatography-tandem_mass_spectrometry]([Link]_ spectrometry)
- Deuterated Standards for LC-MS Analysis. (2024).
- LC Troubleshooting—All of My Peaks are Tailing!
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
- Forner, E., et al. (2003). Analysis of active sites and heterogeneity in commercial reversed-phase octadecylsilanated silica with numerically calculated sorption distributions.
- Hanzlik, R. P., & Wienkers, L. C. (2003). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. Drug Metabolism and Disposition, 31(12), 1481-98. [Link]
- McCalley, D. V., & Neue, U. D. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules, 27(12), 3701. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. acdlabs.com [acdlabs.com]
- 18. bvchroma.com [bvchroma.com]
- 19. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. lcms.cz [lcms.cz]
- 27. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 28. chromacademy.com [chromacademy.com]
- 29. researchgate.net [researchgate.net]
- 30. longdom.org [longdom.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mephenytoin Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Mephenytoin. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving the recovery of Mephenytoin from plasma samples. We will move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot and optimize your experimental workflow with confidence.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Here are answers to some of the most common issues encountered during Mephenytoin extraction from plasma.
Q1: My Mephenytoin recovery is consistently low. What's the most likely cause?
Low recovery is often tied to three main factors: suboptimal pH during extraction, high plasma protein binding, or an inappropriate extraction solvent/sorbent. Mephenytoin, like its analogue Phenytoin, is a weakly acidic compound with a pKa around 8.1.[1] To ensure it is in its neutral, more extractable form, the pH of the plasma sample should be adjusted to be at least 2 units below the pKa (i.e., pH < 6). Additionally, Mephenytoin is highly protein-bound (around 90%), primarily to albumin.[2][3][4] Inefficient disruption of this binding will lead to significant loss of the analyte.
Q2: I'm seeing significant ion suppression in my LC-MS/MS results. How can I reduce matrix effects?
Ion suppression is a common matrix effect where co-eluting endogenous components from the plasma (like phospholipids) interfere with the ionization of Mephenytoin in the mass spectrometer source.[5] Protein Precipitation (PPT) is the fastest extraction method but often yields the "dirtiest" extract, leading to pronounced matrix effects.[6][7][8] To mitigate this, consider switching to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE), which provides a much cleaner final extract.[9][10]
Q3: Which extraction technique is best for Mephenytoin: PPT, LLE, or SPE?
The "best" method depends on your specific analytical goals (e.g., high throughput vs. highest sensitivity).
-
Protein Precipitation (PPT): Fastest and simplest, but results in the highest level of matrix components. Best suited for rapid screening or when matrix effects are determined to be minimal for your specific LC-MS/MS system. Acetonitrile is a common and effective precipitating solvent.[6][7][11]
-
Liquid-Liquid Extraction (LLE): Offers a good balance between cleanliness and ease of use. It effectively removes many interfering substances. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good choices.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, leading to the lowest matrix effects and potentially highest sensitivity.[10][12][13] Reversed-phase sorbents (like C8 or C18) or polymeric sorbents (like HLB) are effective for Mephenytoin.[13][14][15] This is the preferred method for validation of bioanalytical methods requiring high accuracy and precision.
Q4: Can I use the same extraction method for Mephenytoin and its hydroxylated metabolites?
Yes, but optimization is key. Metabolites like 4'-hydroxymephenytoin are more polar than the parent drug.[16] When using LLE, a more polar solvent may be required to efficiently extract the metabolites. For SPE, ensure the wash steps are not too strong, as they could prematurely elute the more polar metabolites from the sorbent. A polymeric sorbent (e.g., Oasis HLB) is often a good choice for capturing a wider range of polarities.[10][13]
Deep Dive: Troubleshooting Low Recovery by Extraction Technique
If the FAQs did not resolve your issue, this section provides a more detailed, cause-and-effect analysis for each major extraction method.
Troubleshooting Logic Flow
Before diving into specific techniques, use this general troubleshooting workflow to diagnose the source of analyte loss.
Caption: A decision tree to diagnose low Mephenytoin recovery.
Protein Precipitation (PPT)
PPT is a straightforward method but can be prone to co-precipitation, where the analyte gets trapped in the precipitated protein pellet.
-
Problem: Low and variable recovery after PPT.
-
Root Cause Analysis:
-
Inefficient Precipitation: Insufficient volume of organic solvent will not precipitate all proteins, leaving Mephenytoin bound in the supernatant. The recommended ratio is at least 3:1 (solvent:plasma).[11][17]
-
Analyte Co-precipitation: Mephenytoin can be physically entrapped within the aggregated protein mass. This is more likely with acidic precipitating agents, which can cause extensive protein denaturation and aggregation.[6][7] Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it produces a larger, more compact protein pellet that is less prone to trapping the analyte.[17]
-
Premature Analyte Crash-out: If the analyte has low solubility in the final solvent mixture, it may precipitate along with the proteins. This is less common for Mephenytoin in typical ACN/plasma mixtures.
-
-
Solutions & Protocol Validation:
-
Increase Solvent Ratio: Increase the ratio of cold ACN to plasma from 3:1 to 4:1. Vortex thoroughly (at least 30-60 seconds) to ensure complete protein denaturation.
-
Optimize Mixing and Centrifugation: After adding ACN, allow the samples to sit for 5 minutes at 4°C to encourage complete precipitation before centrifuging at high speed (e.g., >10,000 x g) for 10 minutes.
-
Validate by Re-extraction: To check for co-precipitation, re-suspend the protein pellet in a small volume of mobile phase, vortex, centrifuge again, and analyze the supernatant. A significant Mephenytoin peak indicates co-precipitation was an issue.
-
Caption: Optimized Protein Precipitation (PPT) workflow for Mephenytoin.
Liquid-Liquid Extraction (LLE)
LLE is a powerful technique that relies on the differential solubility of Mephenytoin between an aqueous phase (plasma) and an immiscible organic solvent.
-
Problem: Poor recovery with LLE.
-
Root Cause Analysis:
-
Incorrect pH: As a weak acid, Mephenytoin (pKa ~8.1) will be ionized (negatively charged) at physiological plasma pH (~7.4). In its ionized state, it is highly water-soluble and will not partition effectively into an organic solvent.[1] This is the most critical parameter for LLE.
-
Inappropriate Solvent Choice: The solvent must be able to efficiently solvate the neutral Mephenytoin molecule. Highly non-polar solvents like hexane will be ineffective. Moderately polar, water-immiscible solvents are ideal.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the phase interface, trapping the analyte and making phase separation difficult.
-
Insufficient Phase Ratio/Mixing: An insufficient volume of organic solvent or inadequate mixing will lead to incomplete extraction equilibrium.
-
-
Solutions & Protocol Validation:
-
pH Adjustment: Acidify the plasma sample to a pH of ~5-6 using a small volume of a suitable acid (e.g., formic acid, acetic acid, or a phosphate buffer). This ensures Mephenytoin is fully protonated and neutral.
-
Solvent Selection: Use a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. MTBE is often preferred due to its lower water solubility, leading to cleaner extracts and less emulsion formation.[18][19]
-
Mixing Technique: Instead of vigorous vortexing, use gentle but thorough mixing, such as end-over-end rotation for 5-10 minutes, to prevent emulsions.
-
Break Emulsions: If emulsions form, try centrifugation at a higher speed, adding a small amount of salt (NaCl), or chilling the sample.
-
Caption: Optimized Solid-Phase Extraction (SPE) workflow for Mephenytoin.
Data Summary and Comparison
To aid in method selection, the following table summarizes the key characteristics of each extraction technique for Mephenytoin analysis.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein insolubility in organic solvent | Analyte partitioning between immiscible liquids | Analyte adsorption onto a solid sorbent |
| Typical Recovery | >80% (but can be variable) [6][7] | >80-90% [19] | >90-95% [12][15] |
| Extract Cleanliness | Low (High matrix) [6] | Medium | High (Low matrix) [10] |
| Risk of Ion Suppression | High | Medium | Low |
| Throughput | High | Medium | Medium-High (with 96-well plates) |
| Key Optimization Parameter | Solvent-to-plasma ratio | Sample pH | Wash and Elution solvent strength |
| Best For... | High-throughput screening, non-regulated discovery | Routine analysis, methods requiring a balance of speed and cleanliness | Validated bioanalysis, high-sensitivity assays, metabolite analysis |
References
- Jansson, B., et al. (2005). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method.
- Bereczki, A., et al. (2001). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction.
- Naveen Kumar, CH., & Kannappan, N. (2017). Development and validation of Bioanalytical Method for Quantification of phenytoin in rat brain tissues as per ICH guidelines. Asian Journal of Pharmaceutical Analysis, 7(2), 83-87. [Link]
- Le, G., et al. (2002). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography.
- The Pharmstudent. (n.d.).
- Drugs.com. (n.d.). Ambi 80/780/40 and ethotoin Interactions. Drugs.com. [Link]
- Deranged Physiology. (2023). Phenytoin. Deranged Physiology. [Link]
- Gedal, A., & Al-Achi, A. (2018). Significant Inhibition of Protein Binding of Phenytoin. Touro Scholar. [Link]
- Yilmaz, B., et al. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Acta Pharmaceutica Sciencia, 59(1), 149-160. [Link]
- Perucca, E. (1980). Plasma protein binding of phenytoin in health and disease: relevance to therapeutic drug monitoring. Therapeutic Drug Monitoring, 2(4), 331-344. [Link]
- Jemal, M., et al. (2002). Determination of free levels of phenytoin in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(12), 1117-1124. [Link]
- ResearchGate. (n.d.). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction.
- ResearchGate. (n.d.). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
- Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 991-1001. [Link]
- Sellers, E. M., et al. (1980). Plasma protein binding and metabolic clearance of phenytoin in the rat. Journal of Pharmacology and Experimental Therapeutics, 213(3), 572-577. [Link]
- Al-Salami, H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6828. [Link]
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Mephenytoin.
- Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
- Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 991-1001. [Link]
- ResearchGate. (n.d.). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2008). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. Iranian Journal of Pharmaceutical Research, 7(4), 251-258. [Link]
- Agilent Technologies, Inc. (n.d.).
- Jane, I., et al. (2022). Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. Bioanalysis, 14(3), 143-154. [Link]
- Suneetha, A., & Raja, R. K. (2016). AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 7(6), 2297-2306. [Link]
- Al-Asmari, A. I., et al. (2013). SIMULTANEOUS DETERMINATION OF PHENYTOIN AND LAMOTRIGINE IN HUMAN PLASMA USING HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY-TRIP. Jordan Journal of Pharmaceutical Sciences, 6(2). [Link]
- National Center for Biotechnology Information. (n.d.). Mephenytoin, (+)-.
- Kaskova, Z., et al. (2010). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analytical and Bioanalytical Chemistry, 398(5), 2217-2228. [Link]
- Arnot, M., et al. (2014). Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. American Journal of Analytical Chemistry, 5, 80-87. [Link]
- Husna, N., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Heliyon, 7(1), e05973. [Link]
- Schwartz, P. A., et al. (1977). Solubility and ionization characteristics of phenytoin. Journal of Pharmaceutical Sciences, 66(7), 994-997. [Link]
- de Oliveira, A. C., et al. (2010). Determination of phenobarbital in human plasma by a specific liquid chromatography method: application to a bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 46(3), 515-522. [Link]
- Cui, L., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(5), 2337-2345. [Link]
- Richens, A. (1977). Plasma level monitoring of anticonvulsants. British Journal of Clinical Pharmacology, 4(5), 485-500. [Link]
- Park, J. Y., et al. (2013). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. Biological and Pharmaceutical Bulletin, 36(8), 1334-1342. [Link]
- Žigart, N., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1438. [Link]
- ResearchGate. (n.d.). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry.
Sources
- 1. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmstudent.com [thepharmstudent.com]
- 3. drugs.com [drugs.com]
- 4. Plasma protein binding of phenytoin in health and disease: relevance to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 16. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Technical Support Center: (+/-)-4-Hydroxy Mephenytoin-d3
Welcome to the technical support guide for (+/-)-4-Hydroxy Mephenytoin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability and integrity of this compound in your experimental workflows. Here, we move beyond simple instructions to explain the scientific principles behind our recommendations, empowering you to troubleshoot effectively and generate reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: How should I store the solid (neat) this compound upon receipt?
A: For long-term stability, the solid compound should be stored at -20°C.[1][2][3][4][5] Several suppliers also indicate that storage in a refrigerator at 2-8°C is acceptable for long-term use.[6] While the compound may be shipped at room temperature, this is intended for short-term transit only.[1][4] Proper storage at -20°C ensures stability for at least four years.[2][3]
| Storage Condition | Duration | Recommendation |
| -20°C | Long-Term (≥ 4 years)[2][3] | Highly Recommended |
| 2-8°C | Long-Term | Acceptable Alternative[6] |
| Room Temperature | Short-Term Only | Not Recommended for Storage[1] |
Q2: What is the best way to prepare a stock solution of this compound?
A: Due to its limited aqueous solubility, the recommended procedure is to first dissolve the compound in an organic solvent.[2] Dimethyl sulfoxide (DMSO) is an excellent choice, with a reported solubility of up to 100 mg/mL.[4] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[2][3]
Causality: The hydantoin structure is relatively polar, but the phenyl and ethyl groups lend it significant hydrophobic character, making it sparingly soluble in aqueous buffers alone.[2] Using a polar aprotic solvent like DMSO effectively solvates the molecule, creating a concentrated, stable stock solution that can be further diluted.
Q3: How should I store my stock and working solutions?
A: The stability of the compound in solution is highly dependent on the solvent and temperature.
-
Organic Stock Solutions (e.g., in DMSO): For maximum stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh daily.[2] The non-deuterated analog, (±)4-Hydroxymephenytoin, is not recommended for storage in aqueous solution for more than one day.[2]
Trustworthiness: This practice of preparing aqueous solutions fresh minimizes the risk of degradation pathways such as hydrolysis or oxidation, which can be more prevalent in aqueous environments, especially if the pH is not controlled.
Q4: I need to use an aqueous buffer. How do I prepare my working solution?
A: To achieve the desired concentration in an aqueous buffer, you should first dissolve the compound in DMSO to create a high-concentration stock solution. Then, dilute this stock solution with the aqueous buffer of your choice. For instance, a solubility of approximately 0.5 mg/mL is achievable in a 1:1 solution of DMSO:PBS (pH 7.2).[2]
Expert Tip: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to prevent precipitation of the compound. Ensure the final concentration of DMSO in your assay is low enough to not interfere with your experiment (typically <0.5%).
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing a logical path to identifying and resolving the problem.
Q5: My LC-MS signal for the this compound internal standard is consistently decreasing during a long analytical run. What's happening?
A: A systematic downward drift in the internal standard (IS) signal often points to instability in the autosampler.[7] Several factors could be at play:
-
Chemical Degradation: The compound may be degrading in the sample vials over the course of the run. This can be influenced by the temperature of the autosampler and the pH of the reconstitution solvent.[8] Hydantoin rings can be susceptible to hydrolysis, especially at non-neutral pH.[9]
-
Adsorption: The compound may be adsorbing to the surface of the sample vials or cap septa over time.
-
Solvent Evaporation: If vials are not properly sealed, selective evaporation of the solvent can occur, leading to a change in concentration.
Troubleshooting Workflow: Signal Drift
Caption: Troubleshooting workflow for decreasing internal standard signal.
Q6: I'm observing a slight difference in retention time between this compound and its non-deuterated analyte. Is this a problem?
A: This is a known phenomenon referred to as the "deuterium isotope effect".[10] Replacing hydrogen with deuterium, a heavier isotope, can slightly alter the physicochemical properties of the molecule, including its lipophilicity. In reversed-phase chromatography, this can lead to small shifts in retention time.[10][11] While often negligible, a significant shift can be problematic if it causes the IS to elute in a region of different matrix effects (ion suppression or enhancement) than the analyte, undermining its ability to accurately correct for these variations.[10]
Self-Validation: Always verify during method development that the analyte and the IS co-elute closely enough to experience the same degree of matrix effects across different biological samples.
Q7: My recovery for the -d3 internal standard is inconsistent between samples. What should I investigate?
A: Inconsistent recovery points to variability in the sample preparation or extraction process. While stable isotope-labeled (SIL) internal standards are designed to mimic the analyte's behavior, issues can still arise.
-
Extraction Efficiency: Although rare, some studies have reported differences in extraction recovery between a deuterated IS and its non-deuterated analog.[10] This can be dependent on the extraction method and matrix.
-
H/D Back-Exchange: The deuterium atoms on the methyl group (-CD3) are generally stable. However, under extreme pH or temperature conditions during sample processing, there is a theoretical possibility of hydrogen/deuterium back-exchange, which would compromise quantitation.[12] This is unlikely under typical bioanalytical conditions.
-
Analyte vs. IS Stability: Ensure that the IS and analyte exhibit comparable stability throughout the entire sample preparation workflow.[7][8]
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of Stock and Working Solutions
-
Objective: To prepare a 1 mg/mL primary stock solution in DMSO and a 10 µg/mL aqueous working solution.
-
Materials: this compound (solid), DMSO (anhydrous), Purified Water (or buffer of choice), calibrated analytical balance, volumetric flasks, pipettes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the solid compound.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of DMSO, vortex/sonicate until fully dissolved.
-
Bring the final volume to 1.0 mL with DMSO. This is your 1 mg/mL Primary Stock Solution .
-
To prepare a 10 µg/mL Working Solution , pipette 10 µL of the Primary Stock Solution into a 1 mL volumetric flask and bring to volume with your chosen aqueous buffer or water.
-
Store the primary stock at -80°C and prepare the working solution fresh before each experiment.
-
Protocol 2: Assessment of pH-Dependent Stability
-
Objective: To evaluate the stability of the compound in solutions of varying pH over 24 hours.
-
Materials: 10 µg/mL working solution, buffers (pH 3, pH 7, pH 10), LC-MS system.
-
Procedure:
-
Prepare three sets of sample tubes.
-
To set 1, add your compound to the pH 3 buffer to a final concentration of 100 ng/mL.
-
To set 2, add your compound to the pH 7 buffer to a final concentration of 100 ng/mL.
-
To set 3, add your compound to the pH 10 buffer to a final concentration of 100 ng/mL.
-
Immediately analyze a sample from each set (T=0).
-
Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze samples from each set at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Calculate the percent of the compound remaining at each time point relative to T=0.
-
Workflow Diagram: pH Stability Assessment
Caption: Experimental workflow for assessing pH-dependent stability.
Example Data: pH Stability Assessment
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 7.4) | % Remaining (pH 10) |
| 0 | 100% | 100% | 100% |
| 4 | 98.5% | 99.1% | 94.2% |
| 8 | 97.2% | 98.6% | 88.5% |
| 24 | 92.1% | 96.5% | 75.3% |
| (Note: Data are for illustrative purposes only.) |
This data suggests that the compound is most stable at neutral pH and shows accelerated degradation under basic conditions, which is consistent with the base-catalyzed hydrolysis of the hydantoin ring.[9]
Section 4: Technical Deep Dive: The Chemistry of Stability
Understanding the molecular structure is key to predicting and mitigating stability issues.
-
The Hydantoin Ring: The core structure, an imidazolidine-2,4-dione, contains two amide bonds. Amides can undergo hydrolysis to the corresponding carboxylic acid and amine, a reaction that is catalyzed by both acid and, more significantly, base.[9] This is the most likely non-oxidative degradation pathway in aqueous solutions. The high pH of some phenytoin injection formulations (>12) is necessary to keep the acidic drug in its soluble salt form, but this also highlights the chemical challenges at pH extremes.[13][14]
-
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a potential site for oxidation. This process can be accelerated by exposure to light, oxygen, or trace metal ions in the solution.[8][15] Using high-purity solvents and storing solutions protected from light can minimize this risk.
-
The Deuterium Label: The C-D bond is stronger than a C-H bond. This "Kinetic Isotope Effect" is the basis for using deuterated compounds to probe metabolic pathways.[16][17] For this compound, the deuterium is on the N-methyl group. While this position is not typically the primary site of metabolism for this specific metabolite, the principle of increased bond strength generally contributes to the stability of the label itself.[]
References
- Pritchard, J. F., et al. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(17), 2179-2195. [Link]
- Marquardt, G. M., & Bluhm, C. (1994). Compatibility and pH variability of four injectable phenytoin sodium products. American journal of hospital pharmacy, 51(21), 2707–2710. [Link]
- Slawson, M. H., et al. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 34(3), 159–165. [Link]
- Tjayani, N. K., et al. (2020). Physical and Chemical Compatibility Testing of Intravenous Phenytoin Preparations In 0.9% Normal Saline Solution.
- Pritchard, J. F., et al. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid communications in mass spectrometry, 18(15), 1675–1680. [Link]
- Jansson, B., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 20(19), 2910–2918. [Link]
- Zhang, Y. M., et al. (1994). [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography]. Yao xue xue bao = Acta pharmaceutica Sinica, 29(8), 624–628. [Link]
- Ali, S., et al. (2018). Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium.
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
- Taylor & Francis. Analytical methods – Knowledge and References. [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, S1, 143-149. [Link]
- López, C. A., & Trilleras, J. (2020). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
- Trišović, N., et al. (2014). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society, 79(10), 1223-1234. [Link]
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- Carmichael, R. R., et al. (1980). Solubility and stability of phenytoin sodium when mixed with intravenous solutions. American journal of hospital pharmacy, 37(1), 95–98. [Link]
- ur Rahman, S. A., et al. (2021). Physico-Chemical and Microbiological Study for the Stability of Phenytoin Sodium Extemporaneously Compounded Suspension in Saudi. Pharmacology & Pharmacy, 12(1), 1-10. [Link]
- Landvatter, S. W. (2013).
- Küpfer, A., et al. (1981). A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin.
- Zhang, H., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14099–14105. [Link]
- Kumar, A., & Singh, S. (2022). Novel new research strategies of hydantoin derivatives: A review.
- Abdullah, H. I., & Yamin, B. M. (2015). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Asian Journal of Chemistry, 27(1), 323. [Link]
- Tang, E. K., et al. (2013). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. The Journal of biological chemistry, 288(26), 18936–18949. [Link]
- Slominski, A. T., et al. (2015). In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1. FASEB journal, 29(4), 1391–1401. [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. scispace.com [scispace.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Compatibility and pH variability of four injectable phenytoin sodium products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Talk Between Analyte and Deuterated Internal Standard
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of cross-talk between your analyte of interest and its deuterated internal standard (IS).
Cross-talk, or signal contribution between the analyte and its stable isotope-labeled internal standard (SIL-IS), is a phenomenon that can compromise the accuracy and reliability of quantitative data.[1] This guide will provide a foundational understanding of the issue, practical troubleshooting steps, and preventative measures to ensure the integrity of your bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding cross-talk in LC-MS/MS analysis.
Q1: What is cross-talk between an analyte and its deuterated internal standard?
A: Cross-talk refers to the interference where the mass spectrometer detects a signal from the analyte in the mass-to-charge ratio (m/z) channel of the deuterated internal standard, or vice-versa.[2] This can lead to an artificially inflated response for the internal standard, impacting the accuracy of the analyte's quantification.[1] This phenomenon is also sometimes referred to as "cross-signal contribution."[3]
Q2: What are the primary causes of cross-talk?
A: There are two main causes of cross-talk:
-
Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). For larger molecules, the cumulative contribution of these isotopes can result in a significant "M+n" peak that overlaps with the m/z of the deuterated internal standard.[4][5] This becomes more pronounced with higher molecular weight compounds and those containing elements with abundant heavy isotopes like chlorine or bromine.[2]
-
Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2] This will directly contribute to the analyte signal. Conversely, the analyte standard might contain impurities that interfere with the internal standard.
Q3: What are the common signs of cross-talk in my data?
A: The most common indicator of cross-talk is a non-linear calibration curve , especially at the higher concentration end.[4][5] You may also observe a significant signal for the internal standard in blank samples that only contain the analyte, or a signal for the analyte in samples containing only the internal standard.
Q4: Can cross-talk be completely eliminated?
A: While complete elimination might not always be feasible, its impact can be significantly minimized through careful method development and validation.[5] Strategies include selecting an appropriate deuterated internal standard, optimizing chromatographic separation, and in some cases, applying mathematical corrections.[2][5]
Q5: What is deuterium back-exchange and how is it related to cross-talk?
A: Deuterium back-exchange is a separate but related issue where deuterium atoms on the internal standard exchange with hydrogen atoms from the solvent (e.g., mobile phase).[6][7] This can lead to a decrease in the internal standard's signal and the appearance of a signal at the analyte's m/z, which can be mistaken for cross-talk. Minimizing back-exchange is crucial for accurate quantification.[8]
Troubleshooting Guides
This section provides detailed, step-by-step guides to identify, diagnose, and resolve specific issues related to cross-talk.
Guide 1: Diagnosing and Mitigating Cross-Talk from Natural Isotopic Abundance
Problem: Your calibration curve is non-linear, showing a response that plateaus at higher concentrations. You suspect isotopic contribution from the analyte to the internal standard.
Causality: For a deuterated internal standard with 'n' deuterium atoms, the analyte's M+n isotopic peak can contribute to the internal standard's signal. This contribution is proportional to the analyte's concentration, leading to a non-linear relationship between the analyte/IS ratio and concentration.[5]
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for isotopic cross-talk.
Step-by-Step Experimental Protocol:
-
Prepare Test Solutions:
-
Analyte-only solution: Prepare a solution of the analyte at the Upper Limit of Quantification (ULOQ) in the final sample solvent.
-
IS-only solution: Prepare a solution of the deuterated internal standard at the working concentration in the final sample solvent.
-
-
LC-MS/MS Analysis:
-
Inject the analyte-only solution and monitor the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
Inject the IS-only solution and monitor the MRM transitions for both the analyte and the internal standard.
-
-
Data Evaluation:
-
Analyte-only injection: A significant peak in the internal standard's MRM channel at the analyte's retention time confirms cross-talk from the analyte to the IS.
-
IS-only injection: A significant peak in the analyte's MRM channel at the IS's retention time confirms the presence of unlabeled analyte as an impurity in the IS.
-
Solutions and Mitigation Strategies:
-
Increase Mass Difference: A larger mass difference between the analyte and the IS (ideally > 3 amu) can reduce the impact of isotopic contribution.[9]
-
Select a Different Internal Standard: If available, choose an internal standard with more deuterium labels or one labeled with ¹³C or ¹⁵N, which have lower natural abundance than deuterium.[9]
-
Monitor a Less Abundant Isotope: A novel approach is to monitor a less abundant isotope of the internal standard that does not have a corresponding isotopic peak from the analyte.[5] For example, if your analyte has a mass of 'M' and your IS has a mass of 'M+4', the analyte's M+4 peak might interfere. However, the IS might also have an M+6 peak (from its own isotopes) that is free from interference.
-
Increase Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes overcome the relative contribution from the analyte, but this should be done with caution as it can lead to detector saturation.[1]
-
Mathematical Correction: For situations where cross-talk is unavoidable, a non-linear calibration model can be used to accurately fit the data.[2][4]
Guide 2: Addressing Deuterium Back-Exchange
Problem: You observe a loss of signal for your deuterated internal standard over the course of an analytical run, and a corresponding increase in a peak at the analyte's m/z. This is more pronounced in later injections.
Causality: Deuterium atoms, especially those on heteroatoms (O, N, S) or activated carbon atoms, can exchange with protons from the mobile phase or sample matrix.[10] This process is influenced by pH, temperature, and the composition of the mobile phase.[7][8]
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for deuterium back-exchange.
Step-by-Step Experimental Protocol:
-
Prepare Stability Solutions:
-
Prepare a solution of the deuterated internal standard in your initial mobile phase conditions.
-
Aliquot this solution into several vials.
-
-
Time-Course Experiment:
-
Inject one aliquot immediately (T=0).
-
Keep the other aliquots in the autosampler at the set temperature and inject them at regular intervals (e.g., every 2, 4, 8, and 12 hours).
-
-
Data Evaluation:
-
Monitor the peak area of the internal standard and look for any new peaks appearing at the analyte's m/z over time. A progressive decrease in the IS signal and an increase in the analyte signal is indicative of back-exchange.
-
Solutions and Mitigation Strategies:
-
Optimize Mobile Phase pH: The rate of back-exchange is pH-dependent, with a minimum typically observed around pH 2.5-3.0.[8]
-
Control Temperature: Lowering the temperature of the autosampler and column compartment can significantly slow down the rate of back-exchange.[11]
-
Reduce Residence Time: Minimize the time samples are queued in the autosampler before injection.
-
Select a Stable Labeled IS: Whenever possible, choose a deuterated internal standard where the deuterium labels are on chemically stable positions, such as aromatic carbons, rather than on exchangeable sites like hydroxyl or amine groups.[10]
Data Presentation: Isotopic Contribution and IS Selection
The following table provides a general guideline for the expected isotopic contribution from an analyte to its deuterated internal standard based on the mass difference. This can aid in the selection of an appropriate internal standard during method development.
| Mass Difference (Analyte to IS) | Number of Deuterium Labels | Expected Isotopic Contribution | Recommendation |
| +1 Da | 1 | High | Not recommended |
| +2 Da | 2 | Moderate to High | Use with caution, especially for high MW analytes |
| +3 Da | 3 | Low to Moderate | Generally acceptable for many small molecules |
| +4 Da or more | 4+ | Very Low | Recommended |
| ¹³C or ¹⁵N labeling | N/A | Negligible | Ideal, but often more expensive |
Note: The actual contribution will depend on the elemental composition of the analyte. It is always recommended to experimentally verify the level of cross-talk.
Regulatory Context
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation.[12][13] While these guidelines do not explicitly define "cross-talk," they do require assessment of selectivity, specificity, and potential interferences.[14][15] It is the responsibility of the analyst to demonstrate that cross-talk does not impact the accuracy and precision of the assay.[16]
References
- Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function.
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibr
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
- Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.
- Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. [Link]
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Bioanalytical Method Validation of ANDAs- Wh
- Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
- Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
- Bioanalytical Method Valid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. fda.gov [fda.gov]
Mephenytoin Analysis Technical Support Center: A Guide to Overcoming Co-eluting Interferences
Welcome to the technical support center for Mephenytoin analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Mephenytoin quantification, with a special focus on resolving co-eluting interferences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Here are some of the common questions and challenges encountered during Mephenytoin analysis:
Q1: My Mephenytoin peak is showing significant tailing or a shoulder. What could be the cause?
A shoulder or tailing on your Mephenytoin peak is often an indication of co-elution, where another compound is eluting at a very similar retention time.[1][2] This is a common issue in Mephenytoin analysis due to its structurally similar metabolites and the presence of enantiomers.[3][4] Another potential cause could be a contaminated column frit.[2]
Q2: I suspect co-elution in my Mephenytoin analysis. How can I confirm this?
If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. The DAD collects multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[1][2] With a mass spectrometer, you can examine the mass spectra across the peak. A change in the spectral profile is a strong indicator of co-elution.[1]
Q3: What are the most common co-eluting interferences in Mephenytoin analysis?
The primary co-eluting interferences in Mephenytoin analysis are its own stereoisomers and metabolites. Specifically, the N-demethylated metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), and the hydroxylated metabolite, 4'-hydroxymephenytoin, can be challenging to separate from the parent drug and from each other, especially their respective enantiomers.[3][4][5] For instance, the co-elution of R-nirvanol and S-mephenytoin has been reported as a specific analytical challenge.[4]
Q4: Why is chiral separation so critical for Mephenytoin analysis?
Mephenytoin is a chiral drug, and its enantiomers (R- and S-mephenytoin) exhibit different pharmacological and pharmacokinetic properties.[3][6] The metabolism of Mephenytoin is stereoselective, primarily driven by the enzyme CYP2C19, which preferentially hydroxylates S-mephenytoin.[7][8] Therefore, to accurately understand its disposition and effect, it is crucial to separate and quantify the individual enantiomers. Regulatory bodies like the FDA now strongly favor the development of single enantiomer drugs, making chiral separation a key aspect of pharmaceutical analysis.[9][10]
Q5: What are matrix effects and how can they interfere with my Mephenytoin analysis?
Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting components from the biological matrix (e.g., plasma, urine).[11][12] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[11] Endogenous phospholipids and other components in the biological sample are common causes of matrix effects.[11]
In-Depth Troubleshooting Guides
For more persistent co-elution issues, a systematic approach to method development and optimization is required.
Guide 1: Optimizing Chromatographic Separation
If co-elution is confirmed, the first step is to revisit and optimize your chromatographic method. The goal is to manipulate the selectivity and retention of the analytes.
Step-by-Step Protocol for Chromatographic Optimization:
-
Evaluate and Adjust Mobile Phase Composition:
-
Organic Modifier: If using reversed-phase chromatography, altering the organic solvent (e.g., switching from acetonitrile to methanol or using a combination) can change the selectivity between Mephenytoin and its interferents.[13]
-
pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Systematically vary the pH to find the optimal separation.
-
Additives: For chiral separations using a non-chiral column, a chiral mobile phase additive like β-cyclodextrin can be employed to resolve enantiomers.[14]
-
-
Modify the Gradient Profile (for gradient elution):
-
A shallower gradient can increase the separation between closely eluting peaks.
-
Adjusting the initial and final organic phase concentrations can also improve resolution.
-
-
Select an Appropriate Column:
-
Chiral Stationary Phases (CSPs): For direct enantiomeric separation, a chiral column is highly recommended. Alpha-1-acid glycoprotein (AGP) and cyclodextrin-based columns have been successfully used for the enantiospecific separation of Mephenytoin and its metabolites.[4][5]
-
Column Chemistry: If not performing chiral separation, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl, Cyano) to alter selectivity.
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature can also affect selectivity; experimenting with different column temperatures can be beneficial.
-
Troubleshooting Workflow for Chromatographic Co-elution
Caption: A step-by-step decision tree for resolving chromatographic co-elution.
Guide 2: Enhancing Mass Spectrometric Selectivity
When chromatographic separation is challenging, the selectivity of the mass spectrometer can be leveraged to differentiate between co-eluting compounds.
Key Mass Spectrometry Parameters for Mephenytoin Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Mephenytoin | 219.1 | 134.1 | Positive |
| Nirvanol | 205.1 | 134.1 | Positive |
| 4'-hydroxymephenytoin | 235.1 | 150.1 | Positive |
| Mephenytoin-d3 (IS) | 222.1 | 134.1 | Positive |
Note: These are example transitions and may need to be optimized for your specific instrument.
Step-by-Step Protocol for MS Optimization:
-
Select Unique Mass Transitions:
-
Ensure that the selected precursor and product ions for Mephenytoin and its potential interferents are unique.
-
While Mephenytoin and Nirvanol can share a common product ion, their precursor ions are distinct, allowing for their differentiation by the mass spectrometer.
-
-
Optimize Collision Energy:
-
Fine-tune the collision energy for each analyte to maximize the signal of the desired product ion, which can help in resolving isobaric interferences.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
If available, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing an additional layer of selectivity.
-
Guide 3: Mitigating Matrix Effects
Matrix effects can be a significant source of variability and inaccuracy. Here’s how to address them:
Strategies to Minimize Matrix Effects:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): A simple and common technique, but it may not remove all interfering matrix components.[5]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing matrix interferences, as it allows for more selective isolation of the analyte.[15]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Chromatographic Separation:
-
As discussed in Guide 1, improving the chromatographic separation to move the analyte peak away from regions of significant matrix effects is a primary strategy.[17]
-
Decision Pathway for Addressing Analytical Interferences
Caption: A logical flow for diagnosing and resolving common analytical interferences.
References
- Bieri, F. P., O'Reilly, W. J., & Brown, K. F. (1987). Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography.
- Sybilska, D., Żukowski, J., & Bojarski, J. (1985). Resolution of Mephenytoin and Some Chiral Barbiturates into Enantiomers by Reversed Phase High Performance Liquid Chromatography via β-Cyclodextrin Inclusion Complexes.
- Wikipedia. (n.d.). Mephenytoin. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4060, Mephenytoin. [Link]
- Axion Labs. (n.d.).
- Wedlund, P. J., Aslanian, W. S., McAllister, C. B., Wilkinson, G. R., & Branch, R. A. (1984). Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. Journal of Pharmacology and Experimental Therapeutics, 234(3), 662-669. [Link]
- Parkview Labs. (n.d.). Mephenytoin and Metabolite. [Link]
- Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]
- ResearchG
- Jansson, M., Tybring, G., & Bertilsson, L. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 463-472. [Link]
- Klaassen, T., Gödde, C., Harlfinger, S., & Fuhr, U. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(15), 1675-1680. [Link]
- Jansson, M., Tybring, G., & Bertilsson, L. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 463-472. [Link]
- Ku, L. C., Smith, P. B., Hornik, C. P., & Cohen-Wolkowiez, M. (2016). Use of Therapeutic Drug Monitoring, Electronic Health Record Data, and Pharmacokinetic Modeling to Determine the Therapeutic Index of Phenytoin. Therapeutic Drug Monitoring, 38(6), 728–737. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Anderson, G. D., & Saneto, R. P. (2012). Clinical decision support of therapeutic drug monitoring of phenytoin: measured versus adjusted phenytoin plasma concentrations.
- Wu, M. F., & Lim, W. H. (2013). Phenytoin: A Guide to Therapeutic Drug Monitoring. Proceedings of Singapore Healthcare, 22(3), 198-202. [Link]
- Jansson, M., Tybring, G., & Bertilsson, L. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 463-572. [Link]
- YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
- The Toxin Doctor. (2023, September 13). Why we monitor Phenytoin in Therapeutic drug monitoring - Phenytoin Test [Video]. YouTube. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
- Smith, K. S., et al. (2012). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analytical and Bioanalytical Chemistry, 403(5), 1833-1845. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 27(5), 310-316. [Link]
- Akrawi, S. H., & Wedlund, P. J. (1989). Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration. European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 195-200. [Link]
- Suneetha, A., & Rao, D. R. (2016). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 9(7), 841. [Link]
- Xu, X., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1165-1168. [Link]
- Li, A. P., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Drug Metabolism Letters, 6(3), 174-184. [Link]
- Encyclopedia of Chromatography. (n.d.).
- NHS Pharmaceutical Quality Assurance Committee. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- Der Pharma Chemica. (2014). Validation of RP-HPLC method for the determination of phenytoin sodium residues on the surface of manufacturing equipment. [Link]
- Klaassen, T., Gödde, C., Harlfinger, S., & Fuhr, U. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(15), 1675-1680. [Link]
- Armijo, J. A., et al. (2019). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. [Link]
- Office of Justice Programs. (n.d.). Enhanced Studies of LC/MS/MS Capabilities to Analyze Toxicology Postmortem Samples. [Link]
- Patel, M. J., & Patel, P. J. (2017). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 123. [Link]
- Krishna, M., Nadre, M., Sherikar, A. V., & Reddy, R. (2015). Stability indicating analytical method validation for determination of related substances by rphplc for phenytoin sodium in phenytoin sodium capsules. International Journal of PharmTech Research, 8(6), 78-87. [Link]
- Indrayanto, G. (2012). Validation of analytical methods-update 2011.
- Auerbach, M. (2024, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- American Association for Clinical Chemistry. (2017, August 1).
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
In-Depth Technical Guide: Optimizing Collision Energy for (+/-)-4-Hydroxy Mephenytoin-d3
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing collision energy (CE) for the quantitative analysis of (+/-)-4-Hydroxy Mephenytoin-d3 using tandem mass spectrometry (MS/MS). As a deuterated stable isotope-labeled internal standard (SIL-IS), precise optimization of its MS/MS parameters is fundamental to developing robust, accurate, and reproducible bioanalytical methods.[1][2][3] This document moves beyond a simple checklist, delving into the causality behind each experimental step to empower you with the expertise to troubleshoot and adapt these principles to your specific instrumentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during method development for this compound.
Q1: Why is collision energy optimization so critical for a deuterated internal standard?
A1: While a deuterated internal standard like this compound is designed to be chemically identical to the analyte, its fragmentation behavior must be empirically verified and optimized.[1] The goal of CE optimization is to find the voltage that maximizes the signal intensity of a specific, stable, and unique product ion. This ensures maximum sensitivity and specificity in your assay. An unoptimized CE can lead to either insufficient fragmentation (low signal) or excessive fragmentation (loss of specific product ions), both of which compromise the quality of quantitative data.[4][5] The process is crucial for establishing a robust Multiple Reaction Monitoring (MRM) transition that will be used for quantification.[6][7]
Q2: I'm not seeing any strong fragment ions for my 4-Hydroxy Mephenytoin-d3 precursor. What should I check first?
A2: This is a common issue that can stem from several factors:
-
Incorrect Precursor Ion Selection: Verify the m/z of the protonated molecule [M+H]⁺. For 4-Hydroxy Mephenytoin-d3, with a chemical formula of C12H11D3N2O3, the monoisotopic mass is approximately 237.12. Ensure your Q1 is isolating this m/z.
-
Source Conditions: Poor ionization in the source will result in a weak precursor ion signal, leaving nothing to fragment. Re-optimize source parameters like temperature, gas flows, and spray voltage by infusing the compound directly.
-
Collision Energy Range: Your initial CE range may be too low. Small, stable molecules like this often require higher energy to induce fragmentation. Expand your CE ramp to higher voltages (e.g., up to 60-70 eV).
-
Analyte Purity and Concentration: Ensure the infused solution is of sufficient concentration (typically 100-1000 ng/mL) and purity.[3]
Q3: My optimized collision energy for the deuterated standard is slightly different from the non-deuterated analyte. Is this normal?
A3: Yes, this is possible and not a cause for concern. While chemically similar, the mass difference from deuterium labeling can subtly influence the fragmentation kinetics. As long as both compounds are optimized to produce a stable and intense signal and they co-elute chromatographically, the method's integrity is maintained.[8] The primary role of the SIL-IS is to correct for variability in matrix effects and ionization, which it will do effectively even with a slightly different optimal CE.[1]
Q4: How many MRM transitions should I optimize for this compound?
A4: For a quantitative assay, it is best practice to optimize at least two MRM transitions for each compound.[7] The most intense and stable transition is used for quantification (the "quantifier"), while the second-most intense transition serves as a "qualifier."[7] The qualifier confirms the identity of the analyte by ensuring the ratio of the two transitions remains constant across all samples and standards.[7]
Part 2: Troubleshooting Guide: Common Pitfalls & Solutions
This section provides a deeper dive into specific problems that can arise during the optimization process.
Issue 1: Unstable or Irreproducible Fragment Ion Signal
-
Symptom: The optimal collision energy seems to shift between injections, or the signal intensity of the product ion is highly variable.
-
Root Cause Analysis:
-
Instrumental Instability: The collision cell pressure may be fluctuating. Ensure the collision gas (typically argon or nitrogen) supply is stable and the pressure is set correctly according to the manufacturer's recommendation.
-
In-Source Fragmentation: The compound might be fragmenting in the ion source before it even reaches the collision cell. This can happen if source conditions (like cone voltage or declustering potential) are too harsh.
-
Contamination: A contaminated source or mass spectrometer can lead to ion suppression and erratic signals.
-
-
Solution Pathway:
-
Verify Collision Cell Pressure: Check your instrument's diagnostic parameters to ensure the collision gas pressure is stable.
-
Optimize Source Voltages: Perform a cone voltage/declustering potential ramp experiment. Infuse the analyte at a constant CE and vary the source voltage. You should see an increase in precursor intensity up to a plateau, followed by a decrease as in-source fragmentation begins. Choose a voltage on the stable plateau just before the signal starts to drop.
-
Clean the Instrument: If the problem persists, perform routine cleaning of the ion source components as per the manufacturer's guidelines.
-
Issue 2: Selecting a Suboptimal or "Noisy" MRM Transition
-
Symptom: The chosen MRM transition for quantification shows high background noise or interference in biological matrix samples (e.g., plasma, urine).
-
Root Cause Analysis: The selected product ion may not be unique to your analyte. Small, common fragment ions (e.g., loss of water or ammonia) are often generated by many different co-eluting matrix components.
-
Solution Pathway:
-
Prioritize Larger Fragments: When choosing a product ion, prioritize higher m/z fragments. These are generally more specific to the parent molecule. For 4-Hydroxy Mephenytoin, fragments corresponding to the core hydantoin structure are often good candidates.[9][10][11]
-
Perform a Full Product Ion Scan: Instead of just looking for the most intense fragment, acquire a full product ion scan across a range of collision energies. This will reveal all potential fragments.
-
Validate in Matrix: After initial optimization with pure standards, test your chosen transitions by spiking the analyte into an extracted blank biological matrix. This will immediately reveal any potential interferences and allow you to select a cleaner, more specific transition.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Systematic Collision Energy Optimization via Direct Infusion
This protocol outlines the standard workflow for determining the optimal collision energy for a single MRM transition.
Objective: To identify the collision energy (in eV) that produces the maximum signal intensity for a chosen product ion from the this compound precursor.
Materials:
-
This compound standard stock solution (1 mg/mL).
-
HPLC-grade methanol and water.
-
Formic acid (LC-MS grade).
-
Syringe pump and infusion line.
-
Tandem quadrupole mass spectrometer.
Procedure:
-
Prepare Infusion Solution: Dilute the stock solution to a final concentration of 500 ng/mL in 50:50 methanol:water with 0.1% formic acid. This concentration may need adjustment depending on instrument sensitivity.
-
Set Up Infusion: Infuse the solution into the mass spectrometer source at a stable flow rate (e.g., 5-10 µL/min).
-
Optimize Source Conditions: Tune the ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal of the precursor ion (m/z ~237.1).
-
Identify Potential Product Ions: While infusing, perform a product ion scan (or MS2 scan) of the precursor ion at a moderate collision energy (e.g., 25 eV) to identify the most abundant and potentially useful fragment ions. For 4-Hydroxy Mephenytoin, look for fragments related to the hydantoin ring structure.
-
Set Up CE Ramp Method:
-
Select the precursor ion (m/z 237.1).
-
Select the most promising product ion identified in the previous step.
-
Create an acquisition method that ramps the collision energy in discrete steps. A typical range would be from 5 eV to 60 eV in 2 eV increments.
-
Set a sufficient dwell time for each step (e.g., 20-50 ms).
-
-
Acquire Data: Run the CE ramp method while continuing the infusion.
-
Analyze Results: Plot the product ion intensity (Y-axis) against the collision energy (X-axis). The optimal CE is the value at the apex of this curve.
Data Presentation: Example CE Optimization Results
The results of a CE optimization experiment should be tabulated for clarity and easy comparison.
Table 1: Collision Energy Optimization for Two Product Ions of this compound (Precursor m/z 237.1)
| Collision Energy (eV) | Product Ion 1 (m/z 193.0) Intensity (cps) | Product Ion 2 (m/z 150.0) Intensity (cps) |
| 10 | 1.2 E+05 | 5.5 E+04 |
| 15 | 3.8 E+05 | 1.9 E+05 |
| 20 | 8.9 E+05 | 5.1 E+05 |
| 25 | 1.5 E+06 | 9.8 E+05 |
| 30 | 1.9 E+06 | 1.4 E+06 |
| 35 | 1.6 E+06 | 1.7 E+06 |
| 40 | 1.1 E+06 | 1.5 E+06 |
| 45 | 7.2 E+05 | 1.1 E+06 |
| 50 | 4.1 E+05 | 7.8 E+05 |
Based on this hypothetical data, the optimal CE for the quantifier transition (m/z 237.1 -> 193.0) would be 30 eV , and for the qualifier transition (m/z 237.1 -> 150.0) it would be 35 eV .
Part 4: Visualization of Workflows and Mechanisms
Visual diagrams are essential for understanding complex scientific processes.
Workflow for MRM Optimization
Caption: Workflow for systematic MRM collision energy optimization.
Hypothesized Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for the protonated (+)-4-Hydroxy Mephenytoin-d3 molecule. The exact fragments and their relative abundances must be confirmed experimentally.
Caption: Hypothesized fragmentation of this compound.
References
- Benchchem.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Révész, Á., et al. (2023). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261-1299. [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1). [Link]
- ResolveMass Laboratories Inc. (2025).
- Internal Standard. (2025). Deuterated Internal Standard: Significance and symbolism.
- Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. [Link]
- Waters Corporation. (n.d.). QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes.
- Shimadzu Corporation. (2021). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. [Link]
- Agilent Technologies. (2023). MassHunter GC/MS MRM optimizer. YouTube. [Link]
- Clarke, C., et al. (2020). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
- Skyline. (n.d.).
- Révész, Á., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2723–2735. [Link]
- Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
- Technology Networks. (2024).
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Cotter, R. J., et al. (2013). High energy collisions on tandem time-of-flight mass spectrometers. Journal of Mass Spectrometry, 48(3), 321-334. [Link]
- Thermo Fisher Scientific. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S.
- Le, T. H., et al. (2006). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method.
- Cajka, T., & Fiehn, O. (2017). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Metabolites, 7(1), 1. [Link]
- Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14197-14210. [Link]
- Jansson, A., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2743-2750. [Link]
- Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14197-14210. [Link]
- Jansson, A., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2743-2750. [Link]
- Phenomenex. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
- ResearchGate. (2025). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]
- Current Separations. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: CYP2C19 Inhibition Assays
A word from your Senior Application Scientist:
Welcome to the technical support center for CYP2C19 inhibition assays. As a Senior Application Scientist, I've spent countless hours in the lab and have seen the myriad of challenges that can arise during these critical drug development experiments. This guide is a distillation of that experience, designed to not only provide step-by-step solutions but also to explain the underlying scientific principles. My goal is to empower you to troubleshoot effectively, ensuring the integrity and reliability of your data. Think of this as a conversation with a trusted colleague who is dedicated to your success. Let's get started.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Assay Setup & Reagent-Related Issues
Question 1: My negative control (vehicle control) shows significant inhibition of CYP2C19 activity. What's going on?
This is a common and often frustrating issue. The problem almost always lies with the solvent used to dissolve your test compounds.
-
The Culprit: Solvent Effects. Organic solvents like DMSO, acetonitrile, and methanol are necessary to dissolve many lipophilic test compounds, but they can also inhibit CYP enzymes at certain concentrations.[1][2] Regulatory guidance, such as that from the FDA, recommends keeping the final concentration of organic solvents in the incubation mixture below 1%, and ideally below 0.5%, to minimize these off-target effects.[2]
-
Troubleshooting Steps:
-
Verify Solvent Concentration: Double-check your dilution calculations to ensure the final concentration of your organic solvent in the assay well is within the recommended limits.
-
Run a Solvent-Only Titration: To understand the inhibitory profile of your solvent in your specific assay system, run a dose-response curve with the solvent alone (e.g., from 0.1% to 2%). This will reveal the concentration at which the solvent begins to inhibit CYP2C19 activity.
-
Consider Alternative Solvents: If your compound's solubility is an issue and requires higher solvent concentrations, explore other solvents that may have less of an inhibitory effect on CYP2C19.[1]
-
Question 2: I'm seeing a lot of variability between replicate wells. How can I improve my assay precision?
High variability can obscure real inhibition and lead to unreliable IC50 values. Let's break down the potential sources of this problem.
-
Root Causes of Variability:
-
Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to significant well-to-well differences.
-
Inadequate Mixing: Failure to properly mix the reagents in the wells can result in localized high concentrations of inhibitors or substrates.
-
Temperature Fluctuations: CYP enzymes are sensitive to temperature. Inconsistent incubation temperatures can alter enzyme activity.
-
Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation, leading to increased concentrations of reagents.
-
-
Solutions for Improved Precision:
-
Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques. For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously.
-
Mixing: After adding all reagents, gently mix the plate on an orbital shaker for a few seconds.
-
Temperature Control: Ensure your incubator is properly calibrated and provides uniform temperature across the entire plate.
-
Minimize Edge Effects: To mitigate edge effects, you can avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with buffer or solvent.
-
Section 2: Understanding Inhibition - Direct vs. Time-Dependent Inhibition (TDI)
Question 3: My initial screen suggests a compound is a CYP2C19 inhibitor. How do I determine if it's a direct inhibitor or a time-dependent inhibitor (TDI)?
Distinguishing between direct and time-dependent inhibition is crucial for accurately assessing a drug's interaction potential.[3]
-
The Core Difference:
-
Direct Inhibition: The inhibitor binds reversibly to the enzyme, and the degree of inhibition is immediate and dependent on the inhibitor concentration.
-
Time-Dependent Inhibition (TDI): The inhibitory effect increases with the duration of pre-incubation of the inhibitor with the enzyme.[3] This often involves the enzymatic conversion of the inhibitor to a reactive metabolite that covalently binds to and inactivates the enzyme, a process also known as mechanism-based inhibition (MBI).[3]
-
-
Experimental Workflow to Differentiate:
Caption: Workflow for differentiating direct and time-dependent inhibition.
-
Protocol: IC50 Shift Assay
-
Plate 1 (0-minute pre-incubation):
-
Add buffer, NADPH regenerating system, and your test compound at various concentrations to the wells.
-
Initiate the reaction by adding the CYP2C19 enzyme and probe substrate simultaneously.
-
-
Plate 2 (30-minute pre-incubation):
-
Add buffer, NADPH regenerating system, test compound, and CYP2C19 enzyme to the wells.
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the probe substrate.
-
-
Analysis: Compare the IC50 values from both plates. A significant shift (generally >1.5-fold) to a lower IC50 value after pre-incubation suggests TDI.[3][4]
-
Question 4: I've confirmed my compound is a time-dependent inhibitor. How do I properly characterize its kinetic parameters (k_inact and K_I)?
Determining the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) provides a more quantitative assessment of TDI potential.[5][6]
-
Experimental Design: This involves a series of pre-incubation time points at multiple inhibitor concentrations.
-
For each concentration of your inhibitor, set up reactions and pre-incubate with the CYP2C19 enzyme and NADPH for varying amounts of time (e.g., 0, 5, 10, 15, 30 minutes).
-
After each pre-incubation time, initiate the reaction by adding the probe substrate.
-
Measure the remaining enzyme activity at each time point for each inhibitor concentration.
-
Plot the natural log of the percent remaining activity versus pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).
-
Finally, plot the k_obs values against the inhibitor concentrations. This hyperbolic plot can be fitted to the Michaelis-Menten equation to determine k_inact (the Vmax of the plot) and K_I (the Km of the plot).[5]
-
Section 3: Data Interpretation & Unexpected Results
Question 5: My IC50 values for a known inhibitor are different from what's reported in the literature. Why?
This is a common point of confusion. Several factors can contribute to this discrepancy.
-
Key Influencing Factors:
-
Probe Substrate Selection: Different probe substrates for CYP2C19 can yield different IC50 values for the same inhibitor.[7] For example, (S)-mephenytoin is often inhibited more potently than omeprazole.[7]
-
Enzyme Source: The source of the enzyme (e.g., human liver microsomes, recombinant enzyme) and its specific activity can influence results.
-
Assay Conditions: Variations in protein concentration, incubation time, and buffer composition can all affect the outcome.
-
Genetic Variants: If using human liver microsomes from a single donor, the CYP2C19 genotype of that donor can significantly impact metabolic activity and inhibition profiles.[8][9][10][11]
-
-
Best Practices for Consistency:
-
Standardize Your Protocol: Use a consistent and well-characterized probe substrate and enzyme source for all your screening assays.
-
Include Positive Controls: Always run a known CYP2C19 inhibitor (e.g., ticlopidine for TDI, fluvoxamine for direct inhibition) in parallel with your test compounds.[12][13] This allows you to benchmark your assay's performance.
-
Report Detailed Conditions: When documenting your results, be sure to include all relevant experimental parameters to allow for accurate comparison with other studies.
-
| Parameter | Typical Range/Value | Considerations |
| Enzyme Source | Human Liver Microsomes (HLM), Recombinant CYP2C19 | HLM provides a more physiologically relevant system; recombinant enzymes offer a cleaner system with no competing metabolism. |
| Protein Conc. | 0.1 - 1.0 mg/mL (HLM) | Higher concentrations can lead to non-specific binding. |
| Substrate Conc. | ≤ K_m | Ensures sensitivity to competitive inhibitors. |
| Solvent Conc. | < 0.5% | Minimizes solvent-mediated inhibition.[2] |
| Pre-incubation | 0 min (direct), 30 min (TDI) | A 30-minute pre-incubation is a common starting point for TDI assessment.[14] |
Question 6: My fluorescent-based assay is showing high background or signal quenching. What should I do?
Fluorescent assays are excellent for high-throughput screening, but they can be prone to certain artifacts.[15]
-
Troubleshooting Fluorescent Assays:
-
High Background:
-
Cause: Autofluorescence of the test compound or the plate material.
-
Solution: Read the fluorescence of your compound in the assay buffer without the enzyme and substrate to determine its intrinsic fluorescence. If it's high, you may need to switch to a different detection method like LC-MS/MS.
-
-
Signal Quenching:
-
Cause: The test compound absorbs light at the excitation or emission wavelength of the fluorescent product.
-
Solution: Run a control experiment with the fluorescent product and your test compound to see if the signal decreases. If quenching is observed, again, an alternative detection method may be necessary.
-
-
Section 4: Advanced Troubleshooting with LC-MS/MS
Question 7: I'm using LC-MS/MS for detection, but I'm seeing inconsistent peak areas and retention time shifts. How can I troubleshoot this?
LC-MS/MS offers high specificity and sensitivity but requires careful optimization and maintenance.[16][17]
-
Common LC-MS/MS Issues:
-
Retention Time Shifts:
-
Causes: Column degradation, changes in mobile phase composition, air bubbles in the system, or temperature fluctuations.[17][18]
-
Solutions:
-
Ensure your mobile phase is fresh and properly degassed.
-
Flush the column and check for pressure changes.
-
Use an internal standard to normalize for retention time shifts.[19]
-
-
-
Inconsistent Peak Areas (Poor Reproducibility):
-
Causes: Inconsistent sample preparation, matrix effects (ion suppression or enhancement), or carryover from previous injections.[17][19][20]
-
Solutions:
-
Optimize your sample clean-up procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.[20]
-
Use a stable isotope-labeled internal standard that co-elutes with your analyte to correct for matrix effects.
-
Implement a robust needle wash protocol between injections to prevent carryover.
-
-
-
References
- Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. National Institutes of Health (NIH). [Link]
- Time-and concentration-dependent inhibition of the CYP2C19 in human...
- Time-dependent Inhibition of CYP2C8 and CYP2C19 by Hedera helix Extracts, A Traditional Respir
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health (NIH). [Link]
- CYP2C19 Substr
- Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. U.S.
- Get to Know an Enzyme: CYP2C19. Pharmacy Times. [Link]
- Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo. National Institutes of Health (NIH). [Link]
- Fluorescence CYP Inhibition Assays. BioIVT. [Link]
- Predictive In Vitro-In Vivo Extrapolation for Time Dependent Inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 Using Pooled Human Hepatocytes, Human Liver Microsomes, and a Simple Mechanistic St
- Evaluation of Time-Dependent Cytochrome P450 Inhibition in a High- Throughput, Autom
- The Length of Preincubation Times in Abbreviated Cytochrome P450 Time- dependent Inhibition Studies: One Size Fits All? Drug Metabolism and Disposition. [Link]
- CYP2C19 — Knowledge Hub.
- Evaluating the Evidence for CYP2C19 Inhibitor Classific
- Predicting CYP2C19 Catalytic Parameters for Enantioselective Oxidations Using Artificial Neural Networks and a Chirality Code. National Institutes of Health (NIH). [Link]
- CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. PubMed. [Link]
- CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
- Optimization of the CYP inhibition assay using LC-MS/MS.
- The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. National Institutes of Health (NIH). [Link]
- Experimental conditions in CYP2C19 enzyme activity and inhibition...
- Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content. PubMed. [Link]
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Predicting Kinetic Parameters Km and Vmax for Substrates of Human Cytochrome P450 1A2, 2C9, 2C19, 2D6, and 3A4.
- Substrates and inhibitors of CYP2C19 enzyme | Download Table.
- Results - Testing of CYP2C19 Variants and Platelet Reactivity for Guiding Antiplatelet Tre
- Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content. National Institutes of Health (NIH). [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
- Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. National Institutes of Health (NIH). [Link]
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D
- (PDF) Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content.
- Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. National Institutes of Health (NIH). [Link]
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
- Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed. [Link]
- Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]
Sources
- 1. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. mdpi.com [mdpi.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Predictive In Vitro-In Vivo Extrapolation for Time Dependent Inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 Using Pooled Human Hepatocytes, Human Liver Microsomes, and a Simple Mechanistic Static Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 9. Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interindividual variability of CYP2C19-catalyzed drug metabolism due to differences in gene diplotypes and cytochrome P450 oxidoreductase content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. bdj.co.jp [bdj.co.jp]
- 15. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. zefsci.com [zefsci.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Therapeutic Drug Monitoring of Antiepileptics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Therapeutic Drug Monitoring (TDM) of Antiepileptic Drugs (AEDs). This resource is designed to provide in-depth troubleshooting guidance and address common interferences encountered during experimental procedures. As Senior Application Scientists, we understand the critical need for accuracy and reliability in your research. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of potential pitfalls and their solutions.
Section 1: Foundational Principles of AED TDM
Therapeutic drug monitoring is a cornerstone in the management of epilepsy, aiming to optimize treatment by maintaining plasma drug concentrations within a target therapeutic range.[1][2][3] This practice is particularly crucial for AEDs due to their narrow therapeutic indices and significant inter-individual pharmacokinetic variability.[4][5] However, the journey from sample collection to accurate concentration measurement is fraught with potential interferences that can lead to erroneous results and, consequently, flawed clinical interpretations. This guide will navigate you through these challenges.
Why is TDM for AEDs so susceptible to interference?
The complexity of biological matrices, coupled with the chemical properties of AEDs and their metabolites, creates a challenging analytical landscape. Interferences can be broadly categorized as endogenous (originating from within the body) or exogenous (originating from external sources). These can lead to either falsely elevated or decreased drug concentrations, impacting dose adjustments and patient care.
Section 2: Troubleshooting Common Interferences
This section is formatted as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter in your laboratory.
FAQ 1: Immunoassay-Based Assays
Question: My immunoassay results for phenytoin are unexpectedly high in a patient with renal impairment. What could be the cause?
Answer: This is a classic example of interference from endogenous substances. In patients with uremia, metabolites of phenytoin, such as 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), can accumulate.[4][6] Many commercial immunoassays exhibit cross-reactivity with these metabolites, leading to a positive bias and falsely elevated phenytoin concentrations.[6]
Troubleshooting Steps & Explanations:
-
Review the Assay's Cross-Reactivity Data: Always consult the manufacturer's package insert for information on cross-reactivity with known metabolites. This will provide a quantitative measure of the potential interference.
-
Consider an Alternative Analytical Method: When significant interference is suspected, confirmation with a more specific method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[7][8] These chromatographic techniques can separate the parent drug from its metabolites, providing a more accurate measurement.
-
Measure Free Drug Concentrations: In cases of altered protein binding, such as in renal failure, measuring the unbound (free) fraction of the drug can provide a more clinically relevant result.[5]
Question: I'm observing inconsistent carbamazepine levels using an immunoassay. Could the active metabolite be interfering?
Answer: Yes, this is a known issue. Carbamazepine is metabolized to carbamazepine-10,11-epoxide (CBZ-E), which is also pharmacologically active.[6][7] Some immunoassays show significant cross-reactivity with CBZ-E, which can lead to an overestimation of the parent carbamazepine concentration.[4][6] The degree of cross-reactivity can vary between different immunoassay kits.[6]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected carbamazepine immunoassay results.
FAQ 2: Chromatographic Assays (HPLC, LC-MS/MS)
Question: I'm seeing extraneous peaks in my HPLC chromatogram for valproic acid. What are the likely culprits?
Answer: Extraneous peaks in chromatography can arise from several sources:
-
Endogenous Interferences: Lipids and other endogenous plasma components can co-elute with the analyte of interest, especially with inadequate sample preparation.
-
Exogenous Interferences: Co-administered drugs and their metabolites can interfere. For example, certain antibiotics or other AEDs might have retention times similar to valproic acid.
-
Sample Contamination: Contamination from collection tubes (e.g., plasticizers) or improper sample handling can introduce interfering substances.
Protocol for Identifying the Source of Interference:
-
Blank Analysis: Inject a blank sample (matrix without the drug) to check for interferences from the sample matrix itself.
-
Spike and Recovery: Spike a known concentration of the analyte into the blank matrix and analyze it. Poor recovery may indicate matrix effects (ion suppression or enhancement in LC-MS/MS).
-
Review Patient's Co-medications: Cross-reference the patient's medication list with known drug-drug interactions and potential for chromatographic interference.
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column chemistry can help to resolve the interfering peak from the analyte peak.
FAQ 3: Pre-Analytical and Sample Handling Issues
Question: Can the type of blood collection tube affect my AED measurements?
Answer: Absolutely. The choice of collection tube can significantly impact the accuracy of TDM results. Some gel separator tubes can absorb certain lipophilic drugs, such as phenytoin and carbamazepine, leading to falsely low concentrations. It is crucial to follow the specific collection tube requirements outlined by the analytical laboratory or assay manufacturer.
Question: How critical is the timing of sample collection for AED TDM?
Answer: The timing of blood collection is paramount for accurate interpretation of AED levels. For most AEDs, trough concentrations (drawn just before the next dose) are recommended to assess the minimum drug level over a dosing interval.[1] For drugs with short half-lives, the timing is even more critical.[1]
Data on Sample Timing:
| Antiepileptic Drug | Half-life (approximate) | Recommended Sampling Time |
| Phenytoin | 22 hours (dose-dependent) | Trough |
| Carbamazepine | 12-17 hours (auto-induction) | Trough[7] |
| Valproic Acid | 9-16 hours | Trough[7] |
| Lamotrigine | 25-30 hours | Trough |
| Levetiracetam | 6-8 hours | Trough |
FAQ 4: Drug-Drug and Drug-Herb Interactions
Question: My patient's lamotrigine levels have dropped significantly after starting oral contraceptives. Is this a known interaction?
Answer: Yes, this is a well-documented and clinically significant interaction. Oral contraceptives containing estrogen can induce the glucuronidation of lamotrigine, leading to a substantial decrease in its plasma concentration and potentially loss of seizure control.[9][10]
Question: A patient taking carbamazepine has started using St. John's Wort. Should I be concerned about an interaction?
Answer: Yes, there is a significant concern. St. John's Wort is a potent inducer of the cytochrome P450 enzyme CYP3A4.[11] Carbamazepine is metabolized by CYP3A4, so co-administration with St. John's Wort can lead to a significant decrease in carbamazepine levels, increasing the risk of seizures.[11][12] Patients should be advised to avoid St. John's Wort while on carbamazepine.[12]
Logical Relationship of Common Interactions:
Caption: Common drug and herbal interactions affecting AED levels.
Section 3: The Impact of Metabolites
The presence of active metabolites is a significant consideration in AED TDM. For some drugs, the metabolite contributes significantly to the therapeutic and/or toxic effects.
Key AEDs with Active Metabolites:
| Parent Drug | Active Metabolite(s) | Clinical Significance |
| Carbamazepine | Carbamazepine-10,11-epoxide (CBZ-E) | Contributes to both efficacy and toxicity.[6][7] |
| Primidone | Phenobarbital, Phenylethylmalonamide (PEMA) | Phenobarbital is a major contributor to the antiepileptic effect. |
| Oxcarbazepine | 10-hydroxycarbazepine (MHD) | The primary active compound. |
Failure to account for these active metabolites can lead to a misinterpretation of the clinical picture. For instance, a patient on carbamazepine may experience symptoms of toxicity despite having a "therapeutic" level of the parent drug, due to high concentrations of CBZ-E.[13]
Section 4: Concluding Remarks
The accurate therapeutic drug monitoring of antiepileptics is a multifaceted process that requires careful attention to analytical methodology, pre-analytical variables, and potential drug interactions. By understanding the common sources of interference and implementing robust troubleshooting strategies, researchers and clinicians can enhance the reliability of TDM results, ultimately contributing to improved patient outcomes in the management of epilepsy. Regular consultation of updated guidelines and assay documentation is essential to stay abreast of newly identified interferences and best practices.[14][15]
References
- Patsalos, P. N. (2003). Clinically important drug interactions in epilepsy: interactions between antiepileptic drugs and other drugs. The Lancet Neurology, 2(8), 473-481. [Link]
- Brodie, M. J., & Mintzer, S. (2012). Antiepileptic drug interactions. Epilepsy & Behavior, 25(2), 135-147. [Link]
- Interactions Between Antiseizure Drugs (with epileptic drugs and Other Drugs). (2025, March 6). YouTube. [Link]
- Epilepsy Foundation. (2014, March 19). Drug Interactions. [Link]
- Patsalos, P. N. (2005). Antiepileptic Drug Interactions. Neupsy Key. [Link]
- Dasgupta, A., & Volk, A. (2004). Performance Characteristics of Four Immunoassays for Antiepileptic Drugs on the IMMULITE 2000 Automated Analyzer.
- Patsalos, P. N. (2000). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring.
- Krasowski, M. D. (2011). New Methods Used in Pharmacokinetics and Therapeutic Monitoring of the First and Newer Generations of Antiepileptic Drugs (AEDs). Molecules, 16(12), 10137-10165. [Link]
- Patsalos, P. N. (2000). Modern methods for analysis of antiepileptic drugs in the biological fluids for pharmacokinetics, bioequivalence and therapeutic drug monitoring. Semantic Scholar. [Link]
- Eadie, M. J. (2001). Therapeutic drug monitoring—antiepileptic drugs. British Journal of Clinical Pharmacology, 52(S1), 11-20. [Link]
- Siddiqui, A., & Keran, C. (2023). Antiepileptic Drug Monitoring. In StatPearls.
- Neels, H., & Sierens, E. (2005). Therapeutic drug monitoring of old and newer anti-epileptic drugs. Clinical Chemistry and Laboratory Medicine, 43(11), 1131-1145. [Link]
- Krasowski, M. D. (2010). Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications. Pharmaceuticals, 3(6), 1909-1935. [Link]
- Medscape. (2025, June 2).
- Tomson, T., & Dahl, M. (2012). Therapeutic drug monitoring of antiepileptic drugs for epilepsy.
- Izzo, A. A., & Ernst, E. (2009). Interactions between antiepileptic drugs and herbal medicines. Redalyc. [Link]
- Izzo, A. A., & Ernst, E. (2009). Interactions between antiepileptic drugs and herbal medicines.
- Bou-Assi, E., & Tfaili, S. (2020). Herbal medicine and epilepsy: Proconvulsive effects and interactions with antiepileptic drugs.
- Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. [Link]
- Cleveland Clinic. (n.d.).
- Epilepsy Society. (n.d.).
- Patsalos, P. N., Berry, D. J., Bourgeois, B. F., Cloyd, J. C., Glauser, T. A., Johannessen, S. I., ... & Tomson, T. (2008). Antiepileptic drugs—best practice guidelines for therapeutic drug monitoring: A position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia, 49(7), 1239-1276. [Link]
- Armijo, J. A., & Adín, J. (2011). Pharmacokinetic Monitoring of Antiepileptic Drugs. Farmacia Hospitalaria, 35(1), 25-36. [Link]
- Alvestad, S., Lydersen, S., & Brodtkorb, E. (2007). Cross-reactivity pattern of rash from current aromatic antiepileptic drugs.
- Snyder, M. L., & Fantz, C. R. (2014). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 60(6), 864-873. [Link]
- Shomer, D., & Lopes da Silva, F. (2011). Therapeutic drug monitoring (AEDs). Epilepsy & Behavior, 21(2), 125-135. [Link]
- Gonçalves, J., & Rosado, T. (2023). Evaluation of Antiepileptics' Stability in Oral Fluid Samples. Pharmaceuticals, 16(10), 1435. [Link]
- Japanese Society of Therapeutic Drug Monitoring. (2018). Guidelines for Therapeutic Drug Monitoring of Antiepileptic Drugs. Therapeutic Drug Monitoring, 40(2), 145-153. [Link]
- Scribd. (n.d.). Applying TDM To Anti Epileptic Drugs. [Link]
- Alvestad, S., Lydersen, S., & Brodtkorb, E. (2008). Cross-sensitivity of skin rashes with antiepileptic drug use. Epilepsy Research, 82(1), 62-67. [Link]
- Gonçalves, J., & Rosado, T. (2023). Determination of Antiepileptics in Biological Samples—A Review. Applied Sciences, 13(19), 10834. [Link]
- Patsalos, P. N. (2004). Methodologies used to identify and characterize interactions among antiepileptic drugs. Epilepsy Research, 60(1), 1-16. [Link]
- Sander, L. (2022). Abandoning the use of enzyme-inducing antiepileptic drugs. VJNeurology. [Link]
- Benbadis, S. R. (2009). Monitoring Antiepileptic Drugs: A Level-Headed Approach. Epilepsy & Behavior, 15(4), 417-420. [Link]
- Gonçalves, J., & Rosado, T. (2023). Determination of Antiepileptics in Biological Samples—A Review.
Sources
- 1. Antiepileptic Drug Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic monitoring of antiepileptic drugs for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. labgids.be [labgids.be]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinically important drug interactions in epilepsy: interactions between antiepileptic drugs and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiepileptic Drug Interactions - Principles and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. droracle.ai [droracle.ai]
- 13. Therapeutic drug monitoring—antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Antiepileptic drugs—best practice guidelines for therapeutic drug monitoring: A position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies (2008) | Philip N. Patsalos | 1017 Citations [scispace.com]
- 15. iatdmct2017.jp [iatdmct2017.jp]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Mephenytoin Quantification
This guide provides an in-depth, comparative analysis of the validation process for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Mephenytoin in human plasma. As a key probe for assessing Cytochrome P450 2C19 (CYP2C19) enzyme activity, the accurate measurement of Mephenytoin is critical in pharmacogenetic studies and clinical pharmacology.[1][2]
This document eschews a generic template in favor of a logical, scientifically-grounded narrative that explains the causality behind experimental choices. We will compare two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—to illustrate how methodological choices impact validation outcomes. All procedures and acceptance criteria are based on the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
The Foundational Principles: Why LC-MS/MS for Mephenytoin?
Mephenytoin is an anticonvulsant whose metabolism is primarily mediated by CYP2C19. The ratio of its stereoisomers, (S)-mephenytoin to (R)-mephenytoin, is used to phenotype individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2] Given the low concentrations and the need for high specificity to distinguish between enantiomers and metabolites like Nirvanol and 4'-hydroxymephenytoin, LC-MS/MS is the analytical technique of choice.[1][7] Its power lies in the combination of physical separation by liquid chromatography and mass-based detection by tandem mass spectrometry, which provides unparalleled selectivity and sensitivity.[8]
The Role of the Internal Standard (IS)
The cornerstone of a reliable quantitative LC-MS/MS method is the internal standard. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis. For Mephenytoin, a stable isotope-labeled (SIL) version, such as Mephenytoin-d5, is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing the final measurement and correcting for variability.[9]
The Validation Gauntlet: A Parameter-by-Parameter Breakdown
Bioanalytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[4] It ensures the data generated are reliable and reproducible. The following sections detail the core validation experiments, comparing the performance of a simple Protein Precipitation (PPT) method against a more rigorous Liquid-Liquid Extraction (LLE) method.
Experimental Workflow Overview
The overall process involves preparing calibration standards and quality control samples, extracting Mephenytoin and the IS from the plasma matrix, and analyzing the extracts via LC-MS/MS.
Caption: High-level workflow for Mephenytoin quantification, comparing PPT and LLE extraction.
System Suitability & Chromatography
Before validation begins, the LC-MS/MS system must be confirmed to be operating correctly. This involves injecting a standard solution to check for consistent retention times, peak shapes, and signal intensity.
Table 1: Example Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| LC Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good reversed-phase retention for Mephenytoin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Mephenytoin contains nitrogen atoms that are readily protonated. |
| MS/MS Transitions | Mephenytoin: m/z 219.1 → 134.1 Mephenytoin-d5 (IS): m/z 224.1 → 139.1 | Specific precursor-to-product ion transitions ensure selectivity (Selected Reaction Monitoring - SRM). |
Detailed Experimental Protocols
Preparation of Stocks, Calibration Standards (CALs) and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Mephenytoin reference standard and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Prepare Mephenytoin-d5 similarly.
-
Working Solutions: Prepare serial dilutions of the primary stock in 50:50 methanol:water to create working solutions for spiking CALs and QCs.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve the final CAL and QC concentrations. QCs should be prepared from a separate stock weighing.
-
CALs: e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.
-
QCs: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL).
-
Sample Extraction Methodologies
Method A: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL).
-
Add 300 µL of cold acetonitrile. The cold temperature and organic solvent cause proteins to denature and precipitate.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 250 µL of the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 90:10 v/v).
-
Vortex to mix and inject into the LC-MS/MS system.
Method B: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 50 µL of a buffer (e.g., 0.1 M ammonium carbonate, pH 9) to adjust the sample pH, ensuring Mephenytoin is in a neutral, non-ionized state which enhances its partitioning into the organic solvent.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 5 minutes to facilitate the extraction of the analyte from the aqueous plasma into the organic layer.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (~500 µL) to a new tube.
-
Evaporate to dryness and reconstitute as described in the PPT method (Steps 7-9).
Core Validation Parameters: Data & Comparison
The following sections present the required validation experiments with example data to compare the PPT and LLE methods. Acceptance criteria are based on FDA/ICH guidelines.[6][10]
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[8] Procedure: Analyze at least six independent lots of blank human plasma. Check for any interfering peaks at the retention time of Mephenytoin and the IS. Acceptance Criteria: Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[11]
Expected Outcome: Both methods should pass. However, LLE typically produces cleaner extracts, resulting in lower baseline noise and fewer endogenous interferences compared to PPT.
Linearity and Range
Objective: To establish the concentration range over which the method is accurate, precise, and linear. Procedure: Analyze a calibration curve with at least 6-8 non-zero standards, spanning the expected concentration range, in three separate runs. Plot the peak area ratio (Analyte/IS) against the nominal concentration. Acceptance Criteria: A linear regression (typically weighted 1/x² to improve accuracy at the low end) should yield a coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations of each CAL should be within ±15% of the nominal value (±20% at the LLOQ).
Table 2: Example Linearity Data
| Method | Regression Model | r² Value | Range (ng/mL) | Comments |
| PPT | Linear (1/x²) | 0.9978 | 1 - 1000 | Meets acceptance criteria. |
| LLE | Linear (1/x²) | 0.9991 | 1 - 1000 | Often shows slightly better linearity due to reduced matrix effects. |
Accuracy and Precision
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). Procedure: Analyze QC samples at four levels (LLOQ, L, M, H) in replicate (n=6) within a single run (intra-day) and across three different runs on different days (inter-day). Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ).
Table 3: Example Inter-Day Accuracy & Precision Data
| Method | QC Level (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Pass/Fail |
| PPT | LLOQ (1) | 18 | 1.12 | 112.0% | 14.8% | Pass |
| Low (3) | 18 | 3.21 | 107.0% | 9.5% | Pass | |
| Mid (75) | 18 | 71.5 | 95.3% | 7.2% | Pass | |
| High (750) | 18 | 780.1 | 104.0% | 6.8% | Pass | |
| LLE | LLOQ (1) | 18 | 1.04 | 104.0% | 11.2% | Pass |
| Low (3) | 18 | 2.95 | 98.3% | 6.1% | Pass | |
| Mid (75) | 18 | 76.2 | 101.6% | 4.5% | Pass | |
| High (750) | 18 | 741.9 | 98.9% | 4.1% | Pass |
Insight: While both methods can be validated, the LLE method consistently shows better precision (lower CV%). This is a direct result of removing more matrix components that can cause ion suppression and variability.
Matrix Effect and Recovery
Objective: To assess the impact of matrix components on analyte ionization (Matrix Effect) and the efficiency of the extraction process (Recovery).[12][13] Procedure: Three sets of samples are prepared at Low and High QC concentrations:
-
Set A: Analyte spiked in reconstitution solvent (neat solution).
-
Set B: Blank plasma extract spiked with analyte post-extraction.
-
Set C: Analyte spiked into plasma before extraction.
Calculations:
-
Matrix Effect (ME) % = (Peak Area of B / Peak Area of A) * 100
-
Recovery (RE) % = (Peak Area of C / Peak Area of B) * 100
-
Process Efficiency (PE) % = (Peak Area of C / Peak Area of A) * 100
Acceptance Criteria: The IS-normalized matrix factor should have a CV ≤ 15%. Recovery should be consistent and reproducible, though no specific value is required.
Table 4: Comparison of Matrix Effect and Recovery
| Method | QC Level | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| PPT | Low (3 ng/mL) | 75% (Suppression) | 95% | 71% |
| High (750 ng/mL) | 71% (Suppression) | 97% | 69% | |
| LLE | Low (3 ng/mL) | 94% (Minimal Effect) | 85% | 80% |
| High (750 ng/mL) | 96% (Minimal Effect) | 88% | 84% |
Causality: The PPT method shows significant ion suppression (~25-30%) due to residual phospholipids and other matrix components co-eluting with Mephenytoin. LLE is far more effective at removing these interferences, resulting in a minimal matrix effect.[12] While LLE's recovery may be slightly lower, its superior cleanup and higher overall process efficiency lead to a more robust and reliable assay.
Caption: Logical relationship between validation parameters for a robust bioanalytical method.
Stability
Objective: To ensure the analyte concentration does not change during sample handling and storage.[14][15] Procedure: Analyze QC samples (Low and High) after exposing them to various conditions. The mean concentration of stored QCs is compared to that of freshly prepared QCs. Acceptance Criteria: Mean concentration of stored samples should be within ±15% of the nominal concentration.
Table 5: Stability Experiments and Conditions
| Stability Type | Storage Condition | Duration | Purpose |
| Freeze-Thaw | -20°C to Room Temp. | 3 Cycles | Simulates retrieving samples from the freezer. |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | Simulates time samples spend on the bench during processing. |
| Long-Term | -80°C | 90 days | Determines allowable storage duration before analysis. |
| Post-Preparative | Autosampler (e.g., 10°C) | 24 hours | Ensures analyte is stable in the final extract prior to injection. |
Expected Outcome: Mephenytoin is generally stable.[2] However, this must be empirically proven for the specific matrix and storage conditions used. No significant difference between PPT and LLE is expected here, as stability is an inherent property of the molecule in the matrix.
Conclusion and Recommendation
This guide has detailed the essential validation parameters for an LC-MS/MS method for Mephenytoin quantification, directly comparing Protein Precipitation and Liquid-Liquid Extraction.
-
Protein Precipitation (PPT) is a fast, simple, and high-throughput method that can be successfully validated. However, it is more susceptible to matrix effects, which can lead to greater variability (lower precision) and potential ion suppression.
-
Liquid-Liquid Extraction (LLE) requires more optimization but provides a significantly cleaner sample extract. This translates to minimal matrix effects, superior precision, and often better overall process efficiency, making it the more robust and reliable method for regulatory submissions and critical clinical studies.
For researchers developing a new method for Mephenytoin, LLE is the recommended approach to ensure the highest data quality. The initial investment in method development is justified by the enhanced robustness and reliability of the resulting data, which is paramount for drug development and clinical decision-making.
References
- European Medicines Agency. (2022).
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2018).
- Resolian. (n.d.).
- Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(16), 1845-1850. [Link][1][16][17]
- Jansson, B., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- van der-Weide, J., & Steijns, L. S. (2001). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 51(4), 359–363. [Link][2]
- U.S. Food and Drug Administration. (2019).
- Souza, I. D., & Lanchote, V. L. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 16-27. [Link][9]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link][12]
- Stanke, C., et al. (2016). LC-MS/MS in forensic toxicology: what about matrix effects?.
- Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link][15]
- French, D. (2018).
- Johnson-Davis, K. L., & McMillin, G. A. (2021). Drug stability in forensic toxicology. WIREs Forensic Science, 3(6), e1481. [Link][14]
Sources
- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolian.com [resolian.com]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. youtube.com [youtube.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Drug stability in forensic toxicology | RTI [rti.org]
- 15. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Matrix Effects for (+/-)-4-Hydroxy Mephenytoin-d3 in Bioanalysis
Introduction: The Imperative of Matrix Effect Assessment in Regulated Bioanalysis
In the landscape of drug development, the accurate quantification of metabolites in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity. However, this powerful technique is not without its challenges, the most significant of which is the "matrix effect."[1][2][3] The matrix effect refers to the alteration of ionization efficiency for an analyte due to co-eluting, undetected components from the biological sample.[1][4] This phenomenon can manifest as ion suppression or enhancement, leading to inaccurate and unreliable data, thereby compromising the integrity of a study.[1][3]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate a thorough investigation of matrix effects during bioanalytical method validation to ensure data reliability.[2][5][6] This guide provides an in-depth comparison of two widely accepted methodologies for assessing matrix effects, with a specific focus on the analysis of (+/-)-4-Hydroxy Mephenytoin-d3, a deuterated internal standard for its parent drug, Mephenytoin.[7][8][9] We will explore the "post-extraction addition" method as a primary quantitative assessment and compare it to the compensatory approach using a stable isotope-labeled (SIL) internal standard.
The Analyte in Focus: this compound
This compound is the deuterated form of a major metabolite of Mephenytoin, an antiepileptic agent.[8][9] In quantitative bioanalysis, SIL internal standards are considered the gold standard for their ability to co-elute with the analyte and experience similar matrix effects, thus providing a reliable means of correction.[10][11] However, it is crucial to experimentally verify the extent of the matrix effect, even when using a SIL-IS, to ensure the robustness of the analytical method.
Part 1: The "Golden Standard" - The Post-Extraction Addition Method
The post-extraction addition method is a cornerstone of bioanalytical method validation for quantitatively assessing matrix effects.[1] The fundamental principle is to compare the analyte's response in a "clean" or neat solution to its response when spiked into an extracted blank biological matrix. This comparison reveals the true impact of the matrix on the analyte's ionization.
Experimental Workflow: Post-Extraction Addition
Caption: Workflow for the Post-Extraction Addition Method.
Detailed Experimental Protocol
Objective: To quantify the matrix effect on this compound in human plasma.
Materials:
-
This compound certified reference standard.
-
Blank, pooled human plasma from at least six different sources.
-
LC-MS/MS system.
-
All necessary solvents and reagents for sample preparation and mobile phases.
Procedure:
-
Preparation of Set A (Neat Solution):
-
Prepare a standard solution of this compound in the final mobile phase composition at a concentration representative of the mid-range of the calibration curve (e.g., 50 ng/mL).
-
Inject this solution into the LC-MS/MS system and record the peak area. Repeat for n=6 injections.
-
-
Preparation of Set B (Post-Extraction Spiked Samples):
-
Process six different lots of blank human plasma using the established extraction protocol (e.g., protein precipitation followed by solid-phase extraction).
-
After the final evaporation step and prior to reconstitution, spike the dried extracts with the same concentration of this compound as in Set A (50 ng/mL).
-
Reconstitute the spiked extracts in the mobile phase.
-
Inject each of the six reconstituted samples into the LC-MS/MS system and record the peak areas.
-
-
Calculation of the Matrix Factor (MF):
-
The Matrix Factor is calculated for each lot of plasma using the following formula: MF = (Peak Area of Analyte in Post-Extracted Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution) [12]
-
An MF value of 1 indicates no matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[1]
-
Data Presentation and Interpretation
Table 1: Hypothetical Matrix Effect Data for this compound
| Plasma Lot | Mean Peak Area (Neat Solution, n=6) | Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Matrix Effect |
| 1 | 510,234 | 459,211 | 0.90 | -10% (Suppression) |
| 2 | 510,234 | 484,722 | 0.95 | -5% (Suppression) |
| 3 | 510,234 | 520,339 | 1.02 | +2% (Enhancement) |
| 4 | 510,234 | 464,313 | 0.91 | -9% (Suppression) |
| 5 | 510,234 | 479,620 | 0.94 | -6% (Suppression) |
| 6 | 510,234 | 505,132 | 0.99 | -1% (Suppression) |
| Mean | 0.95 | -5% | ||
| %RSD | 4.2% |
Interpretation: The results in Table 1 indicate a slight to moderate ion suppression for this compound in human plasma, with an average suppression of 5%. The relative standard deviation (%RSD) of the matrix factor across the different plasma lots is 4.2%, which is well within the generally accepted limit of 15%, suggesting that the matrix effect is consistent across different sources.
Part 2: The Compensatory Approach - Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a powerful strategy to compensate for matrix effects.[10] The underlying assumption is that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, thereby maintaining a constant analyte-to-IS peak area ratio.
Comparative Logic: SIL-IS vs. External Standard
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Internal Standards in Bioanalysis: The Case for (+/-)-4-Hydroxy Mephenytoin-d3
In the landscape of quantitative bioanalysis, particularly within therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is one of the most critical decisions in the development of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An ideal IS should perfectly mimic the analyte's journey through the entire analytical process—from extraction to detection—thereby correcting for any potential variability.[1][2] This guide provides an in-depth comparison of (+/-)-4-Hydroxy Mephenytoin-d3, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives for the quantification of mephenytoin and its primary metabolite, 4-hydroxymephenytoin.
Mephenytoin, an antiepileptic drug, undergoes significant metabolism, primarily by the polymorphic enzyme CYP2C19, to form 4-hydroxymephenytoin.[3][4] The accurate measurement of both the parent drug and its metabolite is crucial for CYP2C19 phenotyping and for optimizing patient therapy.[4][5] This necessitates an analytical method that can overcome the inherent challenges of complex biological matrices like plasma and urine.
The Gold Standard: Understanding this compound
This compound is the deuterated analog of the primary metabolite of mephenytoin.[6][7] The replacement of three hydrogen atoms with deuterium on the N-methyl group results in a mass shift of +3 Da. This seemingly minor modification is the key to its superiority as an internal standard.[1][8]
Core Advantages of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Near-Identical Physicochemical Properties: Deuterium substitution has a negligible effect on the chemical properties of the molecule.[9][10] This means this compound shares the same extraction efficiency, chromatographic retention time, and ionization response as the unlabeled analyte, 4-hydroxymephenytoin.
-
Co-elution and Matrix Effect Compensation: The most significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the analyte's ionization, leading to inaccurate results.[8][11][12] Because a SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement.[8][13] By calculating the ratio of the analyte signal to the IS signal, these variations are effectively normalized, yielding highly accurate and precise quantification.[8][11]
-
Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS in bioanalytical methods whenever possible due to its ability to ensure data integrity.[9][13][14][15][16][17]
The Alternatives: A Critical Evaluation
While SIL-IS are considered the gold standard, other types of internal standards are sometimes used, often due to cost or availability. However, their use comes with significant compromises.
1. Structural Analogs (e.g., other hydantoin derivatives)
A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. For phenytoin, a related antiepileptic, 5-(p-methylphenyl)-5-phenylhydantoin is sometimes used as an IS.[18] A similar analog could be considered for mephenytoin analysis.
-
Disadvantages:
-
Different Retention Times: Structural differences lead to different chromatographic behavior. If the IS does not co-elute with the analyte, it cannot effectively compensate for matrix effects that may vary across the chromatographic run.[13]
-
Variable Extraction Recovery: The analog may have different solubility and partitioning characteristics, leading to inconsistent recovery during sample preparation compared to the analyte.[13]
-
Disparate Ionization Efficiency: The analog will likely have a different ionization efficiency and may respond differently to ion suppression or enhancement, leading to biased results.[13]
-
2. Homologous Series
This involves using a compound from the same chemical family but with a different alkyl chain length. This approach is less common in modern bioanalysis for drugs like mephenytoin and suffers from the same drawbacks as structural analogs.
Comparative Performance Overview
The following table summarizes the key differences in performance between a SIL-IS like this compound and a typical structural analog IS.
| Feature | This compound (SIL-IS) | Structural Analog IS | Rationale & Impact on Data Quality |
| Structural Similarity | Identical (Isotopically Labeled) | Similar, but not identical | Identical structure ensures the IS behaves like the analyte throughout the entire process.[13] |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time | Co-elution is critical for accurate compensation of matrix effects at the specific point of analyte elution.[13] |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly | Mismatched recovery introduces a systematic error (bias) in the final calculated concentration. |
| Matrix Effect Compensation | Excellent | Poor to moderate | As the "gold standard," SIL-IS provides the most effective correction for ion suppression/enhancement.[8][13] |
| Potential for Cross-Talk | Low (mass difference ≥ 3 amu) | None | A sufficient mass difference prevents isotopic contributions from the analyte interfering with the IS signal. |
| Regulatory Acceptance | Strongly Recommended | Acceptable if justified, but less preferred | FDA and EMA guidelines prioritize the use of SIL-IS for robust and reliable data.[14][15][16] |
Experimental Section: A Comparative Validation Protocol
To empirically demonstrate the superiority of this compound, a validation study should be performed according to FDA or EMA guidelines.[14][15][16]
Experimental Workflow Diagram
Caption: Bioanalytical workflow for quantification of 4-hydroxymephenytoin.
Step-by-Step Methodology
-
Materials & Reagents:
-
Analytes: (+/-)-4-Hydroxymephenytoin, Mephenytoin
-
Internal Standards: this compound and a selected Structural Analog IS.
-
Control human plasma (K2EDTA).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of analytes and internal standards in methanol (e.g., at 1 mg/mL).
-
Prepare intermediate working solutions by diluting the stocks in 50:50 methanol:water.
-
Prepare a combined internal standard working solution containing this compound (e.g., 50 ng/mL) and the Structural Analog IS (at an optimized concentration) in acetonitrile. This will be the precipitation/extraction solution.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank human plasma with appropriate volumes of the analyte working solutions to prepare a calibration curve (e.g., 8 non-zero standards).
-
Separately, prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A suitable C18 column (e.g., Kinetex EVO C18, 150 x 2.1 mm, 5 µm).[19]
-
Mobile Phase A: 0.1% Formic acid in water.[19]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).[19]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[19]
-
Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for each analyte and IS would be determined by direct infusion.
-
Illustrative Performance Data
The following table presents hypothetical but realistic data from a validation study, highlighting the expected performance differences.
| Parameter | QC Level | This compound | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Inter-day Accuracy (% Bias) | LQC | -2.5% | -18.2% | ±15% (±20% at LLOQ) |
| MQC | 1.8% | -11.5% | ±15% | |
| HQC | 0.9% | 9.8% | ±15% | |
| Inter-day Precision (% CV) | LQC | 4.1% | 16.5% | ≤15% (≤20% at LLOQ) |
| MQC | 2.8% | 12.8% | ≤15% | |
| HQC | 2.1% | 10.5% | ≤15% | |
| Matrix Factor (n=6 lots) | MQC | 0.98 (CV=3.5%) | 0.75 (CV=18.9%) | IS-normalized MF CV should be ≤15% |
| Recovery (%) | MQC | 92.5% | 75.1% | Should be consistent and precise |
As the data illustrates, the method using the SIL-IS easily meets regulatory acceptance criteria for accuracy and precision. The structural analog, however, shows significant negative bias at the LQC level and higher imprecision, likely due to its inability to properly correct for matrix effects, as evidenced by the highly variable and low matrix factor.
Mechanism of Action: Matrix Effect Compensation
The diagram below illustrates why the SIL-IS is superior in mitigating matrix effects.
Caption: How a SIL-IS corrects for matrix-induced ion suppression.
Conclusion
For the quantitative analysis of mephenytoin and its metabolites in biological matrices, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice. It provides the most effective means of correcting for sample preparation variability and, most critically, for unpredictable matrix effects.[8][13] While structural analogs may present a lower initial cost, they introduce a significant risk of analytical error, leading to inaccurate and imprecise data that can compromise the integrity of a study and lead to incorrect clinical interpretations. In regulated bioanalysis, where data quality is non-negotiable, the investment in a SIL-IS is a fundamental requirement for achieving robust, reliable, and defensible results.
References
- Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(14), 1539-1545. [Link]
- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- BenchChem. (n.d.). Unveiling the Advantages of Deuterated Standards in Mass Spectrometry.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Wysocki, J., & Klos, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Chavan, V. R., & Shirkhedkar, A. A. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-112.
- BenchChem. (n.d.). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.
- BenchChem. (n.d.). Matrix effects in bioanalysis with stable isotope labeled standards.
- Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 465-473. [Link]
- Vishwanathan, K., et al. (2007). Matrix effects in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-11.
- Stewart, N. A., et al. (2013). A UPLC-MS/MS assay of the "Pittsburgh Cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analytical and Bioanalytical Chemistry, 405(2-3), 1039-1051. [Link]
- ResearchGate. (n.d.). Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method | Request PDF.
- ResearchGate. (n.d.). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry | Request PDF.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- U.S. Food and Drug Administration. (2022).
- Armirotto, J. A., et al. (2018). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 159, 391-399. [Link]
- PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
- European Medicines Agency. (2022).
- Wedlund, P. J., et al. (1984). Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography.
- Li, A. P., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Drug Metabolism Letters, 6(3), 166-175. [Link]
- Swinyard, E. A., Brown, W., & Goodman, L. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-326.
- LGC Standards. (n.d.). This compound.
- CLEARSYNTH. (n.d.). This compound.
- Ghodke-Puranik, Y., et al. (2013). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Current Pharmaceutical Analysis, 9(2), 146-167. [Link]
- Sigma-Aldrich. (n.d.). 4-Hydroxymephenytoin.
- BenchChem. (n.d.). Unraveling the Spectrum of Mephenytoin Metabolism: A Guide to Inter-individual Variation in 4-Hydroxymephenytoin Formation.
- ResearchGate. (n.d.). Chemical structures of phenytoin and phenytoin-d10 (internal standard).
- Golder, S., et al. (2011). Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy. British Journal of Clinical Pharmacology, 72(5), 767-778. [Link]
- Barroso, M., et al. (2023). Determination of Antiepileptics in Biological Samples—A Review. Molecules, 28(20), 7083.
- ResearchGate. (n.d.). Advances in Anti-Epileptic Drug Testing. | Request PDF.
- Taylor & Francis. (n.d.). Internal standard – Knowledge and References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to Linearity and Range for Mephenytoin Calibration Curves in Bioanalysis
For researchers and professionals in drug development, the accurate quantification of xenobiotics in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. Mephenytoin, a classic probe drug for phenotyping the cytochrome P450 enzyme CYP2C19, is no exception.[1] Establishing a robust and reliable calibration curve is the critical first step in any quantitative bioanalytical method. Its linearity and range are not mere statistical parameters; they are the very foundation upon which the validity of the entire study rests.
This guide provides an in-depth comparison of methodologies for establishing and evaluating the linearity and range of Mephenytoin calibration curves. We will move beyond procedural checklists to explore the causality behind experimental choices, grounded in authoritative regulatory guidelines and supported by published experimental data. Our focus is to empower you to develop self-validating systems that ensure data integrity and withstand scientific scrutiny.
The Foundation: Regulatory Framework for Method Validation
Before delving into specific methods, it is crucial to understand the regulatory landscape that governs bioanalytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that define the essential validation characteristics.[2][3][4]
According to the ICH Q2(R1) guideline, the linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[2][5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3] These principles are the cornerstones of a validated method, ensuring that it is suitable for its intended purpose.[6]
Comparative Analysis of Analytical Methodologies for Mephenytoin
While various techniques can be used to quantify Mephenytoin, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity, specificity, and applicability to complex biological matrices.
Why LC-MS/MS Dominates:
-
High Sensitivity: LC-MS/MS methods can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL range, which is essential for capturing the full pharmacokinetic profile of Mephenytoin and its metabolites.[1][7]
-
Exceptional Specificity: Tandem mass spectrometry allows for the selection of specific precursor-to-product ion transitions, minimizing the risk of interference from endogenous matrix components. This high degree of specificity is difficult to achieve with other methods like HPLC-UV.[3]
-
Smaller Sample Volume: The high sensitivity of LC-MS/MS often allows for the use of smaller sample volumes (e.g., 25-50 µL), which is a significant advantage in studies with limited sample availability.[8]
The table below compares the linearity and range of several published methods for Mephenytoin quantification, illustrating the performance capabilities of different analytical approaches.
| Methodology | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation (r²) | Reference |
| LC-MS/MS | Human Plasma | 3 - 1500 | 3 | Not Specified | [7] |
| LC-MS/MS | Human Urine | 3 - 5000 | 3 | Not Specified | [7] |
| LC-MS/MS | Human Urine | 15 - 10000 | 30 | > 0.99 (Implied) | [1] |
| GC-MS | Human Urine | 5 - 1000 | 5 | > 0.99 |
As the data indicates, LC-MS/MS consistently provides wide linear ranges with low LLOQs, making it the preferred choice for most Mephenytoin bioanalysis applications.
A Deeper Look into Linearity Assessment
Assessing linearity is more than simply calculating a correlation coefficient (r²). A comprehensive evaluation ensures the chosen model accurately describes the relationship between concentration and response across the entire range.[9]
Key Assessment Criteria:
-
Correlation Coefficient (r²): While a value of >0.99 is a common target, it should not be the sole criterion. The r² value can be misleading and does not, by itself, prove linearity.[10]
-
Visual Inspection: A plot of the response versus concentration should be visually inspected for a clear linear relationship. Any deviation at the upper or lower ends of the curve may suggest issues like detector saturation or poor sensitivity.[11]
-
Residual Plot Analysis: This is a powerful diagnostic tool. A residual plot graphs the difference between the calculated and actual concentrations against the nominal concentration. In a well-fit linear model, the residuals should be randomly and symmetrically distributed around zero. Any discernible pattern (e.g., a U-shape) indicates that a simple linear model is inappropriate and a different regression model may be needed.[11]
-
Regression Model Selection: For bioanalytical methods, simple linear regression is often insufficient due to greater variance at higher concentrations (heteroscedasticity). A weighted linear regression (commonly 1/x or 1/x²) is frequently necessary to force the regression to be more accurate at the lower end of the curve, which is critical for LLOQ performance.[12][13][14]
Caption: Workflow for the comprehensive assessment of calibration curve linearity.
Protocol: Establishing a Mephenytoin Calibration Curve by LC-MS/MS
This protocol provides a representative, step-by-step methodology for preparing and analyzing a Mephenytoin calibration curve in human plasma.
1. Preparation of Stock and Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Mephenytoin reference standard and dissolve in a suitable organic solvent (e.g., methanol) in a 5 mL volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a stable isotope-labeled internal standard (e.g., Mephenytoin-d3) in the same manner. The use of a stable isotope-labeled IS is highly recommended as it corrects for variability during sample processing and analysis.[13]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to create a series of working standard solutions that will be used to spike into the biological matrix.
2. Preparation of Calibration Curve Standards:
-
Select a concentration range appropriate for the study. Based on published data, a range of 1 ng/mL to 2000 ng/mL is a robust starting point.[7][8]
-
Prepare a minimum of six to eight non-zero calibration standards.
-
Spike a small volume (e.g., 5-10 µL) of each working standard solution into a fixed volume of control human plasma (e.g., 95 µL) to achieve the final target concentrations. Also prepare a blank sample (matrix only) and a zero sample (matrix + IS).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of cold acetonitrile containing the internal standard at a constant concentration.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatography: Employ a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Mephenytoin from its metabolites and endogenous interferences.[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM). Monitor for a specific precursor-to-product ion transition for Mephenytoin and its IS.
Caption: Experimental workflow for preparing a Mephenytoin calibration curve.
Troubleshooting Common Linearity Issues
Even with a well-designed protocol, challenges can arise. Poor linearity is a common issue that can often be resolved through systematic troubleshooting.[16]
| Problem | Potential Cause | Recommended Solution |
| Poor Correlation (r² < 0.99) | Inappropriate calibration range; inaccurate standard preparation; inconsistent sample processing. | Narrow the calibration range; prepare fresh standards and re-verify concentrations; ensure consistent pipetting and extraction procedures.[16] |
| Non-linearity at High Concentrations | Detector saturation; analyte metabolism saturation (less common in vitro). | Dilute the upper-level standards and samples; if saturation persists, narrow the ULOQ of the range.[16] |
| Non-linearity at Low Concentrations | Approaching the limit of detection; significant matrix effects; analyte adsorption. | Increase the LLOQ; optimize sample cleanup to reduce matrix effects; use silanized vials or different solvents to minimize adsorption. |
| Good r², but Poor QC Accuracy | Matrix effects (ion suppression/enhancement); incorrect internal standard selection. | Evaluate matrix effects by comparing the slope of a curve in matrix versus a neat solution; switch to a stable isotope-labeled internal standard if not already in use.[16] |
Conclusion
The establishment of a linear calibration curve with an appropriate range is a non-negotiable prerequisite for the accurate quantification of Mephenytoin. A successful validation hinges on a multi-faceted approach that combines robust analytical techniques like LC-MS/MS, adherence to regulatory guidelines from bodies such as the ICH and FDA, and a thorough, critical evaluation of the calibration data.[17][18] By moving beyond a simple reliance on the correlation coefficient and embracing a holistic assessment that includes residual analysis and appropriate regression models, researchers can ensure their methods are truly fit-for-purpose. This diligence underpins the generation of high-quality, reproducible data essential for advancing drug development and scientific understanding.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][2]
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link][7]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. PubMed. [Link][1]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][5]
- Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. [Link][14]
- Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. PubMed. [Link][13]
- Linearity of the calibration curve: Significance and symbolism. Sanquin. [Link][11]
- Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva.
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Academia.edu. [Link][16]
- Regression analysis of calibration curve.
- A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
- Bioanalytical Method Validation. U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
Sources
- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linearity of the calibration curve: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability [ouci.dntb.gov.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. digital.csic.es [digital.csic.es]
- 15. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Achieving Optimal Lower Limits of Quantification for 4-Hydroxy Mephenytoin
For researchers, clinical scientists, and drug development professionals, the precise quantification of drug metabolites is paramount. 4-Hydroxy Mephenytoin, the primary metabolite of Mephenytoin, serves as a critical probe for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. The ability to accurately measure low concentrations of this metabolite directly impacts the reliability of pharmacokinetic studies and the correct classification of patient metabolic statuses. This guide provides an in-depth comparison of analytical methodologies and sample preparation techniques to assist you in achieving the lowest possible limit of quantification (LLOQ) for 4-Hydroxy Mephenytoin in various biological matrices.
The Clinical Significance of a Low LLOQ for 4-Hydroxy Mephenytoin
Mephenytoin is metabolized in the liver, primarily by CYP2C19, to form 4-Hydroxy Mephenytoin. The rate of this hydroxylation reaction varies significantly among individuals due to genetic polymorphisms in the CYP2C19 gene. This variation leads to distinct metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. Accurately determining an individual's CYP2C19 phenotype is crucial for personalized medicine, as this enzyme is responsible for the metabolism of many clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.
A low LLOQ for 4-Hydroxy Mephenytoin is essential for:
-
Accurate Phenotyping: Distinguishing between poor and extensive metabolizers, especially in studies with low Mephenytoin doses.
-
Detailed Pharmacokinetic Profiling: Capturing the complete concentration-time curve of the metabolite, particularly the terminal elimination phase.
-
Supporting Low-Dose Clinical Studies: Enabling the use of smaller, safer doses of the probe drug.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a primary determinant of the achievable LLOQ. Here, we compare the two most common methods for 4-Hydroxy Mephenytoin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Analytical Method | Typical LLOQ Range (ng/mL) | Advantages | Disadvantages |
| HPLC-UV | 50 - 760 | Cost-effective, widely available | Lower sensitivity, potential for interference |
| LC-MS/MS | 1 - 20 | High sensitivity and selectivity, wide dynamic range | Higher initial instrument cost, requires specialized expertise |
As the data indicates, LC-MS/MS is the gold standard for achieving the lowest LLOQ for 4-Hydroxy Mephenytoin . Its superior sensitivity and selectivity allow for the detection of picogram levels of the analyte, making it the preferred method for demanding clinical and research applications.
The Critical Role of Sample Preparation in Lowering LLOQ
Even with the most sensitive analytical instrumentation, the LLOQ is fundamentally limited by the cleanliness of the sample and the efficiency of the extraction process. The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analyte of interest. We will compare three common sample preparation techniques for 4-Hydroxy Mephenytoin analysis in plasma and urine.
Comparison of Sample Preparation Techniques and their Impact on LLOQ
| Sample Preparation Method | Typical LLOQ (ng/mL) | Principle | Pros | Cons |
| Protein Precipitation (PPT) | 1 - 3 | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple, fast, inexpensive. | Less effective at removing other matrix components, can lead to ion suppression in LC-MS/MS. |
| Solid-Phase Extraction (SPE) | Can achieve < 1 | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | High recovery, excellent sample cleanup, allows for analyte concentration. | More time-consuming and expensive than PPT, requires method development. |
| Simple Dilution (for Urine) | 3 - 20 | The urine sample is simply diluted with a suitable buffer or mobile phase before injection. | Very simple and fast. | Only suitable for matrices with low protein content, does not remove interferences. |
Key Insight: While protein precipitation is a straightforward technique, Solid-Phase Extraction (SPE) consistently yields the cleanest extracts and, consequently, the lowest LLOQs . The ability to concentrate the analyte during the elution step is a significant advantage of SPE.
Experimental Protocols for Optimal LLOQ
To provide practical guidance, we present detailed, step-by-step methodologies for achieving a low LLOQ for 4-Hydroxy Mephenytoin in human plasma using LC-MS/MS with two different sample preparation techniques.
Protocol 1: LC-MS/MS with Protein Precipitation
This protocol is a rapid and cost-effective method suitable for many applications.
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 4-Hydroxy Mephenytoin-d3).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-Hydroxy Mephenytoin and its internal standard.
Protocol 2: LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol provides superior sample cleanup and is recommended for achieving the lowest possible LLOQ.
1. Sample Preparation:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
Visualizing the Workflow: From Sample to Signal
To better illustrate the experimental process, the following diagrams outline the key steps in each protocol.
Caption: Protein Precipitation Workflow
Caption: Solid-Phase Extraction Workflow
Trustworthiness and Validation: Adhering to Regulatory Standards
The development and validation of any bioanalytical method must adhere to strict regulatory guidelines to ensure data integrity. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance on bioanalytical method validation.[1][2][3][4][5]
According to these guidelines, the LLOQ is defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[2][6] The acceptance criteria for the LLOQ are typically:
-
Precision: The coefficient of variation (CV) should not exceed 20%.[2][6]
-
Accuracy: The mean concentration should be within ±20% of the nominal concentration.[2][6]
-
Signal-to-Noise Ratio (S/N): The analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample.
By following a rigorous validation plan that includes assessments of selectivity, matrix effects, stability, and carryover, you can be confident in the reliability of your results, even at the lowest concentrations.
Conclusion and Recommendations
Achieving a low LLOQ for 4-Hydroxy Mephenytoin is a critical aspect of robust CYP2C19 phenotyping and pharmacokinetic analysis. This guide has demonstrated that a combination of LC-MS/MS and Solid-Phase Extraction offers the most sensitive and reliable approach .
For laboratories seeking the absolute lowest detection limits, the investment in SPE method development will yield significant returns in data quality and confidence. For high-throughput screening or when resource constraints are a factor, a well-optimized protein precipitation protocol coupled with a sensitive LC-MS/MS system can also provide acceptable performance.
Ultimately, the choice of methodology should be guided by the specific requirements of your study and a thorough understanding of the principles outlined in this guide. By carefully considering the analytical platform, sample preparation strategy, and regulatory landscape, researchers can confidently and accurately quantify 4-Hydroxy Mephenytoin at the low concentrations necessary for advancing personalized medicine.
References
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
- Bioanalytical Method Validation Guidance for Industry. U.S.
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
- Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. PubMed. [Link]
- Guideline on bioanalytical method valid
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
- Simple and selective assay of 4-hydroxymephenytoin in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test. PubMed. [Link]
- A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution.
Sources
A Senior Application Scientist's Guide to Recovery and Stability Studies for Mephenytoin Analysis
An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical data are paramount. For antiepileptic drugs like Mephenytoin, precise quantification in biological matrices is critical for both clinical efficacy and regulatory compliance. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth comparison of methodologies for recovery and stability studies in Mephenytoin analysis. We will delve into the causality behind experimental choices, grounded in authoritative guidelines and scientific literature, to ensure the integrity of your analytical workflow.
The foundation of any robust bioanalytical method lies in its validation, a process rigorously outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9] These guidelines emphasize the critical importance of accurately assessing the recovery of an analyte from its biological matrix and its stability under various conditions.
Part 1: Maximizing Recovery – A Comparative Look at Extraction Techniques
The initial step in bioanalysis, the extraction of the analyte from complex matrices like plasma, serum, or urine, significantly influences the accuracy and precision of the final measurement. The primary goal is to efficiently isolate Mephenytoin while minimizing matrix effects.[10][11] Three common techniques are employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): Simplicity at a Cost
PPT is often the simplest and fastest method, involving the addition of an organic solvent, typically acetonitrile, to precipitate plasma proteins.[12][13] While straightforward, this technique can be less "clean" than others, potentially leading to ion suppression in mass spectrometry-based assays and co-elution of interfering substances in chromatographic methods.
-
Causality: The choice of acetonitrile is based on its ability to effectively denature and precipitate a broad range of plasma proteins while being a good solvent for Mephenytoin.
Liquid-Liquid Extraction (LLE): A Balance of Cleanliness and Labor
LLE offers a cleaner sample by partitioning Mephenytoin between the aqueous biological matrix and an immiscible organic solvent.[10][11][13] The selection of the organic solvent is critical and depends on the physicochemical properties of Mephenytoin.
-
Causality: The efficiency of LLE is governed by the partition coefficient of Mephenytoin in the chosen solvent system. Adjusting the pH of the aqueous phase can further enhance extraction efficiency by ensuring Mephenytoin is in its non-ionized, more organic-soluble form.[10]
Solid-Phase Extraction (SPE): The Gold Standard for Purity
SPE is widely regarded as providing the cleanest extracts, leading to high sensitivity and specificity.[11][13][14][15] This technique utilizes a solid sorbent to retain the analyte, which is then washed to remove interferences and finally eluted with a small volume of solvent.
-
Causality: The choice of sorbent (e.g., C18) is based on the non-polar nature of Mephenytoin, allowing for strong retention via hydrophobic interactions. The subsequent washing steps are optimized to remove polar interferences without prematurely eluting the analyte.
Comparative Recovery Data for Mephenytoin
| Extraction Technique | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | Fast, simple, inexpensive | High potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | 90 - 105% | Good sample cleanup, versatile | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 95%[14] | Excellent sample cleanup, high concentration factor, amenable to automation | Higher cost, requires method development |
Experimental Protocol: Solid-Phase Extraction (SPE) for Mephenytoin from Human Plasma
This protocol provides a typical workflow for extracting Mephenytoin using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[14][15]
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6).[14][15]
-
Loading: Load 1 mL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar impurities.[14][15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for analysis.
Part 2: Ensuring Analyte Integrity – A Guide to Stability Studies
Stability studies are crucial for ensuring that the measured concentration of Mephenytoin in a sample reflects its true concentration at the time of collection. Both the FDA and ICH provide comprehensive guidelines for conducting these studies.[2][5][6][8][16]
Types of Stability Studies
A comprehensive stability assessment for Mephenytoin in a biological matrix should include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period relevant to sample handling and processing.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirms the stability of the Mephenytoin stock and working solutions under their storage conditions.
-
Post-Preparative Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) prior to analysis.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[17][18] It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate that the analytical method can resolve these degradants from the parent drug.[16][17][18]
Comparative Analytical Techniques for Mephenytoin Quantification
The choice of analytical technique is pivotal for achieving the required sensitivity, selectivity, and throughput.
| Analytical Technique | Sensitivity | Selectivity | Key Advantages | Key Disadvantages |
| HPLC-UV | µg/mL | Moderate | Robust, widely available | Lower sensitivity, potential for interferences |
| GC-MS | ng/mL[19] | High | High selectivity | May require derivatization |
| LC-MS/MS | pg/mL - ng/mL[12][20] | Very High | High sensitivity and selectivity, suitable for complex matrices | Higher instrument cost and complexity |
Experimental Protocol: Freeze-Thaw Stability of Mephenytoin in Human Plasma
This protocol outlines the steps for a typical freeze-thaw stability study.
-
Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations of Mephenytoin in human plasma.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline (time zero) concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (typically 3-5 cycles).
-
-
Analysis: After the final thaw, analyze the QC samples.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Interpreting Stability Data: A Word of Caution
It is important to note that the stability of Mephenytoin can be influenced by the biological matrix. For instance, a study on the S/R ratio of mephenytoin in urine found that prolonged storage could lead to an increase in the ratio for extensive metabolizers, potentially leading to incorrect phenotyping.[21] This highlights the necessity of conducting stability studies in the specific matrix of interest.
Conclusion: A Foundation of Scientific Integrity
The development of a reliable analytical method for Mephenytoin hinges on a thorough understanding and execution of recovery and stability studies. By making informed choices about extraction techniques, analytical instrumentation, and study design, researchers can ensure the generation of high-quality, defensible data. Adherence to regulatory guidelines from bodies like the FDA and ICH is not merely a matter of compliance but a commitment to scientific integrity. This guide provides a framework for approaching these critical aspects of Mephenytoin analysis, empowering you to build robust and trustworthy bioanalytical methods.
References
- U.S. Food and Drug Administration. (2024).
- International Conference on Harmonisation. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
- U.S. Food and Drug Administration. (2001).
- Maurer, H. H., & Kraemer, T. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 41(11), 1461–1468. [Link]
- U.S. Food and Drug Administration. (2022).
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- Sandle, T. (2023).
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- U.S. Food and Drug Administration. (2018).
- Ulrich, S., & Zschiesche, M. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid communications in mass spectrometry : RCM, 18(15), 1675–1680. [Link]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
- Küpfer, A., Brilis, G. M., Watson, J. T., & Harris, T. M. (1980). A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. Drug metabolism and disposition, 8(1), 1–4. [Link]
- Jansson, B., & Alfredsson, G. (1986). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.
- National Center for Biotechnology Information. (n.d.). Mephenytoin. PubChem. [Link]
- Deranged Physiology. (2023). Phenytoin. [Link]
- Maboudou, P., Atiou, A., Le Morvan, C., Simon, S., Le Moing, J. P., & Le Cotonnec, J. Y. (1995). Relationship between mephenytoin, phenytoin and tolbutamide hydroxylations in healthy African subjects. British journal of clinical pharmacology, 40(5), 447–450. [Link]
- PharmGKB. (n.d.).
- Ghodke, S. K., & Wadher, S. J. (2022). Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin in Bulk and Pharmaceutical Formulation. International Journal for Innovative Research in Multidisciplinary Field, 8(5), 1-8. [Link]
- Kupferberg, H. J., & Yonekawa, W. (1977). Gas-chromatographic determination of mephenytoin and desmethylmephenytoin, after off-column alkylation. Clinical chemistry, 23(10), 1911–1914. [Link]
- Oflaz, S., & Akyüz, S. (2015). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Journal of Chromatographic Science, 53(10), 1732–1737. [Link]
- Al-Aani, H., & Al-Rekabi, A. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar. [Link]
- van der Weide, J., & Steijns, L. S. (1999). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 47(4), 449–452. [Link]
- Kumar, A., & Sharma, R. (2016). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 221-226. [Link]
- Arnot, M., Brice, N., Garcia, A., Lomeli, V., Vu, M. P., & Ng, K. (2024). Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. Advances in Biological Chemistry, 14(4), 103-110. [Link]
- Krishna, M., Nadre, M., Sherikar, A. V., & Reddy, R. (2015). Stability indicating RP-HPLC method validation for the assay of phenytoin sodium in phenytoin sodium capsules. Journal of Chemical and Pharmaceutical Research, 7(8), 230-236. [Link]
- Siang, Y. T., Michael, J. R., Allan, G. A. C., & Seng, N. G. (2015). Development and validation of a stability-indicating isocratic reverse phase-liquid chromatography assay for determination of phenytoin in bulk and pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 258-263. [Link]
- Jain, A., & Jain, R. (2012). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmaceutical Sciences and Research, 3(3), 646-660. [Link]
- Adhikari, B., & Panda, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Kumar, A., & Singh, R. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-8. [Link]
- Arnot, M., Brice, N., Garcia, A., Lomeli, V., Vu, M. P., & Ng, K. (2024). Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. Advances in Biological Chemistry, 14(4), 103-110. [Link]
- Ferreira, C., & Silvestre, S. (2022). Determination of Antiepileptics in Biological Samples—A Review. Molecules, 27(14), 4679. [Link]
- Troupin, A. S., & Friel, P. (1975). Clinical pharmacology of mephenytoin and ethotoin. Epilepsia, 16(4), 629–635. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. scribd.com [scribd.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. scispace.com [scispace.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medipol.edu.tr [medipol.edu.tr]
- 14. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 15. scirp.org [scirp.org]
- 16. snscourseware.org [snscourseware.org]
- 17. ijirt.org [ijirt.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Mephenytoin Analysis: Protein Precipitation vs. Liquid-Liquid Extraction
A Senior Application Scientist's Guide to Selecting the Optimal Sample Preparation Method
For researchers and drug development professionals, the accurate quantification of Mephenytoin in biological matrices is a critical step in pharmacokinetic studies and therapeutic drug monitoring. The choice of sample preparation is paramount, directly influencing the reliability, sensitivity, and efficiency of the entire bioanalytical workflow. This guide provides an in-depth, objective comparison of two cornerstone techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the analysis of Mephenytoin, grounded in experimental principles and performance data.
The Bioanalytical Challenge: Why Sample Preparation is Non-Negotiable
Biological samples, particularly plasma and serum, are complex mixtures teeming with proteins, lipids, salts, and endogenous metabolites. These components can wreak havoc on sensitive analytical instruments like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems. Proteins, being the most abundant interference, can precipitate in the analytical column, increasing backpressure and shortening its lifespan. More critically, co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer's source, a phenomenon known as the "matrix effect," which compromises the accuracy and precision of quantification. Therefore, an effective sample preparation strategy is essential to remove these interferences and ensure reliable data.
Method 1: Protein Precipitation (PPT) — The Rapid "Crash"
Protein precipitation is a straightforward and widely used technique that leverages the principle of protein denaturation and reduced solubility. By adding a water-miscible organic solvent or a strong acid, the hydration layer around the protein molecules is disrupted, causing them to aggregate and precipitate out of the solution.
Principle of Action: The addition of a precipitating agent, most commonly acetonitrile (ACN), alters the dielectric constant of the plasma sample. This disrupts the hydrophobic and electrostatic interactions that keep proteins soluble, leading to their denaturation and precipitation. The target analyte, Mephenytoin, remains in the supernatant, which can then be separated by centrifugation and directly analyzed.
Experimental Protocol: Protein Precipitation for Mephenytoin
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled Mephenytoin or a structural analog like Phenytoin) to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common) to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C to concentrate the analyte and remove the organic solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject the sample into the analytical system.
Visualization: Protein Precipitation Workflow
Caption: Workflow diagram for Mephenytoin extraction via Protein Precipitation.
Method 2: Liquid-Liquid Extraction (LLE) — The Selective Partition
Liquid-Liquid Extraction is a more selective technique based on the principle of differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. For Mephenytoin, which is a weakly acidic compound, manipulating the pH of the sample is key to ensuring efficient extraction.
Principle of Action: Mephenytoin's physicochemical properties are central to LLE. It is practically insoluble in water but soluble in organic solvents like ethanol. By adjusting the pH of the plasma sample to a value above Mephenytoin's pKa, the molecule becomes deprotonated and electrically neutral. This non-ionized form is significantly more lipophilic (fat-soluble) and will preferentially partition from the aqueous plasma into an immiscible organic solvent. Endogenous interferences with different properties, such as polar metabolites and salts, remain in the aqueous phase, resulting in a cleaner extract.
Experimental Protocol: Liquid-Liquid Extraction for Mephenytoin
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard solution.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M Sodium Carbonate buffer, pH 10) to the plasma to ensure Mephenytoin is in its non-ionized form.
-
Extraction Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of tert-Butyl methyl ether and diethyl ether).
-
Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of Mephenytoin into the organic phase.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the two liquid phases (upper organic layer and lower aqueous layer).
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject the sample into the analytical system.
Visualization: Liquid-Liquid Extraction Workflow
Caption: Workflow diagram for Mephenytoin extraction via Liquid-Liquid Extraction.
Head-to-Head Comparison: Performance Metrics
The choice between PPT and LLE is not merely about preference; it is a data-driven decision based on key performance metrics defined by regulatory bodies like the FDA. These metrics determine the validity and reliability of the bioanalytical method.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale & Causality |
| Analyte Recovery (%) | 80-95% | >90% | LLE, when optimized, provides more exhaustive extraction due to favorable partitioning. PPT can suffer from analyte co-precipitation with the protein pellet. |
| Matrix Effect (%) | High (Significant Ion Suppression) | Low (Minimal Ion Suppression) | PPT is non-selective and leaves behind many endogenous components like phospholipids, which are major causes of ion suppression in LC-MS. LLE is more selective, removing most of these interferences. |
| Reproducibility (CV%) | <15% | <10% | The cleaner baseline and reduced matrix variability in LLE typically lead to better precision and reproducibility compared to the "dirtier" extracts from PPT. |
| Throughput/Speed | High (Fast) | Moderate (Slower) | PPT is a simple "add-mix-spin" procedure, making it ideal for high-throughput screening. LLE involves more steps (pH adjustment, phase separation, careful transfer) and is more labor-intensive. |
| Solvent Consumption | Low | High | LLE requires larger volumes of organic solvents for extraction compared to the smaller volumes used for precipitation in PPT. |
| Automation Potential | High | Moderate | The simplicity of PPT lends itself well to automation on robotic liquid handling systems. Automating LLE is more complex due to the phase separation and transfer steps. |
| Cost per Sample | Low | Moderate | The primary costs for PPT are the precipitating solvent and centrifuge tubes. LLE involves a wider variety of reagents and potentially more expensive, higher-purity solvents. |
Choosing the Right Method for Your Application
The optimal choice between protein precipitation and liquid-liquid extraction is dictated by the specific goals of your study.
-
Choose Protein Precipitation (PPT) when:
-
Speed and high throughput are critical , such as in early drug discovery screening where a large number of samples must be processed quickly.
-
The analyte concentration is relatively high, and the required sensitivity is not pushing the lower limits of quantification.
-
A stable isotope-labeled internal standard is available to compensate for the anticipated matrix effects.
-
-
Choose Liquid-Liquid Extraction (LLE) when:
-
High accuracy, precision, and low limits of quantification are required , such as in regulated bioanalysis for clinical trials or pharmacokinetic studies submitted to regulatory agencies.
-
Significant matrix effects are observed with PPT, leading to unreliable data.
-
The goal is to produce the cleanest possible extract to maximize assay sensitivity and robustness.
-
Conclusion
Both Protein Precipitation and Liquid-Liquid Extraction are powerful tools in the bioanalyst's arsenal for the quantification of Mephenytoin. PPT offers a rapid, cost-effective solution ideal for high-throughput applications, but at the cost of higher matrix effects. LLE provides a more selective and robust method, yielding cleaner extracts and more reliable data, making it the preferred choice for regulatory-compliant bioanalysis and studies demanding the utmost sensitivity. By understanding the fundamental principles and performance trade-offs of each technique, researchers can confidently select the method that best aligns with their analytical objectives, ensuring data of the highest quality and integrity.
References
- Andersson, M., Hjalmarson, O., & Lindberg, C. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 41(10), 1339–1348. [Link]
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]
- U.S. Food and Drug Administration (FDA). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
- Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
- Xue, Y. J., Liu, J., & Unger, S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. (2011). Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Analytical and bioanalytical chemistry, 401(3), 913–920. [Link]
- Zhao, L., & Juck, M.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 141–156. [Link]
- PharmaCompass.
- ResearchGate. USFDA.
- Butler, C. L., Lucas, N., & Canavelli, C. M. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Proteomes, 3(1), 2–14. [Link]
- Phenomenex.
- Bshara, R., El-Ashmawy, A., Exarchou, V., Apers, S., & Pieters, L. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules (Basel, Switzerland), 25(18), 4242. [Link]
- ResearchGate. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. [Link]
- AxisPharm.
- The Pharmstudent.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner
A Senior Application Scientist's Guide to Cross-Validation of Mephenytoin Assays: HPLC-UV vs. LC-MS/MS
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accurate quantification of antiepileptic drugs (AEDs) is paramount for ensuring patient safety and therapeutic efficacy. Mephenytoin, a hydantoin anticonvulsant, requires precise measurement due to its narrow therapeutic window and variable metabolism.[1] This guide provides an in-depth comparison and cross-validation of two common analytical methods for Mephenytoin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices and adhere to the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Imperative of Method Cross-Validation
In drug development and clinical studies, it is not uncommon for bioanalytical methods to be updated or for samples to be analyzed at different laboratories using different techniques. In such instances, a cross-validation of the analytical methods is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the consistency and reliability of the data.[2][3] This process demonstrates that the results obtained from two different methods are comparable and that any observed differences are within acceptable limits.
This guide will walk through the process of cross-validating a legacy HPLC-UV method for Mephenytoin with a more modern and sensitive LC-MS/MS method.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection has long been a staple in pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability.[4] The principle lies in the separation of the analyte from other matrix components based on its physicochemical properties as it passes through a chromatographic column, followed by detection via its absorbance of UV light.[5]
Experimental Protocol: HPLC-UV Assay for Mephenytoin
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (e.g., Phenobarbital at 5 µg/mL). The use of an internal standard is crucial to correct for variations in extraction efficiency and instrument response.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds like Mephenytoin.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60, v/v) is often sufficient for this separation.[7] The organic modifier (acetonitrile) influences the retention of the analyte.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature, for instance, 50°C, ensures reproducible retention times.[7]
-
UV Detection: The wavelength for detection should be set at a maximum absorbance for Mephenytoin, typically around 210-215 nm.[7][8]
-
Injection Volume: 20 µL.
Rationale for Experimental Choices:
The choice of protein precipitation with acetonitrile is a simple and effective method for removing the bulk of plasma proteins, which can interfere with the chromatographic separation and damage the column. A C18 column is selected for its hydrophobic stationary phase, which provides good retention for Mephenytoin. The mobile phase composition is optimized to achieve a balance between adequate retention for good separation and a reasonable run time.
Method 2: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for bioanalysis due to its superior sensitivity, selectivity, and speed.[9] This technique couples the separation power of HPLC with the highly specific detection capabilities of mass spectrometry.[5] The mass spectrometer measures the mass-to-charge ratio (m/z) of the analyte and its fragments, providing a high degree of certainty in identification and quantification.[4]
Experimental Protocol: LC-MS/MS Assay for Mephenytoin
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Mephenytoin, Mephenytoin-d5). The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to facilitate the transfer of Mephenytoin from the aqueous plasma to the organic solvent.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system. UPLC systems utilize smaller particle size columns to achieve faster and more efficient separations.[9]
-
Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is often employed to improve peak shape and reduce run time. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to protonate the analyte for better ionization in the mass spectrometer.
-
Flow Rate: A lower flow rate, such as 0.4 mL/min, is typical for narrower bore columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ion Transitions (MRM): Monitor the specific precursor-to-product ion transitions for Mephenytoin and its internal standard. For Mephenytoin, this could be m/z 219.1 → 146.1. These transitions are highly specific to the molecule of interest.
Rationale for Experimental Choices:
Liquid-liquid extraction is chosen for its ability to provide a cleaner sample extract compared to protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS. A stable isotope-labeled internal standard is the gold standard for LC-MS/MS as it behaves almost identically to the analyte during sample preparation and ionization. Gradient elution allows for a more efficient separation and faster analysis times. Electrospray ionization is a soft ionization technique suitable for polar molecules like Mephenytoin. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pattern of the analyte.
Visualizing the Workflows
Caption: HPLC-UV workflow for Mephenytoin analysis.
Caption: LC-MS/MS workflow for Mephenytoin analysis.
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the key performance characteristics of the two methods, based on typical validation results.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity, but LC-MS/MS often shows slightly better correlation due to lower baseline noise. |
| Lower Limit of Quantification (LLOQ) | ~25-50 ng/mL[7] | ~1-5 ng/mL | The inherent sensitivity of the mass spectrometer allows for the detection of much lower concentrations of the analyte.[10] |
| Precision (%RSD) | < 15% | < 10% | The use of a stable isotope-labeled internal standard in LC-MS/MS effectively minimizes variability. |
| Accuracy (%Bias) | ± 15% | ± 10% | Similar to precision, the internal standard in LC-MS/MS improves the accuracy of the measurement. |
| Selectivity | Moderate | High | HPLC-UV can be susceptible to interferences from co-eluting compounds with similar UV absorbance. LC-MS/MS is highly selective due to the monitoring of specific mass transitions.[4] |
| Sample Volume | 200 µL | 100 µL | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes. |
| Run Time | 10-15 minutes | 3-5 minutes | UPLC systems and gradient elution in LC-MS/MS methods significantly reduce analysis time.[9] |
The Cross-Validation Protocol
According to regulatory guidelines, cross-validation should be performed by analyzing the same set of quality control (QC) samples and subject samples with both methods.[2][3]
1. Preparation of QC Samples:
-
Prepare QC samples in the appropriate biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
2. Analysis:
-
Analyze a minimum of six replicates of each QC level with both the HPLC-UV and LC-MS/MS methods.
-
Analyze a set of incurred (subject) samples with both methods.
3. Acceptance Criteria:
-
The mean concentration of the QC samples determined by the new method (LC-MS/MS) should be within ±15% of the mean concentration determined by the original method (HPLC-UV).
-
The precision (%RSD) of the measurements for each QC level should not exceed 15%.
-
For incurred samples, at least two-thirds of the samples should have a percent difference between the two methods of within ±20%.
Caption: Cross-validation logical workflow.
Conclusion and Recommendations
The cross-validation of a Mephenytoin assay from an HPLC-UV method to an LC-MS/MS method is a necessary step when transitioning between analytical techniques. While HPLC-UV remains a reliable and cost-effective method for routine analysis, LC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and throughput.[4][10]
The successful cross-validation, as outlined in this guide, provides confidence that the data generated by both methods are comparable and that the transition to a more advanced analytical platform will not compromise the integrity of the study data. For new drug development programs and clinical trials where high sensitivity and specificity are critical, the adoption of LC-MS/MS is highly recommended. For established therapeutic drug monitoring programs with well-characterized patient populations, a validated HPLC-UV method may continue to be a suitable and economical choice. The decision to switch methods should be based on a thorough evaluation of the specific needs of the study and the successful completion of a rigorous cross-validation process.
References
- A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC. (n.d.). PubMed Central.
- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). ResearchGate.
- Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency.
- Fluorescent immunoassay for determining antiepileptic drug concentrations: clinical usefulness. (1981). PubMed.
- High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters.
- Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications. (2018). PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Phenytoin monitoring. (2021). Specialist Pharmacy Service.
- Basic Principles of HPLC, MS & LC-MS. (n.d.). Chemyx.
- Determination of Antiepileptics in Biological Samples—A Review. (2024). MDPI.
- Validation of HPLC-UV method for the phenytoin determination in spiked-saliva for TDM application. (2018). ResearchGate.
- Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. (2011). PubMed Central.
- Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. (2001). PubMed.
- [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography]. (1995). PubMed.
- Phenytoin: A Guide to Therapeutic Drug Monitoring. (2013). ResearchGate.
- A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. (2012). National Institutes of Health.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy.
- Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. (2017). SciSpace.
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation.
- ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
- Therapeutic drug monitoring of phenytoin needs vigilance: An individualized PD response is variable. (2021). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. (2006). PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Ovid.
- bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation.
Sources
- 1. Therapeutic drug monitoring of phenytoin needs vigilance: An individualized PD response is variable | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 5. chemyx.com [chemyx.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Gold Standard: A Comparative Guide to 13C-Labeled vs. Deuterated Mephenytoin Internal Standards in Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of unimpeachable data integrity is paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that reverberates through every stage of drug development, from preclinical pharmacokinetic studies to pivotal clinical trials. For an analyte such as mephenytoin, a probe substrate for the polymorphic enzyme CYP2C19, the demand for analytical precision is particularly acute.[1][2] This guide provides an in-depth, objective comparison of the performance of carbon-13 (¹³C)-labeled and deuterated (²H) mephenytoin internal standards, grounded in established scientific principles and supported by illustrative experimental data.
The Imperative for an Ideal Internal Standard
The fundamental role of an internal standard is to compensate for the inherent variability of the analytical process.[3] From sample extraction and handling to instrument response, a well-chosen IS should mirror the behavior of the analyte, ensuring that any fluctuations are normalized. Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for this purpose.[4] By incorporating heavier isotopes, a SIL-IS is chemically identical to the analyte but mass-distinguishable, allowing for precise quantification. However, the choice of isotopic label—typically deuterium or carbon-13—is not trivial and can have significant consequences for assay performance.
Head-to-Head Performance: ¹³C-Mephenytoin vs. Deuterated Mephenytoin
The theoretical advantages of a ¹³C-labeled internal standard over a deuterated one are rooted in fundamental physicochemical properties. These differences manifest in key analytical performance metrics.
Chromatographic Co-elution: The Isotope Effect
A critical assumption in the use of SIL-IS is that the analyte and the IS co-elute, ensuring they experience the same matrix effects at the same point in time.[5] However, deuterated compounds can exhibit a phenomenon known as the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[6] This can lead to a small but significant shift in chromatographic retention time, with the deuterated IS often eluting slightly earlier than the native analyte.[6][7]
In contrast, the substitution of ¹²C with ¹³C results in a negligible change in physicochemical properties, leading to near-perfect co-elution.[5] This is a crucial advantage, as even a minor chromatographic separation can expose the analyte and the IS to different co-eluting matrix components, compromising the accuracy of quantification.[8]
Illustrative Data: Chromatographic Retention Time
| Compound | Retention Time (min) |
| Mephenytoin | 4.25 |
| Deuterated Mephenytoin (d₅) | 4.22 |
| ¹³C-Mephenytoin | 4.25 |
This illustrative data demonstrates the typical earlier elution of a deuterated internal standard compared to the analyte and the ¹³C-labeled counterpart.
Matrix Effects: The Consequence of Differential Elution
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis.[9] An ideal IS should experience the same matrix effects as the analyte, allowing for accurate correction. When a deuterated IS is chromatographically separated from the analyte, it may be subjected to a different matrix environment, leading to incomplete compensation and biased results.[8] The co-elution of a ¹³C-labeled IS ensures that both the analyte and the IS are exposed to the identical matrix components at the point of ionization, providing more reliable correction.[5]
Illustrative Data: Matrix Effect Evaluation
| Internal Standard | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Deuterated Mephenytoin | 0.85 | 0.95 | 0.89 |
| ¹³C-Mephenytoin | 0.85 | 0.86 | 0.99 |
This illustrative data shows that the ¹³C-labeled IS more effectively compensates for ion suppression, resulting in an IS-normalized matrix factor closer to 1.0.
Isotopic Stability: A Question of Robustness
The stability of the isotopic label is another critical consideration. Carbon-13 atoms are incorporated into the carbon backbone of the molecule and are exceptionally stable, with no risk of exchange.[5] Deuterium labels, while generally placed on stable positions, can be susceptible to back-exchange with protons from the solvent or matrix, particularly under certain pH or temperature conditions.[5] This can lead to a loss of the isotopic label and a corresponding decrease in the IS signal, compromising the accuracy of the assay.
Experimental Protocols
Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), requires rigorous validation of the bioanalytical method.[3][10][11] Below are key experimental protocols for comparing the performance of ¹³C-labeled and deuterated mephenytoin internal standards.
Experimental Workflow for Bioanalysis of Mephenytoin
Caption: Experimental workflow for Mephenytoin bioanalysis.
Protocol for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-extraction Spike): Blank plasma is extracted, and the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are added to blank plasma before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of IS). An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.
Logical Relationship for Internal Standard Selection
Caption: Logical relationship of IS choice to data quality.
Conclusion and Recommendation
While a well-validated method can potentially be developed using a deuterated mephenytoin internal standard, the inherent physicochemical properties of ¹³C-labeled mephenytoin make it the unequivocally superior choice for regulated bioanalysis. The near-perfect co-elution with the native analyte provides more reliable compensation for matrix effects, and the high isotopic stability eliminates the risk of signal instability due to isotope exchange. For assays demanding the highest level of accuracy, precision, and robustness—a prerequisite for supporting regulatory submissions—the investment in a ¹³C-labeled mephenytoin internal standard is a scientifically sound decision that fortifies the integrity of the resulting data.
References
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
- European Compliance Academy. (2019).
- Bioanalysis Zone. (2023).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2012).
- Acta Poloniae Pharmaceutica. (2014).
- ResearchGate. (n.d.). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. [Link]
- PubMed. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. [Link]
- National Center for Biotechnology Information. (2018). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. [Link]
- Hypha Discovery. (n.d.).
- Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
- Royal Society of Chemistry. (2019). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. [Link]
- ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
- CK Isotopes. (n.d.).
- PubMed. (2022).
- Google Patents. (2017).
- National Center for Biotechnology Information. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]
- National Center for Biotechnology Information. (2014). Radiosynthesis of 11C-phenytoin Using a DEGDEE Solvent for Clinical PET Studies. [Link]
- Research Journal of Pharmacy and Technology. (2019).
- PubMed. (1992). Determination of the mechanism of demethylenation of (methylenedioxy)phenyl compounds by cytochrome P450 using deuterium isotope effects. [Link]
- Frontiers in Plant Science. (2015).
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. ukisotope.com [ukisotope.com]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Navigating the Regulatory Maze: A Comparative Guide to Bioanalytical Method Validation Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submissions. Ensuring the accuracy, reliability, and reproducibility of data generated from biological samples is not merely a scientific best practice but a stringent requirement by global regulatory bodies. This guide provides an in-depth comparison of the key regulatory guidelines for bioanalytical method validation, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline, and the perspectives of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). As a senior application scientist, this guide moves beyond a simple checklist of requirements to provide field-proven insights into the causality behind experimental choices, ensuring a self-validating system for your bioanalytical assays.
The concentration measurements of drugs and their metabolites in biological matrices are a critical component of drug development, influencing decisions on safety and efficacy.[1] Therefore, it is imperative that the bioanalytical methods used are well-characterized, appropriately validated, and thoroughly documented to ensure the generation of reliable data to support regulatory decisions.[2]
The Era of Harmonization: The ICH M10 Guideline
The global pharmaceutical industry has witnessed a significant move towards harmonization with the adoption of the ICH M10 guideline on Bioanalytical Method Validation.[3] This guideline aims to provide a unified framework for the validation of bioanalytical methods, overcoming regional differences and streamlining the requirements for submissions to multiple regulatory authorities.[4] Both the FDA and EMA now consider the ICH M10 guideline as the primary reference for bioanalytical method validation.[3]
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[5] The ICH M10 guideline is applicable to the bioanalytical methods used to measure concentrations of chemical and biological drugs and their metabolites in biological samples obtained in nonclinical toxicokinetic studies, nonclinical pharmacokinetic studies, and all phases of clinical trials in regulatory submissions.[5]
Core Pillars of Bioanalytical Method Validation
A full validation of a bioanalytical method should be performed when establishing a new method for the quantification of an analyte.[6] The core parameters assessed during validation are designed to ensure the method is accurate, precise, selective, and robust for its intended application.
The Workflow of Method Validation
The overall process of bioanalytical method validation follows a logical progression from method development to the analysis of study samples.
Caption: A high-level overview of the bioanalytical method validation workflow.
A Comparative Look at Key Validation Parameters
While ICH M10 provides a harmonized framework, it's crucial to understand the nuances and specific interpretations that may still exist between regulatory bodies. The following table provides a comparative summary of the key validation parameters and their acceptance criteria as outlined in the ICH M10 guideline, which is now the standard for both the FDA and EMA.[7]
| Validation Parameter | ICH M10 Guideline (Harmonized FDA & EMA) | Scientific Rationale & Expert Insights |
| Accuracy & Precision | Accuracy: The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%.[8] Precision: The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ where it should not exceed 20%.[9] | Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These parameters are fundamental to ensuring the reliability of the concentration data. Running at least five determinations per concentration level provides statistical confidence in the assessment.[10] |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[3] | Biological matrices are complex, containing numerous endogenous and exogenous compounds that could potentially interfere with the analyte of interest.[11] A selective method ensures that what is being measured is indeed the intended analyte, preventing erroneous results that could impact safety and efficacy assessments. |
| Calibration Curve | A calibration curve should consist of a blank sample, a zero sample, and at least six non-zero standards covering the expected range.[8] The relationship between response and concentration should be continuous and reproducible. | The calibration curve is the foundation of quantitative analysis, establishing the relationship between the analytical signal and the concentration of the analyte. A well-defined curve is essential for accurate interpolation of unknown sample concentrations. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the standard curve that can be measured with acceptable accuracy and precision.[10] | The LLOQ defines the lower boundary of the reliable measurement range of the assay. This is particularly important for pharmacokinetic studies where drug concentrations can fall to very low levels over time. |
| Matrix Effect | The assessment of the matrix effect is required for quantitative bioanalytical LC-MS/MS methods.[11] This is evaluated by comparing the response of the analyte in the presence of the matrix with the response of the analyte in a neat solution. | Matrix components can enhance or suppress the ionization of the analyte in mass spectrometry-based assays, leading to inaccurate quantification.[12] Evaluating the matrix effect across different lots of the biological matrix ensures the method is robust and not susceptible to inter-individual variability. |
| Stability | The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the handling and storage of study samples.[13] This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[9] | Analytes can degrade during sample collection, processing, and storage. Stability studies are crucial to ensure that the measured concentration reflects the actual concentration in the subject at the time of sampling. |
Experimental Protocols: A Practical Approach
To translate these guidelines into actionable laboratory practice, here are step-by-step methodologies for two key validation experiments:
Protocol 1: Assessment of Accuracy and Precision
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze Replicates: Analyze a minimum of five replicates of each QC concentration level in at least three separate analytical runs.
-
Calculate Accuracy: For each replicate, calculate the percentage of the nominal concentration (% Nominal). The mean of these values for each concentration level should be within ±15% of the nominal value (±20% for LLOQ).
-
Calculate Precision: For each concentration level, calculate the coefficient of variation (%CV) of the replicate measurements. The %CV should not exceed 15% (20% for LLOQ).
Protocol 2: Evaluation of Matrix Effect
-
Obtain Multiple Matrix Lots: Procure at least six different lots of the biological matrix from individual donors.
-
Prepare Two Sets of Samples:
-
Set A: Spike the analyte at low and high concentrations into the post-extraction supernatant of the matrix lots.
-
Set B: Prepare neat solutions of the analyte at the same concentrations in the mobile phase or an appropriate solvent.
-
-
Analyze and Compare: Analyze both sets of samples and compare the peak areas of the analyte.
-
Calculate Matrix Factor: The matrix factor is calculated as the ratio of the peak response in the presence of matrix (Set A) to the peak response in the absence of matrix (Set B). The CV of the matrix factor across the different lots should be ≤15%.
Logical Relationships in Validation
The various validation parameters are interconnected and contribute to the overall assessment of the method's suitability.
Caption: Interdependencies of key bioanalytical method validation parameters.
Conclusion: A Commitment to Quality
The harmonization of bioanalytical method validation guidelines under the ICH M10 framework represents a significant step forward for the global pharmaceutical industry.[3] Adherence to these principles is not just a regulatory hurdle but a commitment to the quality and integrity of the data that underpins the development of safe and effective medicines.[5] By understanding the scientific rationale behind each validation parameter and implementing robust experimental protocols, researchers can ensure their bioanalytical methods are fit-for-purpose and can withstand the scrutiny of regulatory review.
References
- ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation.
- ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). KCAS.
- Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January). U.S. Department of Health and Human Services.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
- Kaza, M., Karazniewicz-Lada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.
- Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration.
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022, July 25). European Medicines Agency.
- Jain, R., & Jain, M. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(1), 001-006.
- Kaza, M., Karazniewicz-Lada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. (2024, January 27). International Council for Harmonisation.
- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011.
- Patel, D., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical Analysis, 6(2), 73-83.
- Singh, S., & Singh, A. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-11.
- Pompano, R. R. (2020, March 20). Bioanalytical Chemistry: Validation & Troubleshooting of Immunoassays [Video]. YouTube. [Link]
- ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos.
- 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (2018, May 21). Bioanalysis Zone.
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
- Lowes, S., et al. (2024).
- Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22). Lab Manager.
- Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. database.ich.org [database.ich.org]
- 6. id-eptri.eu [id-eptri.eu]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. japsonline.com [japsonline.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 13. labs.iqvia.com [labs.iqvia.com]
A Senior Application Scientist's Guide to Establishing Acceptance Criteria for Mephenytoin Assay Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug development and therapeutic monitoring, the robust validation of bioanalytical methods is paramount. This guide provides an in-depth, scientifically grounded framework for establishing acceptance criteria for the validation of a mephenytoin assay. Drawing from extensive field experience and authoritative regulatory guidelines, this document moves beyond a simple checklist to explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.
The Critical Role of Mephenytoin and its Quantification
Mephenytoin, a hydantoin-derivative anticonvulsant, is utilized in the management of tonic-clonic and partial seizures, particularly in patients who are refractory to less toxic agents. Its therapeutic action is attributed to the stabilization of neuronal membranes, thereby limiting seizure activity. The metabolism of mephenytoin is complex, involving N-demethylation to the active metabolite, nirvanol, and p-hydroxylation.[1][2] Accurate quantification of mephenytoin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and phenotyping assays for cytochrome P450 enzymes, especially CYP2C19.[3][4]
This guide will compare and contrast various analytical techniques, providing a clear rationale for selecting the most appropriate method and establishing its acceptance criteria in line with international regulatory standards.
Part 1: Foundational Pillars of Assay Validation
A successful bioanalytical method validation hinges on a thorough understanding of its core parameters. The objective is to demonstrate that the assay is suitable for its intended purpose.[5] This section delves into the critical validation parameters, their scientific underpinnings, and the acceptance criteria as stipulated by leading regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Specificity and Selectivity: The Assurance of Identity
The "Why": Specificity ensures that the analytical method can unequivocally identify and differentiate the analyte of interest (mephenytoin and its metabolites) from other components in the sample matrix. These could include endogenous substances, other drugs, or their metabolites. Without this assurance, reported concentrations could be falsely elevated, leading to erroneous pharmacokinetic calculations and potentially harmful clinical decisions.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six independent sources of the biological matrix (e.g., plasma, urine) to be used in the study.
-
Interference Check: Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with potentially interfering substances (e.g., commonly co-administered drugs).
-
Acceptance Criteria:
-
The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ.
-
The response of interfering peaks at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.
-
Linearity: Establishing a Proportional Response
The "Why": Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification across the expected therapeutic and toxicological concentrations. A non-linear relationship would necessitate more complex and potentially less reliable calibration models.
Experimental Protocol:
-
Calibration Curve: Prepare a calibration curve with a blank sample, a zero sample (blank with internal standard), and at least six to eight non-zero concentration standards.
-
Range: The range should encompass the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Regression Analysis: Use a simple linear regression model (y = mx + c) with an appropriate weighting factor (e.g., 1/x or 1/x²).
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
Accuracy and Precision: The Cornerstones of Reliability
The "Why":
-
Accuracy refers to the closeness of the measured value to the true value. Inaccurate results can lead to incorrect dosing and patient risk.
-
Precision describes the degree of agreement among a series of measurements. Poor precision indicates random error and reduces confidence in the reported data.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (Within-run) and Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level on the same day (intra-day) and on at least three different days (inter-day).
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Stability: Ensuring Analyte Integrity
The "Why": Mephenytoin and its metabolites can degrade under various conditions (e.g., during sample collection, storage, and processing). Stability studies are crucial to ensure that the measured concentration reflects the actual concentration at the time of sampling.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at room temperature and under refrigeration.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Part 2: Comparative Analysis of Quantification Methods
The choice of analytical technique significantly impacts the performance and applicability of a mephenytoin assay. This section provides a comparative overview of commonly employed methods, with supporting data to guide your selection.
| Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| LC-MS/MS | Plasma | 1 - 3 | 1 - 1500 | 87.2 - 108.3 | < 12.4 (intra-day) | [9] |
| LC-MS/MS | Urine | 3 - 20 | 3 - 10000 | 90.5 - 104.8 | < 10.5 (intra- & inter-day) | [3][9] |
| GC-MS | Serum | Not specified | Not specified | Not specified | 2 - 6 (day-to-day) | [10] |
| HPLC-UV | Plasma | ~3540 | Not specified | (-0.93) - 2.49 | ≤ 7.94 | [11] |
Expert Insight: While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high-throughput capabilities.[3][9] Gas Chromatography-Mass Spectrometry (GC-MS) offers good performance but often requires derivatization steps, which can add complexity.[10] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more accessible technique but generally has a higher limit of quantification, making it less suitable for studies requiring high sensitivity.[11][12]
Part 3: Visualizing the Validation Workflow
A clear understanding of the validation process is essential for efficient and successful execution. The following diagrams illustrate the key stages and their interdependencies.
Sources
- 1. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. id-eptri.eu [id-eptri.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
A Senior Application Scientist's Guide to Selecting the Optimal LC Column for Mephenytoin Metabolite Separation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and metabolic profiling, the precise and robust separation of a parent drug from its metabolites is paramount. This guide provides an in-depth comparison of various liquid chromatography (LC) columns for the separation of the anticonvulsant Mephenytoin and its primary metabolites. As a senior application scientist, my objective is to move beyond a simple cataloging of options and instead, to illuminate the causal relationships between column chemistry, mobile phase selection, and the resulting chromatographic performance. Every recommendation herein is grounded in established analytical principles and supported by experimental data from peer-reviewed literature and application notes.
The Analytical Challenge: Mephenytoin and Its Metabolites
Mephenytoin, an anticonvulsant of the hydantoin class, undergoes extensive metabolism in the liver, primarily through two pathways: aromatic hydroxylation to 4'-hydroxymephenytoin and N-demethylation to Nirvanol (ethylphenylhydantoin).[1] The activity of the enzyme responsible for the 4'-hydroxylation, Cytochrome P450 2C19 (CYP2C19), exhibits genetic polymorphism, leading to significant inter-individual variations in metabolism.[2] This makes the simultaneous quantification of Mephenytoin and its metabolites crucial for pharmacokinetic studies and personalized medicine.
Furthermore, Mephenytoin is a chiral compound, and its enantiomers can exhibit different pharmacological and metabolic profiles.[3] Therefore, in many research contexts, the separation of the individual enantiomers of the parent drug and its metabolites is also required.
Understanding the Separation: A Comparison of LC Column Chemistries
The choice of the stationary phase is the most critical factor in achieving a successful separation. The subtle differences in the structures of Mephenytoin and its metabolites necessitate a careful consideration of the column's interactive properties. We will compare the performance of several common reversed-phase and chiral columns.
1. C18 (Octadecylsilane) Columns: The Workhorse
C18 columns are the most widely used stationary phases in reversed-phase chromatography due to their strong hydrophobic retention.[4] For the separation of Mephenytoin and its metabolites, C18 columns provide a good starting point, offering robust retention based on the overall hydrophobicity of the molecules.
-
Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the nonpolar octadecyl chains and the analyte molecules.
-
Performance Insights: C18 columns can effectively separate Mephenytoin from its more polar metabolite, 4'-hydroxymephenytoin.[5][6] However, achieving baseline resolution between Mephenytoin and the structurally similar Nirvanol can be challenging under standard conditions. Optimization of the mobile phase, including the organic modifier and pH, is often necessary.
2. C8 (Octylsilane) Columns: A Less Retentive Alternative
C8 columns have shorter alkyl chains than C18 columns, resulting in reduced hydrophobicity and generally shorter retention times.
-
Mechanism of Separation: Similar to C18, the primary retention mechanism is hydrophobic interaction, but to a lesser degree.
-
Performance Insights: A C8 column can be advantageous when analyzing Mephenytoin's enantiomers, as demonstrated in a study where a Supelcosil LC-8 column was used with a chiral mobile phase additive (β-cyclodextrin) to achieve separation.[3] This suggests that for certain applications, the reduced hydrophobicity of the C8 phase can allow for other interaction mechanisms to play a more dominant role.
3. Phenyl Columns: Leveraging π-π Interactions
Phenyl columns contain phenyl groups bonded to the silica support, offering a different selectivity compared to traditional alkyl-chain columns.
-
Mechanism of Separation: In addition to hydrophobic interactions, phenyl columns can engage in π-π interactions with analytes containing aromatic rings.[7][8] This secondary interaction can significantly enhance the separation of compounds with similar hydrophobicity but different aromatic character.
-
Performance Insights: Given that Mephenytoin and its metabolites all contain phenyl rings, a phenyl column is an excellent choice for improving selectivity. The π-π interactions can help to better resolve Mephenytoin from Nirvanol. The choice of organic modifier is also critical when using phenyl columns; methanol tends to enhance π-π interactions more than acetonitrile.[7]
4. Chiral Columns: For Enantioselective Separations
To separate the enantiomers of Mephenytoin and its metabolites, a chiral stationary phase (CSP) is required.[9] These columns are designed to have stereospecific interactions with chiral molecules.
-
Mechanism of Separation: Chiral recognition is typically achieved through a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are only possible when the analyte fits into the chiral selector in a specific orientation.[9] The "three-point interaction" model is a fundamental concept in chiral recognition.
-
Performance Insights: An alpha(1)-acid glycoprotein (AGP) column has been successfully used for the enantiospecific separation and quantification of Mephenytoin and its metabolites in plasma and urine.[10] In some cases, to resolve co-eluting enantiomers, a reversed-phase column (like a C2) was coupled in series with the chiral column.[11][12] This highlights the complexity of chiral separations and the need for specialized column chemistries.
Quantitative Comparison of LC Column Performance
The following table summarizes the expected performance of different LC columns for the separation of Mephenytoin and its metabolites based on published data.
| Column Type | Primary Separation Mechanism | Resolution (Mephenytoin vs. 4'-OH-Mephenytoin) | Resolution (Mephenytoin vs. Nirvanol) | Enantioselectivity | Key Advantages | Potential Challenges |
| C18 | Hydrophobic Interactions | Good to Excellent[5][13] | Moderate | None | Robust, widely available, good for achiral analysis | May require significant method development to resolve structurally similar metabolites. |
| C8 | Hydrophobic Interactions | Good | Moderate | Possible with chiral additives[3] | Less retentive than C18, potentially faster analysis times. | May not provide sufficient retention for all metabolites. |
| Phenyl | Hydrophobic & π-π Interactions | Excellent | Good to Excellent[8] | None | Enhanced selectivity for aromatic compounds. | Mobile phase composition can significantly impact selectivity.[7] |
| Chiral (AGP) | Chiral Recognition | Good | Good | Excellent[10] | Enables separation of enantiomers. | More expensive, may require specialized mobile phases. |
Experimental Protocols
Below are representative experimental protocols for the achiral and chiral separation of Mephenytoin and its metabolites. These are intended as starting points for method development.
This protocol is based on a method for the determination of Mephenytoin and 4'-hydroxymephenytoin in urine.[5]
-
Column: µ-Bondapack RP-C18
-
Mobile Phase: Acetonitrile : Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
This protocol is adapted from a method for the enantiospecific quantification of Mephenytoin and its metabolites in plasma and urine.[10]
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column
-
Mobile Phase: Isocratic or gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The exact composition needs to be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Injection Volume: 10 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) for high sensitivity and selectivity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of Mephenytoin and its metabolites in a biological matrix.
Caption: A typical bioanalytical workflow for Mephenytoin metabolite analysis.
Conclusion and Recommendations
The optimal LC column for the separation of Mephenytoin and its metabolites is highly dependent on the specific analytical goals.
-
For routine achiral analysis focusing on the parent drug and its primary hydroxylated metabolite, a C18 column provides a robust and reliable starting point.
-
To improve the resolution of Mephenytoin and the structurally similar Nirvanol, a Phenyl column is highly recommended due to its alternative selectivity based on π-π interactions.
-
For chiral separations to investigate the stereoselective metabolism of Mephenytoin, a specialized chiral column , such as an AGP phase, is essential.
It is also important to consider the evolution of column technology. Modern UHPLC columns with sub-2-micron particles can offer significant improvements in resolution and analysis speed compared to traditional HPLC columns.
Ultimately, successful method development relies on a systematic approach that considers the physicochemical properties of the analytes, the separation mechanisms of different stationary phases, and the careful optimization of mobile phase conditions.
References
- [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography]. PubMed.
- Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive. PubMed.
- Simple and selective assay of 4-hydroxymephenytoin in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test. PubMed.
- Analysis of Anti-epileptic Drugs with the Agilent 1290 Infinity II LC. Agilent Technologies.
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. ResearchGate.
- Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. PubMed.
- Analysis of hydroxylated and demethylated metabolites of mephenytoin in man and laboratory animals using gas-liquid chromatography and high-performance liquid chromatography. PubMed.
- Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. PubMed.
- Mephenytoin. PubChem.
- Separation of Mephenytoin on Newcrom R1 HPLC column. SIELC Technologies.
- Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. PubMed.
- Analysis of Antiepileptic Drugs in Plasma for Clinical Research. Waters Corporation.
- Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. PubMed Central.
- Chiral Drug Separation. ScienceDirect.
- Simultaneous Analysis of Newer Antiepileptic Drugs by Rapid Resolution LC/ Triple Quadrupole Mass Spectrometry. Ingenieria Analitica Sl.
- Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies.
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
Sources
- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and selective assay of 4-hydroxymephenytoin in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (+/-)-4-Hydroxy Mephenytoin-d3
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from application to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.
This guide provides a detailed operational plan for the safe and compliant disposal of (+/-)-4-Hydroxy Mephenytoin-d3. This compound, a deuterated metabolite of the anticonvulsant Mephenytoin, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry assays.[1][2][3][4] While its deuteration enhances analytical precision, the disposal of the parent molecule and its analogs must be handled with meticulous care due to its pharmacological activity.
PART 1: Core Principles of Chemical Waste Management
Before proceeding to specific protocols, it is crucial to understand the foundational principles governing the disposal of a specialized research chemical like this compound.
1.1. Hazard Characterization: While the Safety Data Sheet (SDS) for (+/-)-4-Hydroxymephenytoin may indicate that the pure substance is not classified as hazardous under the Globally Harmonized System (GHS), this does not render it harmless.[5] As a metabolite of a pharmacologically active compound, it must be treated as potentially hazardous.[6] The guiding principle is one of prudence: all research chemicals with limited toxicological data should be handled as if they are hazardous.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[7][8][9] While this compound is not specifically listed, any solution containing it mixed with a listed solvent (e.g., ethanol, acetone) automatically becomes a regulated hazardous waste.[10]
1.2. The Mandate for Segregation: Proper waste segregation is the most critical step in laboratory safety.[11][12] Mixing incompatible or different classes of chemical waste can lead to dangerous reactions, complicate the disposal process, and significantly increase disposal costs. The cardinal rule is to never mix different waste streams.
PART 2: Step-by-Step Disposal Protocols
Follow these detailed procedures to ensure the safe and compliant disposal of this compound in its various forms.
Protocol 2.1: Disposal of Solid Waste
This protocol applies to the pure, solid this compound powder, as well as lab materials contaminated with it, such as weigh boats, gloves, and absorbent paper.
-
Initial Containment: Place all contaminated solid waste into a designated, durable, and sealable plastic bag or a wide-mouth container specifically for solid chemical waste.
-
Waste Characterization: Label this container as "Hazardous Waste."
-
Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Final Disposal Container: Once the initial collection bag is full, place it into a larger, properly labeled hazardous waste container for solids. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other solid contents (e.g., gloves, wipes).
-
The date accumulation started.
-
-
EH&S Pickup: Keep the container securely sealed and contact your institution's Environmental Health & Safety (EH&S) department for pickup.[13]
Protocol 2.2: Disposal of Liquid Waste
This protocol applies to solutions of this compound dissolved in solvents (e.g., DMSO, ethanol, aqueous buffers).
-
Identify the Solvent Class: The solvent determines the waste stream.
-
Non-Halogenated Flammable Solvents: (e.g., ethanol, methanol, acetonitrile).
-
Halogenated Solvents: (e.g., dichloromethane, chloroform).
-
Aqueous Waste: (e.g., solutions in PBS or other buffers). Note: Per EPA regulations, sewering of hazardous pharmaceutical waste is prohibited.[14][15] Therefore, even aqueous solutions must be collected.
-
-
Select the Correct Waste Container: Use a dedicated, compatible liquid hazardous waste container (typically a plastic-coated glass or polyethylene carboy) for each solvent class.[16] For instance, all non-halogenated solvent waste containing the compound goes into one designated carboy. Never mix halogenated and non-halogenated waste. [11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full names and approximate percentages of all chemical constituents, including "this compound" and all solvents.
-
Accumulation and Storage:
-
Keep the waste container sealed with a proper cap when not in use.[11]
-
Store the container in the laboratory's Satellite Accumulation Area (SAA), preferably within secondary containment (such as a spill tray) to prevent leaks.[12]
-
Do not overfill containers; leave at least 10% headspace for expansion.[16]
-
-
EH&S Pickup: When the container is full, ensure the cap is tightly secured and arrange for pickup by your institution's EH&S department.
The flowchart below visualizes the decision-making process for proper waste stream segregation.
Caption: Disposal decision workflow for this compound waste.
PART 3: Summary of Disposal Parameters and Best Practices
To facilitate quick reference, the key disposal information is summarized below.
| Waste Form | Container Type | Segregation Class | Key Prohibitions & Disposal Method |
| Pure Solid / Contaminated Labware | Lined, sealed drum or pail | Solid Pharmaceutical Waste | DO NOT place in regular trash. Collect for EH&S pickup.[17] |
| Solution in Aqueous Buffer | Polyethylene or coated glass carboy | Aqueous Hazardous Waste | DO NOT dispose down the drain.[14][15] Collect for EH&S pickup. |
| Solution in Non-Halogenated Solvent | Polyethylene or coated glass carboy | Non-Halogenated Liquid Waste | DO NOT mix with other solvent classes. Collect for EH&S pickup. |
| Solution in Halogenated Solvent | Coated glass carboy | Halogenated Liquid Waste | DO NOT mix with other solvent classes. Collect for EH&S pickup. |
Waste Minimization: As a final point of emphasis, responsible research also involves minimizing waste generation.
-
Order only the quantities of the chemical needed for your experiments.[13]
-
Design experiments to use the smallest practical scale.[13]
-
Maintain a clear inventory to avoid ordering duplicates and to track expiration dates.[13]
By adhering to these protocols, you ensure that your innovative work with this compound is matched by an unwavering commitment to safety and environmental stewardship.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
- Hazardous Pharmaceutical Waste Defined by RCRA. Medical Waste Pros. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]
- RCRA Pharmaceutical Waste Management Guide. Florida Department of Environmental Protection. [Link]
- EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Beveridge & Diamond PC. [Link]
- Management Of Hazardous Waste Pharmaceuticals.
- Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. Uppsala University. [Link]
- 4-Hydroxymephenytoin-d3 - MedChem Express. Cambridge Bioscience. [Link]
- Pharmacogenetic association between the formation of 4-hydroxymephenytoin and a new metabolite of S-mephenytoin in man. PubMed. [Link]
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- Phenytoin Pathway, Pharmacokinetics. PharmGKB. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Mephenytoin stereoselective elimination in the rat: I.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [Link]
- Disposition of mephenytoin and its metabolite, nirvanol, in epileptic p
- The Crucial Role of Deuterated Compounds in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Deuterium in drug discovery: progress, opportunities and challenges.
- Mephenytoin | C12H14N2O2 | CID 4060. PubChem, NIH. [Link]
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
- A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. PubMed. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Drug Disposal Information. DEA Diversion Control Division. [Link]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]
- DEA Pharmaceutical Disposal Regul
- Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. U.S. Environmental Protection Agency (EPA). [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. bdlaw.com [bdlaw.com]
- 15. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. acs.org [acs.org]
Personal protective equipment for handling (+/-)-4-Hydroxy Mephenytoin-d3
Comprehensive Safety and Handling Guide: (+/-)-4-Hydroxy Mephenytoin-d3
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling this compound. As a deuterated metabolite of the anticonvulsant drug Mephenytoin, this compound warrants careful handling due to its pharmacological activity and potential hazards. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Assessment and Risk Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
-
Chronic Effects: Based on the parent compound Phenytoin, potential for carcinogenicity and reproductive toxicity should be assumed.[3]
Given this profile, all work with this compound must be conducted within a designated area and with appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is critical. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a splash risk. | Protects eyes from dust particles and splashes. A face shield offers broader protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or glove box. | Prevents inhalation of fine particles, a primary route of exposure. |
| Protective Clothing | A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. Consider a disposable gown for procedures with a higher risk of contamination. | Minimizes skin exposure to spills or airborne particles. |
Always inspect PPE for integrity before use and properly doff and dispose of contaminated items to prevent cross-contamination.
Standard Operating Procedure for Safe Handling
The following workflow is designed to minimize exposure and ensure the integrity of your experiments.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be performed in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[4]
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Weigh the compound directly into a tared container that can be sealed for transport to the next step.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces. All disposable materials used in the process should be treated as hazardous waste.
Solubilization and Dilution
-
Solvent Selection: (+/-)-4-Hydroxy Mephenytoin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5]
-
Procedure: Add the solvent to the sealed container with the weighed compound. Cap and vortex until fully dissolved. For aqueous solutions, a stock solution in DMSO can be prepared and then diluted with the aqueous buffer.[5] Note that aqueous solutions are not recommended for storage for more than one day.[5]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Visual Workflow for Safe Handling
Caption: Waste disposal workflow for this compound.
Conclusion: A Proactive Approach to Safety
Handling potent compounds like this compound demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to proper handling and disposal procedures, you create a safe research environment. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan and consult your safety officer with any questions.
References
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Safety Guidance.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Phenytoin - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- DEA Pharmaceutical Disposal Regul
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
